molecular formula C13H10O3 B1197919 3-Phenylsalicylic acid CAS No. 304-06-3

3-Phenylsalicylic acid

Cat. No.: B1197919
CAS No.: 304-06-3
M. Wt: 214.22 g/mol
InChI Key: ZJWUEJOPKFYFQD-UHFFFAOYSA-N
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Description

3-Phenylsalicylic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H10O3 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109101. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-phenylbenzoic acid
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InChI

InChI=1S/C13H10O3/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8,14H,(H,15,16)
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InChI Key

ZJWUEJOPKFYFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H10O3
Source PubChem
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DSSTOX Substance ID

DTXSID1059787
Record name 3-Phenylsalicylic acid
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Molecular Weight

214.22 g/mol
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CAS No.

304-06-3
Record name 2-Hydroxy[1,1′-biphenyl]-3-carboxylic acid
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Record name 3-Phenylsalicylic acid
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Record name [1,1'-Biphenyl]-3-carboxylic acid, 2-hydroxy-
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Record name 3-PHENYLSALICYLIC ACID
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Foundational & Exploratory

The Strategic Synthesis of 3-Phenylsalicylic Acid from Salicylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide delineates a robust and strategic two-step pathway for the synthesis of 3-phenylsalicylic acid, a valuable building block in medicinal chemistry and materials science, commencing from the readily available precursor, salicylic acid. The synthesis hinges on a carefully orchestrated sequence of regioselective halogenation followed by a palladium- or copper-catalyzed cross-coupling reaction. This document provides not only detailed, step-by-step experimental protocols but also delves into the underlying chemical principles, the rationale for methodological choices, and critical considerations for process optimization. Visual aids in the form of reaction mechanism and workflow diagrams are included to enhance clarity. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded approach to the synthesis of this important biaryl compound.

Introduction: The Significance of this compound

This compound and its derivatives are of considerable interest in the pharmaceutical and chemical industries due to their diverse biological activities and utility as key intermediates in the synthesis of more complex molecules. The strategic introduction of a phenyl group at the 3-position of the salicylic acid scaffold can significantly modulate its physicochemical and pharmacological properties. This guide presents a logical and efficient synthetic strategy to access this valuable compound from an inexpensive and abundant starting material, salicylic acid.

Synthetic Strategy: A Two-Pronged Approach

The direct phenylation of salicylic acid at the 3-position is challenging due to the directing effects of the hydroxyl and carboxyl groups. Therefore, a more controlled and higher-yielding approach involves a two-step sequence:

  • Regioselective Halogenation: The introduction of a halogen atom (bromine or iodine) at the 3-position of the salicylic acid ring. This step is crucial for activating the molecule for the subsequent cross-coupling reaction.

  • Cross-Coupling Reaction: The formation of the carbon-carbon bond between the 3-halosalicylic acid and a phenyl group donor using a transition metal catalyst. Both Suzuki-Miyaura and Ullmann coupling reactions are viable and will be discussed.

This strategy offers a reliable and adaptable route to this compound, allowing for good control over the final product's structure.

G cluster_0 PART 1: Regioselective Halogenation cluster_1 PART 2: Cross-Coupling Reaction Salicylic_Acid Salicylic Acid Halogenation Electrophilic Aromatic Substitution (Bromination or Iodination) Salicylic_Acid->Halogenation Halosalicylic_Acid 3-Halosalicylic Acid (e.g., 3-Bromosalicylic Acid) Halogenation->Halosalicylic_Acid Cross_Coupling Transition Metal-Catalyzed Cross-Coupling (e.g., Suzuki Coupling) Halosalicylic_Acid->Cross_Coupling Phenylating_Agent Phenylating Agent (e.g., Phenylboronic Acid) Phenylating_Agent->Cross_Coupling Phenylsalicylic_Acid This compound Cross_Coupling->Phenylsalicylic_Acid G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Ar-X PdII_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Ar'-B(OH)2 PdII_Aryl_Complex Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Aryl_Complex Reductive_Elimination Reductive Elimination PdII_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Biaryl_Product Ar-Ar' Reductive_Elimination->Biaryl_Product

3-Phenylsalicylic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Phenylsalicylic Acid: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling this compound

This compound, systematically known as 2-hydroxy-3-phenylbenzoic acid , is an aromatic organic compound that belongs to the class of substituted salicylic acids. As a derivative of salicylic acid, a cornerstone molecule in pharmacology, this compound integrates a biphenyl scaffold with the critical pharmacophoric elements of a carboxylic acid and a proximate hydroxyl group. This unique structural arrangement imparts distinct chemical properties and opens avenues for investigation in medicinal chemistry, materials science, and organic synthesis. Its CAS Registry Number is 304-06-3 .[1]

This guide provides a comprehensive technical overview of this compound, focusing on its fundamental chemical and physical properties, spectroscopic profile, synthesis, and potential applications, thereby serving as a critical resource for professionals in research and development.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzoic acid core with a hydroxyl group at the C2 position and a phenyl group at the C3 position. This ortho-hydroxybenzoic acid arrangement allows for intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen of the carboxylic acid, a feature that influences its acidity, solubility, and spectroscopic characteristics.

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is presented below.

PropertyValueReference(s)
CAS Number 304-06-3[1]
Molecular Formula C₁₃H₁₀O₃[2][3]
Molecular Weight 214.22 g/mol [2][3]
IUPAC Name 2-hydroxy-3-phenylbenzoic acid[1]
Synonyms This compound, 2-Hydroxybiphenyl-3-carboxylic acid[1][3]
Appearance White to off-white solid/powder[2]
Melting Point 186-187 °C[4][5]
pKa (Predicted) 2.84 ± 0.10[2]
Solubility Slightly soluble in DMSO and Methanol.[6]
InChIKey ZJWUEJOPKFYFQD-UHFFFAOYSA-N[7]

Synthesis of this compound

The primary industrial and laboratory-scale synthesis of salicylic acids from phenols is achieved via the Kolbe-Schmitt reaction .[6] This method is directly applicable to the synthesis of this compound, using 2-phenylphenol (o-phenylphenol) as the starting material.

The causality behind this choice is the high regioselectivity of the Kolbe-Schmitt reaction, which favors ortho-carboxylation of the phenoxide ion, particularly with sodium as the counter-ion. The reaction proceeds through three key stages:

  • Phenoxide Formation: 2-phenylphenol is deprotonated with a strong base, typically sodium hydroxide, to form sodium 2-phenylphenoxide. This step is critical as the phenoxide is a much more powerful nucleophile than the neutral phenol.

  • Electrophilic Aromatic Substitution (Carboxylation): The highly reactive phenoxide attacks carbon dioxide, which acts as the electrophile. The reaction is conducted under elevated temperature (125-150 °C) and pressure (up to 100 atm) to drive the carboxylation. The sodium cation is believed to form a chelate complex with the incoming carbon dioxide and the phenoxide oxygen, directing the carboxylation to the ortho position.

  • Acidification: The resulting sodium salt of this compound is treated with a strong acid (e.g., sulfuric acid) to protonate the carboxylate and yield the final product.

Synthesis_Workflow start Start: 2-Phenylphenol phenoxide Step 1: Phenoxide Formation (NaOH) start->phenoxide na_phenoxide Sodium 2-Phenylphenoxide Intermediate phenoxide->na_phenoxide Deprotonation carboxylation Step 2: Kolbe-Schmitt Carboxylation (CO₂, High T & P) na_phenoxide->carboxylation na_salt Sodium 3-Phenylsalicylate Intermediate carboxylation->na_salt Electrophilic Attack acidification Step 3: Acidification (H₂SO₄) na_salt->acidification product Final Product: This compound acidification->product Protonation purification Purification (Recrystallization) product->purification

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Kolbe-Schmitt Reaction

This protocol is a representative methodology based on the principles of the Kolbe-Schmitt reaction.

  • Drying: Thoroughly dry 2-phenylphenol (1.0 eq) and finely powdered sodium hydroxide (1.1 eq). The absence of water is crucial as it can reduce the yield by protonating the reactive phenoxide intermediate.

  • Phenoxide Preparation: In a high-pressure autoclave reactor, mix the dried 2-phenylphenol and sodium hydroxide under an inert atmosphere (e.g., Nitrogen). Heat the mixture to ~130 °C with stirring until the formation of sodium 2-phenylphenoxide is complete.

  • Carboxylation: Seal the reactor and introduce dry carbon dioxide gas until the pressure reaches 80-100 atm. Increase the temperature to 150 °C and maintain stirring for 6-8 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess CO₂. Transfer the solid reaction mass into water to dissolve the sodium salt of the product.

  • Acidification & Isolation: While stirring vigorously, slowly add concentrated sulfuric acid or hydrochloric acid to the aqueous solution until the pH is strongly acidic (pH ~2). This compound will precipitate out of the solution.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water to remove inorganic salts. For further purification, dissolve the acid in a saturated aqueous solution of sodium bicarbonate, filter to remove any non-acidic impurities, and then re-precipitate the acid with HCl.[6] The final product can be purified by recrystallization from a suitable solvent (e.g., aqueous ethanol or ethylene dichloride) or by sublimation under vacuum.[6]

Spectroscopic and Analytical Profile

The structural characterization of this compound relies on standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A scanned spectrum is available in the NIST Chemistry WebBook.[7][8] Expected characteristic absorption bands include:

    • ~3200-2500 cm⁻¹: A very broad band due to the O-H stretching of the hydrogen-bonded carboxylic acid.

    • ~3200 cm⁻¹: A sharper O-H stretching band from the phenolic hydroxyl group, often superimposed on the broad carboxylic acid band.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

    • ~1680-1650 cm⁻¹: A strong C=O stretching band for the carbonyl of the carboxylic acid, its position influenced by intramolecular hydrogen bonding.

    • ~1600 & ~1450 cm⁻¹: Characteristic C=C stretching vibrations within the aromatic rings.

    • ¹H NMR (400 MHz, Chloroform-d) of the Acetone Adduct: δ 7.98 (dd, J = 7.8, 1.7 Hz, 1H), 7.62 (dd, J = 7.7, 1.7 Hz, 1H), 7.52 – 7.48 (m, 2H), 7.47 – 7.42 (m, 2H), 7.41 – 7.37 (m, 1H), 7.19 (t, J = 7.7 Hz, 1H), 1.74 (s, 6H).[9]

    • ¹³C NMR (101 MHz, Chloroform-d) of the Acetone Adduct: δ 161.4, 153.0, 137.2, 135.9, 130.8, 129.2, 129.0, 128.5, 128.0, 122.9, 117.8, 107.8, 26.1.[9]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a strong molecular ion peak (M⁺) at m/z = 214.[1] Common fragmentation patterns involve the loss of water (H₂O, m/z = 196) and the carboxyl group (COOH, giving a fragment at m/z = 169), followed by further fragmentation of the biphenyl core.

Biological Activity and Applications in Drug Development

While research into this compound is less extensive than for its parent compound, its chemical structure suggests significant potential for biological activity, making it a molecule of interest for drug discovery.

  • Antimicrobial Properties: this compound has been reported to possess antibacterial properties.[6] The lipophilic phenyl group may enhance its ability to penetrate bacterial cell membranes compared to unsubstituted salicylic acid.

  • Anti-inflammatory and Analgesic Potential: As a salicylate, it is hypothesized to retain the core mechanism of action of this class of drugs, which involves the modulation of inflammatory pathways.[11] The anti-inflammatory effects of salicylates are complex and include the inhibition of cyclooxygenase (COX) enzymes, modulation of transcription factors like NF-κB, and scavenging of reactive oxygen species. The phenyl substituent may alter the potency, selectivity, and pharmacokinetic profile of the molecule.

  • Foundation for Novel Therapeutics: The broader class of hydroxybenzoic acids is known for a wide range of biological activities, including antioxidant, antimutagenic, and anti-inflammatory effects.[11] This establishes a strong rationale for exploring this compound and its derivatives as scaffolds for developing novel therapeutic agents. For instance, related substituted phenylsalicylic acids have been investigated as inhibitors of key enzymes like 20α-hydroxysteroid dehydrogenase (AKR1C1), which is implicated in hormone-dependent cancers.

Safety and Handling

This compound requires careful handling in a laboratory setting. Based on aggregated GHS data, it is classified with the following hazards:

  • H302: Harmful if swallowed.[1][2]

  • H319: Causes serious eye irritation.[1][2]

Precautionary Measures:

  • P264: Wash skin thoroughly after handling.[1]

  • P280: Wear protective gloves, eye protection, and face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Standard laboratory practices should be followed, including use in a well-ventilated area and avoidance of dust generation.

References

  • Supplementary Information (SI) for Organic Chemistry Frontiers. (2025). Partner Organisations.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Fermilab. (n.d.). Technical Publications. Fermi National Accelerator Laboratory.
  • Google Patents. (2000). WO 00/53583.
  • NIST. (n.d.). 2-Hydroxy-3-phenylbenzoic acid. NIST Chemistry WebBook.
  • NIST. (n.d.). 2-Hydroxy-3-phenylbenzoic acid. NIST Chemistry WebBook.
  • Stenutz. (n.d.). 2-hydroxy-3-phenylbenzoic acid. Stenutz.
  • Cheméo. (2025). 2-Hydroxy-3-phenylbenzoic acid. Cheméo.
  • Google Patents. (n.d.). CN102633712A. Google Patents.
  • Google Patents. (n.d.). CN106164070A. Google Patents.
  • VDOC.PUB. (n.d.). Purification Of Laboratory Chemicals. VDOC.PUB.

Sources

3-Phenylsalicylic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Phenylsalicylic acid, a biphenyl analogue of the ubiquitous salicylic acid, represents a class of molecules that continues to attract interest in medicinal chemistry and materials science. Its structural motif, combining a carboxylic acid and a hydroxyl group on a biphenyl scaffold, offers a unique steric and electronic profile. This guide, intended for professionals in research and drug development, provides a comprehensive overview of this compound, delving into its chemical identity, synthesis, spectral characteristics, and known biological activities. By synthesizing technical data with practical insights, this document aims to serve as an authoritative resource for those working with or exploring the potential of this intriguing compound.

Section 1: Core Chemical Identity

This compound, also known by its IUPAC name 2-hydroxy-3-phenylbenzoic acid, is a solid organic compound. Its core structure features a salicylic acid moiety with a phenyl group substituted at the third position.

Key Identifiers and Molecular Properties

A clear identification of a chemical compound is paramount for research and regulatory purposes. The primary identifiers and molecular properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 304-06-3[1]
Molecular Formula C₁₃H₁₀O₃[1]
Molecular Weight 214.22 g/mol [1]
IUPAC Name 2-hydroxy-3-phenylbenzoic acid[1]
Synonyms 2-hydroxybiphenyl-3-carboxylic acid, m-Phenylsalicylic acid[1]

Section 2: Synthesis and Purification

The synthesis of this compound and its derivatives is of significant interest for creating libraries of compounds for screening in drug discovery programs. While various methods for the synthesis of biphenyl carboxylic acids exist, a common and effective approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.

Generalized Synthesis Workflow

The synthesis of this compound can be conceptualized as the coupling of two key building blocks: a protected salicylic acid derivative and a phenylboronic acid. The following diagram illustrates a generalized workflow for this synthetic approach.

G cluster_protection Step 1: Protection cluster_coupling Step 2: Suzuki Coupling cluster_deprotection_hydrolysis Step 3: Deprotection & Hydrolysis SalicylicAcid Salicylic Acid Derivative (e.g., 2-bromo-6-hydroxybenzoic acid) Protection Protection of Phenolic Hydroxyl Group SalicylicAcid->Protection ProtectedIntermediate Protected Intermediate Protection->ProtectedIntermediate Coupling Suzuki Coupling Reaction ProtectedIntermediate->Coupling PhenylboronicAcid Phenylboronic Acid PhenylboronicAcid->Coupling Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Catalyst->Coupling CoupledProduct Coupled Product Coupling->CoupledProduct Deprotection Deprotection of Phenolic Hydroxyl Group CoupledProduct->Deprotection Hydrolysis Ester Hydrolysis (if applicable) Deprotection->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Generalized workflow for the synthesis of this compound via Suzuki coupling.

Experimental Protocol: A Conceptual Approach

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the search results, a conceptual protocol based on established Suzuki coupling reactions for similar bi-aryl compounds can be outlined. A study on bi-aryl analogues of salicylic acids utilized palladium-catalyzed cross-coupling for their synthesis, which provides a basis for this conceptual protocol[2].

Materials:

  • A suitable protected brominated salicylic acid derivative (e.g., methyl 2-bromo-6-(benzyloxy)benzoate)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Palladium(II) acetate)

  • A suitable base (e.g., potassium carbonate)

  • An appropriate solvent system (e.g., a mixture of toluene and water)

  • Reagents for deprotection (e.g., hydrogen gas with a palladium on carbon catalyst for debenzylation)

  • Reagents for hydrolysis (e.g., lithium hydroxide)

Procedure:

  • Protection: The phenolic hydroxyl and carboxylic acid groups of a suitable starting material, such as 2-bromo-6-hydroxybenzoic acid, are protected to prevent unwanted side reactions. The hydroxyl group can be protected as a benzyl ether, and the carboxylic acid can be esterified.

  • Suzuki Coupling: The protected bromo-salicylate derivative is dissolved in the solvent system with phenylboronic acid, the palladium catalyst, and the base. The reaction mixture is heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the organic layer is separated, washed, dried, and concentrated to yield the crude coupled product.

  • Purification of the Intermediate: The crude product is purified by column chromatography to obtain the pure, protected 3-phenylsalicylate derivative.

  • Deprotection: The protecting groups are removed. For instance, a benzyl ether can be cleaved by catalytic hydrogenation.

  • Hydrolysis: If the carboxylic acid was protected as an ester, it is hydrolyzed to the free carboxylic acid using a suitable base followed by acidification.

  • Final Purification: The final product, this compound, is purified by recrystallization or sublimation. A reported purification method involves dissolving the acid in an aqueous sodium carbonate solution, filtering, and then precipitating the acid with hydrochloric acid, followed by crystallization from ethylene dichloride and sublimation[3].

Section 3: Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following sections provide an overview of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the salicylic acid and the phenyl rings. The protons on the salicylic acid ring will exhibit splitting patterns influenced by their neighboring protons. The phenolic hydroxyl proton and the carboxylic acid proton will likely appear as broad singlets, and their chemical shifts can be concentration-dependent and may be confirmed by D₂O exchange.

  • ¹³C NMR: The carbon NMR spectrum will display 13 distinct signals corresponding to the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbon atoms of the two phenyl rings, and the carbons bearing the hydroxyl and carboxylic acid groups.

Public databases like PubChem and SpectraBase contain NMR data for this compound[1][4].

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

  • GC-MS: In Gas Chromatography-Mass Spectrometry, this compound will show a molecular ion peak corresponding to its molecular weight (214.22 g/mol ). The fragmentation pattern will likely involve the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid and hydroxyl groups. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound[1].

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

  • A sharp C=O stretching band for the carboxylic acid, usually around 1700-1680 cm⁻¹.

  • O-H stretching for the phenolic hydroxyl group, typically around 3600-3200 cm⁻¹.

  • C=C stretching bands for the aromatic rings in the 1600-1450 cm⁻¹ region.

  • C-O stretching for the carboxylic acid and phenol groups.

Vapor phase IR spectra for this compound are available in public databases[1][4].

Section 4: Biological Activity and Mechanism of Action

The biological profile of this compound is an area of active interest, particularly given the well-documented therapeutic effects of salicylic acid and its derivatives.

Antibacterial Activity

This compound has been investigated for its potential as an antibacterial agent[3]. One study evaluated its antimicrobial activity against two strains of Escherichia coli and reported low levels of activity[5]. This is in line with the broader understanding that salicylic acid and its derivatives possess antibacterial properties[6][7][8]. The introduction of the phenyl group at the 3-position likely modifies the lipophilicity and steric properties of the molecule, which in turn influences its interaction with bacterial targets.

Potential Mechanism of Action

The precise mechanism of action for this compound is not yet fully elucidated. However, it is reasonable to hypothesize that it may share some mechanisms with other salicylic acid derivatives. Salicylates are known to exert their effects through various pathways, including:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Salicylates are well-known for their anti-inflammatory effects, which are mediated through the inhibition of COX enzymes, thereby blocking the synthesis of prostaglandins[[“]][10].

  • Modulation of Cellular Signaling: Salicylic acid can influence intracellular signaling cascades, such as inhibiting kinases in the mitogen-activated protein kinase (MAPK) pathway and transcription factors like NF-κB[[“]].

A study on bi-aryl analogues of salicylic acid found that these compounds could ameliorate endoplasmic reticulum (ER) stress, suggesting a potential novel therapeutic application for this class of molecules in protein misfolding diseases[2].

The following diagram illustrates the potential signaling pathways that could be modulated by salicylic acid derivatives.

G cluster_inflammation Inflammatory Response cluster_signaling Cellular Signaling cluster_er_stress ER Stress Pathway SA_deriv This compound (and other derivatives) COX COX Enzymes SA_deriv->COX Inhibition MAPK MAPK Pathway SA_deriv->MAPK Modulation NFkB NF-κB SA_deriv->NFkB Inhibition ER_Stress ER Stress SA_deriv->ER_Stress Amelioration Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GeneExpression Inflammatory Gene Expression MAPK->GeneExpression NFkB->GeneExpression ProteinMisfolding Protein Misfolding Diseases ER_Stress->ProteinMisfolding

Caption: Potential mechanisms of action for salicylic acid derivatives.

Section 5: Applications in Research and Drug Development

This compound serves as a valuable scaffold for medicinal chemists and drug development professionals. Its utility can be seen in several areas:

  • Scaffold for Novel Therapeutics: The biphenyl salicylic acid core can be further functionalized to create libraries of new chemical entities for screening against various therapeutic targets.

  • Probing Biological Pathways: As a derivative of salicylic acid, it can be used as a tool compound to investigate the biological roles of pathways modulated by salicylates.

  • Fragment-Based Drug Discovery: The this compound structure can be considered as a fragment for building more complex molecules with desired pharmacological properties.

Section 6: Safety and Handling

According to the aggregated GHS information, this compound is harmful if swallowed and causes serious eye irritation[1]. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area.

References

  • PubChem. This compound.
  • Google Patents. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
  • SpectraBase. This compound. [Link]
  • Harrigan, G. G., et al. Synthesis of 3-Farnesyl Salicylic Acid, a Novel Antimicrobial from Piper multiplinervium. Molecules, 2010. [Link]
  • Adamczak, A., et al. Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants. Molecules, 2020. [Link]
  • Google Patents. CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
  • Consensus. What is the mechanism of action of salicylic acid in the body? [Link]
  • Ali, A. S., et al. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. Journal of Industrial Textiles, 2021. [Link]
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An In-Depth Technical Guide to 3-Phenylsalicylic Acid: Nomenclature, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylsalicylic acid, a biphenyl analogue of the ubiquitous salicylic acid, represents a molecule of significant interest in medicinal chemistry and materials science. Its structural motif, combining the pharmacologically active salicylate core with a phenyl substituent, opens avenues for the development of novel therapeutics with potentially enhanced or unique biological activities. This guide provides a comprehensive overview of this compound, delving into its chemical identity, synthetic routes, and its emerging role in drug discovery, with a particular focus on its potential as a non-steroidal anti-inflammatory drug (NSAID).

Part 1: Core Chemical Identity and Nomenclature

A precise understanding of a compound's chemical identity is fundamental to all scientific investigation. This section details the IUPAC name, synonyms, and key identifiers for this compound.

IUPAC Name and Synonyms

The systematic name for this compound as per the International Union of Pure and Applied Chemistry (IUPAC) is 2-hydroxy-3-phenylbenzoic acid [1]. However, it is commonly referred to by a variety of synonyms in literature and chemical catalogs. Understanding these alternative names is crucial for comprehensive literature searches and material procurement.

Common Synonyms: [1]

  • This compound

  • 2-Hydroxybiphenyl-3-carboxylic acid

  • m-Phenylsalicylic acid

  • [1,1'-Biphenyl]-3-carboxylic acid, 2-hydroxy-

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and formulation.

PropertyValueSource
Molecular Formula C₁₃H₁₀O₃[1]
Molecular Weight 214.22 g/mol [1]
CAS Registry Number 304-06-3
Appearance White crystalline solid[2]
Melting Point 41-43 °C[2]
Boiling Point 172-173 °C at 12 mmHg[2]
Solubility Insoluble in water; soluble in ethanol, ether, chloroform, benzene[2]

Part 2: Synthesis and Characterization

The synthesis of this compound can be approached through several modern organic chemistry techniques. This section outlines a plausible and widely applicable synthetic strategy, the Suzuki-Miyaura cross-coupling reaction, and details the analytical methods for its characterization.

Synthetic Approach: The Suzuki-Miyaura Cross-Coupling

The formation of the biphenyl core of this compound is efficiently achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups[3][4][5][6].

The general strategy involves the coupling of an aryl halide (or triflate) with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, a suitable starting material would be a halogenated derivative of salicylic acid, such as 3-iodosalicylic acid or 3-bromosalicylic acid, which is then coupled with phenylboronic acid.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents ArylHalide 3-Halogenated Salicylic Acid (X = I, Br) Product This compound ArylHalide->Product Suzuki-Miyaura Coupling PhenylboronicAcid Phenylboronic Acid PhenylboronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/Water) Solvent->Product

Caption: Generalized workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the synthesis of this compound. Researchers should adapt this protocol based on available starting materials and laboratory equipment.

Materials:

  • 3-Iodosalicylic acid (or 3-bromosalicylic acid)

  • Phenylboronic acid

  • Palladium(II) chloride (or other suitable palladium catalyst)[7]

  • Sodium hydroxide (or other suitable base)[7]

  • tert-Butyl methyl ether (or other suitable extraction solvent)[7]

  • Hydrochloric acid

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • Reaction Setup: In a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide (4.0 equivalents) in water.

  • Addition of Reactants: Under an inert atmosphere (e.g., nitrogen), add 3-iodosalicylic acid (1.0 equivalent) to the stirred solution, followed by phenylboronic acid (1.1 equivalents) and palladium(II) chloride (0.01 equivalents)[7].

  • Reaction: Stir the mixture at room temperature for 10 minutes, then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any solids.

  • Acidification and Extraction: Dilute the filtrate with water and acidify with concentrated hydrochloric acid to a pH of approximately 1-2. The product will precipitate out of solution.

  • Purification: Filter the crude product and dissolve it in tert-butyl methyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate[7].

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crystalline product[7]. Further purification can be achieved by recrystallization or column chromatography over silica gel.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the salicylic acid and the phenyl rings, as well as a characteristic downfield signal for the carboxylic acid proton and a signal for the phenolic hydroxyl proton.

NMR_structure a ¹H NMR

Caption: Chemical structure of this compound for NMR assignment.

Expected ¹H NMR signals (in CDCl₃, δ in ppm):

  • ~11-13 ppm: (s, 1H, -COOH)

  • ~7.0-8.0 ppm: (m, 8H, Ar-H)

  • ~5.0-6.0 ppm: (s, 1H, -OH)

FT-IR Spectroscopy: The infrared spectrum will provide information about the functional groups present in the molecule.

Expected FT-IR absorption bands (in cm⁻¹):

  • ~3200-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid

  • ~3200 cm⁻¹: O-H stretch of the phenol

  • ~3100-3000 cm⁻¹: Aromatic C-H stretch

  • ~1680-1650 cm⁻¹: C=O stretch of the carboxylic acid[8]

  • ~1600, ~1450 cm⁻¹: Aromatic C=C stretch[8]

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₁₃H₁₀O₃), the expected monoisotopic mass is approximately 214.06 g/mol [1]. The fragmentation pattern can also provide structural information.

Part 3: Applications in Drug Development

Salicylic acid and its derivatives are well-established as non-steroidal anti-inflammatory drugs (NSAIDs)[9][10][11]. The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever[11][12].

Mechanism of Action: COX Inhibition

The anti-inflammatory effects of salicylates are primarily attributed to their ability to inhibit the COX-1 and COX-2 isoenzymes[12]. By blocking the active site of these enzymes, salicylates prevent the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.

COX_Pathway ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Salicylates This compound & other Salicylates Salicylates->COX_Enzymes Inhibition

Caption: Simplified signaling pathway showing the inhibition of COX enzymes by salicylates.

Potential as a Novel NSAID

The introduction of a phenyl group at the 3-position of the salicylic acid scaffold can modulate its physicochemical properties, such as lipophilicity and steric bulk. These modifications can influence the compound's pharmacokinetic and pharmacodynamic profile, potentially leading to:

  • Enhanced Potency: The phenyl group may facilitate stronger binding to the active site of COX enzymes.

  • Improved Selectivity: Modifications to the salicylate core can lead to selective inhibition of COX-2 over COX-1, which is a key strategy in developing NSAIDs with a reduced risk of gastrointestinal side effects.

  • Novel Biological Activities: The biphenyl scaffold may allow the molecule to interact with other biological targets, leading to a broader spectrum of therapeutic applications.

Further research, including in vitro enzyme inhibition assays and in vivo studies, is necessary to fully elucidate the therapeutic potential of this compound and its derivatives as next-generation anti-inflammatory agents.

Conclusion

This compound is a fascinating molecule with a rich chemical background and promising therapeutic potential. This guide has provided a detailed overview of its nomenclature, a robust synthetic strategy, and its likely mechanism of action as a non-steroidal anti-inflammatory drug. For researchers in drug development, this compound and its derivatives represent a fertile ground for the discovery of novel therapeutics with improved efficacy and safety profiles.

References

  • PubChem. Phenyl Salicylate.
  • PubChem. 3-Phenyllactic acid, (S)-.
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  • Duan, H. et al. General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. Angewandte Chemie International Edition, 54(32), 9378-9381. [Link]
  • Setzer, W. N. et al. Synthesis of 3-Farnesyl Salicylic Acid a Novel Antimicrobial from Piper multiplinervium.
  • Hart, F. D. Non-steroidal anti-inflammatory drugs. Current status and rational therapeutic use. Drugs, 11(6), 441-54. [Link]
  • DeRuiter, J. NON-STEROIDAL ANTIINFLAMMATORY DRUGS (NSAIDS). Auburn University. [Link]
  • Al-Janabi, A. A. H. Non-steroidal anti-inflammatory drugs (NSAIDs). Lectures in Pharmaceutical Chemistry. [Link]
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  • Google Patents. Preparation method for 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid.
  • MassBank. MSBNK-Eawag-EQ369658. [Link]
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  • NIST. Phenyl salicylate. National Institute of Standards and Technology. [Link]
  • Trivedi, M. K. et al. Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin. International Journal of Medical Sciences, 2(1), 1-7. [Link]
  • Wikipedia.
  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191. [Link]
  • Li, Y. et al. Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. Applied Spectroscopy, 72(10), 1496-1503. [Link]
  • ResearchGate. Figure 2: shows the typical FTIR spectrum of Fe3O4 NPs, salicylic acid... [Link]
  • Pellón, R. F. et al. Synthesis of Salicylic Acid Derivatives from the Corresponding 2-Chlorobenzoic Acid Using Water as Solvent.
  • ResearchGate. Figure 2: FT-IR spectra of salicylic acid (a) control and (b)
  • Ekinci, D. et al. Salicylic acid derivatives: synthesis, features and usage as therapeutic tools.
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  • Wang, Y. et al. A highly efficient palladium catalyst for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids in neat water. Organic & Biomolecular Chemistry, 5(20), 3297-3300. [Link]
  • Santos, M. A. et al. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules, 26(21), 6755. [Link]
  • Gök, Y. et al. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 6(10), 8049-8056. [Link]
  • Diyah, N. W. et al. Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR.
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An In-depth Technical Guide to the Discovery and History of 3-Phenylsalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylsalicylic acid, a biphenyl derivative of salicylic acid, has carved a niche for itself in the landscape of chemical synthesis and medicinal chemistry. While not as ubiquitously known as its parent molecule, aspirin, its history is intertwined with the evolution of organic synthesis, particularly the methods for constructing biaryl systems and the carboxylation of phenols. This guide provides a comprehensive technical overview of the discovery, historical synthesis, and evolving applications of this compound, offering valuable insights for researchers in drug discovery and organic synthesis.

Introduction: The Emergence of a Biphenyl Scaffold

The story of this compound (also known as 2-hydroxybiphenyl-3-carboxylic acid) is not one of a singular, celebrated discovery but rather a testament to the incremental advancements in synthetic organic chemistry. Its emergence is rooted in the broader quest to synthesize substituted biphenyls and salicylic acid analogs, driven by the burgeoning pharmaceutical and dye industries of the late 19th and early 20th centuries.

The biphenyl moiety is a privileged scaffold in medicinal chemistry, imparting crucial physicochemical properties such as rigidity, hydrophobicity, and the ability to engage in π-stacking interactions with biological targets. The addition of the salicylic acid framework, with its inherent anti-inflammatory and analgesic properties, created a molecule of significant interest for chemical and biological exploration.

Early Synthetic Endeavors: A Tale of Two Reactions

While a definitive "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis would have been made possible by two cornerstone reactions in organic chemistry: methods for biphenyl formation and techniques for the carboxylation of phenols.

Forging the Biphenyl Core: The Ullmann and Gomberg-Bachmann Reactions

The creation of the carbon-carbon bond between the two phenyl rings is the critical step in forming the biphenyl backbone. Two classical named reactions would have been the primary tools for early organic chemists to achieve this.

  • The Ullmann Reaction: First reported by Fritz Ullmann in 1901, this reaction involves the copper-promoted coupling of two aryl halides.[1][2][3] To synthesize a precursor to this compound, an appropriately substituted halobenzene could be coupled with another halo-phenol derivative. The harsh reaction conditions, often requiring high temperatures and stoichiometric copper, were a significant limitation.[1][4]

  • The Gomberg-Bachmann Reaction: Developed by Moses Gomberg and Werner Emmanuel Bachmann, this reaction utilizes the coupling of a diazonium salt with an aromatic compound.[5][6][7] This radical-based method offered an alternative route to unsymmetrical biphenyls.

The choice between these methods would have depended on the availability of starting materials and the desired substitution pattern.

Introducing the Carboxyl Group: The Kolbe-Schmitt Reaction

Once a suitable 2-hydroxybiphenyl precursor was obtained, the introduction of the carboxylic acid group ortho to the hydroxyl group was the next synthetic challenge. The Kolbe-Schmitt reaction, a method for the carboxylation of phenols, would have been the most logical approach. This reaction involves the treatment of a sodium phenoxide with carbon dioxide under pressure and heat.

The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on the reaction conditions, and achieving specific carboxylation at the 3-position of 2-hydroxybiphenyl would have required careful optimization.

A Mid-20th Century Snapshot: The Work of Brooks and Connell (1961)

A significant, albeit later, milestone in the documented history of this compound comes from a 1961 publication in the Journal of the Chemical Society by C. J. W. Brooks and J. Connell. While not a discovery paper in the traditional sense, their work on the gas chromatography of esters of aromatic hydroxy acids provides a concrete reference point. They describe a method for the purification of this compound, suggesting that the compound was available, and its properties were being studied by this time.

Purification Protocol by Brooks et al. (1961):

A detailed experimental protocol from their work is not available in the immediate search results, but the mention of its purification implies its successful synthesis and isolation prior to this date.

The Modern Era of Synthesis: The Rise of Palladium Catalysis

The landscape of biphenyl synthesis was revolutionized in the latter half of the 20th century with the advent of palladium-catalyzed cross-coupling reactions. These methods offered milder reaction conditions, higher yields, and greater functional group tolerance compared to their classical counterparts.

  • The Suzuki-Miyaura Coupling: First reported in 1979 by Akira Suzuki and Norio Miyaura, this reaction has become the gold standard for the formation of carbon-carbon bonds between aryl groups.[8][9][10][11][12] The coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base is a highly efficient and versatile method for synthesizing a wide range of biphenyl derivatives, including precursors to this compound.

The development of the Suzuki-Miyaura coupling and other palladium-catalyzed reactions has made this compound and its derivatives much more accessible for research and development.

Applications: From a Synthetic Intermediate to a Bioactive Scaffold

Historically, this compound was likely utilized primarily as a chemical intermediate in the synthesis of more complex molecules, such as dyes and potentially other pharmaceutical agents. Its structural similarity to known bioactive compounds would have made it a target for further derivatization.

In contemporary research, this compound and its derivatives have been investigated for a range of biological activities, leveraging the combined properties of the biphenyl and salicylic acid motifs. Biphenyl carboxylic acids, in general, have been explored for their potential as:

  • Anti-inflammatory agents: Building upon the known activity of salicylic acid.[13]

  • Antimicrobial and antifungal agents. [14]

  • Anticancer agents. [13]

  • Other therapeutic areas: Including their use as intermediates in the synthesis of drugs for various conditions.[15]

Experimental Protocols: A Modern Synthetic Approach

The following provides a generalized, modern protocol for the synthesis of this compound, emblematic of the advancements in organic synthesis.

Protocol: Suzuki-Miyaura Coupling for the Synthesis of a 2-Hydroxybiphenyl Precursor

This protocol outlines the synthesis of a 2-benzyloxy-biphenyl intermediate, which can then be deprotected and carboxylated.

Materials:

  • 1-Bromo-2-(benzyloxy)benzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-bromo-2-(benzyloxy)benzene (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a 3:1 mixture of toluene and ethanol.

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 2-benzyloxy-biphenyl.

Subsequent Steps:

  • Deprotection: The benzyl protecting group can be removed via catalytic hydrogenation (e.g., using H₂ gas and Pd/C catalyst) to yield 2-hydroxybiphenyl.

  • Carboxylation: The resulting 2-hydroxybiphenyl can then be carboxylated using a modified Kolbe-Schmitt reaction to introduce the carboxylic acid at the 3-position.

Data Presentation

PropertyValue
Chemical Formula C₁₃H₁₀O₃
Molecular Weight 214.22 g/mol
Appearance White to off-white solid
Melting Point 191 °C
Boiling Point 393.1 °C

Visualizations

Historical Synthetic Pathways

historical_synthesis cluster_ullmann Ullmann Reaction (ca. 1901) cluster_gomberg Gomberg-Bachmann Reaction cluster_carboxylation Kolbe-Schmitt Reaction ArylHalide1 Aryl Halide 1 Biphenyl Biphenyl Precursor ArylHalide1->Biphenyl Heat ArylHalide2 Aryl Halide 2 ArylHalide2->Biphenyl Heat Copper Copper (Cu) Copper->Biphenyl Heat Phenol 2-Hydroxybiphenyl Diazonium Diazonium Salt Biphenyl2 Biphenyl Precursor Diazonium->Biphenyl2 Base Arene Arene Arene->Biphenyl2 Base Product This compound Phenol->Product Pressure, Heat CO2 CO2 CO2->Product Pressure, Heat

Caption: Classical synthetic routes to this compound.

Modern Synthetic Pathway: Suzuki-Miyaura Coupling

modern_synthesis ArylHalide Aryl Halide (e.g., 1-Bromo-2-(benzyloxy)benzene) Coupling Suzuki-Miyaura Coupling ArylHalide->Coupling BoronicAcid Arylboronic Acid (e.g., Phenylboronic Acid) BoronicAcid->Coupling PdCatalyst Pd Catalyst PdCatalyst->Coupling Base Base Base->Coupling Intermediate Protected Biphenyl Intermediate Coupling->Intermediate Deprotection Deprotection Intermediate->Deprotection Hydroxybiphenyl 2-Hydroxybiphenyl Deprotection->Hydroxybiphenyl Carboxylation Carboxylation Hydroxybiphenyl->Carboxylation FinalProduct This compound Carboxylation->FinalProduct

Sources

The Multifaceted Biological Activities of 3-Phenylsalicylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Salicylate Scaffold

For over a century, the salicylic acid scaffold has been a cornerstone of medicinal chemistry, yielding therapeutics that have profoundly impacted human health. However, the inherent potential of this versatile molecule is far from exhausted. This technical guide delves into a specific, yet remarkably promising, subclass: 3-phenylsalicylic acid derivatives. The introduction of a phenyl group at the 3-position of the salicylic acid core introduces significant modifications to the molecule's stereochemistry and lipophilicity, unlocking a diverse array of biological activities. This guide offers an in-depth exploration of these activities, moving beyond a superficial overview to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to harness the therapeutic potential of these intriguing compounds. We will dissect the mechanistic underpinnings of their anti-inflammatory, anticancer, and antimicrobial properties, supported by detailed experimental protocols and a critical analysis of the structure-activity relationships that govern their efficacy.

The Anti-Inflammatory Potential of this compound Derivatives: Modulating the Inflammatory Cascade

The anti-inflammatory effects of salicylic acid are well-documented, primarily attributed to the inhibition of cyclooxygenase (COX) enzymes. The introduction of a 3-phenyl substituent offers a promising avenue for enhancing and diversifying these anti-inflammatory properties.

Mechanism of Action: Beyond COX Inhibition

While COX inhibition remains a relevant mechanism, emerging evidence suggests that this compound derivatives may exert their anti-inflammatory effects through a multi-pronged approach. A key pathway implicated is the inhibition of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB is a pivotal regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2] Salicylates, in general, have been shown to inhibit NF-κB activation, thereby dampening the inflammatory cascade at its source.[3] The 3-phenyl moiety can enhance this activity, potentially through improved cellular uptake or more effective binding to upstream kinases that regulate NF-κB activation. For instance, studies on related salicylic acid derivatives have demonstrated that modifications to the salicylate core can lead to more potent NF-κB inhibitors.[4][5]

Furthermore, the amelioration of endoplasmic reticulum (ER) stress is emerging as a significant anti-inflammatory mechanism for this class of compounds.[6][7] Chronic ER stress is increasingly recognized as a key contributor to inflammatory diseases.[8] By alleviating ER stress, this compound derivatives can reduce the activation of the unfolded protein response (UPR), a signaling network that can trigger inflammatory pathways.

G Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro-inflammatory Genes Transcription of Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) Nucleus->Pro-inflammatory Genes Induces Inflammation Inflammation Pro-inflammatory Genes->Inflammation This compound Derivative This compound Derivative This compound Derivative->IKK Inhibits This compound Derivative->Nucleus

Figure 1: Simplified signaling pathway of NF-κB inhibition by this compound derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

To quantitatively assess the COX-inhibitory activity of this compound derivatives, a cell-free enzyme assay is a robust and reproducible method.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Heme (cofactor)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (this compound derivatives)

  • Reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, substrate, TMPD, and heme in Tris-HCl buffer. Prepare serial dilutions of the test compounds and reference inhibitor.

  • Assay Setup: In a 96-well plate, add the reaction buffer, heme, and COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add the test compounds or reference inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 590 nm at timed intervals to determine the reaction rate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7][9]

Anticancer Activity: A Multi-Targeted Approach to Cancer Therapy

The structural modifications inherent in this compound derivatives make them attractive candidates for anticancer drug development. Their potential to interact with multiple cellular targets offers a strategy to overcome the resistance often developed against single-target agents.

Mechanisms of Anticancer Action

The anticancer properties of salicylic acid and its derivatives are thought to involve several mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[10][11] The addition of a 3-phenyl group can enhance these effects and introduce novel mechanisms.

One of the key mechanisms is the induction of ER stress-mediated apoptosis . As previously discussed, these compounds can ameliorate ER stress. In the context of cancer, prolonged and unresolved ER stress can trigger apoptosis, a desirable outcome in cancer therapy.[12] Studies on bi-aryl analogues of salicylic acid have shown that these compounds can decrease the levels of ER stress markers such as phosphorylated PERK (p-PERK) and phosphorylated JNK (p-JNK).[6][7]

Furthermore, this compound derivatives may exhibit cytotoxic activity against various cancer cell lines. While specific data for this compound derivatives is still emerging, related biphenyl carboxylic acids have demonstrated significant cytotoxicity. For example, certain biphenyl carboxylic acid derivatives have shown potent activity against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values in the low micromolar range.[13]

G Compound Compound ER_Stress Induction of ER Stress Compound->ER_Stress Apoptosis_Pathway Activation of Apoptotic Pathways Compound->Apoptosis_Pathway Cell_Cycle Cell Cycle Arrest Compound->Cell_Cycle ER_Stress->Apoptosis_Pathway Cancer_Cell_Death Cancer Cell Death Apoptosis_Pathway->Cancer_Cell_Death Cell_Cycle->Cancer_Cell_Death Inhibits Proliferation

Figure 2: Overview of the potential anticancer mechanisms of this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[6]

Objective: To determine the cytotoxic effects of this compound derivatives on various cancer cell lines and calculate their IC50 values.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and the positive control. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[6][14]

Table 1: Illustrative Cytotoxicity Data for Biphenyl Carboxylic Acid Derivatives

CompoundCancer Cell LineIC50 (µM)
Biphenyl Carboxylic Acid Derivative 1MCF-7 (Breast)9.92 ± 0.97
Biphenyl Carboxylic Acid Derivative 1MDA-MB-231 (Breast)9.54 ± 0.85
Biphenyl Carboxylic Acid Derivative 2MCF-7 (Breast)10.14 ± 2.05
Biphenyl Carboxylic Acid Derivative 2MDA-MB-231 (Breast)10.78 ± 2.58
Tamoxifen (Reference)MCF-7 (Breast)N/A
Tamoxifen (Reference)MDA-MB-231 (Breast)N/A
Note: This table is for illustrative purposes and is based on data for related biphenyl carboxylic acids. Specific data for this compound derivatives should be generated experimentally.[13]

Antimicrobial Properties: A Renewed Fight Against Microbial Resistance

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new anti-infective agents. Salicylic acid and its derivatives have long been known for their antimicrobial properties, and the 3-phenyl substitution presents an opportunity to enhance this activity.[15][16][17]

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of phenolic compounds like salicylic acid derivatives are often multifaceted. They can disrupt the microbial cell membrane, leading to leakage of intracellular components and cell death. They can also interfere with essential cellular processes such as enzyme activity and nucleic acid synthesis. The increased lipophilicity conferred by the 3-phenyl group may facilitate the penetration of these compounds through the lipid-rich microbial cell membranes, thereby enhancing their antimicrobial efficacy. While direct evidence for this compound is limited, studies on other biphenyl derivatives have shown promising antibacterial and antifungal activity.[8][15][18][19]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely accepted technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[20][21][22][23]

Objective: To determine the MIC of this compound derivatives against a panel of clinically relevant bacteria and fungi.

Materials:

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (this compound derivatives)

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds and positive controls in the broth medium directly in the 96-well plates.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no microorganism).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.[20][21]

Table 2: Illustrative Antimicrobial Activity Data for Biphenyl Carboxylic Acid Esters

CompoundMicroorganismMIC (µg/mL)
Ethyl 4-biphenyl carboxylateCandida albicans512 - 1024
Ethyl 4-biphenyl carboxylateCandida tropicalis512 - 1024
Decanoyl 4-biphenyl carboxylateCandida albicans512
Decanoyl 4-biphenyl carboxylateCandida tropicalis512
Note: This table is for illustrative purposes and is based on data for related biphenyl carboxylic acid esters. Specific data for this compound derivatives should be generated experimentally.[19]

Concluding Remarks and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. The insights provided in this technical guide underscore the potential of these compounds as anti-inflammatory, anticancer, and antimicrobial agents. The detailed experimental protocols offer a practical framework for researchers to systematically evaluate the efficacy of newly synthesized derivatives.

Future research should focus on several key areas:

  • Expansion of Structure-Activity Relationship (SAR) Studies: A broader range of substitutions on both the salicylic acid and the 3-phenyl rings should be explored to optimize potency and selectivity for specific biological targets.

  • In-depth Mechanistic Studies: Further elucidation of the molecular mechanisms underlying the observed biological activities will be crucial for rational drug design. This includes identifying specific protein targets and delineating the signaling pathways involved.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds identified through in vitro screening must be evaluated in relevant animal models of disease to assess their in vivo efficacy, safety, and pharmacokinetic properties.

  • Exploration of Novel Therapeutic Applications: The unique pharmacological profile of this compound derivatives may lend them to applications beyond those discussed here, such as in neurodegenerative diseases or metabolic disorders.

By embracing a multidisciplinary approach that integrates synthetic chemistry, pharmacology, and molecular biology, the scientific community can unlock the full therapeutic potential of this remarkable class of compounds.

References

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A Technical Guide to 3-Phenylsalicylic Acid as a Potential Antibacterial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of antibiotic-resistant bacteria poses a formidable threat to global public health, necessitating the urgent discovery and development of novel antimicrobial agents. Biphenyl compounds, a class of organic molecules characterized by two connected phenyl rings, have demonstrated a wide array of biological activities, including promising antibacterial effects.[1][2][3] This technical guide provides an in-depth exploration of 3-Phenylsalicylic acid (also known as 2-Hydroxybiphenyl-3-carboxylic acid), a derivative of both salicylic acid and biphenyl, as a potential antibacterial therapeutic.[4][5][6] We will examine its chemical properties, synthesize existing research, propose potential mechanisms of action, and provide detailed, field-proven protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontier of antibacterial research.

Introduction: The Scientific Rationale

This compound is an aromatic carboxylic acid with the molecular formula C₁₃H₁₀O₃.[6] Its structure is unique, combining the core of salicylic acid, a compound well-known for its antimicrobial and anti-inflammatory properties, with a phenyl group at the 3-position.[7][8] This substitution is significant; the biphenyl scaffold is present in numerous compounds exhibiting moderate to potent antibacterial activity against both Gram-positive and Gram-negative pathogens, including drug-resistant strains.[1][9]

The scientific impetus for investigating this compound stems from two key areas:

  • The Salicylate Moiety: Salicylic acid and its derivatives are known to disrupt bacterial physiology through various mechanisms, including permeabilizing the cell wall, disrupting the lipid bilayer of the cell membrane, and interfering with virulence factors like biofilm formation.[7][10][11]

  • The Biphenyl Moiety: The addition of a second phenyl ring can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate the complex bacterial cell envelope. Structure-activity relationship studies on other biphenyls have shown that substitutions on the rings can dramatically influence antibacterial potency.[9]

This guide will therefore treat this compound not as a mere derivative, but as a lead compound candidate worthy of rigorous, systematic investigation.

Review of Current Knowledge and Related Compounds

Direct research on the antibacterial properties of this compound is limited in publicly accessible literature. However, one study noted its commercial availability and tested it alongside newly synthesized derivatives, though it reported low levels of activity against E. coli strains in a zone of inhibition assay.[12]

To build a comprehensive picture, we must extrapolate from related structures:

  • Biphenyl Derivatives: A 2022 study published in PMC detailed the synthesis of various biphenyl derivatives, finding that compounds with hydroxyl groups on one ring and electron-withdrawing groups on the other exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values as low as 3.13 µg/mL.[9] This suggests that the specific arrangement of functional groups on the this compound structure (a hydroxyl and a carboxyl group on one ring) is critical to its potential activity.

  • Salicylic Acid Derivatives: Research has shown that salicylic acid can inhibit the growth of P. aeruginosa, E. coli, and S. aureus at MICs in the range of 250-500 µg/mL.[11] Its mechanism is often linked to its ability to disrupt the bacterial cell membrane.[10][11] The addition of the phenyl group could modulate this activity, potentially enhancing its efficacy or broadening its spectrum.

Hypothesized Mechanism of Action

Based on the compound's structure and the known activities of its parent moieties, we can propose several testable hypotheses for its mechanism of action:

  • Cell Membrane Disruption: Like other phenolic compounds, this compound may intercalate into the bacterial cell membrane's lipid bilayer. This could disrupt membrane integrity, leading to increased permeability, leakage of essential intracellular components (such as ions, ATP, and nucleic acids), and ultimately, cell death.[10]

  • Inhibition of Key Metabolic Enzymes: The carboxylic acid and hydroxyl groups could chelate metal ions that are essential cofactors for bacterial enzymes involved in critical processes like respiration or cell wall synthesis.

  • Disruption of Virulence Factor Production: Salicylic acid is known to modulate quorum sensing, a cell-to-cell communication system that controls the expression of virulence factors and biofilm formation in many pathogens.[7] this compound may possess similar or enhanced activity in this regard.

These hypotheses provide a logical framework for the experimental validation protocols outlined in the next section.

Experimental Validation Protocols

To rigorously assess the antibacterial potential of this compound, a standardized, multi-step approach is required. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data.[13][14]

Core Principle: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method is the reference standard.[13][14][15]

Protocol 1: Broth Microdilution MIC Assay (CLSI M07-based)

  • Materials:

    • This compound (solubilized in DMSO, then diluted in media).

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • 96-well sterile microtiter plates.

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Positive control antibiotic (e.g., Ciprofloxacin).

    • Spectrophotometer (for inoculum standardization).

    • Incubator (35°C ± 2°C).

  • Step-by-Step Methodology:

    • Inoculum Preparation: Prepare a bacterial suspension from 3-5 colonies grown overnight on an agar plate. Adjust the turbidity in sterile saline to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate. For example, start with a concentration of 512 µg/mL and dilute down to 0.25 µg/mL.

    • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Controls:

      • Growth Control: Wells containing only CAMHB and the bacterial inoculum (no compound).

      • Sterility Control: Wells containing only CAMHB (no bacteria, no compound).

      • Solvent Control: Wells containing the highest concentration of DMSO used and the bacterial inoculum.

      • Positive Control: A separate serial dilution of a known antibiotic like Ciprofloxacin.

    • Incubation: Incubate the plates at 35°C for 18-24 hours.

    • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

Assessing Bactericidal Activity: Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol 2: MBC Determination

  • Methodology:

    • Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth in the MIC plate.

    • Spot-plate these aliquots onto a Mueller-Hinton Agar (MHA) plate.

    • Incubate the MHA plate at 35°C for 18-24 hours.

    • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies growing from the spot).

Diagram 1: Experimental Workflow for MIC/MBC Determination

This diagram illustrates the logical flow from preparing the compound and bacteria to determining the final MIC and MBC values.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: MIC Assay cluster_mbc Phase 3: MBC Assay prep_compound Prepare Stock Solution of this compound prep_bacteria Prepare 0.5 McFarland Bacterial Suspension serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate prep_compound->serial_dilute inoculate Inoculate Wells with Standardized Bacteria prep_bacteria->inoculate serial_dilute->inoculate incubate_mic Incubate Plate (35°C, 18-24h) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic spot_plate Spot Plate from Clear Wells onto Agar Plate read_mic->spot_plate Proceed if growth is inhibited incubate_mbc Incubate Agar Plate (35°C, 18-24h) spot_plate->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc G cluster_cell Bacterial Cell compound This compound membrane Cell Membrane compound->membrane Intercalation enzymes Metabolic Enzymes compound->enzymes Inhibition virulence Virulence Factor Expression (e.g., Biofilm) compound->virulence Interference outcome1 Membrane Destabilization & Permeabilization membrane->outcome1 outcome2 Inhibition of Metabolic Pathways enzymes->outcome2 outcome3 Downregulation of Pathogenicity virulence->outcome3 death Bacterial Cell Death or Attenuation outcome1->death outcome2->death outcome3->death

Caption: Potential multi-target mechanism of action.

Future Directions and Drug Development

Should this compound demonstrate promising activity (e.g., MIC ≤ 16 µg/mL against key pathogens), the following steps are critical for its progression as a drug candidate:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to determine which functional groups are essential for activity and to optimize potency. For instance, adding halogen or trifluoromethyl groups to the second phenyl ring could be explored. [9]* Toxicity Assays: Evaluate the compound's cytotoxicity against mammalian cell lines (e.g., HeLa, HepG2) to determine its therapeutic index (ratio of toxic concentration to effective concentration).

  • In Vivo Efficacy Studies: Test the compound in animal models of infection to assess its efficacy, pharmacokinetics, and safety in a living system.

Conclusion

This compound stands at the intersection of two classes of molecules with known antimicrobial properties. While direct evidence of its potent antibacterial efficacy is still emerging, its chemical structure provides a strong rationale for its investigation as a lead compound. The biphenyl core offers a versatile scaffold for chemical modification, and the salicylate moiety suggests a potential for membrane-disruptive or anti-virulence mechanisms. By employing standardized protocols for MIC/MBC determination and systematically investigating its mechanism of action, the research community can accurately define the therapeutic potential of this compound and its derivatives in the critical fight against antibiotic resistance.

References

  • Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle - Medical Notes. (2025, September 24).
  • Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2022, September 7). PMC - PubMed Central.
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (n.d.). PubMed.
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  • (PDF) A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. (n.d.). ResearchGate.
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-Phenylsalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action (MOA) of 3-phenylsalicylic acid. As a derivative of salicylic acid, this compound is predicted to possess significant therapeutic potential, likely centered around anti-inflammatory, analgesic, and potentially antiproliferative activities. This document outlines a logical, multi-tiered experimental approach, from initial target identification to in-depth signaling pathway analysis, designed to build a robust understanding of its molecular interactions and cellular effects.

Part 1: Foundational Assessment and Hypothesis Generation

Before embarking on extensive experimental work, a foundational understanding of this compound's physicochemical properties and a clear, testable hypothesis are essential.

Physicochemical Characterization

A thorough characterization of the compound's properties is the first step in any mechanistic study. This data is crucial for designing and interpreting subsequent experiments.

PropertyExperimental MethodRationale
Solubility Kinetic and thermodynamic solubility assays in various buffers (e.g., PBS, DMSO)To determine appropriate solvent systems and concentration ranges for in vitro and in vivo studies.
Lipophilicity (LogP/LogD) Shake-flask method or reverse-phase HPLCTo predict membrane permeability and potential for off-target effects.
Chemical Stability HPLC-based stability assays at different pH values and temperaturesTo ensure the compound remains intact during experimental procedures.
Plasma Protein Binding Equilibrium dialysis or ultrafiltrationTo determine the fraction of unbound, pharmacologically active compound in circulation.[1]
Hypothesis-Driven Investigation

Based on the known biological activities of salicylic acid and its derivatives, the primary hypothesis is that this compound modulates key inflammatory pathways.[2][3][4][5][6] Salicylic acid itself is known to inhibit cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.[7][[“]] The addition of a phenyl group may alter its potency, selectivity, or even introduce novel targets.

Primary Hypotheses:

  • This compound inhibits the activity of COX-1 and/or COX-2 enzymes.

  • This compound modulates the NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokine production.

  • The phenyl moiety of this compound confers a unique target binding profile compared to salicylic acid.

Part 2: Target Identification and Validation

The next critical phase is to identify the direct molecular targets of this compound. A combination of computational and experimental approaches will provide a comprehensive view of its potential interactions.

In Silico Target Prediction

Computational methods can rapidly screen large databases of protein structures to identify potential binding partners, helping to prioritize experimental validation.[9][10]

Workflow for In Silico Target Prediction:

G A 3D Structure of This compound B Pharmacophore Modeling A->B C Molecular Docking (Target Protein Libraries) A->C B->C D Target Prioritization (Binding Energy, Biological Relevance) C->D E Experimental Validation D->E

Caption: A streamlined workflow for in silico target identification of this compound.

In Vitro Target-Based Assays

Based on the in silico predictions and the known pharmacology of salicylates, a panel of enzymatic and binding assays should be performed.

Experimental Protocol: COX Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric COX activity assay kit.

  • Procedure: a. Prepare a dilution series of this compound and a known COX inhibitor (e.g., celecoxib) as a positive control. b. In a 96-well plate, add the enzyme, inhibitor (or vehicle), and heme. Incubate for 10 minutes at 37°C. c. Initiate the reaction by adding arachidonic acid. d. Incubate for a specified time (e.g., 2 minutes) at 37°C. e. Stop the reaction and measure the product formation according to the kit manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TargetAssay TypeRationale
COX-1/COX-2 Enzymatic activity assayTo directly test the primary hypothesis of COX inhibition.[7]
NF-κB Pathway Proteins (e.g., IKKβ) Kinase activity assayTo investigate direct inhibition of key kinases in the NF-κB pathway.
Other Potential Targets (from in silico screen) Binding assays (e.g., SPR, MST) or enzymatic assaysTo explore novel mechanisms of action beyond the known salicylate targets.

Part 3: Cellular and Pathway Analysis

Once potential targets are identified, the next step is to understand the compound's effects in a cellular context. This involves examining its impact on signaling pathways and cellular functions.

Cellular Models for Inflammation

The choice of cell line is critical for relevant mechanistic studies. Lipopolysaccharide (LPS)-stimulated macrophages are a standard model for studying inflammation.

Workflow for Cellular Pathway Analysis:

G A LPS-Stimulated Macrophages (e.g., RAW 264.7) B Treatment with This compound A->B C Cytokine Profiling (ELISA, Luminex) B->C D Western Blot Analysis (NF-κB, MAPK pathways) B->D E Gene Expression Analysis (RT-qPCR, RNA-seq) B->E F Mechanism Confirmation C->F D->F E->F

Caption: Experimental workflow for analyzing the cellular effects of this compound.

Investigating the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and a known target of salicylates.[3]

Experimental Protocol: Western Blot for NF-κB Activation

  • Objective: To determine if this compound inhibits the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB p65.

  • Cell Culture: Seed RAW 264.7 macrophages and allow them to adhere overnight.

  • Treatment: Pre-treat cells with varying concentrations of this compound for 1 hour, followed by stimulation with LPS (100 ng/mL) for 30 minutes.

  • Protein Extraction: Prepare cytoplasmic and nuclear protein extracts.

  • Western Blotting: a. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and probe with primary antibodies against phospho-IκBα, total IκBα, NF-κB p65, and loading controls (e.g., β-actin for cytoplasmic, Lamin B1 for nuclear). c. Incubate with HRP-conjugated secondary antibodies and detect with an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities and normalize to the respective loading controls.

NF-κB Signaling Pathway Diagram:

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Caption: Simplified representation of the NF-κB signaling pathway.

Gene Expression Profiling

To gain a broader understanding of the cellular response to this compound, RNA sequencing (RNA-seq) can be employed to identify differentially expressed genes. This can reveal effects on other pathways and potential off-target activities.

Part 4: In Vivo Model Validation

The final step is to validate the in vitro findings in a relevant animal model of disease.

Experimental Protocol: Murine Model of Acute Inflammation

  • Model: Carrageenan-induced paw edema in mice or rats.[2]

  • Objective: To assess the anti-inflammatory efficacy of this compound in vivo.

  • Procedure: a. Administer this compound or a vehicle control orally or intraperitoneally. b. After a specified pre-treatment time, inject carrageenan into the sub-plantar region of the right hind paw. c. Measure the paw volume at regular intervals using a plethysmometer. d. At the end of the experiment, collect paw tissue for histological analysis and measurement of inflammatory markers (e.g., cytokines, myeloperoxidase activity).

  • Data Analysis: Compare the increase in paw volume and inflammatory markers between the treated and control groups.

ParameterMeasurementRationale
Paw Edema PlethysmometryTo quantify the anti-inflammatory effect on vascular permeability and fluid accumulation.
Myeloperoxidase (MPO) Activity Spectrophotometric assayTo measure neutrophil infiltration into the inflamed tissue.
Cytokine Levels (e.g., TNF-α, IL-6) ELISA or multiplex assay on tissue homogenatesTo confirm the modulation of inflammatory mediators in vivo.
Histopathology H&E staining of paw tissueTo visually assess the reduction in cellular infiltrate and tissue damage.

Conclusion

References

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A Technical Guide to the Preliminary Cytotoxicity Screening of 3-Phenylsalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The preliminary cytotoxicity screening of a novel chemical entity is a foundational step in the drug discovery and chemical safety pipeline.[1][2] This guide provides a comprehensive, technically detailed framework for conducting the initial in vitro cytotoxicity assessment of 3-phenylsalicylic acid, a derivative of the well-known bioactive compound salicylic acid. We delineate the strategic selection of cell lines and cytotoxicity assays, provide step-by-step, self-validating protocols, and detail methods for robust data analysis and interpretation. The causality behind key experimental choices is explained, grounding the methodology in established principles of cell biology and toxicology. This document is intended for researchers, scientists, and drug development professionals seeking to design and execute a rigorous preliminary screen for novel compounds.

Introduction and Strategic Rationale

This compound is a biphenyl derivative of salicylic acid. While salicylic acid itself is known for a range of biological activities, including anti-inflammatory, antioxidant, and even direct cytotoxic effects at high concentrations, the pharmacological profile of its phenyl-substituted analog is not well-characterized.[3][4] The addition of a phenyl group significantly increases the molecule's lipophilicity, which could enhance its ability to cross cellular membranes and potentially interact with intracellular targets, thereby altering its biological activity and cytotoxic potential.

Preliminary cytotoxicity screening serves as a critical first-pass filter.[1][2] Its primary objective is to determine the concentration range at which a compound elicits a toxic response in cultured cells. This is often quantified by the half-maximal inhibitory concentration (IC50), a key metric of a substance's potency.[1][5] This initial screen informs decisions on whether a compound warrants further investigation as a potential therapeutic agent or should be flagged for potential toxicity.

The Dual-Assay Approach: A Self-Validating System

To ensure the trustworthiness of our findings, we will employ a dual-assay approach targeting two distinct cellular processes:

  • Metabolic Viability (MTT Assay): This assay measures the activity of mitochondrial dehydrogenases, which are only active in living, metabolically competent cells.[6][7][8] It provides an assessment of overall cell health and proliferation.

  • Membrane Integrity (LDH Release Assay): This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium, which occurs when the plasma membrane is compromised—a hallmark of cell death (necrosis or late apoptosis).[9][10][11]

By using two assays with different mechanistic endpoints, we create a self-validating system. Concordant results from both assays (e.g., a decrease in metabolic activity and an increase in LDH release at similar concentrations) provide strong evidence of true cytotoxicity. Discrepant results, however, can offer valuable mechanistic insights—for instance, a compound might inhibit mitochondrial function without immediately lysing the cell.

Strategic Experimental Design

Rationale for Cell Line Selection

The choice of cell line is a critical step that dictates the relevance of the screening results.[12][13] For a compound with an unknown profile like this compound, a tiered approach using both cancerous and non-cancerous cell lines is optimal.

  • Human Hepatocellular Carcinoma (HepG2): The liver is the primary site of xenobiotic metabolism.[13] HepG2 cells retain many liver-specific metabolic functions, making them an excellent model to assess potential hepatotoxicity and to see if metabolic activation influences the compound's cytotoxicity.[13][14]

  • Human Embryonic Kidney (HEK293): These cells are widely used in toxicology as a general model for a non-cancerous, human-derived cell line.[13][15] Comparing the cytotoxicity in HepG2 versus HEK293 can provide an early indication of selectivity.[15]

  • Human Colon Adenocarcinoma (HCT116): As a representative cancer cell line from a different tissue of origin, HCT116 allows for the assessment of broader anti-cancer potential.

The Critical Role of Controls

To ensure data integrity, a comprehensive set of controls must be included on every assay plate.[16]

  • Negative Control (Cells + Medium): Represents 100% cell viability and establishes the baseline for a healthy cell population.[16]

  • Vehicle Control (Cells + Medium + Solvent): this compound, being lipophilic, will likely be dissolved in a solvent like dimethyl sulfoxide (DMSO).[1][17] The vehicle control uses the highest concentration of DMSO present in the experimental wells to ensure that the solvent itself is not causing any cytotoxic effects.[16][18] This is a crucial, non-negotiable control.[16]

  • Positive Control (Cells + Medium + Known Toxin): Doxorubicin, a well-characterized chemotherapy agent, will be used as a positive control.[19][20][21] This confirms that the cell system and the assay itself are responsive to a cytotoxic stimulus, validating the experimental setup.[16][20]

  • Medium Background Control (Medium Only): This accounts for the background absorbance of the culture medium and reagents, which must be subtracted from all other readings.[8]

Experimental Protocols & Methodologies

General Workflow

The overall experimental process follows a standardized, logical flow to ensure reproducibility.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_assay Phase 3: Assay & Measurement cluster_analysis Phase 4: Data Analysis A Prepare this compound Stock Solution (e.g., 100 mM in DMSO) E Prepare Serial Dilutions of Compound & Controls in Culture Medium A->E B Culture & Expand Selected Cell Lines (HepG2, HEK293, HCT116) C Seed Cells into 96-well Plates (e.g., 1x10^4 cells/well) B->C D Allow Cells to Adhere (24 hours) C->D D->E F Treat Cells with Compound (24, 48, or 72 hours) E->F G Perform Cytotoxicity Assays F->G H MTT Assay: Add MTT Reagent Incubate 3-4h Solubilize Formazan Read Absorbance @ 570nm G->H I LDH Assay: Transfer Supernatant Add Reaction Mix Incubate 30min Read Absorbance @ 490nm G->I J Normalize Data to Controls (% Viability / % Cytotoxicity) H->J I->J K Plot Dose-Response Curves (Log[Concentration] vs. Response) J->K L Calculate IC50 Values (Non-linear Regression) K->L G cluster_mtt MTT Assay Principle cluster_ldh LDH Assay Principle A Viable Cell B Mitochondrial Dehydrogenase A->B contains D Purple Formazan (Product) B->D reduces C Yellow MTT (Substrate) C->D to E Damaged Cell (Lost Membrane Integrity) F Cytosolic LDH E->F contains G LDH released into Culture Medium F->G leaks out as

Caption: Core principles of the MTT and LDH cytotoxicity assays.

Data Analysis and Interpretation

Data Normalization

Raw absorbance values must be converted into a percentage that reflects cell viability or cytotoxicity. [5]

  • For MTT Assay (% Viability): % Viability = [(Abs_Sample - Abs_Bkg) / (Abs_VehicleCtrl - Abs_Bkg)] * 100 Where Abs_Bkg is the absorbance of the medium background control and Abs_VehicleCtrl is the average absorbance of the vehicle control wells.

  • For LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Max - Abs_Spontaneous)] * 100 Where Abs_Spontaneous is the average absorbance of the spontaneous LDH release wells and Abs_Max is the average absorbance of the maximum LDH release wells.

Determining the IC50 Value

The IC50 value is the concentration of this compound that causes a 50% reduction in the measured response (e.g., 50% viability in the MTT assay). [5]

  • Plot Data: Plot the normalized response (% Viability or % Inhibition) against the logarithm of the compound concentration. [22][23]2. Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope). [5][22]3. Interpolate IC50: The software will calculate the precise concentration that corresponds to the 50% response level on the fitted curve. [5][22]

Presentation of Quantitative Data

Results should be summarized in a clear, tabular format for easy comparison across cell lines and assays.

Cell LineAssayExposure Time (h)IC50 (µM) [95% Confidence Interval]
HepG2MTT48Example: 45.2 [38.1 - 53.9]
HepG2LDH48Example: 51.7 [44.2 - 60.5]
HEK293MTT48Example: > 100
HEK293LDH48Example: > 100
HCT116MTT48Example: 22.8 [19.5 - 26.7]
HCT116LDH48Example: 25.1 [21.3 - 29.6]
DoxorubicinMTT48Example: 0.85 [0.72 - 1.01]

Note: The data shown are illustrative examples for formatting purposes.

Conclusion and Next Steps

This guide outlines a robust, self-validating strategy for the preliminary cytotoxicity screening of this compound. By employing two distinct assays across a panel of relevant cell lines and adhering to stringent experimental controls, the resulting data will provide a reliable foundation for future investigation. Should this compound demonstrate potent and selective cytotoxicity (e.g., a low IC50 in a cancer cell line like HCT116 and a high IC50 in a non-cancerous line like HEK293), subsequent studies could focus on elucidating its mechanism of action, such as assays for apoptosis (e.g., Caspase-3/7 activity), cell cycle arrest, or oxidative stress.

References

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Spectroscopic Data of 3-Phenylsalicylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Phenylsalicylic acid (CAS 304-06-3), also known as 2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, is a biphenyl derivative of salicylic acid.[1][2] Its structural complexity and the presence of multiple functional groups make it a molecule of interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for any research or development application. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. The narrative is structured to not only present the data but to explain the causal relationships between the molecular structure and the resulting spectral features, offering field-proven insights for researchers.

Molecular Structure and Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a salicylic acid core substituted with a phenyl group at the C3 position.

Key Structural Features:

  • Salicylic Acid Backbone: Comprises a benzene ring with ortho-positioned hydroxyl (-OH) and carboxylic acid (-COOH) groups. This arrangement allows for intramolecular hydrogen bonding.

  • Phenyl Substituent: A second aromatic ring attached at the C3 position.

  • Functional Groups: Carboxylic acid, phenol, and two aromatic rings. Each of these imparts characteristic signals in NMR, IR, and MS analyses.

The following diagram illustrates the IUPAC numbering for the carbon atoms, which will be used for spectral assignments.

Caption: Structure and IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a complete structural map can be assembled.

¹H NMR Spectroscopy

Proton NMR provides information about the chemical environment of hydrogen atoms. The spectrum is anticipated to show distinct signals for the carboxylic acid proton, the phenolic hydroxyl proton, and the aromatic protons on both rings.

Expertise & Experience: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for aromatic carboxylic acids because its polarity effectively solubilizes the compound and its hydrogen-bond accepting nature allows for the observation of exchangeable protons like -COOH and -OH, which might be broadened or absent in less polar solvents like chloroform (CDCl₃).[3]

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~13.0 broad singlet 1H H -O-C=O
~9.9 broad singlet 1H Ar-OH

| 7.2 - 8.1 | multiplet | 8H | Ar-H |

Note: Specific peak assignments within the aromatic multiplet require advanced 2D NMR techniques. The data represents typical values.

Interpretation:

  • Carboxylic Acid Proton (~13.0 ppm): A highly deshielded, broad singlet appearing far downfield is the classic signature of a carboxylic acid proton.[4][5] Its breadth is due to hydrogen bonding and chemical exchange.

  • Phenolic Proton (~9.9 ppm): The phenolic -OH proton also appears downfield and is often broad. Its chemical shift is sensitive to solvent and concentration.

  • Aromatic Protons (7.2 - 8.1 ppm): The eight protons on the two aromatic rings resonate in this region. The overlapping signals create a complex multiplet, a common feature in polysubstituted aromatic systems.[6]

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm) Assignment Causality
~172 C=O The carbonyl carbon is highly deshielded due to the attached electronegative oxygen atoms.
~158 C-OH The carbon directly attached to the phenolic oxygen is deshielded.

| 115 - 142 | Aromatic C & C-COOH | Signals for the 11 remaining aromatic carbons appear in this range. Quaternary carbons are typically weaker.[7][8] |

Note: Data represents typical chemical shift ranges for the specified functional groups. Specific assignments require detailed analysis.

Interpretation:

  • Carboxyl Carbon (~172 ppm): This peak is characteristic of a carboxylic acid or ester carbonyl group and is found in the typical downfield region of 165-185 ppm.[2][5]

  • Phenolic Carbon (~158 ppm): The carbon atom bonded to the hydroxyl group (C1) is significantly deshielded by the electronegative oxygen.

  • Aromatic Carbons (115 - 142 ppm): The remaining carbons of the two benzene rings resonate in this standard aromatic region. The precise shifts are influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

FTIR spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: For solid samples like this compound, the KBr pellet method is a robust choice.[9] It involves grinding the sample with potassium bromide powder and pressing it into a transparent pellet. This minimizes scattering and produces a high-quality spectrum. An alternative is the Attenuated Total Reflectance (ATR) method, which is faster but may result in slight peak shifts and intensity differences compared to transmission methods.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Assignment
3300 - 2500 Strong, Very Broad O-H Stretch Carboxylic Acid O-H
~3230 Medium, Broad O-H Stretch Phenolic O-H
3100 - 3000 Medium, Sharp C-H Stretch Aromatic C-H
1710 - 1680 Strong, Sharp C=O Stretch Carboxylic Acid C=O
1600, 1450 Medium-Strong C=C Stretch Aromatic Ring

| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid/Phenol |

Note: Data represents typical absorption ranges.[10][11][12]

Interpretation:

  • O-H Stretch (Carboxylic Acid): The most prominent feature is the extremely broad absorption from 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[10] This band often partially obscures the C-H stretching peaks.

  • O-H Stretch (Phenol): A separate, somewhat sharper broad band around 3230 cm⁻¹ can be attributed to the phenolic hydroxyl group.[13]

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ confirm the presence of C-H bonds on the aromatic rings.[11]

  • C=O Stretch (Carboxylic Acid): A very strong, sharp absorption between 1710-1680 cm⁻¹ is the unmistakable signal of the carbonyl group in the carboxylic acid.[14]

  • C=C Stretches (Aromatic): Multiple sharp bands of medium intensity around 1600 and 1450 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity and structure.

Expertise & Experience: Electron Ionization (EI) is a classic and effective "hard" ionization technique for relatively small, thermally stable organic molecules.[15] The high energy (typically 70 eV) used in EI causes reproducible fragmentation, creating a unique "fingerprint" for the compound that can be compared against spectral libraries. This fragmentation is key to structural elucidation.[16]

Table 4: Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Interpretation
214 [M]⁺ Molecular Ion Peak: Confirms the molecular weight of 214.22 g/mol .[17][18]
196 [M - H₂O]⁺ Loss of a water molecule, likely from the ortho-positioned -OH and -COOH groups.

| 168 | [M - H₂O - CO]⁺ | Subsequent loss of carbon monoxide from the [M-H₂O]⁺ fragment. |

Note: Fragmentation patterns are predictive and based on common fragmentation pathways for aromatic carboxylic acids.

Interpretation:

  • Molecular Ion Peak (m/z 214): The presence of a peak at m/z 214 corresponds to the intact molecule that has lost one electron, confirming the molecular formula C₁₃H₁₀O₃.[19]

  • Fragmentation Pattern: Aromatic carboxylic acids often exhibit characteristic fragmentation. A common pathway for ortho-hydroxy aromatic acids is the initial loss of water (18 Da) to form a stable cyclic intermediate, followed by the loss of carbon monoxide (28 Da).

Integrated Spectroscopic Workflow

cluster_0 Characterization Workflow for this compound Sample This compound Sample IR FT-IR Spectroscopy Sample->IR Protocol 1 NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Protocol 2 MS Mass Spectrometry (EI) Sample->MS Protocol 3 IR_Data Functional Groups Identified: - Carboxylic Acid (-COOH) - Phenol (-OH) - Aromatic Rings IR->IR_Data NMR_Data Structural Skeleton Confirmed: - Proton Environments - Carbon Connectivity - Substituent Positions NMR->NMR_Data MS_Data Molecular Formula & Fragmentation: - Molecular Weight = 214 - Formula = C₁₃H₁₀O₃ - Key Fragments MS->MS_Data Conclusion Validated Structure of This compound IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: Integrated workflow for the spectroscopic validation of this compound.

Experimental Protocols

The following are detailed, standardized methodologies for acquiring the spectroscopic data discussed.

Protocol 1: Fourier Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Gently grind approximately 1-2 mg of this compound with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.[9]

  • Pellet Formation: Transfer the powder mixture to a pellet die. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.

  • Data Processing: Process the resulting spectrum to label significant peaks corresponding to the functional groups.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Homogenization: Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A clear, homogenous solution is required for high-resolution spectra.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Ensure the instrument is locked on the solvent's deuterium signal and properly shimmed to achieve a homogenous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse-acquire sequence. A 90° pulse angle and a relaxation delay of at least 5 seconds are recommended to ensure accurate integration, especially for quantitative analysis.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small quantity of the solid this compound sample into the mass spectrometer, typically via a direct insertion probe.

  • Volatilization: Gently heat the probe under vacuum to volatilize the sample, allowing it to enter the ion source in the gas phase.[15]

  • Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (standardized at 70 eV) within the ion source. This will cause ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting positively charged ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: Detect the separated ions to generate the mass spectrum, which plots relative abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce fragmentation pathways consistent with the proposed structure.

References

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  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
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An In-depth Technical Guide to 3-Phenylsalicylic Acid and its Role in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3-phenylsalicylic acid, a versatile bifunctional molecule, and its significant applications in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the core chemical principles, synthetic methodologies, and practical applications of this important scaffold.

Introduction: The Structural and Chemical Landscape of this compound

This compound, also known as 2-hydroxybiphenyl-3-carboxylic acid, is an organic compound with the chemical formula C₁₃H₁₀O₃.[1] Its structure is characterized by a salicylic acid core with a phenyl group at the 3-position. This arrangement of a carboxylic acid and a hydroxyl group on a biphenyl framework imparts a unique combination of reactivity and electronic properties, making it a valuable building block in the synthesis of more complex molecules. The presence of both acidic (carboxylic acid) and weakly acidic (phenolic hydroxyl) protons, along with the aromatic rings, allows for a diverse range of chemical transformations.

Key Physicochemical Properties:

PropertyValue
Molecular Weight 214.22 g/mol [1]
Appearance White to off-white crystalline solid
Solubility Slightly soluble in DMSO and Methanol[2]
Storage Hygroscopic, should be stored at -20°C under an inert atmosphere[2]

Synthetic Strategies for this compound

The construction of the this compound scaffold can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups. A prevalent and highly efficient method involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Coupling Approach: A Powerful C-C Bond Forming Strategy

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[3][4] This reaction is widely favored due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[5]

A general scheme for the synthesis of this compound via this method involves the coupling of a protected 3-halosalicylic acid derivative with phenylboronic acid.

Conceptual Workflow for Suzuki-Miyaura Synthesis:

Suzuki_Workflow Start Starting Materials: - 3-Halosalicylic acid derivative - Phenylboronic acid Reaction Suzuki-Miyaura Coupling: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., Na₂CO₃) - Solvent (e.g., Toluene/Water) Start->Reaction Product Protected this compound Reaction->Product Deprotection Deprotection Step Product->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: General workflow for synthesizing this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Illustrative):

  • Protection of the Carboxylic Acid: The carboxylic acid group of 3-bromosalicylic acid is first protected, for example, as a methyl ester, to prevent unwanted side reactions.

  • Suzuki-Miyaura Coupling:

    • To a solution of methyl 3-bromosalicylate and phenylboronic acid in a suitable solvent system (e.g., toluene and water), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) is added.

    • A base, typically an aqueous solution of sodium carbonate or potassium carbonate, is then introduced to activate the boronic acid.[6]

    • The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed, as monitored by an appropriate analytical technique like Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified, often by column chromatography.

  • Deprotection: The protecting group on the carboxylic acid is removed. For a methyl ester, this is typically achieved by hydrolysis with a base like sodium hydroxide, followed by acidification to yield the final this compound.

Causality in Experimental Choices:

  • Catalyst Selection: Palladium complexes with phosphine ligands are commonly used. The choice of ligand can influence the efficiency of the catalytic cycle.[4]

  • Role of the Base: The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. It activates the boronic acid, facilitating the transfer of the phenyl group to the palladium center.[3][6]

  • Solvent System: A two-phase solvent system, such as toluene and water, is often employed to dissolve both the organic-soluble reactants and the inorganic base.

The Catalytic Cycle of Suzuki-Miyaura Coupling:

The mechanism of the Suzuki-Miyaura reaction involves a well-defined catalytic cycle.[4][7]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R²-B(OR)₃]⁻ pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elim Reductive Elimination pd2_r1r2->reductive_elim reductive_elim->pd0 product R¹-R² reductive_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) complex.[4][7]

  • Transmetalation: The organic group (R²) from the organoboron species is transferred to the palladium center, displacing the halide. This step requires activation by a base.[4][7]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7]

The Role of this compound in Organic Synthesis

The bifunctional nature of this compound makes it a versatile intermediate for the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry and materials science.

Precursor to Biologically Active Molecules

Salicylic acid and its derivatives are well-known for their biological activities, including anti-inflammatory, analgesic, and antipyretic properties.[8][9] The introduction of a phenyl group at the 3-position can modulate these properties and provide a scaffold for the development of new therapeutic agents. For instance, derivatives of salicylic acid have been synthesized and tested for their analgesic and anti-inflammatory activities.[10] The modification of the carboxylic acid and hydroxyl groups, as well as the aromatic rings, allows for the fine-tuning of pharmacological profiles.[8][11]

Synthetic Transformations of this compound:

  • Esterification and Amidation: The carboxylic acid group can be readily converted to esters and amides, which can alter the compound's solubility, bioavailability, and biological activity.[8] For example, the synthesis of salicylamide derivatives is a common strategy to generate compounds with potential anti-inflammatory and anticancer activities.[8]

  • Etherification: The phenolic hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. These modifications can be used to create prodrugs or to explore structure-activity relationships. Phenyl acetylsalicylate, a phenyl ester of acetylsalicylic acid, is designed as a prodrug to deliver salicylic acid.[12]

  • Electrophilic Aromatic Substitution: The aromatic rings are susceptible to electrophilic substitution reactions such as nitration, halogenation, and sulfonation, allowing for further functionalization of the molecule.

Synthesis of Heterocyclic Compounds

This compound can serve as a starting material for the synthesis of various heterocyclic compounds. The ortho-relationship of the hydroxyl and carboxylic acid groups is particularly useful for the construction of fused ring systems. For example, it can be a precursor for the synthesis of substituted benzoxazinones, a class of compounds investigated for their anti-inflammatory and antimicrobial activities.[9]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its synthesis, particularly through efficient methods like the Suzuki-Miyaura coupling, is well-established. The unique arrangement of its functional groups provides a platform for a wide range of chemical transformations, making it a key intermediate in the development of new pharmaceuticals and other functional materials. The continued exploration of the reactivity of this compound and its derivatives promises to yield novel molecules with significant biological and material properties.

References

  • Setzer, M. C., et al. (2013). Synthesis of 3-Farnesyl Salicylic Acid, a Novel Antimicrobial from Piper multiplinervium. Natural Product Communications, 8(7), 911-913.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (2023, December 1). Phenyl salicylate.
  • Wikipedia. (2024, January 5). Suzuki reaction.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • MH Chem. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube.
  • Organic Chemistry with Lluís Llorens Palomo. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • Wencel-Delord, J., et al. (2015). General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. Journal of the American Chemical Society, 137(23), 7331–7334.
  • National Center for Biotechnology Information. (2013). Synthesis of 3-farnesyl salicylic acid, a novel antimicrobial from Piper multiplinervium. PubMed.
  • ResearchGate. (n.d.). Reaction between thiosalicylic acid and 3-phenylpropiolonitrile.
  • ResearchGate. (2025). Selective synthesis of phenyl salicylate (salol) by esterification reaction over solid acid catalysts.
  • Daidone, G., et al. (1985). [Synthesis and pharmacologic activity of new derivatives of salicylic acid]. Il Farmaco; edizione scientifica, 40(3), 178–189.
  • Reddit. (2018). Phenol does not react with salicylic acid directly. What is a possible method to accomplish the synthesis of phenyl salicylate? r/chemistry.
  • Kim, S. Y., et al. (2012). Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. European Journal of Medicinal Chemistry, 49, 396–404.
  • Ataman Kimya. (n.d.). PHENYL SALICYLATE.

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Unveiling the Therapeutic Promise of 3-Phenylsalicylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Exploration of a Salicylate Derivative with Latent Pharmacological Potential

Introduction

3-Phenylsalicylic acid, a derivative of the well-established therapeutic agent salicylic acid, presents a compelling case for renewed pharmacological investigation. While its parent compound has a long and storied history in medicine, this compound remains a relatively underexplored molecule with the potential for novel therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, including its synthesis, potential mechanisms of action, and prospective therapeutic applications, with the aim of stimulating further research and development in this promising area.

Chemical Properties and Synthesis

This compound (2-hydroxybiphenyl-3-carboxylic acid) is a biphenyl derivative of salicylic acid. The introduction of a phenyl group at the 3-position of the salicylic acid scaffold significantly alters its physicochemical properties, potentially influencing its biological activity, metabolic stability, and safety profile.

Synthesis of this compound via Suzuki Coupling

A plausible and efficient method for the synthesis of this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers a versatile and high-yielding route to construct the biphenyl core.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products reactant1 2-Bromo-6-nitro-phenol intermediate 3'-Nitro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid reactant1->intermediate Pd(OAc)2, Na2CO3 1,4-Dioxane/Water reactant2 3-Carboxyphenylboronic acid product This compound intermediate->product H2, Pd/C Methanol, Triethylamine

Caption: Synthetic pathway for this compound via Suzuki coupling.

Detailed Protocol:

Step 1: Suzuki Coupling to form 3'-Nitro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

  • To a solution of 2-bromo-6-nitrophenol (1.0 eq) in a mixture of 1,4-dioxane and water (5:1) are added 3-carboxyphenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and palladium acetate (0.05 eq).

  • The reaction mixture is degassed and purged with nitrogen.

  • The mixture is heated to 80-90°C and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, and the organic solvent is removed under reduced pressure.

  • The aqueous residue is acidified with 1M HCl, leading to the precipitation of the product.

  • The solid is collected by filtration, washed with water, and dried to yield the crude intermediate.

Step 2: Reduction of the Nitro Group to Yield this compound

  • The crude 3'-nitro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq) is dissolved in methanol.

  • Triethylamine (1.1 eq) and a catalytic amount of 10% Palladium on carbon (Pd/C) are added to the solution.

  • The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in water and acidified with 1M HCl to a pH of approximately 5.5 to precipitate the final product.

  • The solid is collected by filtration, washed with water, and dried under vacuum.

Purification of this compound

Purification can be achieved by recrystallization. While specific solvents for this compound are not extensively documented, a common procedure for salicylic acid derivatives involves dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals. A potential solvent system could be a mixture of ethanol and water.

General Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.

  • The hot solution is filtered to remove insoluble impurities and charcoal.

  • Water is slowly added to the hot filtrate until the solution becomes slightly turbid.

  • The solution is allowed to cool slowly to room temperature and then placed in an ice bath to maximize crystal formation.

  • The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol/water mixture, and dried.

Pharmacological Potential

The pharmacological activities of this compound are not extensively studied; however, based on the known activities of salicylic acid and its derivatives, several potential therapeutic areas can be explored.

Anti-inflammatory Activity

Salicylates are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. It is highly probable that this compound also exhibits anti-inflammatory effects through this mechanism. Furthermore, salicylates have been shown to inhibit the activation of the transcription factor NF-κB, a key regulator of the inflammatory response.

Potential Anti-inflammatory Signaling Pathways:

G cluster_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_pathways Intracellular Signaling cluster_response Inflammatory Response stimuli stimuli IKK IKK Complex stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases NF-κB COX2 COX-2 NFkB->COX2 Induces Expression ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation PSA This compound PSA->IKK Inhibits PSA->COX2 Inhibits

Caption: Potential anti-inflammatory mechanisms of this compound.

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This model is a standard for evaluating the acute anti-inflammatory activity of novel compounds.

  • Animals: Wistar rats or Swiss albino mice are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups: control (vehicle), standard drug (e.g., indomethacin), and test groups (different doses of this compound).

  • Drug Administration: The test compound or standard drug is administered orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated for each group compared to the control group.

Anticancer Activity

Several studies have demonstrated the anticancer properties of salicylic acid and its derivatives. The proposed mechanisms include the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression. Given that this compound is a lipophilic derivative, it may exhibit enhanced cellular uptake and potentially greater anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and the plates are incubated for a few hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated for each concentration, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

Limited studies have suggested that this compound possesses antibacterial properties. The mechanism of action could involve the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Strains: Standard strains of bacteria (e.g., Escherichia coli, Staphylococcus aureus) are used.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared in a suitable broth.

  • Serial Dilution: A serial dilution of this compound is prepared in a 96-well microplate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Preclinical Safety and Toxicology

Before any new compound can be considered for clinical development, a thorough preclinical safety and toxicology evaluation is essential. This includes a battery of in vitro and in vivo studies to assess potential adverse effects.

Key Preclinical Toxicology Studies:

  • Acute Toxicity: To determine the short-term toxicity and the median lethal dose (LD50).

  • Repeated Dose Toxicity: To evaluate the effects of long-term exposure.

  • Genotoxicity: To assess the potential for DNA damage.

  • Safety Pharmacology: To investigate the effects on vital organ systems (cardiovascular, respiratory, and central nervous systems).

Conclusion and Future Directions

This compound represents a promising but understudied scaffold for the development of new therapeutic agents. Its structural similarity to salicylic acid, combined with the potential for enhanced lipophilicity and altered biological activity due to the phenyl substitution, warrants a more in-depth investigation of its pharmacological potential. Future research should focus on:

  • Systematic evaluation of its anti-inflammatory, anticancer, and antimicrobial activities using a broad range of in vitro and in vivo models to obtain quantitative data such as IC50 and MIC values.

  • Elucidation of its specific molecular targets and mechanisms of action to understand the basis of its pharmacological effects.

  • Comprehensive preclinical safety and toxicology studies to assess its potential for clinical development.

  • Synthesis and screening of a library of this compound derivatives to explore structure-activity relationships and optimize for potency and selectivity.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this intriguing molecule and potentially deliver novel treatments for a range of human diseases.

References

  • Effect of P(3a) on carrageenan (A) and formalin (B) induced paw edema, and CFA (C) induced arthritis in mice, and the maximum inhibition shown on day 14 by P(3a) at the doses of 5, 10 and 15 mg/kg. D) Representative photographs showing joint in fl ammation in the hind limb on day 14 after CFA challenge in mice. Redness and swelling of toes are evident with respect to control in the 10 mg/kg P(3a)

The Resurgence of a Classic Scaffold: A Technical Guide to 3-Phenylsalicylic Acid Derivatives as Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds and the reinvestigation of established pharmacophores. Salicylic acid, a compound with a rich history in medicine, has re-emerged as a promising platform for the development of new anti-infective agents. This technical guide provides an in-depth exploration of 3-phenylsalicylic acid derivatives, a subclass of salicylic acid analogues with demonstrated and potential antimicrobial activity. We will navigate the synthetic strategies for creating a diverse library of these compounds, delve into their structure-activity relationships, and elucidate their putative mechanisms of action. Furthermore, this guide offers detailed, field-proven protocols for the robust evaluation of their antimicrobial efficacy, equipping researchers with the necessary tools to advance the development of this compelling class of molecules.

Introduction: The Imperative for New Antimicrobials and the Promise of Salicylic Acid

The relentless evolution of multidrug-resistant (MDR) pathogens poses a grave threat to global health. The discovery and development of new antibiotics have slowed, creating a critical need for innovative approaches to combat infectious diseases. One such strategy involves the derivatization of existing molecular scaffolds with known biological activity to generate novel compounds with enhanced potency and unique mechanisms of action.

Salicylic acid and its derivatives have long been recognized for their diverse therapeutic properties, including anti-inflammatory, analgesic, and antipyretic effects.[1] Their antimicrobial activities have also been documented, with some derivatives showing efficacy against a range of bacteria and fungi.[2][3] The introduction of a phenyl group at the 3-position of the salicylic acid core creates a biphenyl-like structure, a motif present in a number of biologically active compounds. This modification significantly influences the molecule's physicochemical properties, such as lipophilicity and steric hindrance, which are critical determinants of antimicrobial potency.

This guide serves as a comprehensive resource for the scientific community engaged in the discovery and development of novel antimicrobial agents, with a specific focus on the untapped potential of this compound derivatives.

Synthetic Strategies for this compound Derivatives

The generation of a diverse chemical library is fundamental to any drug discovery program. For this compound derivatives, several synthetic routes can be employed, offering flexibility in the introduction of various substituents on both aromatic rings.

Core Synthesis via Suzuki-Miyaura Cross-Coupling

A highly versatile and widely adopted method for the synthesis of the this compound scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, making it ideal for linking a phenyl group to the salicylic acid core.

A general workflow for this approach is as follows:

Suzuki_Miyaura_Coupling A 3-Halosalicylic Acid Derivative C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) A->C Reactant 1 B Phenylboronic Acid Derivative B->C Reactant 2 D This compound Derivative C->D Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura cross-coupling workflow.

Rationale for Method Selection: The Suzuki-Miyaura coupling is favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of substituted phenylboronic acids and halosubstituted salicylic acids. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing diverse chemical moieties.

Classical Synthetic Routes

While modern cross-coupling reactions are highly efficient, classical methods for synthesizing salicylic acid can also be adapted. The Kolbe-Schmitt reaction, for instance, involves the carboxylation of a phenoxide.[7][8] In the context of this compound, this would necessitate the synthesis of 3-phenylphenol as a precursor.

Structure-Activity Relationships (SAR): Decoding Antimicrobial Potency

The antimicrobial activity of salicylic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring.[9][10] Understanding these structure-activity relationships is paramount for the rational design of potent this compound-based antimicrobial agents.

The Importance of the Phenyl Group at Position 3

The introduction of a phenyl group at the 3-position of the salicylic acid scaffold is a key determinant of its antimicrobial potential. This substituent increases the lipophilicity of the molecule, which can enhance its ability to penetrate the lipid-rich cell membranes of bacteria.[11]

Influence of Substituents on the Salicylic Acid and Phenyl Rings

Systematic modification of both the salicylic acid and the appended phenyl ring can lead to significant variations in antimicrobial activity. Key SAR insights for salicylic acid derivatives in general include:

  • Halogenation: The introduction of halogens, such as chlorine or bromine, often enhances antimicrobial activity.[3][12] This is attributed to an increase in lipophilicity and the potential for halogen bonding interactions with biological targets.

  • Nitro Groups: The presence of nitro groups can also lead to potent antimicrobial compounds.[13]

  • Hydroxyl Groups: Additional hydroxyl groups can modulate activity, though their effect is less predictable and can vary between different microbial species.[9]

A hypothetical SAR exploration for this compound derivatives is depicted below:

SAR_Exploration Core This compound Core R1 Substituents on Salicylic Ring (e.g., -Cl, -Br, -NO2, -OH) Core->R1 R2 Substituents on Phenyl Ring (e.g., -F, -Cl, -CF3) Core->R2 Activity Antimicrobial Activity R1->Activity R2->Activity

Caption: Structure-Activity Relationship (SAR) exploration.

Putative Mechanism of Action: Unraveling the Antimicrobial Effects

While the precise mechanism of action for this compound derivatives is still under investigation, evidence from studies on related salicylic acid analogues suggests a multi-pronged attack on microbial cells.

Disruption of Cell Membrane Integrity

A primary proposed mechanism is the disruption of the bacterial cell membrane. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, leading to increased membrane permeability and the leakage of essential intracellular components such as ions, metabolites, and macromolecules.[14][15] This disruption of the membrane potential ultimately leads to cell death.

Mechanism_of_Action Compound This compound Derivative Membrane Bacterial Cell Membrane Compound->Membrane Intercalation Permeability Increased Membrane Permeability Membrane->Permeability Leakage Leakage of Intracellular Contents Permeability->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of action.

Inhibition of Key Bacterial Enzymes

Salicylic acid and its derivatives have been shown to inhibit the activity of various bacterial enzymes. It is plausible that this compound derivatives could act as inhibitors of essential enzymes involved in metabolic pathways such as fatty acid biosynthesis, thereby depriving the bacteria of vital cellular components.

Disruption of Intrabacterial pH Homeostasis

Recent studies have indicated that some salicylic acid derivatives can disrupt the internal pH balance of bacteria, particularly in acidic environments. This acidification of the bacterial cytoplasm can inhibit enzymatic functions and ultimately lead to cell death.

Experimental Protocols for Antimicrobial Evaluation

The robust and standardized evaluation of antimicrobial activity is crucial for the identification of promising lead compounds. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on established methodologies.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used and reliable technique for determining MIC values.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and reservoirs

Procedure:

  • Preparation of Test Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (inoculum without compound), and well 12 will be a negative control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Protocol for Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips

Procedure:

  • Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), aspirate 10 µL of the suspension.

  • Plating: Spot-plate the 10 µL aliquots onto a TSA plate.

  • Incubation: Incubate the TSA plates at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in no colony formation on the TSA plate, corresponding to a ≥99.9% kill of the initial inoculum.

Data Presentation and Interpretation

The systematic presentation of antimicrobial activity data is essential for comparative analysis and the identification of lead candidates.

Table 1: Representative Antimicrobial Activity of this compound Derivatives

Compound IDSubstituent (Salicylic Ring)Substituent (Phenyl Ring)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureus
PSA-01 HH>128>128>128
PSA-02 5-ClH326464
PSA-03 5-Cl4-F163232
PSA-04 5-NO₂4-CF₃81616
Control Vancomycin-1-2
Control Ciprofloxacin--0.250.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This compound derivatives represent a promising, yet underexplored, class of antimicrobial agents. Their straightforward synthesis, coupled with the potential for multifaceted mechanisms of action, makes them an attractive area for further investigation. Future research should focus on:

  • Expansion of Chemical Libraries: The synthesis and screening of a broader range of derivatives with diverse substituents on both phenyl rings will be crucial for refining the SAR and identifying highly potent compounds.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action will be essential for optimizing these compounds and understanding potential resistance mechanisms. This could involve studies on membrane depolarization, enzyme inhibition assays, and transcriptomic/proteomic analyses of treated bacteria.

  • Evaluation against a Broader Panel of Pathogens: Testing promising candidates against a wider range of clinically relevant bacteria, including multidrug-resistant strains and fungal pathogens, will be necessary to define their spectrum of activity.

  • In Vivo Efficacy and Toxicological Studies: Lead compounds will require evaluation in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights and methodologies presented in this guide, the scientific community can accelerate the development of this compound derivatives as a new generation of antimicrobial therapeutics to combat the growing threat of infectious diseases.

References

  • (PDF) Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds.
  • Paraskevopoulos, G., Krátký, M., Mandíková, J., et al. (2015). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. Bioorganic & Medicinal Chemistry, 23(22), 7292-7301.
  • Elsebaie, M. M., et al. (2022). Substituted salicylic acid analogs offer improved potency against multidrug-resistant Neisseria gonorrhoeae and good selectivity against commensal vaginal bacteria. Scientific Reports, 12(1), 1-13.
  • Kettles, R. A., et al. (2021). Salicylic acids and pathogenic bacteria: new perspectives on an old compound. Journal of Applied Microbiology, 131(5), 2115-2128.
  • Silverman, F. P., et al. (2005). Salicylate Activity. 3. Structure Relationship to Systemic Acquired Resistance. Journal of Agricultural and Food Chemistry, 53(25), 9775-9780.
  • Medicinal Chemistry Lectures Notes. (2023). Structure-activity relationship (SAR) of Salicylic Acid.
  • Patsnap Synapse. (2024). What is the mechanism of Salicylic acid?.
  • Kettles, R. A., et al. (2021). Salicylic Acids and Pathogenic Bacteria: New Perspectives on an Old Compound. Journal of Applied Microbiology, 131(5), 2115-2128.
  • Ali, I., et al. (2013). Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. International Journal of Biological Macromolecules, 62, 438-443.
  • Wang, Y., et al. (2022). Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus. International Journal of Environmental Research and Public Health, 19(19), 12761.
  • Elsebaie, M. M., et al. (2022). Diagrammatic representation of antibacterial SAR for optimization of salicylamide's antigonococcal activity. ResearchGate.
  • Safarieskandari, S., Soleimani, M. J., & Fazlikhani, L. (2020). Possible structure-activity profile of salicylate derivatives: their relationship on induction of systemic acquired resistance. ResearchGate.
  • Medicinal Chemistry Lectures Notes. (2023). Structure activity relationships (SAR) of Salicylates.
  • Gandeepan, P., & Daugulis, O. (2015). General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. Organic Letters, 17(11), 2856-2859.
  • Setzer, W. N., et al. (2013). Synthesis of 3-Farnesyl Salicylic Acid, a Novel Antimicrobial from Piper multiplinervium. Natural Product Communications, 8(7), 911-913.
  • Ali, I., et al. (2013). Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. International Journal of Biological Macromolecules, 62, 438-443.
  • Quora. (2022). What are the general methods of synthesizing salicylic acid using equations?.
  • Gandeepan, P., & Daugulis, O. (2015). ChemInform Abstract: General Method for the Synthesis of Salicylic Acids from Phenols Through Palladium-Catalyzed Silanol-Directed C-H Carboxylation. ResearchGate.
  • Wang, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5897.
  • Sergeeva, E. E., Rodikova, Y. A., & Zhizhina, E. G. (2024). Salicylic Acid Synthesis Methods: A Review. ResearchGate.
  • Mosallanezhad, A., et al. (2019). Green Synthesis of 3-Substituted-4-arylmethylideneisoxazol-5(4H)-one Derivatives Catalyzed by Salicylic Acid. ResearchGate.
  • Asiri, A. M., et al. (2025). Antimicrobial, analgesic, antioxidant and in silico study of synthesized salicylic acid congeners and their structural interpretation. ResearchGate.
  • G-P, F., et al. (2025). Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. Scientific Reports, 15(1), 1-15.
  • Desbois, A. P., & Smith, V. J. (2010). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Antibiotics, 9(12), 977.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Haney, E. F., & Hancock, R. E. W. (2013). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Chemistry, 1, 28.
  • Probing Antimicrobial Activity and Mechanism of Action of a Bile Acid-Derived Antibiotic. (2024). ResearchGate.
  • Elsebaie, M. M., et al. (2022). Substituted salicylic acid analogs offer improved potency against multidrug-resistant Neisseria gonorrhoeae and good selectivity against commensal vaginal bacteria. ResearchGate.
  • de Souza, R. O. M. A., et al. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105.
  • Royce, L. A., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology, 4, 273.
  • Antimicrobial amino-salicylic acid derivatives. (n.d.). Google Patents.
  • Gök, Y., et al. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 8(3), 1337-1346.
  • de Souza, R. O. M. A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105.
  • Das, D., et al. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 14(30), 21631-21640.
  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Medicinal Chemistry, 14(1), 47-63.

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Methodological & Application

Synthesis of 3-Phenylsalicylic Acid: A Detailed Application Note and Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Phenylsalicylic Acid in Modern Drug Discovery

This compound, a biphenyl compound, represents a critical structural motif in medicinal chemistry. Its derivatives have garnered significant attention from researchers due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The spatial arrangement of the phenyl and salicylic acid moieties allows for specific interactions with biological targets, making it a valuable scaffold in the design of novel therapeutics. This application note provides a comprehensive guide to the synthesis of this compound, with a focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. The detailed protocol and mechanistic insights are intended to empower researchers and drug development professionals in their quest for new and effective chemical entities.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The formation of the carbon-carbon bond between the two aromatic rings is the cornerstone of this compound synthesis. Among the various methodologies available for this transformation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its high efficiency, functional group tolerance, and relatively mild reaction conditions.[1][2] This Nobel Prize-winning reaction involves the coupling of an organoboron compound (in this case, phenylboronic acid) with an organohalide (2-bromo-3-hydroxybenzoic acid) in the presence of a palladium catalyst and a base.[2]

Reaction Mechanism: A Step-by-Step Look at the Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that involves three key steps:[3]

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of 2-bromo-3-hydroxybenzoic acid, forming a Palladium(II) intermediate.[3]

  • Transmetalation: The phenyl group from the phenylboronic acid is transferred to the Palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.[3]

  • Reductive Elimination: The two organic fragments (the phenyl group and the salicylic acid derivative) are eliminated from the Palladium(II) complex, forming the desired C-C bond of this compound and regenerating the catalytically active Palladium(0) species.[3]

This catalytic cycle allows for the use of only a small amount of the palladium catalyst to achieve a high yield of the final product.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 2-bromo-3-hydroxybenzoic acid and phenylboronic acid using a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolar Equivalents
2-Bromo-3-hydroxybenzoic acidC₇H₅BrO₃217.021.0 mmol1.0
Phenylboronic acidC₆H₇BO₂121.931.2 mmol1.2
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.03 mmol0.03
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.992.0 mmol2.0
TolueneC₇H₈92.1410 mL-
Water (degassed)H₂O18.022 mL-
Ethyl acetate (for workup)C₄H₈O₂88.11As needed-
1 M Hydrochloric acid (for workup)HCl36.46As needed-
Brine (saturated NaCl solution)NaCl58.44As needed-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-
Ethanol (for recrystallization)C₂H₅OH46.07As needed-
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel (100 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask, add 2-bromo-3-hydroxybenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Inert Atmosphere: The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling the flask three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), followed by toluene (10 mL) and degassed water (2 mL).

  • Reaction: The reaction mixture is heated to 90-100 °C with vigorous stirring under the inert atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The mixture is then transferred to a separatory funnel and diluted with ethyl acetate (20 mL).

    • The organic layer is washed with 1 M hydrochloric acid (2 x 15 mL) to remove any remaining base and then with brine (20 mL).

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude this compound is purified by recrystallization.

    • Dissolve the crude product in a minimum amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • The crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum to afford pure this compound.

Visualizing the Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine Reactants: 2-bromo-3-hydroxybenzoic acid, phenylboronic acid, Na₂CO₃ inert 2. Establish Inert Atmosphere (N₂/Ar) reactants->inert catalyst 3. Add Catalyst & Solvents: Pd(PPh₃)₄, Toluene, H₂O inert->catalyst heat 4. Heat to 90-100 °C with Stirring catalyst->heat cool 5. Cool to RT heat->cool TLC Monitoring extract 6. Extraction with Ethyl Acetate & Washes cool->extract dry 7. Dry & Evaporate extract->dry recrystallize 8. Recrystallization from Ethanol dry->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

Working with the chemicals involved in this synthesis requires strict adherence to safety protocols in a well-ventilated fume hood.[4][5][6]

  • 2-Bromo-3-hydroxybenzoic acid and its analogs: These compounds are irritants to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact with skin and eyes.[7][8][9]

  • Phenylboronic acid: Harmful if swallowed and can cause skin and eye irritation.[4][7]

  • Tetrakis(triphenylphosphine)palladium(0): May cause skin, eye, and respiratory irritation.[5] It is also air and light-sensitive.[5]

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

  • Sodium Carbonate: Causes serious eye irritation.

  • Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5][6]

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an effective and reliable method for the synthesis of this compound, a key building block in drug discovery. The protocol outlined in this application note, when combined with a thorough understanding of the reaction mechanism and strict adherence to safety precautions, will enable researchers to efficiently produce this valuable compound for further investigation and development of novel therapeutic agents.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2,4,6-Tribromo-3-hydroxybenzoic acid.
  • Organic & Biomolecular Chemistry. (n.d.).
  • RSC Advances. (n.d.).
  • Acros Organics. (n.d.). Material Safety Data Sheet Tetrakis-(Triphenylphosphine)-Palladium(0), 99%.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-Bromo-5-hydroxybenzoic acid.
  • PubChem. (n.d.). 3-Bromo-2-hydroxybenzoic acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Bromo-5-hydroxybenzoic acid.
  • Apollo Scientific. (n.d.). Safety Data Sheet: 2-Bromo-5-hydroxybenzoic acid.
  • ResearchGate. (n.d.). Suzuki coupling reaction of bromobenzene with phenylboronic acid.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Recrystalliz
  • Recrystalliz
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
  • Organic Syntheses Procedure. (n.d.). p-HYDROXYBENZOIC ACID.
  • Rasayan Journal of Chemistry. (2019).
  • Benchchem. (n.d.).
  • ResearchGate. (2024). Salicylic Acid Synthesis Methods: A Review.

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Application Note: High-Purity 3-Phenylsalicylic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the purification of 3-phenylsalicylic acid (2-hydroxy-3-phenylbenzoic acid) using the recrystallization technique. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis who require a high-purity final product. We delve into the foundational principles of recrystallization, systematic solvent selection, and a step-by-step methodology, complemented by a troubleshooting guide to address common challenges. The objective is to provide a robust, self-validating framework for obtaining this compound with excellent purity, suitable for downstream applications.

Introduction and Core Principles

This compound is a biphenyl derivative of salicylic acid with applications in medicinal chemistry and materials science. Synthetically produced or commercially sourced this compound often contains impurities, such as isomers (e.g., 4- or 5-phenylsalicylic acid), unreacted starting materials, or by-products from the synthetic route. For most applications, particularly in drug development, these impurities must be removed to ensure product safety, efficacy, and batch-to-batch consistency.

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1][2] The principle hinges on the differential solubility of the target compound and its impurities in a selected solvent system.[2] An ideal recrystallization process involves:

  • Dissolving the impure solid in a minimum volume of a suitable solvent at an elevated temperature to create a saturated solution.

  • Filtering the hot solution to remove any insoluble impurities.

  • Allowing the solution to cool slowly, which reduces the solubility of the target compound, causing it to crystallize out of the solution in a purified form.

  • The impurities, which are present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor").

The success of this technique is fundamentally dependent on the choice of solvent and careful control of the cooling process.

Physicochemical Profile: this compound

A thorough understanding of the compound's properties is critical for developing an effective purification strategy.

PropertyValueSource
IUPAC Name 2-hydroxy-3-phenylbenzoic acidPubChem[3]
Molecular Formula C₁₃H₁₀O₃PubChem[3]
Molecular Weight 214.22 g/mol PubChem[3]
Appearance White to off-white solid, powder, or crystalsChemicalBook, LookChem[4][5]
Melting Point ~186 °CChemicalBook[4]
pKa ~2.84 (Predicted)ChemicalBook[4]
Solubility Profile Slightly soluble in DMSO and Methanol.[4] A known protocol uses ethylene dichloride.[4]ChemicalBook[4]

Experimental Workflow for Recrystallization

The following diagram outlines the logical flow of the entire purification process, from initial material assessment to final purity verification.

Recrystallization_Workflow cluster_prep Phase 1: Preparation & Solvent Selection cluster_main Phase 2: Bulk Purification Protocol cluster_analysis Phase 3: Purity Verification Crude Crude this compound Screening Solvent Screening Protocol (See Section 4) Crude->Screening Test small aliquots Solvent Optimal Solvent System Identified Screening->Solvent Dissolution 1. Dissolution (in minimum hot solvent) Solvent->Dissolution Decolorization 2. Decolorization (Optional) (Add activated charcoal) Dissolution->Decolorization if colored HotFilt 3. Hot Filtration (Remove insoluble impurities) Dissolution->HotFilt if no decolorization needed Decolorization->HotFilt Crystallization 4. Slow Cooling & Crystallization HotFilt->Crystallization Isolation 5. Crystal Isolation (Vacuum Filtration) Crystallization->Isolation Washing 6. Crystal Washing (with ice-cold solvent) Isolation->Washing Drying 7. Drying (Under vacuum) Washing->Drying Pure Pure, Dry Crystals Drying->Pure MP Melting Point Analysis Pure->MP TLC TLC/HPLC Analysis Pure->TLC Spec Spectroscopic Confirmation (NMR, FTIR) Pure->Spec Final Final High-Purity Product MP->Final TLC->Final Spec->Final

Caption: Workflow for the purification of this compound.

Protocol I: Solvent System Selection

Rationale: The choice of solvent is the most critical parameter in recrystallization. An ideal solvent will dissolve this compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C), maximizing recovery. The structural features of this compound (a polar carboxylic acid group and a large, nonpolar biphenyl moiety) suggest that solvents of intermediate polarity or mixed solvent systems will be most effective.

Candidate Solvents for Screening:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Ketones: Acetone

  • Esters: Ethyl Acetate

  • Chlorinated Solvents: Ethylene Dichloride[4]

  • Aromatic Hydrocarbons: Toluene

  • Mixed Systems: Ethanol/Water, Acetone/Water, Acetic Acid/Water

Methodology:

  • Place approximately 50 mg of crude this compound into a small test tube.

  • Add the candidate solvent dropwise (start with 0.5 mL) at room temperature and agitate. Observe if the solid dissolves completely.

    • Logic: If the solid dissolves readily in the cold solvent, that solvent is unsuitable for recrystallization as recovery will be poor.

  • If the solid is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath to the solvent's boiling point.

  • Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

    • Logic: A good solvent will dissolve the compound completely near its boiling point. If a very large volume of solvent is required, it may lead to low yields.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. Scratching the inside of the test tube with a glass rod can help induce crystallization if none occurs.[1]

  • Selection Criteria: The best solvent is one that is a poor solvent at low temperatures but an excellent solvent at high temperatures, and which produces a high yield of well-formed crystals upon cooling.

Protocol II: Bulk Purification of this compound

This protocol assumes a suitable solvent has been identified from the screening process. Ethylene dichloride is a historically cited solvent, and ethanol/water mixtures are often effective for similar phenolic acids.[4]

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Methodology:

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar or boiling chips. Add the selected solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until all the solid has just dissolved.[1]

    • Expert Insight: Using the "minimum amount" of solvent is crucial for achieving a supersaturated solution upon cooling, which is necessary for a good crystal yield. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and allow the boiling to subside slightly. Add a small amount of activated charcoal (approx. 1-2% of the solute mass).

    • Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules.[2][6] Adding it to a boiling solution can cause violent frothing; therefore, brief cooling is essential.

  • Hot Filtration: If charcoal was added or if insoluble impurities are visible, perform a hot filtration. Preheat a second Erlenmeyer flask and a filter funnel (stemless or short-stemmed) with hot solvent. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.

    • Expert Insight: The goal is to remove insoluble impurities without allowing the desired product to crystallize prematurely. Keeping the apparatus hot is paramount to prevent clogging the filter paper.[6]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are easier to filter and typically have higher purity. Rapid cooling can trap impurities within the crystal lattice. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Crystal Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Transfer the crystalline slurry into the funnel and apply vacuum.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold solvent.

    • Expert Insight: This step removes the residual mother liquor, which contains the dissolved impurities. Using ice-cold solvent minimizes the re-dissolving of the purified product.[1]

  • Drying: Press the crystals as dry as possible on the filter paper. Transfer the purified product to a watch glass or drying dish and dry to a constant weight. For optimal results, dry in a vacuum oven at a temperature well below the melting point (e.g., 60-70 °C).

Purity Assessment

The purity of the recrystallized this compound should be verified:

  • Melting Point Determination: A pure compound will exhibit a sharp melting point range (typically <1 °C) that matches the literature value (186 °C).[4] Impurities will cause the melting point to be depressed and the range to be broadened.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. A pure product should show a single spot, while the crude material may show multiple spots.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The solution is too concentrated, or the boiling point of the solvent is higher than the melting point of the solute.Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent. Consider switching to a lower-boiling point solvent.
No Crystals Form The solution is not sufficiently saturated; supersaturation has not been overcome.1. Scratch the inner wall of the flask with a glass rod at the air-liquid interface.[1]2. Add a "seed crystal" of pure compound.3. If too much solvent was added, evaporate some solvent and allow it to cool again.
Low Crystal Yield Too much solvent was used; premature crystallization during hot filtration; crystals are significantly soluble even in cold solvent.1. Ensure the minimum amount of boiling solvent is used initially.[1]2. Ensure the filtration apparatus is sufficiently pre-heated.3. Ensure the solution is thoroughly chilled in an ice bath before filtration.
Crystals are Colored Colored impurities were not fully removed.Repeat the recrystallization process, ensuring the use of activated charcoal during the dissolution step as described in Protocol II.

References

  • National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 9348, this compound.[Link]
  • University of Colorado Boulder, Department of Chemistry.
  • National Center for Biotechnology Information (2024).
  • LookChem.this compound 304-06-3 wiki.[Link]
  • Unknown.
  • Williamson, K. L.
  • Organic Syntheses.SALICYL-o-TOLUIDE.[Link]
  • Unknown.

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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 3-Phenylsalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3-phenylsalicylic acid. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a complete protocol from first principles of method development to full validation according to the International Council for Harmonisation (ICH) guidelines. The described isocratic reversed-phase method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine analysis in a regulated environment.

Introduction: The Rationale for a Robust Analytical Method

This compound (CAS 304-06-3) is a derivative of salicylic acid, a well-known active pharmaceutical ingredient (API).[1][2] The addition of a phenyl group significantly alters its physicochemical properties, impacting its therapeutic potential and analytical behavior. As with any compound intended for pharmaceutical use or advanced research, a reliable analytical method is paramount for ensuring identity, purity, and concentration. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3]

This document serves as a comprehensive guide, explaining the scientific rationale behind each parameter selection—from mobile phase composition to column chemistry—and culminates in a detailed protocol for method validation to ensure regulatory compliance and data integrity.[4][5]

Method Development: A First-Principles Approach

The development of an effective HPLC method is predicated on a thorough understanding of the analyte's chemical properties.

Physicochemical Properties of this compound

Understanding the analyte's structure and properties is the foundation of logical method development. Key properties are summarized below.

PropertyValueSourceSignificance for HPLC Method
Molecular Formula C₁₃H₁₀O₃[1]Influences molecular weight and potential interactions.
Molecular Weight 214.22 g/mol [1]Essential for preparing standard solutions of known molarity.
pKa (Predicted) 2.84 ± 0.10[6]Critical. Dictates that mobile phase pH must be <2.8 to ensure the molecule is un-ionized, preventing peak tailing.
Structure Aromatic carboxylic acid[1][7]The aromatic rings suggest strong retention on a reversed-phase column and strong UV absorbance.
Solubility Slightly soluble in Methanol, DMSO[6]Guides the choice of solvent for sample and standard preparation.
Chromatographic Parameter Selection

Column Selection: The Stationary Phase The presence of two aromatic rings (one from the salicylic acid moiety and the appended phenyl group) makes this compound a predominantly non-polar molecule. Therefore, Reversed-Phase Chromatography (RPC) is the logical separation mode.[8][9] A C18 (octadecylsilane) stationary phase is the industry standard and an excellent first choice, offering strong hydrophobic interactions with the analyte for effective retention.[8][10] For robust performance with acidic analytes, a modern, end-capped, high-purity silica-based C18 column is recommended to minimize undesirable interactions with residual silanols.

Mobile Phase Selection: The Engine of Separation The mobile phase must achieve two primary goals: elute the analyte with a reasonable retention time and ensure a sharp, symmetrical peak shape.

  • Aqueous Component & pH Control: The predicted pKa of this compound is approximately 2.84.[6] To ensure the carboxylic acid group is fully protonated (in its neutral form), the pH of the mobile phase must be maintained at least one unit below the pKa. Operating at a pH of ~2.5 forces the equilibrium to the more hydrophobic, un-ionized form, which interacts consistently with the C18 stationary phase, yielding sharp, symmetrical peaks and stable retention times.[9] An aqueous solution of 0.1% phosphoric acid is an excellent choice as it is a non-UV-absorbing, effective buffer in this pH range.[11]

  • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its strong elution strength for non-polar compounds and its low UV cutoff, which minimizes baseline noise at lower detection wavelengths.[10] The ratio of the aqueous component to the organic modifier is optimized to achieve a retention time that allows for good separation from the solvent front and any potential impurities, typically within a 5-10 minute runtime for efficiency.

Detector Settings: Wavelength Selection Like its parent compound, salicylic acid, this compound contains a chromophore that absorbs UV light.[12] Based on the structure, strong absorbance is expected. While a full UV scan is ideal for optimization, a starting wavelength of 230 nm is a common and effective choice for salicylic acid and its derivatives, providing high sensitivity.[13]

Detailed Analytical Protocol

This section provides a step-by-step procedure for the analysis of this compound.

Equipment and Reagents
  • HPLC system with UV/PDA detector, pump, and autosampler

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm, PTFE or nylon)

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid (ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

Preparation of Solutions
  • Mobile Phase (0.1% Phosphoric Acid in Water/Acetonitrile 50:50 v/v):

    • Add 1.0 mL of phosphoric acid to 1 L of deionized water to create a 0.1% aqueous solution.

    • Combine 500 mL of this 0.1% phosphoric acid solution with 500 mL of acetonitrile.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Diluent (Mobile Phase): Use the prepared mobile phase as the diluent for all sample and standard preparations to avoid peak distortion.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with diluent.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with diluent.

Chromatographic Conditions

The optimized parameters for the analysis are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 0.1% Phosphoric Acid in Water : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm
Run Time 10 minutes
System Suitability Testing (SST)

Before commencing any analysis, the system's performance must be verified. Make five replicate injections of the Working Standard Solution (100 µg/mL).

ParameterAcceptance CriterionRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Demonstrates column efficiency.
% RSD of Peak Area ≤ 2.0%Confirms injection precision.
% RSD of Retention Time ≤ 1.0%Ensures retention time stability.

Method Validation Protocol (ICH Q2(R1) Framework)

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[5][14]

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation cluster_report Finalization prep_std Prepare Standard & Linearity Solutions sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Accuracy & Precision Samples prep_sample->sst analysis Run Validation Batches (Linearity, Accuracy, Precision, etc.) sst->analysis If SST Passes spec Specificity (Peak Purity, Resolution) analysis->spec lin Linearity (Correlation Coefficient) analysis->lin acc_prec Accuracy & Precision (% Recovery, % RSD) analysis->acc_prec lod_loq LOD & LOQ (S/N Ratio or Slope) analysis->lod_loq robust Robustness (Systematic Variation) analysis->robust report Compile Validation Report spec->report If Criteria Met lin->report If Criteria Met acc_prec->report If Criteria Met lod_loq->report If Criteria Met robust->report If Criteria Met

Sources

Application Note: A Validated RP-HPLC Method for the Quantification of 3-Phenylsalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to a robust and validated analytical method for the quantitative determination of 3-phenylsalicylic acid. The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a technique widely adopted for its precision, accuracy, and versatility in pharmaceutical analysis.[1][2] This application note details the method's principles, provides step-by-step protocols for its execution, and presents a full validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5] The described method is suitable for quantifying this compound in various matrices, making it a valuable tool for researchers, quality control analysts, and drug development professionals.

Principle and Scope

The accurate quantification of active pharmaceutical ingredients (APIs), their intermediates, or impurities is critical in drug development and manufacturing. This compound, a derivative of salicylic acid, requires a reliable analytical method for its characterization and control.

This method is based on the principles of reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase.[1][6] this compound (C₁₃H₁₀O₃, MW: 214.22 g/mol ) is a relatively non-polar molecule, making it an ideal candidate for retention and separation on a C18 stationary phase.[7]

The mobile phase consists of a polar mixture of acidified water and an organic solvent (acetonitrile). The acidic modifier is crucial for suppressing the ionization of the carboxylic acid and phenolic hydroxyl groups of the analyte (predicted pKa ≈ 2.84), ensuring consistent retention and sharp, symmetrical peak shapes.[8][9][10] Quantification is achieved by monitoring the UV absorbance of the analyte as it elutes from the column and comparing the peak area to that of a known concentration standard.

Materials and Methods

Reagents and Chemicals
  • This compound Reference Standard (>98% purity)

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Formic Acid, LC-MS Grade (or equivalent high purity)

  • Deionized Water, 18.2 MΩ·cm or HPLC Grade

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical Balance (4 or 5 decimal places)

  • pH Meter

  • Sonicator

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon)

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 stationary phase provides sufficient hydrophobic interaction for retaining the non-polar this compound.[6] Standard dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in Water (v/v)The aqueous component of the mobile phase.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)Acetonitrile is a common organic modifier with a low UV cutoff and viscosity.[8] The formic acid in both phases maintains a constant low pH (~2.7) to suppress analyte ionization, leading to better retention and peak shape.[10][11]
Gradient Program 0-10 min: 60% B; 10-12 min: 60-90% B; 12-14 min: 90% B; 14-15 min: 90-60% B; 15-20 min: 60% BA gradient elution is employed to ensure efficient elution of the analyte and any potential late-eluting impurities, followed by a re-equilibration step.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µLA small injection volume minimizes potential for band broadening.
Detection UV at 305 nmSalicylic acid and its derivatives typically exhibit strong UV absorbance.[12][13] The specific wavelength should be determined by measuring the UV spectrum of this compound in the mobile phase to identify the absorbance maximum (λmax) for optimal sensitivity.
Run Time 20 minutesAllows for complete elution and column re-equilibration before the next injection.
Preparation of Solutions

Diluent: Mobile Phase A / Mobile Phase B (40:60, v/v)

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer to a 25 mL Class A volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with diluent. Mix well.

  • Working Standard Solutions (for Calibration Curve):

    • Prepare a series of at least five working standards by serial dilution of the Stock Solution with the diluent.

    • A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.

  • Quality Control (QC) Samples:

    • Prepare QC samples at three concentration levels (e.g., Low, Medium, High) from a separate weighing of the reference standard to ensure independence from the calibration standards.

Experimental Workflow

The overall process from sample preparation to data analysis is outlined below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reference Standard & Sample B Prepare Stock & Working Standards A->B C Prepare Sample Solution A->C D System Equilibration & Suitability Test C->D E Inject Standards (Calibration Curve) D->E F Inject Samples & QCs E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Calculate Sample Concentration H->I J J I->J Final Report

Caption: High-level workflow for the quantification of this compound.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose.[14][15] The validation should be performed according to the ICH Q2(R2) guidelines, which outline the necessary validation characteristics.[3][16]

System Suitability

Before any analysis, the performance of the HPLC system must be verified. A standard solution (e.g., 25 µg/mL) is injected five times. The acceptance criteria are:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Specificity / Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[15][16]

  • Protocol: Analyze a blank (diluent), a placebo (matrix without analyte), the reference standard, and a sample solution.

  • Acceptance Criteria: The blank and placebo chromatograms should show no interfering peaks at the retention time of this compound.

Linearity and Range
  • Protocol: Analyze the calibration standards (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.

Table 1: Example Linearity Data

Concentration (µg/mL)Mean Peak AreaRSD (%)
1.015,2341.2
5.076,1050.8
10.0151,9800.6
25.0380,5500.4
50.0762,1000.3
100.01,525,3000.2
Result r² = 0.9998
Accuracy and Precision

Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests.[16] They are assessed by analyzing QC samples.

  • Protocol:

    • Intra-day (Repeatability): Analyze six replicate samples at 100% of the target concentration on the same day.

    • Inter-day (Intermediate Precision): Analyze triplicate QC samples (Low, Medium, High) on three different days by different analysts.

  • Acceptance Criteria:

    • Accuracy: The mean recovery should be within 98.0% to 102.0%.

    • Precision: The RSD should be ≤ 2.0%.

Table 2: Example Accuracy and Precision Data (Inter-day)

QC LevelConcentration (µg/mL)Mean Measured Conc. (µg/mL)Recovery (%)RSD (%)
Low5.04.9899.61.5
Medium25.025.15100.60.9
High75.074.5599.41.1
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated by analyzing samples at this concentration and showing acceptable precision (RSD ≤ 10%).

Robustness

Robustness testing demonstrates the method's reliability with respect to deliberate variations in method parameters.[16]

  • Protocol: Introduce small, deliberate changes to key parameters and assess the impact on system suitability and results.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.1 unit)

  • Acceptance Criteria: System suitability criteria must be met, and the results should not be significantly affected by the changes.

G cluster_analyte Analyte Properties cluster_method Method Development Choices cluster_validation Validation Parameters (ICH Q2) Analyte This compound MW: 214.22 pKa ≈ 2.84 Non-polar molecule Method Technique: RP-HPLC Stationary Phase: C18 Mobile Phase: ACN/H₂O pH Control: Acidic Modifier (Formic Acid) Detection: UV Analyte->Method:f1 Hydrophobicity Analyte->Method:f3 Acidic nature Validation Specificity Linearity & Range Accuracy & Precision LOD & LOQ Robustness Method->Validation Demonstrates suitability

Caption: Rationale linking analyte properties to method choices and validation.

Conclusion

The RP-HPLC-UV method described in this application note is specific, linear, accurate, precise, and robust for the quantification of this compound. The detailed protocols for execution and validation provide a comprehensive framework for implementation in a regulated or research environment. This method serves as a reliable tool for ensuring the quality and consistency of analyses involving this compound.

References

  • Q2(R2) Validation of Analytical Procedures (2024). U.S.
  • Highlights from FDA's Analytical Test Method Valid
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]
  • Quality Guidelines.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry (2021). U.S.
  • FDA Releases Guidance on Analytical Procedures (2024).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology (2005). U.S.
  • Analytical Procedures and Methods Validation for Drugs and Biologics (2015). U.S.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures (2024). Starodub. [Link]
  • This compound.
  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • How does an acid pH affect reversed-phase chromatography separ
  • Reverse Phase HPLC Basics for LC/MS. IonSource. [Link]
  • Reversed-phase chrom
  • A Review on a Some Analytical Methods for Determination of Salicylic Acid. International Journal of Pharmaceutical Quality Assurance. [Link]
  • Quantitative Analysis of Salicylic Acid and its Derivatives in Primulae radix by High Performance Liquid Chromatography-Diode A.
  • UV-visible absorption spectra of salicylic acid, 1,10-phenanthroline. Complex (1) and (2).
  • Phenyl Salicylate.
  • A Review on a Some Analytical Methods for Determination of Salicylic Acid.
  • A Review on a Some Analytical Methods for Determination of Salicylic Acid (PDF).
  • Quantitative Analysis of Salicylic Acid and its Derivatives... (HPLC-DAD-ESI-MS).
  • Salicylic acid. NIST WebBook. [Link]

Sources

3-Phenylsalicylic Acid: A Versatile Scaffold for Innovations in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 3-Phenylsalicylic Acid Core

In the landscape of medicinal chemistry, the salicylic acid framework is a well-established pharmacophore, renowned for its anti-inflammatory, analgesic, and antipyretic properties. The strategic introduction of a phenyl group at the 3-position of the salicylic acid scaffold gives rise to this compound, a bi-aryl analogue that offers a unique combination of steric and electronic properties. This modification expands the chemical space accessible to drug designers, providing a rigid, planar scaffold that can be further functionalized to achieve enhanced potency and selectivity for a variety of biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and application of this compound as a pivotal building block in modern drug discovery.

The core structure of this compound, with its carboxylic acid and hydroxyl groups, allows for a multitude of chemical transformations, making it a versatile starting material for the synthesis of diverse compound libraries. The phenyl substituent at the 3-position can be further modified, offering a handle to fine-tune the molecule's pharmacological profile. This guide will delve into the practical aspects of working with this scaffold, from its synthesis to its application in the development of novel therapeutic agents.

Synthesis of the this compound Scaffold: A Protocol for Suzuki-Miyaura Coupling

The construction of the bi-aryl bond in this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and widely used method.[1][2] This reaction offers high functional group tolerance and generally proceeds with high yields. The following protocol details the synthesis of this compound from 3-bromosalicylic acid and phenylboronic acid.

Workflow for the Synthesis of this compound

start Starting Materials: 3-Bromosalicylic Acid Phenylboronic Acid reaction Suzuki-Miyaura Coupling Reaction start->reaction reagents Reagents: Pd(OAc)2 (catalyst) Ligand (e.g., SPhos) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) reagents->reaction workup Aqueous Work-up (Acidification and Extraction) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product Final Product: This compound purification->product er_stress Endoplasmic Reticulum (ER) Stress perk PERK Activation er_stress->perk ire1 IRE1α Activation er_stress->ire1 atf6 ATF6 Activation er_stress->atf6 apoptosis Apoptosis perk->apoptosis inflammation Inflammation perk->inflammation ire1->apoptosis ire1->inflammation atf6->inflammation derivative This compound Derivative derivative->perk Inhibition derivative->ire1 Inhibition

Sources

The Strategic Synthesis of Novel Heterocycles from 3-Phenylsalicylic Acid: A Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Phenylsalicylic Acid as a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures with potent and selective biological activities is perpetual. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to engage with biological targets. This compound, a readily available bifunctional molecule, presents itself as a uniquely versatile starting material for the construction of a variety of complex heterocyclic systems. Its strategic placement of a carboxylic acid, a phenolic hydroxyl group, and a phenyl substituent on the aromatic ring allows for a range of selective cyclization strategies. This guide provides detailed application notes and protocols for the synthesis of novel xanthones, dibenzofurans, and acridones using this compound as a key building block, with a focus on the mechanistic rationale behind the proposed synthetic routes.

I. Synthesis of Phenyl-Substituted Xanthones via Electrophilic Cyclization

Xanthones are a class of oxygen-containing heterocycles with a dibenzo-γ-pyrone core. They are known to exhibit a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and antitumor properties. The presence of a phenyl substituent, as derived from this compound, is anticipated to enhance lipophilicity and potentially introduce new biological interactions. The classical approach to xanthone synthesis involves the condensation of a salicylic acid derivative with a phenol, followed by cyclization. A highly effective method for this transformation is the use of Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), which acts as both a condensing and cyclizing agent.[1][2]

Reaction Principle: Friedel-Crafts Acylation

The synthesis of xanthones from salicylic acids and phenols in the presence of a strong acid like Eaton's reagent proceeds via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.[3][4] The carboxylic acid is first activated by the acid to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich phenol partner. The resulting benzophenone intermediate subsequently undergoes an intramolecular nucleophilic attack of the phenolic hydroxyl group onto the carbonyl carbon, followed by dehydration to yield the xanthone core.

Xanthone Synthesis Workflow cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product This compound This compound Eaton's Reagent Eaton's Reagent This compound->Eaton's Reagent Step 1: Activation Phenol Derivative Phenol Derivative Phenol Derivative->Eaton's Reagent Step 2: Condensation Heating Heating Eaton's Reagent->Heating Step 3: Cyclization Quenching Quenching Heating->Quenching Step 4: Reaction Termination Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Phenyl-Xanthone Phenyl-Xanthone Chromatography->Phenyl-Xanthone

Caption: Workflow for the synthesis of phenyl-xanthones.

Experimental Protocol: Synthesis of 2-Phenylxanthone

Materials:

  • This compound

  • Phenol

  • Eaton's reagent (7.7 wt % P₂O₅ in CH₃SO₃H)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of this compound (1.0 eq) and phenol (1.2 eq) in a round-bottom flask, add Eaton's reagent (10 mL per gram of salicylic acid) at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired 2-phenylxanthone.

ReactantMolecular Weight ( g/mol )MolesEquivalents
This compound214.2211.0
Phenol94.111.21.2
Eaton's Reagent---

II. Synthesis of Phenyl-Substituted Dibenzofurans via Palladium-Catalyzed C-H Activation

Dibenzofurans are another important class of tricyclic heterocycles with significant biological activities. The synthesis of dibenzofurans can be efficiently achieved through palladium-catalyzed intramolecular C-H activation and C-O bond formation.[1][5][6] This modern synthetic approach offers high functional group tolerance and regioselectivity. Starting from this compound, a derivative suitable for this cyclization can be prepared.

Reaction Principle: Phenol-Directed C-H Activation/C-O Cyclization

This synthetic strategy relies on the conversion of this compound into a 2-biphenylol derivative. The phenolic hydroxyl group then directs a palladium catalyst to activate a C-H bond on the adjacent phenyl ring. This is followed by reductive elimination to form the furan ring of the dibenzofuran core.[5][6]

Dibenzofuran Synthesis Workflow cluster_0 Precursor Synthesis cluster_1 Cyclization cluster_2 Work-up & Purification cluster_3 Product This compound This compound 2-Biphenylol Derivative 2-Biphenylol Derivative This compound->2-Biphenylol Derivative Step 1: Decarboxylation/ Functionalization Pd Catalyst Pd Catalyst 2-Biphenylol Derivative->Pd Catalyst Step 2: C-H Activation Oxidant Oxidant Pd Catalyst->Oxidant Catalyst Turnover Heating Heating Oxidant->Heating Step 3: C-O Cyclization Filtration Filtration Heating->Filtration Extraction Extraction Filtration->Extraction Chromatography Chromatography Extraction->Chromatography Phenyl-Dibenzofuran Phenyl-Dibenzofuran Chromatography->Phenyl-Dibenzofuran

Caption: Workflow for palladium-catalyzed dibenzofuran synthesis.

Experimental Protocol: Proposed Synthesis of 1-Phenyldibenzofuran

Step A: Synthesis of 2-Phenyl-[1,1'-biphenyl]-3-ol

This is a proposed intermediate synthesis. A plausible route would be the decarboxylation of this compound followed by a Suzuki or similar cross-coupling reaction to introduce the second phenyl ring, or a direct C-H arylation of a protected 3-phenylphenol.

Step B: Palladium-Catalyzed Cyclization

Materials:

  • 2-Phenyl-[1,1'-biphenyl]-3-ol (from Step A)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂) as an oxidant

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-phenyl-[1,1'-biphenyl]-3-ol (1.0 eq) in a mixture of toluene and DMSO, add Pd(OAc)₂ (5 mol %) and Cu(OAc)₂ (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours under an air atmosphere. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the metal salts.

  • Wash the filtrate with saturated ammonium chloride solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-phenyldibenzofuran.

ReagentMolecular Weight ( g/mol )MolesEquivalents/mol%
2-Phenyl-[1,1'-biphenyl]-3-ol246.3111.0
Pd(OAc)₂224.500.055 mol %
Cu(OAc)₂181.632.02.0

III. Synthesis of Phenyl-Substituted Acridones via Ullmann Condensation and Cyclization

Acridones are nitrogen-containing tricyclic heterocycles that have garnered significant attention due to their diverse biological activities, including anticancer and antiviral properties. A classical and reliable method for the synthesis of the acridone core is the intramolecular cyclization of an N-phenylanthranilic acid.[7][8] this compound can be envisioned as a precursor to a key intermediate for this synthesis.

Reaction Principle: Ullmann Condensation and Acid-Catalyzed Cyclization

The proposed synthesis involves two key steps. First, an Ullmann condensation between a derivative of this compound (e.g., an amino-substituted derivative) and an aryl halide to form an N-arylanthranilic acid derivative.[9][10] The second step is an acid-catalyzed intramolecular electrophilic acylation, where the carboxylic acid attacks the N-aryl ring to form the acridone scaffold.[7]

Acridone Synthesis Workflow cluster_0 Intermediate Synthesis cluster_1 Cyclization cluster_2 Work-up & Purification cluster_3 Product This compound Derivative This compound Derivative N-Aryl Intermediate N-Aryl Intermediate This compound Derivative->N-Aryl Intermediate Ullmann Condensation Aryl Halide Aryl Halide Aryl Halide->N-Aryl Intermediate Strong Acid Strong Acid N-Aryl Intermediate->Strong Acid Step 1: Protonation Heating Heating Strong Acid->Heating Step 2: Intramolecular Acylation Quenching Quenching Heating->Quenching Basification Basification Quenching->Basification Filtration Filtration Basification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Phenyl-Acridone Phenyl-Acridone Recrystallization->Phenyl-Acridone

Caption: Proposed workflow for the synthesis of phenyl-acridones.

Experimental Protocol: Proposed Synthesis of a Phenyl-Hydroxyacridone

Step A: Synthesis of 2-Amino-3-phenylbenzoic acid from this compound

This step would likely involve the conversion of the hydroxyl group of this compound to an amino group, for example, through a Bucherer reaction or a multi-step sequence involving nitration and subsequent reduction.

Step B: Ullmann Condensation to form N-(Aryl)-2-amino-3-phenylbenzoic acid

Materials:

  • 2-Amino-3-phenylbenzoic acid (from Step A)

  • Bromobenzene

  • Copper powder

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A mixture of 2-amino-3-phenylbenzoic acid (1.0 eq), bromobenzene (1.2 eq), copper powder (0.2 eq), and potassium carbonate (2.0 eq) in DMF is heated at reflux for 12-18 hours.

  • After cooling, the reaction mixture is poured into water and acidified with hydrochloric acid.

  • The precipitated product is filtered, washed with water, and dried.

Step C: Acid-Catalyzed Cyclization

Materials:

  • N-(Phenyl)-2-amino-3-phenylbenzoic acid (from Step B)

  • Concentrated sulfuric acid

  • Sodium carbonate solution

Procedure:

  • A solution of N-(phenyl)-2-amino-3-phenylbenzoic acid (1.0 eq) in concentrated sulfuric acid is heated on a boiling water bath for 4 hours.[7]

  • The reaction mixture is then carefully poured into boiling water.

  • The precipitated solid is filtered and washed with hot water.

  • The crude product is boiled with a sodium carbonate solution to remove any unreacted starting material, filtered, washed with water, and dried to afford the desired phenyl-hydroxyacridone.

ReagentMolecular Weight ( g/mol )MolesEquivalents
N-(Phenyl)-2-amino-3-phenylbenzoic acid-11.0
Concentrated Sulfuric Acid98.08--

Conclusion

This compound is a promising and underutilized starting material for the synthesis of a diverse range of novel heterocyclic compounds. The protocols and synthetic strategies outlined in this guide, based on well-established reaction mechanisms, provide a roadmap for researchers in drug discovery and organic synthesis to explore the chemical space around phenyl-substituted xanthones, dibenzofurans, and acridones. The presence of the phenyl group offers opportunities for fine-tuning the physicochemical and pharmacological properties of these important heterocyclic scaffolds. Further exploration of other cyclization strategies, such as those involving the carboxylic acid moiety in the formation of nitrogen-containing heterocycles, will undoubtedly expand the utility of this compound in the generation of new chemical entities for drug development.

References

  • Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911, 44, 2030–2036. [Link]
  • Xiao, B., et al. Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. J. Am. Chem. Soc.2011, 133 (24), 9250–9253. [Link]
  • Bosson, J., et al. Scope and limitations of the preparation of xanthones using Eaton's reagent. Molecules2023, 28(23), 7869. [Link]
  • Name-Reaction.com. Pictet-Spengler Reaction. [Link]
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  • Wikipedia. Pictet–Spengler reaction. [Link]
  • Movassaghi, M., et al. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. J. Org. Chem.2011, 76(18), 7326–7338. [Link]
  • Xiao, B., et al. Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. J. Am. Chem. Soc.2011, 133(24), 9250-9253. [Link]
  • Slideshare.
  • Steingruber, H. S., et al. A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc2025, (part _), 0-0. [Link]
  • Albert, A.; Ritchie, B. 9-Aminoacridine. Org. Synth.1943, 23, 5. [Link]
  • Xiao, B., et al. Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C H Activation/C O Cyclization. J. Am. Chem. Soc.2011, 133(24), 9250-9253. [Link]
  • Scribd.
  • Panda, N., et al. Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. J. Org. Chem.2015, 80(13), 6590-6597. [Link]
  • Azevedo, C. M. G., et al. Routes to Xanthones: An Update on the Synthetic Approaches. Curr. Org. Chem.2012, 16(24), 2919-2959. [Link]
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  • Google Patents. Methodology for the synthesis of xanthones.
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  • Wikipedia.
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  • ResearchGate.
  • ChemRxiv. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. [Link]
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  • Liu, Z.; Larock, R. C. Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization. J. Org. Chem.2006, 71(8), 3198–3209. [Link]
  • Wikipedia. Friedel–Crafts reaction. [Link]
  • Larock, R. C., et al. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. J. Org. Chem.2008, 73(20), 7851–7857. [Link]
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Application Notes and Protocols for the Antibacterial Susceptibility Testing of 3-Phenylsalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for evaluating the antibacterial efficacy of 3-phenylsalicylic acid. Salicylic acid and its derivatives have long been recognized for their therapeutic properties, including antimicrobial effects.[1][2][3] This guide outlines the scientific rationale, detailed step-by-step protocols for standardized antimicrobial susceptibility testing (AST), and robust quality control measures to ensure data integrity and reproducibility. The methodologies described herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to facilitate the generation of reliable and comparable results.

Introduction: The Scientific Rationale

Salicylic acid, a phenolic acid, exerts bacteriostatic and fungicidal properties.[1] Its mechanism of action is multifaceted, involving the disruption of bacterial cell membranes and the modulation of key cellular processes.[4][5] The addition of a phenyl group at the 3-position of the salicylic acid backbone can modulate its physicochemical properties, potentially enhancing its antibacterial potency and spectrum of activity. Preliminary studies on salicylic acid derivatives suggest that structural modifications can significantly influence their antimicrobial efficacy.[6][7][8]

The primary objective of this protocol is to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions. This quantitative measure is a critical parameter in the early stages of antimicrobial drug discovery and development.

Foundational Knowledge: Understanding the Mechanism

While the precise mechanism of this compound is a subject of ongoing research, it is hypothesized to share similarities with salicylic acid. The antibacterial action of salicylic acid is linked to its ability to permeabilize the bacterial cell membrane, leading to the leakage of intracellular components and ultimately inhibiting bacterial growth.[4] Furthermore, salicylic acids can interfere with bacterial virulence factors and modulate host immune responses.[2] The phenyl moiety in this compound may enhance its lipophilicity, facilitating its interaction with and penetration of the bacterial cell envelope.

Experimental Design and Workflow

A systematic approach is crucial for obtaining reliable AST data. The following workflow provides a general overview of the experimental process.

Caption: Experimental workflow for determining the MIC of this compound.

Materials and Reagents

Test Compound and Reagents
  • This compound (purity ≥98%)

  • Dimethyl Sulfoxide (DMSO, sterile, cell culture grade)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile Deionized Water

  • Reference Antimicrobial Agents (e.g., Ciprofloxacin, Gentamicin) for quality control

Bacterial Strains

A panel of Gram-positive and Gram-negative bacteria should be selected. It is imperative to include quality control (QC) reference strains with known antimicrobial susceptibility patterns.[9][10][11]

Bacterial Species Strain Designation (e.g., ATCC) Gram Stain Relevance
Staphylococcus aureusATCC 29213Gram-positiveCommon cause of skin and soft tissue infections.
Escherichia coliATCC 25922Gram-negativeFrequent cause of urinary tract and bloodstream infections.
Pseudomonas aeruginosaATCC 27853Gram-negativeOpportunistic pathogen, often multidrug-resistant.
Enterococcus faecalisATCC 29212Gram-positiveImportant cause of hospital-acquired infections.
Equipment
  • Biosafety cabinet (Class II)

  • Autoclave

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or McFarland standards

  • Multichannel pipette

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Vortex mixer

Detailed Experimental Protocols

This section provides a step-by-step methodology for determining the MIC of this compound using the broth microdilution method, harmonized with CLSI and EUCAST guidelines.[12][13][14]

Preparation of this compound Stock Solution

The poor aqueous solubility of this compound necessitates the use of a solvent. DMSO is a common choice; however, its final concentration in the assay must be controlled to avoid toxicity to the bacteria.

  • Weighing: Accurately weigh a precise amount of this compound.

  • Dissolution: Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution using a vortex mixer.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Bacterial Inoculum Preparation

The density of the bacterial inoculum is a critical variable that must be standardized.

  • Bacterial Culture: From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.

  • Suspension: Transfer the colonies into a tube containing sterile saline or CAMHB.

  • Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm.

  • Working Suspension: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. The exact dilution factor will depend on the volume to be added to each well. For example, if adding 10 µL of inoculum to 90 µL of broth, the working suspension should be 5 x 10⁶ CFU/mL.

Broth Microdilution Assay Protocol

This protocol is designed for a 96-well microtiter plate format.

Caption: Broth microdilution assay setup.

  • Plate Mapping: Design a plate map to outline the location of test concentrations, positive and negative controls.

  • Broth Dispensing: Add 50 µL of CAMHB to all wells of the 96-well plate, except for the first column.

  • Compound Addition: Add 100 µL of the highest concentration of this compound (prepared in CAMHB from the stock solution) to the wells in the first column.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions.

  • Inoculum Addition: Add the appropriate volume of the standardized bacterial working suspension to each well to achieve a final volume of 100 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control (Positive Control): Wells containing only inoculated broth.

    • Sterility Control (Negative Control): Wells containing only uninoculated broth.

    • Solvent Control: Wells containing the highest concentration of DMSO used in the assay with inoculated broth to ensure the solvent does not inhibit bacterial growth.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Data Acquisition and Interpretation

MIC Determination

After incubation, visually inspect the microtiter plates. The MIC is the lowest concentration of this compound that shows no visible turbidity (i.e., no bacterial growth). A reading mirror or a plate reader can aid in this determination.

Quality Control

The validity of the experimental results is contingent upon the performance of the QC strains. The MIC values for the reference antimicrobial agents tested against the QC strains must fall within the acceptable ranges established by CLSI or EUCAST.[14][15][16]

QC Strain Reference Antimicrobial Acceptable MIC Range (µg/mL)
S. aureus ATCC 29213Ciprofloxacin0.12 - 0.5
E. coli ATCC 25922Ciprofloxacin0.004 - 0.016
P. aeruginosa ATCC 27853Gentamicin0.5 - 2
E. faecalis ATCC 29212Ampicillin0.5 - 2

Note: These ranges are examples and should be verified against the current CLSI M100 or EUCAST QC tables.

If the QC results are out of the acceptable range, the entire batch of tests must be considered invalid, and troubleshooting should be initiated.[11]

Troubleshooting

Problem Potential Cause Solution
Growth in sterility control wellsContamination of broth or reagentsUse fresh, sterile materials. Aseptic technique review.
No growth in growth control wellsInoculum too low, non-viable bacteriaPrepare fresh inoculum. Verify McFarland standard.
QC MIC values out of rangeIncorrect inoculum density, expired reagents, incubation issuesRepeat the test, carefully checking all procedural steps.
Compound precipitation in wellsPoor solubility at tested concentrationsRe-evaluate the starting concentration and solvent system.

Conclusion

This application note provides a robust and standardized framework for the in vitro antibacterial testing of this compound. Adherence to these protocols, particularly the stringent quality control measures, will ensure the generation of high-quality, reproducible data that can confidently guide further research and development efforts. The insights gained from these studies will be pivotal in characterizing the antimicrobial potential of this novel salicylic acid derivative.

References

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC - NIH. (n.d.).
  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM - Microbiology Class. (2023, August 28).
  • What are the antimicrobial benefits of salicylic acid? - Dr.Oracle. (2025, December 15).
  • Quality Control of Antimicrobial Susceptibility Testing. (n.d.).
  • Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus - PMC - NIH. (2022, October 6).
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology. (n.d.).
  • Salicylic acids and pathogenic bacteria: new perspectives on an old compound. (n.d.).
  • Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing - ASM Journals. (n.d.).
  • Quality Control of Antimicrobial Susceptibility Tests - GCSMC. (n.d.).
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. (n.d.).
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.).
  • EUCAST: EUCAST - Home. (n.d.).
  • What is the mechanism of Salicylic acid? - Patsnap Synapse. (2024, July 17).
  • Phytochemicals in Food – Uses, Benefits & Food Sources | Ask Ayurveda. (2026, January 8).
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PubMed Central. (n.d.).
  • Methods for Broth Dilution Susceptibility Testing of Bacteria Isolated From Aquatic Animals; Approved Guideline - ANSI Webstore. (n.d.).
  • Guidance Documents - EUCAST. (n.d.).
  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.).
  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate. (2025, August 9).
  • Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - NIH. (2023, March 31).
  • Synthesis of 3-Farnesyl Salicylic Acid, a Novel Antimicrobial from Piper multiplinervium - NIH. (n.d.).
  • Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants. (n.d.).
  • Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. (2025, December 9).
  • Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric - PubMed. (n.d.).
  • Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives - MDPI. (n.d.).

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Application Notes and Protocols for Investigating the Cellular Effects of 3-Phenylsalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Therapeutic Potential of 3-Phenylsalicylic Acid

This compound is a derivative of salicylic acid, a compound renowned for its anti-inflammatory, analgesic, and antipyretic properties. The addition of a phenyl group to the salicylic acid backbone has the potential to modify its biological activity, potentially enhancing its potency or conferring novel therapeutic properties. While specific biological activities of this compound are not extensively documented, its structural similarity to other salicylates suggests it may modulate key cellular pathways involved in inflammation, cell proliferation, and apoptosis.[1][2][3][4] Salicylic acid and its derivatives are known to exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and modulation of transcription factors like NF-κB.[1][[“]][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound. We present a suite of robust cell-based assays to characterize its potential as an anti-inflammatory, anti-proliferative, and pro-apoptotic agent. The protocols are designed to be self-validating, with clear explanations of the scientific principles and detailed step-by-step methodologies.

Section 1: Foundational Assay - Assessing General Cytotoxicity

Before investigating specific mechanisms of action, it is crucial to determine the cytotoxic profile of this compound. The MTT assay is a reliable and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8] This assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[7][9]

Principle of the MTT Assay

The conversion of MTT to formazan is catalyzed by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[7][9] Therefore, the amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.[9]

Experimental Workflow: MTT Assay

MTT_Workflow A Cell Seeding B Compound Treatment (this compound) A->B C Incubation B->C D MTT Addition C->D E Incubation D->E F Solubilization E->F G Absorbance Reading F->G

Caption: Workflow of the MTT cell viability assay.

Protocol: MTT Assay for Cell Viability

Materials:

  • Cells of interest (e.g., RAW 264.7 macrophages for inflammation studies, cancer cell lines like A549 for anti-proliferative studies)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[8][10]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[7][8]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][10] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7] A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Parameter Description
Cell Type e.g., RAW 264.7, A549, MCF-7
Seeding Density 1 x 10⁴ cells/well
Treatment Duration 24, 48, 72 hours
MTT Incubation 4 hours
Readout Absorbance at 570 nm
IC₅₀ Value Concentration of this compound causing 50% inhibition of cell viability

Section 2: Investigating Anti-Inflammatory Potential

Inflammation is a key biological process, and its dysregulation is implicated in numerous diseases. Salicylates are well-known for their anti-inflammatory effects, primarily through the inhibition of COX enzymes and the NF-κB signaling pathway.[1][[“]]

A. Cyclooxygenase-2 (COX-2) Inhibition Assay

COX-2 is an enzyme that is typically induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.[11] This assay measures the ability of this compound to inhibit COX-2 activity in cells.

This cell-based assay involves stimulating cells with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression.[12] The activity of COX-2 is then determined by measuring the amount of prostaglandin E2 (PGE2), a major product of the COX-2 pathway, released into the cell culture supernatant using a competitive ELISA.[12]

COX2_Workflow A Cell Seeding (e.g., RAW 264.7) B Pre-treatment with This compound A->B C LPS Stimulation (to induce COX-2) B->C D Incubation C->D E Supernatant Collection D->E F PGE2 Measurement (ELISA) E->F

Caption: Workflow for the cell-based COX-2 inhibition assay.

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • PGE2 ELISA kit

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • COX-2 Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and incubate for 18-24 hours.[13]

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of this compound compared to the LPS-stimulated, vehicle-treated control.

B. NF-κB Translocation Assay

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response.[14][15] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory IκB proteins.[16] Upon stimulation by pro-inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[15][16]

This assay utilizes immunofluorescence microscopy to visualize the subcellular localization of NF-κB. Cells are treated with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound. The cells are then fixed, permeabilized, and stained with an antibody against an NF-κB subunit (e.g., p65). The translocation of NF-κB from the cytoplasm to the nucleus is then quantified using high-content imaging.[16]

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases DNA DNA NFkB_n->DNA binds Gene Inflammatory Gene Transcription DNA->Gene

Caption: Simplified NF-κB signaling pathway.

Materials:

  • HeLa or A549 cells

  • Complete culture medium

  • This compound

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed cells on glass-bottom plates suitable for imaging.

  • Compound Treatment: Pre-treat cells with this compound for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

  • Immunostaining: Block non-specific binding sites and then incubate with the primary anti-p65 antibody, followed by the fluorescent secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal.

Section 3: Evaluation of Pro-Apoptotic Activity

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anti-cancer agents exert their effects by inducing apoptosis. Caspase-3 is a key executioner caspase that, when activated, orchestrates the dismantling of the cell.[17][18]

Principle of the Caspase-3 Activity Assay

This assay measures the activity of caspase-3 in cell lysates.[18] A synthetic peptide substrate for caspase-3 (DEVD) is conjugated to a fluorophore or a chromophore.[18] When the substrate is cleaved by active caspase-3, the reporter molecule is released, resulting in a measurable increase in fluorescence or absorbance.[18] The signal intensity is directly proportional to the caspase-3 activity.[18]

Apoptosis and Caspase-3 Activation

Apoptosis_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., this compound) Procaspase3 Pro-caspase-3 (inactive) Apoptotic_Stimulus->Procaspase3 activates Caspase3 Caspase-3 (active) Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Role of Caspase-3 in the apoptotic pathway.

Protocol: Fluorometric Caspase-3 Activity Assay

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Lysis buffer

  • Reaction buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-AFC)

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Lysis: Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions.[18][19] This typically involves resuspending the cell pellet in a cold lysis buffer.[18]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Enzymatic Reaction: In a 96-well black plate, add an equal amount of protein from each lysate. Add the reaction buffer and the fluorogenic caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

  • Data Analysis: The caspase-3 activity is proportional to the fluorescence signal. Calculate the fold-increase in activity compared to the untreated control.

Assay Principle Cell Type Example Typical Readout
COX-2 Inhibition Measures reduction in PGE2 production after LPS stimulation.RAW 264.7PGE2 levels (ELISA)
NF-κB Translocation Visualizes movement of NF-κB from cytoplasm to nucleus.HeLa, A549Nuclear fluorescence intensity
Caspase-3 Activity Measures cleavage of a fluorogenic substrate by active caspase-3.A549, MCF-7Fluorescence signal

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of the cellular activities of this compound. By systematically evaluating its effects on cell viability, inflammation, and apoptosis, researchers can gain valuable insights into its therapeutic potential. These foundational assays can guide further, more detailed mechanistic studies to fully elucidate the molecular targets and signaling pathways modulated by this novel compound.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Al-Nahrain University. (2023). MTT (Assay protocol). Protocols.io.
  • Mancini, J. A., et al. (1997). Cloning, expression, and characterization of a human cytosolic phospholipase A2. Journal of Biological Chemistry, 272(51), 32176-32181.
  • Creative Diagnostics. (n.d.). Caspase-3 activity assay.
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.
  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway.
  • National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening.
  • Journal of Saudi Chemical Society. (2016). Synthesis and biological evaluation of salicylic acid conjugated isoxazoline analogues on immune cell proliferation and angiogen.
  • MDPI. (n.d.). Monitoring the Levels of Cellular NF-κB Activation States.
  • National Center for Biotechnology Information. (n.d.). Phenyl Salicylate. PubChem.
  • MDPI. (n.d.). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling.
  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.
  • National Center for Biotechnology Information. (n.d.). Aspirin's Active Metabolite Salicylic Acid Targets High Mobility Group Box 1 to Modulate Inflammatory Responses. PubMed Central.
  • The University of Queensland. (2018). Salicylic acid and its binding proteins at the crossroads of plant and human health.
  • Frontiers. (n.d.). Multiple Targets of Salicylic Acid and Its Derivatives in Plants and Animals.
  • Consensus. (n.d.). What is the mechanism of action of salicylic acid in the body?.
  • MDPI. (n.d.). Shared and Related Molecular Targets and Actions of Salicylic Acid in Plants and Humans.
  • ScienceDirect. (n.d.). Synthesis of 3-farnesyl salicylic acid, a novel antimicrobial from Piper multiplinervium.
  • National Center for Biotechnology Information. (2016). Multiple Targets of Salicylic Acid and Its Derivatives in Plants and Animals. PubMed.
  • University of Baghdad. (2018). Lec 6 4th stage Organic Pharmaceutical Chemistry II 2018-2019 Assist pr.
  • ResearchGate. (2025). (PDF) Multiple Targets of Salicylic Acid and Its Derivatives in Plants and Animals.
  • Wikipedia. (n.d.). Phenyl salicylate.
  • De Gruyter. (n.d.). The Beneficial Biological Properties of Salicylic Acid.
  • National Center for Biotechnology Information. (2022). Effect of salicylic acid on phenolic compounds, antioxidant and antihyperglycemic activity of Lamiaceae plants grown in a temperate climate. PubMed.

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Application Note: Derivatization of 3-Phenylsalicylic Acid for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of 3-Phenylsalicylic Acid

This compound is a compound of interest in pharmaceutical and chemical research. Its structure, featuring both a carboxylic acid and a phenolic hydroxyl group, presents a significant challenge for direct analysis by gas chromatography-mass spectrometry (GC-MS). These polar functional groups engage in strong intermolecular hydrogen bonding, resulting in low volatility and poor thermal stability.[1][2] When injected into a hot GC inlet, the underivatized molecule is prone to thermal degradation and strong adsorption to active sites within the GC system, leading to severe peak tailing, poor sensitivity, and non-reproducible results.[1]

To overcome these limitations, a chemical derivatization step is essential.[3] Derivatization transforms the polar, active hydrogen atoms on the hydroxyl (-OH) and carboxyl (-COOH) groups into less polar, more volatile, and more thermally stable moieties.[4][5] This application note provides a comprehensive guide and a detailed protocol for the silylation of this compound, a robust and widely adopted method that ensures reliable and sensitive GC-MS analysis.

Scientific Rationale: Why Silylation is the Method of Choice

The primary goal of derivatization is to replace the active protons on the this compound molecule. The most common and effective strategies for compounds containing both hydroxyl and carboxylic acid functionalities are silylation and alkylation (esterification).[2][6]

  • Alkylation/Esterification: This method, often employing reagents like diazomethane or boron trifluoride in methanol, primarily converts the carboxylic acid into an ester (e.g., a methyl ester).[7][8] While effective for the carboxyl group, the derivatization of the phenolic hydroxyl group is less efficient and requires harsher conditions. This can lead to incomplete derivatization and a mixture of products, complicating the analysis.

  • Silylation: This is the most widely used technique for preparing polyfunctional compounds for GC-MS analysis.[2] It involves replacing the active hydrogens on all polar functional groups with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[2] Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and react with both the carboxylic acid and the phenolic hydroxyl group under mild conditions.[9][10] The resulting TMS-ether and TMS-ester derivatives are significantly more volatile, less polar, and more thermally stable, making them ideal for GC-MS analysis.[10][11]

For this compound, silylation with BSTFA, often fortified with a catalyst like trimethylchlorosilane (TMCS), offers a superior, single-step approach to comprehensively derivatize both functional groups, yielding a single, stable derivative with excellent chromatographic properties.[2][4] The ease of this reaction follows the general order: alcohol > phenol > carboxylic acid > amine > amide.[10][12]

Experimental Workflow and Protocol

The following section details the complete, step-by-step methodology for the silylation of this compound and subsequent GC-MS analysis.

Required Materials and Reagents
  • Sample: Dried this compound standard or extracted sample residue.

  • Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Solvent: Anhydrous Pyridine or Anhydrous Acetonitrile.

  • Equipment:

    • 2 mL reaction vials with PTFE-lined screw caps.

    • Vortex mixer.

    • Heating block or laboratory oven.

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Microsyringe for GC injection.

Visualized Experimental Workflow

Derivatization_Workflow Figure 1. Derivatization Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis Sample Dried Sample Extract (Anhydrous) Dissolve Dissolve in 50 µL Anhydrous Pyridine Sample->Dissolve AddReagent Add 100 µL BSTFA + 1% TMCS Dissolve->AddReagent Vortex Vortex for 30s AddReagent->Vortex Heat Heat at 70°C for 60 min Vortex->Heat Cool Cool to Room Temp. Heat->Cool Inject Inject 1 µL into GC-MS Cool->Inject Data Data Acquisition & Analysis Inject->Data

Caption: General workflow for GC-MS analysis.

Step-by-Step Derivatization Protocol
  • Sample Preparation: Place the dried sample extract containing this compound into a 2 mL reaction vial. It is critical that the sample is completely dry, as silylating reagents are highly sensitive to moisture and any residual water will reduce derivatization efficiency.[4][5]

  • Reagent Addition: Add 50 µL of anhydrous pyridine to the dried extract in the reaction vial.[2] Vortex for 30 seconds to dissolve the sample. Following dissolution, add 100 µL of BSTFA + 1% TMCS to the vial.[5]

  • Reaction Incubation: Tightly cap the vial and vortex for another 30 seconds. Place the vial on a heating block or in an oven set to 70°C.[4] Heat for 60 minutes to ensure the reaction proceeds to completion.[2][13]

  • Cooling and Analysis: After the incubation period, remove the vial and allow it to cool to room temperature. The sample is now ready for injection.

  • GC-MS Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system for analysis.

Recommended GC-MS Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

Parameter Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injection Mode Splitless (1 min)
Inlet Temperature 280°C
Carrier Gas Helium, Constant Flow at 1.1 mL/min
Oven Program Initial 70°C for 4 min, ramp at 10°C/min to 300°C, hold for 2 min
Transfer Line Temp 290°C
MS Ion Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

Expected Results and Data Interpretation

The Derivatized Product

Silylation of this compound replaces the active hydrogens on both the carboxylic acid and phenolic hydroxyl groups with TMS groups, forming 3-phenyl-2-(trimethylsilyloxy)benzoate trimethylsilyl ester.

Caption: Reaction of this compound with BSTFA.

Chromatographic and Mass Spectrometric Profile

The derivatization significantly improves the chromatographic behavior, resulting in a sharp, symmetrical peak with a reduced retention time compared to any potential signal from the underivatized compound.

Compound Derivative MW ( g/mol ) Expected Key m/z Ions
This compoundDi-TMS358.55358 (M+) , 343 ([M-15]+) , 255, 73

Mass Spectrum Interpretation:

  • Molecular Ion (M+): The molecular ion peak is expected at m/z 358 . Its presence is a strong confirmation of the derivative's identity.

  • [M-15]+ Fragment: The most characteristic fragmentation of TMS derivatives is the loss of a methyl group (-CH₃), resulting in a prominent peak at m/z 343 ([M-15]+).[14] This is often the base peak in the spectrum.

  • Other Fragments: Another significant ion may appear at m/z 255 , corresponding to the loss of the -COOTMS group. The ion at m/z 73 , representing the trimethylsilyl cation ([Si(CH₃)₃]+), is also a hallmark of silylation.

Troubleshooting Common Issues

Problem Potential Cause(s) Solution(s)
Incomplete Derivatization (presence of a broad tailing peak for the parent compound or mono-TMS derivative)1. Presence of moisture in the sample or solvent.2. Insufficient reagent.3. Suboptimal reaction time or temperature.1. Ensure the sample is completely dry before adding reagents. Use anhydrous grade solvents.2. Increase the reagent-to-sample ratio.3. Increase reaction time to 90 minutes or temperature to 80°C.
Poor Peak Shape (Tailing)Active sites in the GC inlet liner or column.1. Use a deactivated glass inlet liner.2. Condition the column according to the manufacturer's instructions.3. Trim the first few centimeters of the column.
Extraneous Peaks in Chromatogram 1. Contamination from reagents.2. Hydrolysis of derivatives due to moisture.1. Always run a reagent blank to identify artifact peaks.2. Ensure vials are tightly capped and analyze samples promptly after derivatization.

References

  • A Little Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane.
  • Zenkevich, I. (n.d.). Acids: Derivatization for GC Analysis.
  • Proestos, C., Sereli, D., & Komaitis, M. (2006). Analysis of naturally occurring phenolic compounds in aromatic plants by RP-HPLC and GC-MS after silylation. Journal of Food Composition and Analysis, 19(8), 813-820.
  • Roessner, U., & Dias, D. A. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 23(6), 1424. [Link]
  • Deng, C., Zhang, X., & Zhu, W. (2003). Rapid Determination of Salicylic Acid in Plant Materials by Gas Chromatography–Mass Spectrometry.
  • Proestos, C., Sereli, D., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Journal of Food Science, 71(1), C39-C44. [Link]
  • Schummer, C., Delhomme, O., Appenzeller, B. M., Wennig, R., & Millet, M. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. [Link]
  • Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]

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Application Notes & Protocols: In Vitro Experimental Design for 3-Phenylsalicylic Acid Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive framework for the in vitro characterization of 3-phenylsalicylic acid, a derivative of salicylic acid. As a compound with structural similarities to non-steroidal anti-inflammatory drugs (NSAIDs), its biological activities, particularly in the context of inflammation, are of significant interest. This guide is designed for researchers in drug discovery and pharmacology, offering a logical, tiered approach to experimental design. We move from foundational cytotoxicity assessments to detailed mechanistic studies targeting key inflammatory pathways such as cyclooxygenase (COX) activity and NF-κB signaling. Each protocol is presented with the underlying scientific rationale to empower researchers to not only execute the experiments but also to interpret the results with confidence.

Section 1: Introduction and Scientific Rationale

This compound (2-Hydroxybiphenyl-3-carboxylic acid) is an aromatic organic compound.[1][2] Its core structure is salicylic acid with a phenyl group at the 3-position. Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[[“]][4] Phenyl salicylate, a related compound, acts as a pro-drug, hydrolyzing into salicylic acid and phenol.[5][6] The direct biological activity of this compound, however, requires empirical investigation.

The logical starting point for an in vitro assessment is to hypothesize that its mechanism may overlap with that of other NSAIDs. Therefore, our experimental design will focus on interrogating its effects on the central pillars of the inflammatory response: the production of prostaglandins (via COX enzymes), the activation of key transcription factors like NF-κB, and the subsequent release of pro-inflammatory cytokines.[7][8] Furthermore, given the intricate link between inflammation and cellular proliferation, particularly in cancer, we include protocols to explore potential anti-proliferative and antioxidant activities.[9][10]

This guide advocates for a sequential and logical workflow. It is imperative to first establish a non-toxic concentration range for the compound to ensure that any observed effects in subsequent functional assays are due to specific biological modulation, not general cytotoxicity.[11][12]

Overall Experimental Workflow

The following diagram outlines the recommended experimental progression for a thorough in vitro evaluation of this compound.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Functional Screening (Anti-Inflammatory) cluster_2 Phase 3: Secondary & Mechanistic Assays A Reagent Preparation (Solubility & Stock Solution) B Cytotoxicity Profiling (e.g., MTT, Resazurin Assay) Determine CC50 A->B C COX Enzyme Inhibition (Cell-free COX-1/COX-2 Assay) Determine IC50 & Selectivity B->C Use non-toxic concentrations D Cell-Based Inflammation Model (LPS-stimulated RAW 264.7 Macrophages) B->D Use non-toxic concentrations E NF-κB Pathway Activity (Reporter Assay or p-p65 Western Blot) D->E F Pro-inflammatory Cytokine Secretion (ELISA for TNF-α, IL-6) D->F G Antioxidant Activity (DPPH/ABTS Assays) F->G H Anti-Proliferative Effects (Cancer Cell Lines, e.g., MCF-7, HT-29) F->H

Caption: Logical workflow for the in vitro characterization of this compound.

Section 2: Foundational Assays

Reagent Preparation and Solubility

Causality: Accurate and reproducible in vitro results are contingent upon the complete solubilization of the test compound. Undissolved compound can lead to inaccurate concentration calculations and physical interference in optical-based assays.

Protocol:

  • Solvent Selection: Begin by testing the solubility of this compound in dimethyl sulfoxide (DMSO). This is a common solvent for organic compounds in biological assays.

  • Stock Solution Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve in a minimal volume of 100% cell culture-grade DMSO to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or vortexing may be required.

    • Visually inspect for complete dissolution. If particulates remain, centrifugation can be used to pellet them, using only the supernatant for experiments.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.

  • Working Solutions: Prepare fresh serial dilutions of the stock solution in the appropriate cell culture medium immediately before each experiment.

    • Self-Validation: Ensure the final concentration of DMSO in the cell culture wells is kept constant across all conditions (including vehicle control) and is non-toxic, typically ≤ 0.5%.

Cytotoxicity Profiling

Causality: It is essential to differentiate between a compound's specific biological effect (e.g., anti-inflammatory) and a general cytotoxic effect that leads to cell death.[11] This assay establishes the concentration range where the compound can be studied without inducing significant cell death, providing a therapeutic window for subsequent experiments.

Protocol: Resazurin Reduction Assay This assay measures metabolic activity, an indicator of cell viability.[12]

  • Cell Seeding: Seed a relevant cell line (e.g., RAW 264.7 murine macrophages for inflammation studies) into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium, ranging from a high concentration (e.g., 500 µM) to a low concentration (e.g., 0.1 µM).

    • Include a "vehicle control" (medium with the same final DMSO concentration) and a "no-cell" control (medium only).

    • Replace the old medium with the medium containing the test compound or controls.

  • Incubation: Incubate the plate for a duration relevant to your functional assays (e.g., 24 hours).

  • Assay Execution:

    • Add Resazurin solution (e.g., final concentration of 10% v/v) to each well.

    • Incubate for 2-4 hours at 37°C, protected from light, until the vehicle control wells turn a distinct pink/purple.

    • Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm with a reference at 600 nm) using a plate reader.

  • Data Analysis:

    • Subtract the average reading from the "no-cell" control wells from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (OD_treated / OD_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the 50% cytotoxic concentration (CC50).

Data Presentation:

CompoundCell LineIncubation TimeCC50 (µM)
This compoundRAW 264.724 hours>100 (Example)
Doxorubicin (Positive Control)RAW 264.724 hours~0.5 (Example)

Section 3: Primary Functional Assays: Anti-Inflammatory Activity

All subsequent anti-inflammatory assays should be performed using concentrations well below the calculated CC50 value (e.g., at or below CC10).

Cyclooxygenase (COX) Enzyme Inhibition

Causality: The primary mechanism of traditional NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which blocks the synthesis of prostaglandins, key mediators of inflammation.[13] A cell-free enzymatic assay is the most direct way to determine if this compound inhibits these enzymes and to quantify its potency (IC50) and selectivity.[14][15]

Protocol: Cell-Free Colorimetric COX Inhibition Assay This protocol is based on commercially available kits (e.g., from Cayman Chemical).[9]

  • Reagent Preparation: Prepare assay buffer, heme, and purified ovine or human recombinant COX-1 and COX-2 enzymes according to the kit manufacturer's instructions.

  • Assay Setup (96-well plate):

    • Background Wells: Buffer only.

    • 100% Initial Activity Wells: Enzyme + Vehicle (DMSO).

    • Inhibitor Wells: Enzyme + varying concentrations of this compound.

    • Control Inhibitor Wells: Enzyme + a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

  • Incubation: Add the enzyme to the wells and pre-incubate with the test compound or vehicle for a specified time (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (substrate) and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Measurement: Immediately read the absorbance at 590 nm over time using a plate reader in kinetic mode. The rate of color development is proportional to peroxidase activity, which is a component of COX.[9][16]

  • Data Analysis:

    • Calculate the initial reaction rates for all wells.

    • Normalize the data by setting the rate of the "100% Initial Activity" wells to 100% and the background to 0%.

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot percent inhibition versus log concentration and determine the IC50 value for both COX-1 and COX-2.

    • Calculate the COX-2 Selectivity Index = IC50 (COX-1) / IC50 (COX-2) .

Data Presentation:

CompoundTargetIC50 (µM)COX-2 Selectivity Index
This compound COX-150 (Example)0.5 (Example)
COX-225 (Example)
Celecoxib (Control) COX-1>10 (Example)>100 (Example)
COX-20.1 (Example)
NF-κB Signaling Pathway

Causality: The Nuclear Factor kappa B (NF-κB) is a master transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and COX-2 itself.[8][17] Many anti-inflammatory compounds act by inhibiting this pathway. Investigating NF-κB provides a deeper mechanistic insight beyond direct enzyme inhibition.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation p_IkB P-IκBα p65_p50 NF-κB (p65/p50) p65_p50->IkB p65_p50_n NF-κB (p65/p50) p65_p50->p65_p50_n Translocation p_IkB->p65_p50 IκBα Degradation (Release) nucleus Nucleus genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) p65_p50_n->genes

Caption: Simplified NF-κB signaling pathway activated by LPS.

Protocol: Western Blot for Phospho-p65 This protocol measures the activation of the p65 subunit of NF-κB via phosphorylation, a key step before its translocation to the nucleus.[18]

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 6-well plate and grow to ~80% confluency.

    • Pre-treat cells with various non-toxic concentrations of this compound or vehicle for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 30 minutes to activate the NF-κB pathway. Include an unstimulated control group.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect lysates and quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on a polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-p65 (Ser536).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging and Analysis:

    • Image the blot using a chemiluminescence detector.

    • Self-Validation: Strip the membrane and re-probe for total p65 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to normalize the phospho-p65 signal.

    • Quantify band intensities using software like ImageJ. A reduction in the ratio of phospho-p65 to total p65 indicates inhibition.

Pro-inflammatory Cytokine Production

Causality: A key outcome of inflammatory signaling is the production and secretion of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[19] Measuring the reduction of these cytokines in the cell culture supernatant provides a physiologically relevant, quantitative measure of the compound's overall anti-inflammatory efficacy.[20][21]

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) This protocol uses a sandwich ELISA format to quantify cytokine levels.[22]

  • Sample Collection:

    • Seed RAW 264.7 cells in a 24-well plate.

    • Pre-treat cells with non-toxic concentrations of this compound, a positive control (e.g., Dexamethasone), or vehicle for 1-2 hours.

    • Stimulate with LPS (100 ng/mL) for 6-24 hours (optimize time for each cytokine).

    • Collect the cell culture supernatant and centrifuge to remove cellular debris. Store at -80°C if not used immediately.

  • ELISA Procedure (using a commercial kit):

    • The 96-well plate is pre-coated with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α).

    • Add standards (recombinant cytokine of known concentration) and collected supernatant samples to the wells. Incubate for ~2 hours. The cytokine in the sample binds to the capture antibody.

    • Wash the plate multiple times to remove unbound material.

    • Add a biotin-conjugated detection antibody. This antibody binds to a different epitope on the captured cytokine. Incubate for ~1 hour.

    • Wash the plate.

    • Add Streptavidin-HRP (Horse Radish Peroxidase). This enzyme conjugate binds to the biotin on the detection antibody. Incubate for ~30 minutes.

    • Wash the plate thoroughly.

    • Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Measurement and Analysis:

    • Read the absorbance at 450 nm.

    • Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.

    • Use the standard curve to interpolate the concentration of the cytokine in your samples.

    • Calculate the percent inhibition of cytokine production relative to the LPS-stimulated vehicle control.

Section 4: Secondary and Mechanistic Assays

Antioxidant Activity

Causality: Oxidative stress is closely linked with inflammation. Reactive oxygen species (ROS) can act as signaling molecules to promote inflammatory pathways.[[“]] A compound with antioxidant properties may exert anti-inflammatory effects by scavenging these ROS. The DPPH and ABTS assays are rapid, cell-free chemical assays to evaluate free radical scavenging potential.[23][24][25]

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagent Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the DPPH solution to wells containing serial dilutions of this compound in methanol.

    • Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (methanol).

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at ~517 nm. Scavenging of the DPPH radical by an antioxidant results in a color change from violet to yellow, leading to a decrease in absorbance.

  • Data Analysis:

    • Calculate the percentage of scavenging activity: % Scavenging = [(A_blank - A_sample) / A_blank] * 100.

    • Determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Section 5: References

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  • PubMed. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens.

  • BenchChem. (2025). Application Notes: Developing In Vitro Assays for Cyclooxygenase-2 (COX-2) Inhibition.

  • American Chemical Society. (1998). Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis.

  • Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.

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  • Semantic Scholar. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review.

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  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays.

  • World Journal of Pharmaceutical Research. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.

  • Reaction Biology. (2026). COX-2 Biochemical Activity Assay Service.

  • ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays....

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca.

  • PubMed. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique.

  • Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.

  • JOVE. (n.d.). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique.

  • Springer Link. (n.d.). Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity.

  • BD Biosciences. (n.d.). Cytokine ELISA Protocol.

  • ResearchGate. (n.d.). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts.

  • PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization.

  • MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.

  • ResearchGate. (2025). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.

  • AVMA Journals. (2000). In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs.

  • MyBioSource. (n.d.). Inflammatory Cytokine elisa kit.

  • BenchChem. (2025). A Comparative Analysis of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) for Researchers.

  • Frontiers. (n.d.). Assaying Homodimers of NF-κB in Live Single Cells.

  • BioResources. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species.

  • Biocompare. (2024). Using ELISA to Detect Cytokines and Chemokines.

  • PubMed. (n.d.). In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions.

  • Frontiers. (2022). Evaluation of the in vitro antioxidant and antitumor activity of extracts from Camellia fascicularis leaves.

  • PMC - NIH. (n.d.). Monitoring the Levels of Cellular NF-κB Activation States.

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.

  • PubChem - NIH. (n.d.). Phenyl Salicylate.

  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway.

  • ChemicalBook. (2024). This compound.

  • PubMed. (n.d.). Nonsteroidal anti-inflammatory drugs in-vitro and in-vivo treatment and Multidrug Resistance Protein 4 expression in human platelets.

  • Santa Cruz Biotechnology. (n.d.). This compound.

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  • Wikipedia. (n.d.). Phenyl salicylate.

  • Consensus. (n.d.). What is the mechanism of action of salicylic acid in the body?.

  • SlideShare. (2018). Lec 6 4th stage Organic Pharmaceutical Chemistry II 2018-2019.

  • PharmacyLibrary. (n.d.). Salicylic Acid – Sodium Phenylbutyrate.

  • Ataman Kimya. (n.d.). PHENYL SALICYLATE.

  • MDPI. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells.

  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Phenyl Salicylate and Salicylic Acid.

  • Asian Journal of Chemistry. (2024). Synthesis, Molecular Modeling and Cytotoxicity Study of New 3-Phenyl Coumarin Derivatives against in vitro Cell Lines.

  • ResearchGate. (2025). Synthesis, Molecular Modeling and Cytotoxicity Study of New 3-Phenyl Coumarin Derivatives against in vitro Cell Lines.

  • PubMed. (2018). Sodium Phenylbutyrate Inhibits Tumor Growth and the Epithelial-Mesenchymal Transition of Oral Squamous Cell Carcinoma In Vitro and In Vivo.

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Scale-up synthesis of 3-phenylsalicylic acid for research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 3-Phenylsalicylic Acid for Research

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key intermediate in pharmaceutical and materials science research. The featured methodology is based on the robust and versatile Suzuki-Miyaura cross-coupling reaction, selected for its high yield, functional group tolerance, and scalability. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, scientific rationale, and practical insights to ensure a successful and reproducible scale-up synthesis.

Introduction and Strategic Importance

This compound, also known as 2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, is a valuable biphenyl derivative.[1] Its structure, featuring both a carboxylic acid and a phenol group, makes it a versatile building block for more complex molecules. It serves as a crucial intermediate in the synthesis of various compounds, including potential antibacterial agents and other pharmaceutically active ingredients.[2][3] The reliable and efficient synthesis of this compound on a larger scale is therefore critical for advancing research and development programs.

While several synthetic routes exist for substituted salicylic acids, including the Kolbe-Schmitt reaction and directed ortho-metalation, these methods can suffer from limitations such as harsh reaction conditions or poor selectivity when applied to complex substrates.[4][5] For the construction of the C-C bond between the two phenyl rings, the Palladium-catalyzed Suzuki-Miyaura coupling reaction stands out as the method of choice for scale-up operations. This is due to its mild reaction conditions, the commercial availability and stability of its starting materials (boronic acids), and the generally high yields and selectivity achieved.[6][7]

This document details a scalable protocol employing a Suzuki-Miyaura coupling between 2-bromo- or 2-iodobenzoic acid and phenylboronic acid.

Selected Scale-Up Strategy: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction typically involves an organoboron compound (like phenylboronic acid) and an organohalide (like 2-iodobenzoic acid) coupled in the presence of a palladium catalyst and a base.[7][8]

Justification for Scale-Up:

  • High Yields: The reaction is known for producing excellent yields, which is economically favorable for scale-up.[9][10]

  • Mild Conditions: It avoids the need for extremely high temperatures or pressures, simplifying reactor requirements and improving safety.[8]

  • Commercially Available Reagents: The starting materials, including various boronic acids and palladium catalysts, are readily available.[11]

  • Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, minimizing the need for extensive protecting group strategies.

  • Environmental Considerations: The inorganic byproducts are generally non-toxic and easily removed, making the process more environmentally benign compared to alternatives like Stille coupling which uses toxic organotin reagents.[8]

Scientific Rationale and Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps, initiated by a Palladium(0) species.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-iodobenzoic acid), forming a Pd(II) complex.

  • Transmetalation: The organoboron compound (phenylboronic acid) is activated by a base (e.g., K₂CO₃), forming a boronate species. This species then transfers its organic group (the phenyl ring) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex (the phenyl and the carboxyphenyl) couple and are eliminated from the metal center, forming the final biphenyl product (this compound) and regenerating the Pd(0) catalyst to re-enter the cycle.

Below is a diagram illustrating this fundamental catalytic process.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ ArBOH->Transmetal Base Base Base->Transmetal G A 1. Reaction Setup - Charge reactor with reagents - Purge with Nitrogen B 2. Suzuki Coupling Reaction - Heat to 85-90 °C - Stir for 12-16 hours A->B C 3. Reaction Work-up - Cool to RT - Filter catalyst (optional) - Dilute with water B->C D 4. Product Precipitation - Acidify aqueous phase with conc. HCl to pH 1-2 C->D E 5. Extraction - Extract with Ethyl Acetate (3x) - Wash with Brine D->E F 6. Drying & Solvent Removal - Dry organic layer (Na₂SO₄) - Evaporate solvent E->F G 7. Purification - Recrystallize crude solid from Ethanol/Water F->G H 8. Final Product - Isolate via vacuum filtration - Dry under vacuum - Characterize G->H

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-iodobenzoic acid (24.8 g, 0.10 mol), phenylboronic acid (14.6 g, 0.12 mol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2.31 g, 2 mol%).

    • Add 1,4-dioxane (400 mL).

    • In a separate beaker, dissolve potassium carbonate (41.5 g, 0.30 mol) in deionized water (100 mL).

    • Add the aqueous potassium carbonate solution to the reaction flask with stirring.

    • Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere.

  • Suzuki Coupling Reaction:

    • Heat the reaction mixture to 85-90 °C using a heating mantle with a temperature controller.

    • Maintain vigorous stirring under a positive pressure of nitrogen for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 2-iodobenzoic acid is consumed.

  • Work-up and Product Isolation:

    • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with 200 mL of deionized water.

    • Transfer the mixture to a 2 L separatory funnel. Separate the layers and retain the aqueous layer (which contains the potassium salt of the product).

    • Wash the organic layer with 50 mL of water and combine this with the initial aqueous layer.

    • In a well-ventilated fume hood, slowly acidify the combined aqueous layers by adding concentrated hydrochloric acid dropwise with stirring until the pH reaches 1-2. A thick white precipitate of this compound will form.

    • Extract the product from the acidified aqueous mixture with ethyl acetate (3 x 150 mL).

    • Combine the organic extracts and wash with brine (1 x 100 mL).

  • Drying and Solvent Removal:

    • Dry the ethyl acetate layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as an off-white solid.

  • Purification:

    • The crude product can be purified by recrystallization. [2]Dissolve the solid in a minimal amount of hot ethanol.

    • Slowly add hot deionized water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to complete crystallization.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol/water (1:1), and dry in a vacuum oven at 40-50 °C to a constant weight.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₁₃H₁₀O₃
Molecular Weight 214.22 g/mol [1]
Melting Point 165-168 °C
Yield (Typical) 75-85%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.5-11.5 (s, 1H, -OH), 8.0-8.1 (dd, 1H), 7.5-7.6 (m, 5H), 7.3-7.4 (dd, 1H), 7.1-7.2 (t, 1H)
Purity (HPLC) >98%

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Reaction Inactive catalyst; insufficient heating; poor quality reagents.Ensure the catalyst is fresh. Verify reaction temperature. Use anhydrous solvents and high-purity reagents.
Low Yield Incomplete precipitation during acidification; product loss during extraction/recrystallization.Ensure pH is 1-2 during precipitation. Minimize solvent usage during recrystallization.
Dark-colored Product Palladium black formation; side reactions.Filter the reaction mixture through a pad of Celite® before work-up to remove palladium residues. Ensure an inert atmosphere is maintained.
Difficulty in Crystallization Presence of impurities.Try a different solvent system for recrystallization (e.g., toluene, ethylene dichloride). [2]Consider purification by column chromatography if necessary.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. * Reagent Handling:

    • Palladium Catalysts: Can be pyrophoric and are toxic. Handle in a fume hood and avoid inhalation of dust. * 1,4-Dioxane: A flammable liquid and potential carcinogen. Work in a well-ventilated area away from ignition sources.

    • Phenylboronic Acid: Can cause skin and eye irritation. * Concentrated HCl: Highly corrosive. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional and local environmental regulations. [12]

References

  • This compound | 304-06-3 - ChemicalBook. (2024).
  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (n.d.).
  • Safety Data Sheet: Salicylic acid phenyl ester. (n.d.).
  • Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. (1999). Organic Process Research & Development, 3(4), 248-252.
  • 5-Bromo-3-phenyl salicylic acid-SDS. (2025). MedChemExpress.
  • SAFETY DATA SHEET - CymitQuimica. (2009).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • Safety Data Sheet - Fisher Scientific. (2015).
  • Synthesis of 3-Farnesyl Salicylic Acid, a Novel Antimicrobial from Piper multiplinervium. (n.d.).
  • General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. (n.d.).
  • Application Notes and Protocols: Esterification of Salicylic Acid with Phenol to Synthesize Phenyl Salicyl
  • Production of biphenyl carboxylic acid compounds. (n.d.).
  • A highly efficient strategy for the synthesis of 3-substituted salicylic acids... (2025).
  • Purification of salicylic acid derivatives. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023).
  • Complete biosynthesis of salicylic acid from phenylalanine in plants. (2025).
  • Methods for the synthesis of salicylic acid. A review. (2024).
  • A highly efficient glycine/PdCl2 catalyst for Suzuki–Miyaura coupling of aryl halides containing a carboxyl group in water under air. (n.d.). Royal Society of Chemistry.
  • This compound AldrichCPR - Sigma-Aldrich. (n.d.).
  • This compound | C13H10O3 | CID 9348 - PubChem. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.).
  • Suzuki Coupling Mechanism. (2022). YouTube.
  • Suzuki Coupling: A Gateway to Novel Pharmaceuticals with Boronic Acids. (2025).
  • Selective synthesis of phenyl salicylate (salol) by esterification reaction over solid acid catalysts. (2025).
  • Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. (n.d.). University of Regensburg.
  • Synthesis of salicylic acid derivatives from the corresponding 2-chlorobenzoic acid using water as solvent. (2025).
  • Boronic Acid Compounds for Suzuki Coupling Reaction. (n.d.). FUJIFILM Wako.
  • SALICYL-o-TOLUIDE - Organic Syntheses Procedure. (n.d.).
  • Process for the separation and purification of salicylic acid. (n.d.).

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Application Notes and Protocols for 3-Phenylsalicylic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide researchers, scientists, and professionals in drug development and materials science with a comprehensive technical guide to the applications of 3-Phenylsalicylic acid. This document outlines its established uses and explores its potential in advanced materials, supported by detailed experimental protocols and scientific rationale.

Introduction: The Unique Profile of this compound

This compound, also known as 2-Hydroxybiphenyl-3-carboxylic acid, is an aromatic carboxylic acid with a unique molecular architecture that makes it a compound of significant interest in materials science.[1] Its structure combines the characteristic reactivity of salicylic acid—a hydroxyl group ortho to a carboxylic acid—with a bulky phenyl substituent at the 3-position. This phenyl group imparts steric hindrance and increases the aromatic content, which can significantly influence the properties of materials into which it is incorporated.

The bifunctional nature of this compound, with its carboxylic acid and hydroxyl groups, allows it to act as a monomer in polymerization reactions, a ligand for metal complexes, and a functional additive in various material formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 304-06-3[1][2]
Molecular Formula C₁₃H₁₀O₃[1][3]
Molecular Weight 214.22 g/mol [1][3]
Appearance White to light yellow crystalline powder[2]
Melting Point 189.0 to 193.0 °C[2]
pKa 2.84 ± 0.10 (Predicted)[3]
Purity (Titration) min. 98.0%[2]

Established Applications in Materials Science

While research into the full potential of this compound is ongoing, it has found specific, high-value applications in niche areas of materials science, particularly in radiation detection and imaging technologies.

Advanced Plastic Scintillators for Neutron Detection

A significant application of this compound is in the field of radiation detection, specifically in the formulation of plastic scintillators for thermal neutron detection.[4][5] In this application, the lithium salt of this compound (⁶Li-3-PSA) is incorporated into a polymer matrix.[6]

Mechanism of Action:

The detection of thermal neutrons relies on the nuclear reaction between the ⁶Li isotope and a thermal neutron, which produces an alpha particle and a triton. These charged particles then excite the polymer matrix and the aromatic scintillator molecules, leading to the emission of light (scintillation) that can be detected by a photomultiplier tube.

The use of this compound offers distinct advantages over unsubstituted lithium salicylate. The increased aromaticity and altered electronic structure of the 3-phenyl derivative can lead to improved energy transfer within the polymer matrix, resulting in a higher light yield and better pulse shape discrimination (PSD).[6] PSD is a critical technique that allows for the differentiation between signals from neutrons and background gamma radiation.[6]

Experimental Workflow: Preparation of a ⁶Li-3-PSA Doped Plastic Scintillator

cluster_synthesis Salt Synthesis cluster_polymerization Polymer Formulation & Curing s1 Dissolve this compound in appropriate solvent s2 Add stoichiometric amount of ⁶LiOH or ⁶Li₂CO₃ s1->s2 s3 Stir to complete reaction, forming ⁶Li-3-PSA s2->s3 s4 Isolate and dry the ⁶Li-3-PSA salt s3->s4 p1 Dissolve ⁶Li-3-PSA and primary scintillator dye in monomer (e.g., styrene) s4->p1 Incorporate into monomer mixture p2 Add cross-linker and polymerization initiator p1->p2 p3 Degas the mixture to remove dissolved oxygen p2->p3 p4 Pour into mold and cure in an oven or water bath p3->p4 p5 Anneal the solid plastic to relieve internal stresses p4->p5

Caption: Workflow for ⁶Li-3-PSA Scintillator Preparation.

Imaging and Recording Materials

Several patents have cited this compound as a component in the production of pressure-sensitive and heat-sensitive recording materials, such as carbonless copy paper and thermal paper.[7][8][9][10][11]

Function in Recording Systems:

In these systems, a colorless dye precursor is coated onto a substrate. When subjected to pressure or heat, the microcapsules containing the dye rupture and react with a developer material, which is often an acidic phenolic compound, to produce a colored image. This compound and its metal salts can act as this developer or co-developer.

The properties of this compound—its acidity, melting point, and solubility in organic media—can be tailored to control the color development, image intensity, and stability against fading.[7] Its derivatives have also been proposed for use in blue coloring compositions for color filters, indicating its utility in controlling color formation in various imaging systems.[12]

Potential and Exploratory Applications

The unique structure of this compound suggests its potential for use in other areas of materials science, which are currently subjects of research and development.

High-Performance Polymers

The presence of both a polymerizable hydroxyl-carboxylic acid backbone and a bulky, rigid phenyl side group makes this compound an attractive monomer for creating high-performance polymers such as polyesters and polyamides.

Anticipated Properties:

  • Enhanced Thermal Stability: The high aromatic content and rigid structure of the phenyl group can increase the glass transition temperature (Tg) and thermal decomposition temperature of the resulting polymers.

  • Modified Solubility and Processing: The phenyl group can alter the solubility of the polymer in organic solvents, potentially allowing for solution-based processing techniques.

  • Tailored Optical Properties: The introduction of the biphenyl moiety can increase the refractive index of the polymer, a desirable property for optical applications such as lenses and coatings.

Protocol: Synthesis of a Co-polyester with this compound

This protocol describes a general procedure for a melt polycondensation to produce a copolyester, demonstrating the potential of this compound as a specialty monomer.

  • Reactant Preparation: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, combine this compound, a diol (e.g., ethylene glycol), and another dicarboxylic acid (e.g., terephthalic acid) in the desired molar ratio.

  • Catalyst Addition: Add a suitable polycondensation catalyst, such as antimony trioxide or a titanium-based catalyst.

  • Esterification: Heat the mixture under a slow stream of nitrogen to a temperature of 180-220°C. Water will be evolved as the esterification reaction proceeds. Continue this step until the evolution of water ceases.

  • Polycondensation: Gradually reduce the pressure to a high vacuum (<1 Torr) and increase the temperature to 250-280°C. The viscosity of the mixture will increase as the polymer chain grows.

  • Termination and Isolation: Once the desired viscosity is achieved (as indicated by the stirrer torque), stop the reaction by cooling the vessel. The resulting polymer can be extruded and pelletized.

  • Characterization: The synthesized polymer should be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight, Differential Scanning Calorimetry (DSC) for thermal transitions (Tg and Tm), and Thermogravimetric Analysis (TGA) for thermal stability.

Ligands for Metal-Organic Frameworks (MOFs)

The carboxylic acid and hydroxyl groups of this compound are excellent coordinating sites for metal ions, making it a potential ligand for the synthesis of novel Metal-Organic Frameworks (MOFs).

Structural and Functional Implications:

  • Pore Environment Modification: The phenyl group would project into the pores of the MOF, creating a hydrophobic environment that could be exploited for the selective adsorption of organic molecules.

  • Enhanced Stability: The rigidity of the biphenyl structure could contribute to the overall thermal and mechanical stability of the MOF.

  • Luminescent Properties: Biphenyl-containing ligands are known to exhibit fluorescence. MOFs constructed from this compound could therefore possess interesting luminescent properties, with potential applications in chemical sensing and optoelectronics.

Workflow: General Synthesis of a MOF using this compound

cluster_synthesis Solvothermal MOF Synthesis cluster_workup Product Isolation and Activation s1 Dissolve this compound and a metal salt (e.g., Zn(NO₃)₂·6H₂O) in a solvent (e.g., DMF/Ethanol) s2 Add a modulator (e.g., acetic acid) to control crystal growth s3 Seal the mixture in a Teflon-lined autoclave s4 Heat in an oven at a specific temperature (e.g., 80-120°C) for a defined time (e.g., 24-72h) s5 Cool to room temperature p1 Filter the crystalline product s5->p1 p2 Wash with fresh solvent to remove unreacted starting materials p1->p2 p3 Solvent exchange with a low-boiling solvent (e.g., acetone) p2->p3 p4 Activate the MOF by heating under vacuum to remove solvent from the pores p3->p4

Caption: General workflow for MOF synthesis.

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[2][13] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical.[2] Work should be conducted in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a versatile building block for materials science with established applications in specialized fields like radiation detection and imaging. Its unique chemical structure presents significant opportunities for the development of new high-performance polymers and functional porous materials like MOFs. The protocols and insights provided in these application notes are intended to serve as a foundation for researchers to explore and unlock the full potential of this intriguing molecule.

References

  • LookChem. (n.d.). This compound 304-06-3 wiki.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). EP0338808B1 - Alkyl salicylate resin for carbonless copy paper and imaging use.
  • Google Patents. (n.d.). CA1336477C - Alkyl salicylate resin for carbonless copy paper and imaging use.
  • Justia Patents. (n.d.). Combinatorial organic synthesis of unique biologically active compounds.
  • Fermilab. (n.d.). HIGH-ENERGY PHYSICS APPLICATIONS OF NEW FLUORESCENT COMPOUNDS.
  • European Publication Server. (n.d.). HIGH-QUALITY THERMAL RECORDING SHEET AND PRODUCTION THEREOF - Patent 0270687.
  • Google Patents. (n.d.). DE2822961C2 - Pressure sensitive copier material.
  • EBIN.PUB. (n.d.). Plastic Scintillators: Chemistry and Applications 3030734870, 9783030734879.
  • Google Patents. (n.d.). CN101634725B - Blue coloring composition for color filter, color filter and colour display device.
  • Journal of General Microbiology. (1966). The relation between chemical structure and uncoupling activity in congeners of salicylate.
  • ResearchGate. (n.d.). New synthetic route to methylaluminoxane for ethylene polymerisation in the presence of zirconocene.
  • Google Patents. (n.d.). US20210060994A1 - Heat sensitive recording material with non-phenolic color developers.
  • Google Patents. (n.d.). EP2394985B1 - Phenolic compound and recording material.
  • Google Patents. (n.d.). US4134847A - Method for the production of a color developer and pressure-sensitive copying paper using the same.
  • Google Patents. (n.d.). Color-developing agent for pressure-sensitive recording sheet and pressure-sensitive recording sheet using the same.
  • ResearchGate. (n.d.). Transparent lithiated polymer films for thermal neutron detection.
  • ResearchGate. (n.d.). Transparent plastic scintillators for neutron detection based on lithium salicylate.
  • Royal Society of Chemistry. (n.d.). Supporting Information for: A highly sensitive and selective fluorescent probe for the detection of synthetic cannabinoids.
  • ResearchGate. (n.d.). Synthesis and Characterization of Solid Polymethylaluminoxane: A Bifunctional Activator and Support for Slurry-Phase Ethylene Polymerization.
  • ResearchGate. (n.d.). e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Iowa State University Digital Repository. (n.d.). New synthetic strategies for the synthesis of benzo[b]fluorene skeleton of kinobscurinone, 2,3.
  • Crystallography Open Database. (n.d.). Search results for this compound.

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Application Notes and Protocols: Esterification of 3-Phenylsalicylic Acid for Prodrug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive framework for the esterification of 3-phenylsalicylic acid, a strategic approach to prodrug design aimed at enhancing its therapeutic profile. While this compound itself has shown potential as an antibacterial agent, its structural similarity to salicylic acid suggests broader anti-inflammatory applications.[1] Esterification of the carboxylic acid moiety is a well-established prodrug strategy to mitigate gastrointestinal irritation and improve the pharmacokinetic properties of non-steroidal anti-inflammatory drugs (NSAIDs).[2] This document outlines the scientific rationale, detailed synthetic protocols based on the Fischer-Speier esterification, methods for purification and characterization, and protocols for in vitro evaluation of the resulting ester prodrugs. The content is designed to provide researchers with the necessary technical details and theoretical understanding to synthesize and evaluate novel this compound ester prodrugs.

Introduction: The Rationale for this compound Ester Prodrugs

Salicylic acid and its derivatives are cornerstones of anti-inflammatory therapy, primarily through their inhibition of cyclooxygenase (COX) enzymes.[2] However, the free carboxylic acid group is associated with direct gastric irritation.[3] Prodrug strategies, particularly esterification, mask this acidic group, leading to reduced gastrointestinal toxicity.[2][4] The ester prodrug is designed to remain intact in the acidic environment of the stomach and undergo hydrolysis by esterases in the more neutral pH of the small intestine and plasma to release the active parent drug.[4]

This compound presents an interesting scaffold for prodrug development. The presence of the phenyl group at the 3-position can influence the molecule's lipophilicity and potentially its binding affinity to target enzymes, offering a unique pharmacological profile compared to salicylic acid. Esterification of this compound can therefore be hypothesized to:

  • Reduce Gastric Irritation: By masking the carboxylic acid, the ester prodrug is expected to have a lower ulcerogenic potential.[3]

  • Improve Oral Bioavailability: Increased lipophilicity of the ester can enhance absorption across the gastrointestinal tract.

  • Modulate Pharmacokinetics: The rate of hydrolysis of the ester bond can be tuned by modifying the alcohol moiety, allowing for controlled release of the active drug.[5]

This guide will provide the necessary protocols to explore these hypotheses through the synthesis and evaluation of this compound ester prodrugs.

Synthesis of this compound Ester Prodrugs

The Fischer-Speier esterification is a classic and robust method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[6] This method is well-suited for the esterification of salicylic acid and its derivatives.[7] However, the phenyl group at the 3-position of this compound may introduce steric hindrance, potentially slowing the reaction rate.[8] Therefore, optimization of reaction conditions may be necessary.

General Protocol: Fischer-Speier Esterification of this compound

This protocol describes the general procedure for the synthesis of a simple alkyl or aryl ester of this compound.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, isopropanol, phenol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Anhydrous Toluene or Dichloromethane (as solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvents for chromatography and recrystallization (e.g., hexane, ethyl acetate, ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in an excess of the desired alcohol (which can also serve as the solvent) or in an inert solvent like toluene.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.) or p-toluenesulfonic acid (0.1 eq.) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Due to potential steric hindrance, longer reaction times compared to the esterification of salicylic acid may be required.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If an excess of alcohol was used, remove it under reduced pressure using a rotary evaporator.

    • Dilute the residue with an organic solvent like ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine. Caution: Carbon dioxide evolution will occur during the bicarbonate wash.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

Purification of the Ester Prodrug

The crude product can be purified by one or a combination of the following methods:

  • Column Chromatography: Using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) is a common and effective method for purification.

  • Recrystallization: If the ester is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can be used to obtain a highly pure product.

The purification of salicylic acid derivatives can sometimes be challenging due to the presence of colored impurities.[9] The use of decolorizing charcoal during recrystallization may be beneficial.[9]

Characterization of this compound Esters

The structure and purity of the synthesized esters must be confirmed using standard analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the aromatic protons of the this compound backbone and the protons of the alcohol moiety. The disappearance of the carboxylic acid proton signal (typically >10 ppm) and the appearance of new signals corresponding to the ester alkyl/aryl group will confirm the esterification.

    • ¹³C NMR: The carbonyl carbon of the ester will have a characteristic chemical shift (around 165-175 ppm).

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) will disappear.

    • A strong C=O stretching vibration for the ester will appear (around 1700-1730 cm⁻¹).

    • The phenolic O-H stretch will remain (around 3200-3600 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized ester.

In Vitro Evaluation of this compound Ester Prodrugs

The key to a successful ester prodrug is its ability to remain stable in the acidic environment of the stomach and undergo efficient hydrolysis to the active drug in the physiological conditions of the intestine and blood.[4]

Protocol: In Vitro Hydrolysis in Simulated Gastric and Intestinal Fluids

This protocol assesses the chemical stability of the ester prodrugs under conditions simulating the gastrointestinal tract.

Materials:

  • Synthesized this compound ester

  • Simulated Gastric Fluid (SGF, pH 1.2, without pepsin)

  • Simulated Intestinal Fluid (SIF, pH 6.8 or 7.4, without pancreatin)

  • Acetonitrile or Methanol (for sample preparation)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Stock Solution: Prepare a stock solution of the ester prodrug in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Incubation:

    • Add a small aliquot of the stock solution to pre-warmed SGF and SIF to achieve a final concentration of, for example, 100 µM.

    • Incubate the solutions at 37°C with gentle shaking.

  • Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, 6 hours), withdraw aliquots from the incubation mixtures.

  • Sample Preparation: Quench the reaction by adding an equal volume of cold acetonitrile or methanol. Centrifuge to precipitate any proteins and collect the supernatant.

  • HPLC Analysis: Analyze the samples by HPLC to quantify the remaining ester prodrug and the released this compound.

Protocol: In Vitro Hydrolysis in Plasma

This protocol evaluates the enzymatic hydrolysis of the ester prodrugs in the presence of plasma esterases.

Materials:

  • Synthesized this compound ester

  • Human or rat plasma

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Acetonitrile

  • HPLC system

Procedure:

  • Stock Solution: Prepare a stock solution of the ester prodrug in a suitable organic solvent.

  • Incubation:

    • Dilute the plasma with PBS (e.g., 80% plasma in PBS).

    • Pre-warm the plasma solution to 37°C.

    • Initiate the reaction by adding a small volume of the stock solution to the plasma to achieve the desired final concentration.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots.

  • Sample Preparation: Immediately quench the enzymatic activity by adding 2-3 volumes of cold acetonitrile. Vortex and centrifuge to precipitate plasma proteins.

  • HPLC Analysis: Analyze the supernatant by HPLC to determine the rate of disappearance of the prodrug and the appearance of this compound.

Data Presentation and Interpretation

Quantitative Data Summary
Compound Reaction Time (h) Yield (%) ¹H NMR (δ, ppm) FTIR (C=O, cm⁻¹) t₁/₂ in SGF (h) t₁/₂ in SIF (h) t₁/₂ in Plasma (min)
Methyl 3-phenylsalicylate[Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Ethyl 3-phenylsalicylate[Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Isopropyl 3-phenylsalicylate[Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]

This table should be populated with experimental results.

Interpretation of Results
  • Synthesis: The yield and reaction time will provide insights into the effect of steric hindrance on the esterification of this compound.

  • Hydrolysis: An ideal prodrug will exhibit high stability in SGF (long half-life) and rapid hydrolysis in plasma (short half-life). The rate of hydrolysis in plasma can be influenced by the steric bulk of the alcohol moiety, with less hindered esters generally hydrolyzing faster.[5]

Visualizations

Experimental Workflow

Esterification_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation In Vitro Evaluation A This compound + Alcohol B Fischer-Speier Esterification (Acid Catalyst, Reflux) A->B C Crude Ester B->C D Column Chromatography or Recrystallization C->D E Pure Ester Prodrug D->E F Spectroscopic Analysis (NMR, FTIR, MS) E->F G Hydrolysis Assay (SGF, SIF, Plasma) E->G H HPLC Analysis G->H I Stability & Conversion Data H->I

Caption: Workflow for the synthesis and evaluation of this compound ester prodrugs.

Prodrug Activation Pathway

Prodrug_Activation Prodrug This compound Ester Prodrug (Inactive, Lipophilic) Hydrolysis Esterase-mediated Hydrolysis (Intestine, Plasma) Prodrug->Hydrolysis Active_Drug This compound (Active Drug) Hydrolysis->Active_Drug Alcohol Alcohol Hydrolysis->Alcohol

Sources

Application Notes & Protocols: Synthesis and Characterization of Metal Complexes of 3-Phenylsalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of metal complexes derived from 3-phenylsalicylic acid. As a Senior Application Scientist, this document moves beyond simple instructions to explain the underlying principles and rationale for key experimental choices, ensuring a robust and reproducible methodology. The protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Introduction: The Significance of 3-Phenylsalicylate Metal Complexes

Salicylic acid and its derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions.[1] The introduction of a phenyl group at the 3-position of the salicylic acid backbone creates this compound, a ligand with modified steric and electronic properties. These modifications can influence the resulting complex's geometry, stability, solubility, and biological activity.

Metal complexes of salicylates are studied for their diverse applications, including:

  • Pharmaceuticals: Many exhibit enhanced anti-inflammatory, antimicrobial, and even anti-cancer activities compared to the free ligand.[2][3] Chelation can enhance the bioavailability and efficacy of both the metal ion and the organic ligand.[4]

  • Catalysis: Transition metal complexes are pivotal in industrial catalysis, and salicylates can serve as effective ligands to tune the catalytic activity of the metal center.[1]

  • Materials Science: These complexes can be used as precursors for the synthesis of metal oxide nanoparticles and thin films via thermal decomposition (sol-gel) methods.[5]

The coordination typically occurs in a bidentate fashion through the deprotonated carboxylate and phenolate oxygen atoms, forming a stable six-membered chelate ring.[3][4] This guide provides the foundational methods to synthesize and rigorously characterize these promising compounds.

Synthesis of 3-Phenylsalicylate Metal Complexes: A General Protocol

The synthesis of these complexes is generally achieved through the reaction of a suitable metal salt with this compound in a polar solvent. The following protocol is a robust starting point that can be adapted for various divalent and trivalent metal ions (e.g., Cu(II), Fe(II), Fe(III), Co(II), Ni(II)).[3][6]

Causality in Synthesis:

The choice of solvent is critical; an ethanol-water mixture is often ideal as it effectively dissolves both the inorganic metal salt and the organic ligand, facilitating a homogeneous reaction environment.[3] The reaction is typically performed under reflux to provide the necessary activation energy for the complexation to proceed at a reasonable rate. An excess of the ligand is sometimes used to ensure complete consumption of the metal salt and drive the equilibrium towards product formation.[7]

Experimental Workflow Diagram

SynthesisWorkflow A Reagent Preparation (Metal Salt & Ligand Solutions) B Reaction Mixture (Combine & Reflux) A->B Heat C Precipitate Formation (Cooling) B->C Observe Color Change D Isolation (Vacuum Filtration) C->D E Purification (Wash with Solvent) D->E Remove Impurities F Drying (Desiccator/Oven) E->F G Final Product (Characterization) F->G

Caption: General workflow for the synthesis and isolation of metal complexes.

Step-by-Step Synthesis Protocol (Example: Copper(II) Complex)
  • Ligand Solution Preparation: Dissolve 2.0 mmol of this compound in 25 mL of ethanol in a 100 mL round-bottom flask. If solubility is low, gentle warming may be applied. Add 2.0 mmol of sodium hydroxide (dissolved in a minimal amount of water) to deprotonate the ligand, forming sodium 3-phenylsalicylate in situ.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 mmol of a copper(II) salt (e.g., CuCl₂·2H₂O or Cu(NO₃)₂·3H₂O) in 15 mL of distilled water.

  • Reaction: Slowly add the copper(II) salt solution dropwise to the stirring ligand solution in the round-bottom flask. A color change and the formation of a precipitate are the first visual indicators of complex formation.[6]

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux for 2-3 hours with continuous stirring. This ensures the reaction goes to completion.

  • Isolation: After reflux, allow the mixture to cool to room temperature, followed by further cooling in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected precipitate several times with small portions of cold distilled water to remove any unreacted metal salt, followed by a wash with cold ethanol to remove unreacted ligand.

  • Drying: Dry the purified complex in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 50-60 °C) to constant weight.

  • Validation: The successful synthesis is initially confirmed by the formation of a colored precipitate (e.g., light blue or green for Cu(II) complexes) and a good yield (typically >70%).[6] Definitive validation requires the characterization techniques detailed below.

Characterization of 3-Phenylsalicylate Metal Complexes

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized complexes. A multi-technique approach is required.

Spectroscopic Characterization

Spectroscopy provides insights into the coordination environment of the metal ion and confirms the binding of the ligand.

FT-IR is the primary tool to verify that coordination has occurred through the expected functional groups. The key is to compare the spectrum of the complex with that of the free this compound ligand.

Protocol:

  • Prepare a sample by grinding a small amount of the dried complex (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg).

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Alternatively, for a mull, grind the sample with a drop of Nujol and press the paste between two salt (NaCl or KBr) plates.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation: Coordination is confirmed by observing specific shifts in the vibrational frequencies of the carboxyl and hydroxyl groups.[3][4][6]

Functional GroupFree Ligand (this compound)Metal ComplexRationale for Shift
O-H Stretch (Carboxylic) Broad band, ~3200-2500 cm⁻¹AbsentDeprotonation of the carboxylic acid upon coordination.[8]
O-H Stretch (Phenolic) Sharp/Broad band, ~3200 cm⁻¹Absent or Shifted to lower frequencyDeprotonation and coordination of the phenolic oxygen.[3][4]
C=O Stretch (Carboxylic) Strong band, ~1680-1650 cm⁻¹Shifts to lower frequency (~1610-1550 cm⁻¹)Coordination of the carboxylate oxygen to the metal weakens the C=O double bond.[6][8]
C-O Stretch (Phenolic) Band at ~1300-1200 cm⁻¹Shifts to higher frequencyCoordination strengthens the C-O bond, indicating phenolate binding.
M-O Stretch Not presentNew weak bands, ~600-400 cm⁻¹Appearance of new bands corresponding to the formation of metal-oxygen bonds.[4]

UV-Vis spectroscopy provides information on the electronic transitions within the complex, confirming complexation and offering clues about the coordination geometry of the metal ion.

Protocol:

  • Prepare a dilute solution of the complex (~10⁻⁴ to 10⁻⁵ M) in a suitable solvent (e.g., DMF, DMSO, or ethanol).

  • Use a quartz cuvette with a 1 cm path length.

  • Record the absorption spectrum against a solvent blank over a range of 200-800 nm.

Data Interpretation:

  • Intra-ligand Transitions: The sharp, intense absorption bands in the UV region (~200-350 nm) are due to π-π* transitions within the aromatic rings of the ligand. Upon complexation, these bands may shift (a blue or red shift), confirming a change in the electronic environment of the ligand.[6][9]

  • d-d Transitions: For transition metal complexes, weak, broad absorption bands may appear in the visible region (~400-800 nm). These are due to d-d electronic transitions of the metal ion. The position and number of these bands are characteristic of the metal's d-electron configuration and its coordination geometry (e.g., octahedral or tetrahedral).[2][6]

Structural and Thermal Characterization

This is the most definitive technique for determining the precise three-dimensional structure of a molecule, providing unequivocal proof of coordination, bond lengths, bond angles, and overall molecular geometry.[10][11]

Protocol:

  • Crystal Growth: High-quality single crystals are required. This is often the most challenging step. Techniques include slow evaporation of a dilute solution of the complex, or vapor diffusion where a precipitant is slowly introduced into the complex solution.

  • Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to ~100 K) and irradiated with a monochromatic X-ray beam.

  • Structure Solution & Refinement: The diffraction pattern is collected and processed to solve and refine the crystal structure, yielding an atomic model of the complex.

Data Interpretation: The resulting structure will confirm the bidentate coordination of the 3-phenylsalicylate ligand and reveal the coordination number and geometry of the metal center (e.g., octahedral, square planar).[11][12]

Caption: Bidentate coordination of two salicylate ligands to a central metal ion (M).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition pathway of the complexes.

Protocol:

  • Place a small, accurately weighed amount of the complex (5-10 mg) into an alumina or platinum crucible.

  • Place the crucible in the TGA/DSC instrument.

  • Heat the sample under a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10-20 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).

Data Interpretation: The TGA curve plots mass loss versus temperature. A typical decomposition pattern for a hydrated complex involves several distinct steps.[7][13]

Temperature Range (Typical)Decomposition StepTGA ObservationDSC Observation
50 - 150 °CDehydration: Loss of lattice or coordinated water molecules.First mass loss step.Endothermic peak.[5]
200 - 600 °CLigand Decomposition: Breakdown of the organic 3-phenylsalicylate ligand.Major, often multi-step, mass loss.Series of exothermic peaks (in air) due to oxidation.[5]
> 600 °CFinal Residue: Formation of stable metal oxide.Plateau in the TGA curve (no further mass loss).No significant thermal events.

The final residual mass can be used to confirm the stoichiometry of the complex by comparing the experimental mass of the metal oxide with the theoretical value.[7]

Conclusion

The synthesis and characterization of metal complexes of this compound offer a rich field for exploration in medicinal chemistry, catalysis, and materials science. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently prepare and validate these novel compounds. The combination of spectroscopic and thermal analysis provides a comprehensive picture of the complex, while single-crystal X-ray diffraction offers the ultimate structural confirmation.

References

  • Kishore, K., & Nagarajan, R. (1981). Structure-thermal behaviour studies on the salicylato complex of cobalt. Journal of Thermal Analysis. [AKJournals]
  • Hussaini, I., et al. (2025). Synthesis and characterization of Cu (II) complexes of salicylate ligands. ResearchGate. [https://www.researchgate.
  • Hussaini, I., et al. (2025). SYNTHESIS AND CHARACTERISATION OF CU (II) AND FE (II) METAL COMPLEXES WITH SALICYLIC ACID. Science World Journal. [https://dx.doi.org/10.4314/swj.v20i3.17]
  • Garcia-Oricain, J., & Fuster Camps, A. (1984). Thermal decompositions of some transition metal salicylates. Journal of Thermal Analysis. [Sílice (CSIC)]
  • Orabi, A. S., et al. (2010). Spectroscopic studies on 3- and 5-formylsalicylic acids and their complexes with Fe(III). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [https://doi.org/10.1016/j.saa.2009.12.037]
  • Yiase, S. G., et al. (2014). Synthesis, Characterization and Antimicrobial Studies of Salicylic Acid Complexes of Some Transition Metals. IOSR Journal of Applied Chemistry. [www.iosrjournals.org]
  • Shinde, S., & Kari, S. (n.d.). Coordination Chemistry of Salicylic Acid. International Journal of Engineering and Science Invention (IJESI). [www.ijesi.org]
  • ResearchGate. (n.d.). X-ray crystallography summary for structures 2 and 3. [https://www.researchgate.net/figure/X-ray-crystallography-summary-for-structures-2-and-3_tbl1_273138865]
  • Pozdnyakov, I. P., et al. (2015). Photochemistry of Fe(III) complexes with salicylic acid derivatives in aqueous solutions. Journal of Photochemistry and Photobiology A: Chemistry. [https://doi.org/10.1016/j.jphotochem.2015.08.004]
  • Bhowon, M. G., et al. (2017). Formation and Structural Characterization of Metal Complexes derived from Thiosalicylic acid. Zeitschrift für anorganische und allgemeine Chemie. [https://doi.org/10.1002/zaac.201700244]
  • Orabi, A. S. (2025). Spectroscopic studies on 3-and 5-formylsalicylic acids and their complexes with Fe(III). ResearchGate. [https://www.researchgate.net/publication/41100346_Spectroscopic_studies_on_3-and_5-formylsalicylic_acids_and_their_complexes_with_FeIII]
  • Yiase, S. G., et al. (2014). Synthesis, Characterization and Antimicrobial Studies of Salicylic Acid Complexes of Some Transition Metals. ResearchGate. [https://www.researchgate.net/publication/269695679_Synthesis_Characterization_and_Antimicrobial_Studies_of_Salicylic_Acid_Complexes_of_Some_Transition_Metals]
  • ResearchGate. (n.d.). Coordination modes of salicylic acid. [https://www.researchgate.net/figure/Coordination-modes-of-salicylic-acid_fig3_258342415]
  • Lawal, A., et al. (2016). Synthesis, characterization and antimicrobial activity of mixed transition metal complexes of salicylic acid with 1, 10-phenanthroline. ResearchGate. [https://www.researchgate.net/publication/311588661_Synthesis_characterization_and_antimicrobial_activity_of_mixed_transition_metal_complexes_of_salicylic_acid_with_1_10-phenanthroline]
  • Ohta, T. (2013). Recent Advances in X-Ray Structures of Metal-Phenoxyl Radical Complexes. Semantic Scholar. [https://www.semanticscholar.org/paper/Recent-Advances-in-X-Ray-Structures-of-Radical-Ohta/0827170a5975e53381a1a7c5b62b083c7490215b]
  • BenchChem. (2025). Spectroscopic comparison of 3-Methylsalicylic acid and its precursors. [https://www.benchchem.com/product/b1078/technical-note/spectroscopic-comparison-3-methylsalicylic-acid-and-its-precursors]
  • Belysheva, G. N., et al. (n.d.). The composition and structure of iron(III) complex compounds with salicylic acid in ethanol solution and in the solid thin film. CORE. [https://core.ac.uk/display/55627255]
  • van der Horn, J. A., & Lutz, M. (2017). Crystallization, Structure Determination and Reticular Twinning in Iron(III) Salicylate: Fe[(HSal)(Sal)(H2O)2]. Molbank. [https://doi.org/10.3390/M968]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Phenylsalicylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-phenylsalicylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The predominant and most versatile method for this synthesis is the Suzuki-Miyaura cross-coupling reaction. This guide will focus on optimizing this specific pathway.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The Suzuki-Miyaura cross-coupling reaction is the state-of-the-art method for synthesizing this compound.[1][2] This reaction involves the palladium-catalyzed coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide.[3] For this specific synthesis, the typical coupling partners are phenylboronic acid and a 3-halosalicylic acid derivative (e.g., 3-bromosalicylic acid or 3-iodosalicylic acid) in the presence of a palladium catalyst and a base.[1][4]

Q2: Why is the choice of base so critical for the Suzuki-Miyaura reaction?

The base plays a multifaceted and indispensable role in the Suzuki-Miyaura catalytic cycle.[5][6] Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species ([R-B(OH)₃]⁻).[7][8][9] This activation is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center.[5][7][9] The choice and strength of the base can directly influence the reaction rate, yield, and the prevalence of side reactions.[6]

Q3: What are the key parameters I need to control to maximize my yield?

Optimizing a Suzuki coupling reaction requires careful control over several interconnected parameters.[10] The most critical factors include:

  • Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and, crucially, the phosphine ligand.

  • Base: The type of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and its stoichiometry are vital.[6]

  • Solvent: Often a mixture of an organic solvent (like dioxane, toluene, or THF) and water is used to dissolve both the organic substrates and the inorganic base.[1]

  • Temperature: Reaction kinetics are highly temperature-dependent.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be easily deactivated.[11][12]

Part 2: Troubleshooting Guide for Low Yield & Impurities

This section addresses the most common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Issue 1: The reaction yield is low or the reaction has stalled.

A low or stalled reaction is the most frequent challenge. The root cause often lies with the integrity of the catalytic cycle.

Possible Cause 1: Catalyst Deactivation The active Pd(0) species is susceptible to oxidation if exposed to air, rendering it inactive.[11][12] Additionally, certain functional groups or impurities can poison the catalyst.

  • Recommended Action:

    • Ensure a Strict Inert Atmosphere: Before adding the palladium catalyst, thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes or by using a freeze-pump-thaw technique.[11] Maintain a positive pressure of inert gas throughout the reaction.

    • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can stabilize the palladium center and prevent catalyst decomposition.[11]

Possible Cause 2: Ineffective Base or Poor Solubility The chosen base may not be strong enough to facilitate boronate formation, or it may be poorly soluble in the reaction solvent, limiting its availability.[6][11]

  • Recommended Action:

    • Screen Different Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common choices.[6] In our experience, K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like NaHCO₃ for challenging couplings.

    • Use a Biphasic Solvent System: A mixture like Toluene/H₂O or Dioxane/H₂O can improve the solubility of the inorganic base, facilitating its role in the catalytic cycle.[1][11]

    • Ensure Fine Powder: Use a finely powdered, dry base to maximize surface area and reactivity. Clumped base can lead to poor reproducibility.[12]

Workflow for Troubleshooting Low Yield

G Start Low Yield Observed Check_Inert Verify Inert Atmosphere (Degas, N2/Ar Purge) Start->Check_Inert Check_Catalyst Assess Catalyst/Ligand (Fresh? Appropriate Ligand?) Check_Inert->Check_Catalyst Atmosphere OK Check_Base Evaluate Base (Strength, Solubility) Check_Catalyst->Check_Base Catalyst OK Check_Reagents Check Reagent Quality (Purity, Dryness) Check_Base->Check_Reagents Base OK Optimize_Conditions Systematically Optimize (Temp, Concentration) Check_Reagents->Optimize_Conditions Reagents OK Success Yield Improved Optimize_Conditions->Success

Caption: A logical workflow for diagnosing the cause of low reaction yield.

Issue 2: Significant by-product formation is observed.

The presence of impurities complicates purification and reduces the yield of the desired this compound.

By-product 1: Homocoupling of Phenylboronic Acid (Biphenyl) This occurs when two molecules of phenylboronic acid couple with each other. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or if the oxidative addition step is slow.[1]

  • Recommended Action:

    • Rigorous Degassing: As with low yield issues, minimizing oxygen is the primary solution.[1]

    • Control Stoichiometry: Using a slight excess of the 3-halosalicylic acid can sometimes favor the cross-coupling pathway.[13]

By-product 2: Protodeboronation of Phenylboronic Acid (Benzene) This is the cleavage of the C-B bond, replacing it with a C-H bond. It can be caused by excess base, high temperatures, or the presence of protic sources.[3][13]

  • Recommended Action:

    • Use Fresh Boronic Acid: Boronic acids can degrade over time.[12] Consider using a more stable derivative like a pinacol ester if protodeboronation is persistent.[12]

    • Optimize Base and Temperature: Avoid overly harsh basic conditions or excessive temperatures. Screen conditions to find a balance between reaction rate and stability.

By-product 3: Dehalogenation of 3-Halosalicylic Acid (Salicylic Acid) This side reaction reduces the aryl halide starting material. It can occur if a hydride source is present in the reaction mixture.[1][12]

  • Recommended Action:

    • Use High Purity Solvents: Ensure solvents are free from potential hydride donors.

    • Employ a Milder Base: A milder base may reduce the likelihood of this side reaction.[11]

Comparative Data: Base and Solvent Screening

To illustrate the impact of reaction parameters, the following table summarizes typical results from a screening study for a generic Suzuki coupling. Yields are highly dependent on the specific substrates.

EntryPalladium Catalyst (mol%)Base (Equivalents)Solvent SystemTemperature (°C)Typical Yield (%)
1Pd(PPh₃)₄ (3%)K₂CO₃ (2.0)Toluene/H₂O9065-75
2Pd(PPh₃)₄ (3%)K₃PO₄ (2.0)Dioxane/H₂O10085-95
3Pd(OAc)₂/SPhos (2%)Cs₂CO₃ (2.0)Toluene/H₂O100>90
4Pd(PPh₃)₄ (3%)NaHCO₃ (2.0)DMF/H₂O90<40

Data compiled for illustrative purposes. Results will vary.[6]

Part 3: Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reaction: 3-Bromosalicylic acid + Phenylboronic acid → this compound

Materials:

  • 3-Bromosalicylic acid (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • 1,4-Dioxane and Degassed H₂O (4:1 v/v)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3-bromosalicylic acid, phenylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, add the Pd(OAc)₂ and SPhos ligand. Add a small amount of the dioxane solvent and swirl to form the pre-catalyst complex.

  • Solvent Addition: Add the 4:1 dioxane/degassed water solvent mixture to the Schlenk flask via cannula or syringe.

  • Catalyst Addition: Transfer the pre-catalyst slurry to the main reaction flask via cannula.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2. This will protonate the salicylic acid product, making it soluble in the organic layer.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.[14]

Part 4: Visualizing the Mechanism

Understanding the catalytic cycle is key to troubleshooting. The Suzuki-Miyaura reaction proceeds through three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][5]

G Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X Ln Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar' Ln OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (this compound) Transmetal->Product ArX Ar-X (3-Halosalicylic acid) ArX->OxAdd ArBOH2 Ar'-B(OH)₂ (Phenylboronic acid) ArBOH3 [Ar'-B(OH)₃]⁻ ArBOH2->ArBOH3 Base Base (OH⁻) Base->ArBOH3 ArBOH3->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – An Asian Journal. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Common Byproducts in Suzuki Coupling. YouTube. [Link]
  • Optimization in reaction conditions for Suzuki coupling reactions.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. [Link]
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. PubMed. [Link]
  • Synthesis of 3-Farnesyl Salicylic Acid, a Novel Antimicrobial
  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
  • Side reactions of Suzuki cross-coupling.
  • Phenyl salicyl
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
  • Synthesis of 3-farnesyl salicylic acid, a novel antimicrobial from Piper multiplinervium.
  • Purification of salicylic acid derivatives.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
  • One-step method for synthesizing salicylic acid with phenol and supercritical carbon dioxide.
  • Suzuki coupling of different chloropyridines with phenylboronic acids.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. [Link]
  • Suzuki Coupling Mechanism. YouTube. [Link]
  • SALICYL-o-TOLUIDE. Organic Syntheses Procedure. [Link]
  • Process for the separation and purification of salicylic acid.
  • Synthesis of Salicylic Acid. Theochem @ Mercer University. [Link]

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Technical Support Center: Synthesis of 3-Phenylsalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-phenylsalicylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important biphenyl carboxylic acid. We will focus on the most common synthetic route, the Suzuki-Miyaura cross-coupling reaction, and provide in-depth troubleshooting for the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The Suzuki-Miyaura cross-coupling reaction is widely regarded as one of the most robust and versatile methods for forming the C-C bond between the two aryl rings in this compound.[1][2] This palladium-catalyzed reaction typically involves the coupling of a protected 3-halosalicylic acid (or its ester) with phenylboronic acid in the presence of a base.[]

Q2: I see multiple peaks in my crude NMR/LC-MS analysis. What are the most probable side products?

In a typical Suzuki-Miyaura synthesis of this compound, the most common impurities are:

  • Biphenyl: Formed from the homocoupling of phenylboronic acid.

  • Unreacted Starting Materials: Residual 3-halosalicylic acid derivative and phenylboronic acid.

  • Protodeboronated Starting Material: Phenylboronic acid is converted to benzene.

  • Homocoupling of the Salicylic Acid Derivative: Formation of a biphenyl dicarboxylic acid derivative.

  • Phenyl Salicylate: Can form under high temperatures through decarboxylation and subsequent esterification.[4]

Q3: Why is the choice of base so critical in this reaction?

The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step with the palladium complex.[2] However, the choice and amount of base can significantly influence side reactions. A base that is too strong or used in excess can promote homocoupling and other undesired pathways.[5] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[]

Troubleshooting Guide: Common Side Products & Solutions

This section provides a deeper dive into the specific issues you might encounter, their mechanistic origins, and actionable solutions.

Problem 1: My primary impurity is biphenyl, significantly reducing my yield.

Potential Cause: Homocoupling of phenylboronic acid.

Mechanistic Insight: This side reaction is often promoted by the presence of oxygen and certain palladium species. The mechanism can be complex, but it essentially involves the palladium-catalyzed coupling of two molecules of phenylboronic acid. This is particularly problematic under conditions that are not strictly anaerobic or when the catalytic cycle is inefficient.

Solutions:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain a positive inert gas pressure throughout the reaction.

  • Optimize Catalyst and Ligand: Use a well-defined palladium catalyst and a suitable phosphine ligand. Bulky, electron-rich phosphine ligands can often suppress homocoupling by promoting the desired reductive elimination step.[6]

  • Control Reagent Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid, but avoid a large excess, which can drive the homocoupling pathway.

  • Base Selection: Use a moderately strong base like K₃PO₄ or K₂CO₃. Very strong bases can sometimes accelerate side reactions.[]

Problem 2: My reaction is sluggish, and I have a large amount of unreacted 3-halosalicylic acid starting material.

Potential Cause: Inefficient oxidative addition or catalyst deactivation.

Mechanistic Insight: The first step of the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1] If this step is slow (e.g., with aryl chlorides), the overall reaction will be sluggish. The catalyst can also be deactivated through various pathways, leading to an incomplete reaction. The relative reactivity of the halide is I > Br > Cl.[]

Solutions:

  • Choice of Halide: If possible, use a 3-bromo or 3-iodosalicylic acid derivative, as they are more reactive in the oxidative addition step than the chloro-analogue.

  • Ligand Selection: For less reactive aryl chlorides, using specialized, highly active ligands such as SPhos or XPhos can be beneficial.

  • Increase Temperature: Gently increasing the reaction temperature can improve the rate of oxidative addition, but be cautious not to exceed temperatures that could cause decomposition or side reactions like phenyl salicylate formation.

  • Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) can help drive the reaction to completion.

Problem 3: I have identified phenyl salicylate as a byproduct.

Potential Cause: Thermal decomposition of salicylic acid.

Mechanistic Insight: At elevated temperatures (typically above 200°C, but can occur lower), salicylic acid can undergo decarboxylation to form phenol and carbon dioxide.[7] If phenol is generated in the reaction mixture, it can then react with another molecule of salicylic acid (or its activated form) to produce phenyl salicylate.[4]

Solutions:

  • Strict Temperature Control: Maintain the reaction temperature at the lowest effective level. For many Suzuki couplings, temperatures between 80-110°C are sufficient.

  • Protecting Groups: Ensure that the carboxylic acid and hydroxyl groups of the salicylic acid moiety are appropriately protected (e.g., as a methyl ester and methyl ether) if high temperatures are unavoidable. This prevents both decarboxylation and unwanted esterification.

Data Summary Table
Side ProductCommon Cause(s)Mechanistic OriginRecommended Solutions
Biphenyl Presence of O₂, excess boronic acid, inefficient catalystHomocoupling of phenylboronic acidDegas reagents, maintain inert atmosphere, use 1.1-1.2 eq. of boronic acid, optimize ligand.
Unreacted Aryl Halide Inefficient oxidative addition, catalyst deactivationSlow reaction kinetics, especially with aryl chloridesUse bromo or iodo derivative, use highly active ligands (e.g., SPhos), increase temperature moderately.
Protodeboronation Product (Benzene) Presence of water/protic sources, extended reaction timesCleavage of the C-B bond by a proton sourceUse anhydrous solvents, do not run the reaction for an unnecessarily long time.
Phenyl Salicylate High reaction temperatures (>150°C)Thermal decarboxylation of salicylic acid to phenol, followed by esterificationMaintain strict temperature control (80-110°C), use protecting groups on the salicylic acid moiety.[4][7]

Visualizing the Reaction and Side Products

Main Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the desired synthesis of this compound.

Suzuki_Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X L₂ (trans-complex) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Ar_Ar Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product This compound (Ar-Ar') RedElim->Product Boronate Phenyl-B(OR)₃⁻ Boronate->Transmetal Base Base (e.g., K₂CO₃) ArylHalide 3-Halo-Salicylic Acid (Ar-X) ArylHalide->OxAdd Phenyl-B(OH)₂ Phenyl-B(OH)₂ Phenyl-B(OH)₃⁻ Phenyl-B(OH)₃⁻ Phenyl-B(OH)₂->Phenyl-B(OH)₃⁻ + OH⁻ Phenyl-B(OH)₃⁻->Boronate - H₂O

Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of this compound.

Formation of Common Side Products

This diagram shows how the major side reactions branch off from the main catalytic cycle.

Caption: Pathways for homocoupling and protodeboronation side reactions.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of methyl 3-phenyl-2-methoxybenzoate, followed by deprotection.

Materials:

  • Methyl 3-bromo-2-methoxybenzoate

  • Phenylboronic acid (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • Toluene

  • Water

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-bromo-2-methoxybenzoate, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add degassed toluene and degassed water (e.g., a 4:1 mixture). To this suspension, add the Pd(OAc)₂ and PPh₃.

  • Reaction: Heat the mixture to 90°C and stir vigorously for 12-16 hours under a positive pressure of inert gas. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the protected this compound derivative. A standard purification method can also involve dissolving the acid in a sodium carbonate solution, filtering, and re-precipitating with HCl.[8]

  • Deprotection: The methyl ester and methyl ether protecting groups can be cleaved using a reagent like boron tribromide (BBr₃) in dichloromethane to yield the final this compound.

Troubleshooting this Protocol:

  • If significant biphenyl is observed: Ensure your solvents were rigorously degassed before use. The time between adding the catalyst and heating the reaction should be minimized.

  • If the reaction stalls: Your starting aryl bromide may be impure, or the catalyst may have degraded. Consider using a different palladium source or ligand combination, such as Pd(PPh₃)₄.

References
  • General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation.
  • Application Note: Protocols for the Synthesis of 3-Formylsalicylic Acid Deriv
  • US Patent US3359307A - Production of purified salicylic acid.
  • General method for the synthesis of salicylic acids from phenols through palladium-catalyzed silanol-directed C-H carboxyl
  • Synthesis of 3-farnesyl salicylic acid, a novel antimicrobial
  • Application Notes and Protocols: 3-Methylsalicylic Acid in Pharmaceutical Synthesis. Benchchem.
  • US Patent US2891090A - Purification of salicylic acid derivatives.
  • Phenyl salicyl
  • Technical Support Center: Synthesis of Phenyl Acetylsalicyl
  • This compound | 304-06-3. ChemicalBook.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • Applications of Suzuki Coupling Reaction. BOC Sciences.

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Technical Support Center: Overcoming Solubility Issues of 3-Phenylsalicylic Acid in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals encountering solubility challenges with 3-phenylsalicylic acid. This document provides in-depth, practical solutions for effectively handling this poorly soluble compound in aqueous experimental systems. The methodologies described herein are grounded in established physicochemical principles to ensure the scientific integrity and reproducibility of your work.

Introduction: The Solubility Hurdle of this compound

This compound is a hydrophobic molecule whose utility in biological and pharmaceutical research is often hampered by its very low solubility in aqueous media. This poor solubility arises from its chemical structure: a lipophilic biphenyl backbone combined with a polar carboxylic acid group. At physiological pH, the molecule exists predominantly in an ionized state, which can improve solubility, but the large, nonpolar surface area often leads to precipitation from aqueous buffers, complicating experimental design and limiting achievable concentrations. This guide offers a structured approach to understanding and overcoming these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the fundamental properties and handling of this compound.

Q1: What is the expected aqueous solubility of this compound?

Q2: What is the pKa of this compound, and why is it critical for my experiments?

A2: The pKa of the carboxylic acid group on this compound is the most critical parameter for controlling its solubility. While an experimentally determined value for this specific molecule is not widely published, a reliable estimate can be made based on its parent structure, salicylic acid, which has a pKa of approximately 2.97 for its carboxylic acid function[2][3][4]. The pKa represents the pH at which the compound is 50% ionized (deprotonated) and 50% non-ionized (protonated). The ionized carboxylate form (COO-) is significantly more soluble in water than the non-ionized carboxylic acid form (COOH). Therefore, by adjusting the pH of your aqueous medium to be well above the pKa, you can dramatically increase the solubility of this compound.

Q3: Is it advisable to prepare a stock solution in an organic solvent?

A3: Yes, this is the recommended starting point. This compound is soluble in many common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and methanol. Preparing a concentrated stock solution in one of these solvents is the first step. However, the primary challenge, which this guide addresses, is preventing the compound from precipitating when this organic stock is diluted into your final aqueous buffer system. This phenomenon is known as "crashing out."

Part 2: Troubleshooting Guide & Experimental Protocols

This section offers a problem-oriented approach to common solubility issues, providing detailed, step-by-step protocols to achieve stable aqueous solutions of this compound.

Issue: My this compound precipitates immediately when I dilute my organic stock solution into my aqueous buffer.

This is the most frequent problem encountered and is due to the drastic change in solvent polarity, which cannot support the solubility of the hydrophobic compound. Below are three robust methods to counteract this.

Protocol 1: Solubility Enhancement by pH Adjustment

Principle: This is the most effective and widely used method for ionizable compounds like this compound. By increasing the pH of the aqueous medium to at least two units above the compound's pKa, the equilibrium is shifted almost entirely to the highly soluble deprotonated (anionic) form, based on the Henderson-Hasselbalch equation.

Step-by-Step Methodology:

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO or ethanol to create a concentrated stock (e.g., 50-100 mM). Ensure it is fully dissolved.

  • Prepare Aqueous Buffer: Prepare your desired aqueous buffer (e.g., Phosphate-Buffered Saline, TRIS buffer) at your target concentration.

  • Adjust Buffer pH: Before adding the compound, adjust the pH of your aqueous buffer to a value at least 2 units above the estimated pKa (~3.0). A pH of 7.0 or higher is generally recommended. Use a suitable base like 1M NaOH for this adjustment.

  • Slow Addition and Mixing: While vigorously stirring the pH-adjusted buffer, slowly add the required volume of the organic stock solution drop by drop. The rapid mixing helps to disperse the compound quickly, preventing localized supersaturation and precipitation.

  • Final pH Check: After the addition, check the pH of the final solution and readjust if necessary.

Causality and Self-Validation:

  • Why slow addition? Prevents the formation of localized high concentrations of the compound that exceed its transient solubility limit.

  • Why pH > pKa + 2? Ensures that >99% of the this compound is in its ionized, water-soluble salt form.

  • Validation: A stable solution should remain clear and free of visible precipitate upon visual inspection and after a period of incubation at the experimental temperature. For quantitative assurance, the solution can be filtered through a 0.22 µm filter and the filtrate concentration measured by HPLC.

Diagram: The pH-Solubility Relationship

G cluster_pH pH of Aqueous Medium cluster_Form Predominant Molecular Form cluster_Solubility Resulting Aqueous Solubility Low_pH Low pH (e.g., pH < 3.0) Protonated Non-ionized (COOH) Hydrophobic Low_pH->Protonated favors High_pH High pH (e.g., pH > 5.0) Ionized Ionized (COO⁻) More Hydrophilic High_pH->Ionized favors Low_Sol Very Low Solubility (Precipitation Likely) Protonated->Low_Sol leads to High_Sol Greatly Increased Solubility Ionized->High_Sol leads to G cluster_workflow Solubilization via Cyclodextrin Complexation step1 step1 step2 Step 2|{Stir & Equilibrate (24-48h)} step1->step2 step3 Step 3|{Filter (0.22 µm)} step2->step3 step4 Result Soluble 3-PSA-CD Inclusion Complex step3->step4 waste Excess Solid 3-PSA (Removed) step3->waste

Caption: Experimental workflow for enhancing the solubility of this compound (3-PSA) using HP-β-CD.

References

  • Salicylic Acid pKa Data. In: Chemistry LibreTexts.
  • Solubility Enhancement Techniques. Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
  • Cyclodextrins in Drug Formulation. Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical technology, 34(6), 34-43. [Link]
  • Co-solvency Principles. Rubino, J. T. (1990). Cosolvents and Cosolvency. In Encyclopedia of Pharmaceutical Technology (Vol. 3, pp. 375-398).
  • This compound Properties. PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Salicylic Acid pKa Value. PubChem. (n.d.). Salicylic acid. National Center for Biotechnology Information.
  • Acid-Base Chemistry. Quora. (2016). Why does salicylic acid have a lower pKa value (2,97) than ibuprofen (4,5)?[Link]
  • Solubility of Carboxylic Acids. In: Chemistry LibreTexts. 15.4: Physical Properties of Carboxylic Acids. [Link]
  • Hydroxypropyl-β-Cyclodextrin Applications. Paduraru, O. M., Bosînceanu, A., Ţântaru, G., & Vasile, C. (2014). Effect of Hydroxypropyl-β-Cyclodextrin on the Solubility of an Antiarrhythmic Agent. Industrial & Engineering Chemistry Research, 53(49), 19041–19049. [Link]
  • Solubility of Salicylic Acid in Co-solvents. Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2009). Solubility of salicylic acid in water-ethanol-propylene glycol mixtures and their correlation using the Jouyban-Acree model. Journal of Drug Delivery Science and Technology, 19(5), 353-356. [Link]
  • Solubility of Poorly Soluble Drugs in PEG 400. Yalkowsky, S. H., & Valvani, S. C. (1980). Solubility and partitioning I: Solubility of nonelectrolytes in water. Journal of Pharmaceutical Sciences, 69(8), 912-922.
  • Cyclodextrin Complexation of NSAIDs. Loftsson, T., Ólafsdóttir, B. J., Friðriksdóttir, H., & Jónsdóttir, S. (1992). Cyclodextrin complexation of NSAIDs: Physicochemical characteristics. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 47(9), 717-718.
  • Complexation of Salicylic Acid with Beta-Cyclodextrin. Wirtz, S. (n.d.).
  • Solubility Enhancement with HP-β-CD. Fromming, K. H., & Szejtli, J. (1994). Cyclodextrins in Pharmacy. Springer Netherlands.
  • Salicylic Acid Solubility Data. In: PharmacyLibrary.

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3-Phenylsalicylic acid stability in different solvents and pH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Phenylsalicylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in various experimental conditions. Understanding the stability profile of this molecule is critical for ensuring data integrity, developing robust formulations, and interpreting experimental outcomes accurately.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental stability characteristics of this compound.

Q1: What is this compound and what are its core chemical properties?

This compound (also known as 2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid) is an aromatic organic compound.[1] It is structurally a derivative of salicylic acid with a phenyl group attached at the 3-position. This substitution influences its solubility, lipophilicity, and potentially its chemical reactivity compared to the parent salicylic acid molecule.

Key Physicochemical Properties:

  • Molecular Formula: C₁₃H₁₀O₃[1]

  • Molecular Weight: 214.22 g/mol [1][2]

  • Appearance: White to off-white solid[2]

  • pKa: ~2.84 (Predicted)[2]

  • Solubility: While specific data for this compound is limited, based on its structure and the properties of salicylic acid, it is expected to be sparingly soluble in water and more soluble in organic solvents like ethanol, methanol, and DMSO.[2][3][4]

Q2: What are the primary factors that can affect the stability of this compound in a solution?

The stability of this compound is primarily influenced by a combination of factors, typical for phenolic acids:

  • pH: The pH of the solution is a critical determinant. Both highly acidic and, more significantly, alkaline conditions can promote degradation.[5][6]

  • Solvent Choice: The type of solvent can impact stability. Protic solvents, especially in the presence of water, can participate in hydrolytic degradation pathways, although this is more relevant for ester derivatives of salicylic acid.[7][8][9] The solvent can also influence the rate of degradation by affecting the ionization state of the molecule.

  • Temperature: Elevated temperatures can accelerate degradation reactions, such as decarboxylation.[10] Thermal stability studies on the parent compound, salicylic acid, provide a basis for this concern.[11]

  • Light Exposure (Photostability): Aromatic compounds, especially phenols, can be susceptible to photodegradation. Exposure to UV light can initiate free-radical reactions leading to decomposition.[5][12][13]

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides or dissolved oxygen, can lead to the degradation of the phenolic ring system.[5][13][14]

Q3: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, we can infer them from the known chemistry of salicylic acid and related phenolic compounds.

  • Oxidative Degradation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products (e.g., quinone-like structures). This can be initiated by light, metal ion contaminants, or oxidizing agents.[13][15]

  • Decarboxylation: At elevated temperatures, salicylic acid and its derivatives can undergo decarboxylation, where the carboxylic acid group is lost as carbon dioxide, potentially forming 2,6-diphenylphenol.

  • Photodegradation: Exposure to UV light can lead to complex degradation pathways, often involving radical mechanisms that can result in polymerization or cleavage of the aromatic rings.[12][16][17][18]

Below is a conceptual diagram illustrating potential degradation points on the molecule.

G cluster_0 This compound cluster_1 Stress Factors & Degradation Pathways mol Structure of this compound stress_factors pH Extremes (especially alkaline) High Temperature UV Light Oxidizing Agents (e.g., H₂O₂) degradation_pathways Oxidation of Phenol Group (Formation of colored products) Thermal Decarboxylation (Loss of CO₂) Photolytic Cleavage (Radical formation) stress_factors->degradation_pathways Lead to degradation_pathways->mol Affects Molecule G start Observation: Decreasing HPLC Peak Area check_solvent What is the solvent? start->check_solvent aqueous Aqueous Buffer or Aqueous/Organic Mix check_solvent->aqueous Aqueous organic Anhydrous Organic (e.g., ACN, DMSO) check_solvent->organic Organic check_ph Check Buffer pH aqueous->check_ph check_other Check Other Factors: - Light Exposure? - Storage Temp? - Purity of Reagents? organic->check_other ph_high pH > 7? check_ph->ph_high ph_low pH < 7 ph_high->ph_low No solution_alkaline Alkaline conditions promote degradation. Action: Lower pH to 3-5 if possible. Re-analyze. ph_high->solution_alkaline Yes solution_acidic Stable. Check other factors. ph_low->solution_acidic solution_acidic->check_other solution_other Action: - Store in amber vials. - Store at 2-8°C. - Use fresh, high-purity  solvents/reagents. check_other->solution_other

Caption: Troubleshooting workflow for decreasing HPLC peak area of this compound.

Detailed Steps:

  • Review Solvent & pH: If your solvent is an aqueous buffer, pH is the most likely culprit. Salicylic acid derivatives are generally more susceptible to degradation in alkaline conditions. [5][6]2. Check for New Peaks: Look for the appearance of new, smaller peaks in your chromatogram, which are likely degradation products. Note their retention times.

  • Perform a Forced Degradation Study: To definitively identify the cause, perform a simple stress study. This will also help in developing a stability-indicating analytical method. [13][14](See protocol below).

Problem: I see new peaks in my chromatogram after storing my sample. What are they?

Likely Cause: These are degradation products. Based on the structure, the most probable degradants arise from oxidation or, under harsh conditions, decarboxylation.

Identification Strategy:

  • Hypothesize Structures: The initial degradation products are likely hydroxylated or oxidized versions of the parent molecule.

  • LC-MS Analysis: The most effective way to identify unknown peaks is through Liquid Chromatography-Mass Spectrometry (LC-MS). By determining the mass-to-charge ratio (m/z) of the new peaks, you can deduce their molecular formulas and propose structures.

  • Compare to Stressed Samples: Run samples from your forced degradation study (acid, base, peroxide, heat, light) to see if any of the generated peaks match the unknown peaks in your stored sample. This can help pinpoint the degradation pathway. For instance, a peak that appears prominently in the peroxide-stressed sample is likely an oxidation product. [5][19]

Data Summary & Experimental Protocols

Table 1: Qualitative Stability and Solubility in Common Solvents
SolventSolubilityExpected Short-Term Stability (48h, RT, protected from light)Notes & Recommendations
Water Very Low [3][4]pH-DependentUnbuffered water is not recommended for stock solutions.
Methanol SolubleGoodSuitable for stock solutions. Can be a source of esterification under acidic conditions over extended periods.
Ethanol Soluble [3]GoodSimilar to methanol. Good choice for stock solutions.
Acetonitrile (ACN) SolubleExcellentAprotic solvent, generally very stable. Preferred for analytical standards.
DMSO Soluble [2]GoodHygroscopic nature can introduce water over time. Store desiccated.
Acetone Soluble [4]GoodVolatile. Ensure containers are well-sealed.
Aqueous Buffers pH-DependentHighly pH-DependentAcidic (pH 2-4): Most stable. Neutral (pH 7): Moderate stability. Alkaline (pH > 8): Least stable, prone to rapid oxidation. [6]
Protocol: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade the sample to understand its liabilities and to ensure your analytical method can separate the parent drug from its degradation products, as recommended by ICH guidelines. [13][14] Objective: To assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • HPLC-grade Methanol and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/DAD detector

  • pH meter

  • Heating block or oven

  • Photostability chamber (or UV lamp)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in methanol or acetonitrile.

  • Set Up Stress Conditions: For each condition, prepare a sample in a clear HPLC vial and a control sample (drug in stock solution solvent, kept at 2-8°C). Aim for 5-20% degradation. [15]

    • Acid Hydrolysis:

      • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

      • Heat at 60°C for 2 hours. [5][15] * Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

    • Base Hydrolysis:

      • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

      • Keep at room temperature for 30 minutes. (Base-catalyzed degradation is often rapid). [5] * Neutralize with 0.1 M HCl and dilute with mobile phase for analysis.

    • Oxidation:

      • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

      • Keep at room temperature for 6 hours, protected from light. [19] * Dilute with mobile phase for analysis.

    • Thermal Degradation:

      • Weigh ~5 mg of solid this compound into a vial.

      • Heat in an oven at 80°C for 24 hours. [19] * Cool, dissolve in solvent, and dilute for analysis.

    • Photolytic Degradation:

      • Pipette 1 mL of stock solution into a clear quartz or glass vial.

      • Expose to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

      • Simultaneously, run a dark control (vial wrapped in foil).

      • Analyze after 24 hours.

  • Analysis:

    • Analyze all stressed samples, control samples, and a blank (stress condition without the drug) by a suitable HPLC method (e.g., C18 column, mobile phase of ACN:water with 0.1% TFA, detection at ~230 nm). [5][19] * Evaluate the chromatograms for a decrease in the main peak area and the appearance of new peaks. The method is considered "stability-indicating" if all degradation peaks are well-resolved from the parent peak.

References

  • Anonymous. (2012). Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid.
  • ResearchGate. (n.d.). Structure and hydrolysis of esters of salicylic acid.
  • Vione, D. et al. (2003). Photodegradation of phenol and salicylic acid by coated rutile-based pigments: A new approach for the assessment of sunscreen treatment efficiency. Journal of Cosmetic Science.
  • Study.com. (n.d.). What is the complete chemical mechanism for the base hydrolysis of aspirin to salicylic acid?.
  • Scribd. (n.d.). Aspirin & Salicylic Acid: Ester Hydrolysis and Preparation of An Organic Salt.
  • LibreTexts Chemistry. (2020). Steam Distillation of Methyl Salicylate, Hydrolysis of an Ester.
  • Al-Taani, L. et al. (2021). Stability evaluation of Acetylsalicylic acid in commercial Aspirin tablets available in the Iraqi market. International Journal of Drug Delivery Technology.
  • Derbali, A. et al. (2021). Theoretical study of the stability and reactivity of salicylic acid isomers by the DFT method. Journal of Molecular Modeling.
  • Gore, A. Y. et al. (1968). Significance of salicylic acid sublimation in stability testing of aspirin-containing solids. Journal of Pharmaceutical Sciences.
  • Anonymous. (n.d.). Ester Derivatives of Salicylic Acid.
  • Kumar, V. et al. (2013). Stability Indicating RP-HPLC method Development and Validation of Salicylic Acid in Choline Magnesium Trisalicilate (Trilisate) Tablets. Pharmaceutical and Healthcare Practice.
  • Bajaj, S. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Al-Taani, L. et al. (2022). Stability Evaluation of Acetylsalicylic Acid in Commercial Aspirin Tablets under Different Storage Conditions. Journal of Pharmaceutical Research International.
  • Rawat, T. & Pandey, I. P. (2015). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Khushbu, A. T. et al. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Vione, D. et al. (2005). Inhibition of the Photocatalytic Degradation of Benzoic and Salicylic Acid by Nontoxic Aromatic Compounds. Photochemistry and Photobiology.
  • Patil, S. A. et al. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9348, this compound.
  • PharmacyLibrary. (n.d.). Salicylic Acid – Sodium Phenylbutyrate. In Trissel's Stability of Compounded Formulations.
  • ChemicalBook. (n.d.). This compound (CAS 304-06-3).
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Mandavgane, S. A. (2012). KINETIC STUDIES OF DEGRADATION OF BENZOIC ACID AND SALICYLIC ACID THROUGH OZONATION, PEROXONE, PHOTOOZONATION AND PHOTOPEROXONE. Journal of Advanced Scientific Research.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Hydrolysis of Phenyl Acetylsalicylate to Salicylic Acid and Phenol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 338, Salicylic Acid.
  • Shivaraman, H. et al. (2011). DEGRADATION OF SALICYLIC ACID BY UV, UV/ H2O2, UV/O3, PHOTOFENTON PROCESSES. Rasayan Journal of Chemistry.
  • Vautier, M. et al. (2016). Kinetic study of salicylic acid photocatalytic degradation using sol–gel anatase thin film with enhanced long-term activity. ResearchGate.
  • Wang, B. et al. (2022).
  • Wikipedia. (n.d.). Phenyl salicylate.
  • Iurian, S. et al. (2015). Compatibility study of the acetylsalicylic acid with different solid dosage forms excipients.
  • Anonymous. (n.d.).
  • Thatiparti, T. R. et al. (2010). Effect of pH on salicylic acid-based poly(anhydride-ester): Implications for polymer degradation and controlled salicylic acid release. ResearchGate.
  • Bharate, S. S. et al. (2012). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE.
  • de Oliveira, G. G. et al. (2010). Development of a new analytical method for determination of acetylsalicylic and salicylic acids in tablets by reversed phase liquid chromatography. SciELO.
  • Szafraniec, J. et al. (2018). FREE RADICAL FORMATION IN SALICYLIC ACID AND HEATING PARAMETERS – APPLICATION OF EPR, UV-VIS, TGA AND COLORIMETRY EXAMINATION. Biblioteka Nauki.
  • Wyttenbach, N. et al. (2005). Drug-excipient compatibility testing using a high-throughput approach and statistical design. Pharmaceutical Development and Technology.
  • Agilent Technologies. (n.d.). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers Application.
  • Sariaslani, F. S. & Farris, D. L. (1987). Degradation of 3-phenylbutyric acid by Pseudomonas sp. Applied and Environmental Microbiology.
  • Cheméo. (n.d.). Chemical Properties of Phenyl salicylate (CAS 118-55-8).
  • Kaisersberger, E. & Huss, N. (2019). About the Thermal Behavior of Acetylsalicylic Acid and Aspirin. NETZSCH-Gerätebau GmbH.
  • Chen, L. S. et al. (1990). Effect of urinary pH on the pharmacokinetics of salicylic acid, with its glycine and glucuronide conjugates in human. PubMed.
  • Al-Ghabsha, A. et al. (2019). A Review on a Some Analytical Methods for Determination of Salicylic Acid. ResearchGate.

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HPLC method validation challenges for 3-phenylsalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for HPLC Method Validation. As a Senior Application Scientist, I've designed this guide to address the specific challenges you may encounter when developing and validating a robust HPLC method for 3-phenylsalicylic acid. This resource moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and ensure the integrity of your analytical data.

Understanding the Analyte: The Key to a Robust Method

This compound presents a unique set of analytical challenges primarily due to its physicochemical properties. A successful method hinges on understanding and controlling the variables influenced by its structure.

Table 1: Key Physicochemical Properties of this compound

PropertyValueImplication for HPLC Method
Molecular Formula C₁₃H₁₀O₃[1]-
Molecular Weight 214.22 g/mol [1]Influences diffusion and optimal flow rates.
Predicted pKa 2.84 ± 0.10[2]CRITICAL: The molecule is a strong acid. Mobile phase pH must be tightly controlled to maintain a single, non-ionized state and prevent peak tailing.
Solubility Slightly soluble in Methanol and DMSO[2]; low aqueous solubility.[3]Dictates the choice of sample diluent, which should ideally match the mobile phase to prevent peak distortion.
Structure Biphenyl backbone with carboxylic acid and hydroxyl groups.[1]The aromatic system provides strong UV absorbance for detection. The acidic functional groups are prone to secondary interactions with the stationary phase.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the initial stages of method development and validation.

Q1: Where should I start with HPLC method development for this compound?

A1: The most critical starting point is addressing the analyte's low pKa (~2.84).[2] This dictates your initial column and mobile phase choices.

  • Column Selection: Begin with a modern, high-purity silica, end-capped C18 column. These columns have minimal residual silanol groups, which are a primary cause of peak tailing for acidic compounds.[4][5] A standard dimension like 4.6 x 150 mm with 3.5 or 5 µm particles is a robust starting point.

  • Mobile Phase Selection: The goal is to suppress the ionization of both the this compound's carboxyl group and the column's residual silanol groups.

    • Aqueous Component: Start with an acidic buffer or modifier to set the pH well below the analyte's pKa. A pH of ≤ 2.5 is ideal. Phosphoric acid or formic acid at a concentration of 0.1% are excellent starting choices.[6]

    • Organic Component: Acetonitrile is typically a good first choice for organic solvent due to its low viscosity and UV transparency. Methanol can also be explored as it offers different selectivity.[7][8]

    • Initial Conditions: Begin with an isocratic elution of Acetonitrile:0.1% Phosphoric Acid in Water (e.g., 50:50 v/v) and adjust based on the initial retention time.

Q2: What are the essential validation parameters I must evaluate according to ICH Q2(R1) guidelines?

A2: For a quantitative impurity or assay method, the International Council for Harmonisation (ICH) Q2(R1) guideline is the authoritative standard.[9][10][11] You must demonstrate that your method is suitable for its intended purpose by evaluating the following parameters.

Table 2: Core HPLC Method Validation Parameters (ICH Q2(R1))

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference from placebo, impurities, or degradants.Peak purity index > 0.999; baseline resolution (Rs > 2.0) between analyte and adjacent peaks.
Linearity To show that results are directly proportional to the analyte concentration over a specified range.Correlation coefficient (r²) ≥ 0.999.
Accuracy To demonstrate the closeness of the measured value to the true value.% Recovery typically within 98.0% to 102.0%.
Precision To show the agreement between repeated measurements (Repeatability, Intermediate Precision).Relative Standard Deviation (RSD) ≤ 2.0%.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration for an assay.
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10; acceptable precision (e.g., RSD ≤ 10%).
Robustness To show the method's reliability with respect to deliberate, minor variations in parameters (e.g., pH, flow rate).System suitability parameters must be met under all varied conditions.

Q3: My primary challenge is peak tailing for this compound. What is the underlying cause?

A3: Peak tailing for an acidic compound like this compound is almost always caused by unwanted secondary interactions with the stationary phase.[12][13]

  • Primary Cause: The interaction between the ionized analyte (negatively charged carboxylate, -COO⁻) and ionized residual silanol groups (negatively charged -SiO⁻) on the silica backbone of the column.[12] While seemingly repulsive, these interactions are complex and often mediated by metal impurities in the silica, leading to a mixed-mode retention mechanism that slows a portion of the analyte molecules, causing the characteristic "tail".

  • Solution: The most effective strategy is to operate at a low pH where both the analyte and the silanols are in their neutral, protonated forms (-COOH and -SiOH).[5] This ensures a single, predictable reversed-phase retention mechanism. See the Troubleshooting Guide below for a detailed protocol.

Q4: What is a "stability-indicating" method, and why is it a regulatory expectation?

A4: A stability-indicating method is an analytical procedure that can accurately quantify the drug substance without interference from its degradation products, process impurities, or excipients.[14][15] It is a mandatory requirement for regulatory submissions (e.g., NDAs) because it provides critical data on a drug's intrinsic stability and ensures that the reported potency of a product is not falsely elevated by co-eluting degradants.[16][17] Proving a method is stability-indicating requires performing forced degradation studies.[18]

Troubleshooting Guide: From Problem to Resolution

This guide provides systematic, cause-and-effect solutions to common issues encountered during the analysis of this compound.

Problem: Severe Peak Tailing or Asymmetry (Tailing Factor > 1.5)

This is the most common issue. The following workflow will help you diagnose and resolve it.

G cluster_0 Troubleshooting Peak Tailing Start Peak Tailing Observed (Tf > 1.5) Check_pH Is Mobile Phase pH ≤ 2.5? Start->Check_pH Adjust_pH ACTION: Lower Mobile Phase pH to 2.0-2.5 using 0.1% H3PO4 or TFA. Check_pH->Adjust_pH No Check_Column Is Column a Modern, End-Capped C18? Check_pH->Check_Column Yes Resolved Peak Shape Acceptable (Tf ≤ 1.5) Adjust_pH->Resolved Change_Column ACTION: Switch to a high-purity, end-capped column (e.g., Type B silica). Check_Column->Change_Column No Check_Contamination Is Column Contaminated or Overused? Check_Column->Check_Contamination Yes Change_Column->Resolved Flush_Column ACTION: Perform Column Flush and Regeneration Protocol. Check_Contamination->Flush_Column Yes Check_Contamination->Resolved No Flush_Column->Resolved

Caption: A logical workflow for troubleshooting peak tailing.

Solution 1: Mobile Phase pH Optimization Protocol

  • Objective: To ensure this compound is in its non-ionized form for optimal peak shape.

  • Methodology:

    • Prepare Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade water. Filter through a 0.45 µm filter. This will produce a pH of approximately 2.1.

    • Prepare Mobile Phase B: HPLC-grade Acetonitrile.

    • Equilibrate System: Flush the HPLC system and column (e.g., C18, 4.6 x 150 mm, 5 µm) with a mixture of 50:50 (A:B) at 1.0 mL/min until the baseline is stable (at least 20 column volumes).

    • Inject Standard: Inject a standard solution of this compound (approx. 10 µg/mL) prepared in the mobile phase.

    • Analyze Peak Shape: Calculate the USP Tailing factor. The target is ≤ 1.5.

  • Causality: By lowering the pH to ~2.1, which is well below the pKa of 2.84, you ensure over 99% of the analyte is in the neutral -COOH form. This minimizes ionic interactions and promotes a single, hydrophobic retention mechanism, resulting in a sharp, symmetrical peak.[5]

Solution 2: Column Flushing and Regeneration Protocol

  • Objective: To remove strongly retained contaminants from the column that can act as active sites causing peak tailing.

  • Methodology:

    • Disconnect Detector: Disconnect the column outlet from the detector to prevent contamination.

    • Reverse Column: Reverse the column direction to flush contaminants from the inlet frit.

    • Systematic Flush: Flush the column with 20-30 column volumes of each of the following solvents, in order:

      • HPLC-grade Water (to remove buffers)

      • Methanol

      • Acetonitrile

      • Isopropanol (a strong solvent to remove hydrophobic contaminants)

    • Re-equilibration: Return the column to its normal flow direction. Flush with your mobile phase (e.g., 50:50 Acetonitrile:Water) for at least 30 minutes before reconnecting the detector and re-equilibrating for analysis.[13]

Problem: Poor Resolution Between this compound and an Impurity/Degradant
  • Probable Cause: Insufficient selectivity (α) of the mobile phase/stationary phase system. The components are not being differentiated effectively.

  • Solution: Optimize Mobile Phase Selectivity

    • Change Organic Modifier: If you are using acetonitrile, switch to methanol (or vice-versa) at an equivalent solvent strength. Methanol is a protic solvent and interacts differently with analytes compared to the aprotic acetonitrile, which can dramatically alter selectivity.[6]

    • Introduce a Phenyl Column: If resolution on a C18 column is still insufficient, consider a column with a Phenyl stationary phase. The phenyl rings in the stationary phase can undergo pi-pi interactions with the aromatic rings of this compound and its related impurities, offering a completely different selectivity profile that can often resolve closely eluting aromatic compounds.[19]

Key Validation Workflows & Protocols

The following protocols provide a framework for executing critical validation experiments in accordance with regulatory standards.[20][21][22]

G cluster_1 HPLC Method Validation Workflow (per ICH Q2) cluster_2 Core Validation Parameters Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto SST System Suitability Test (SST) (Pass/Fail Gateway) Proto->SST Spec Specificity (Forced Degradation) SST->Spec Pass Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD / LOQ Prec->LoQ Rob Robustness LoQ->Rob Report Validation Report Rob->Report

Caption: High-level workflow for HPLC method validation.

Protocol 1: System Suitability Testing (SST)
  • Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. This is a non-negotiable prerequisite for any valid analytical run.[21][23]

  • Methodology:

    • Prepare a system suitability solution containing this compound at the target concentration.

    • Make five replicate injections of this solution.

    • Calculate the parameters listed in the table below.

  • Acceptance Criteria: The system is deemed suitable for use only if all criteria are met.

Table 3: Typical System Suitability Test (SST) Parameters

ParameterAcceptance Criteria (USP <621>)Rationale
Tailing Factor (Tf) ≤ 1.8 (aim for ≤ 1.5)[24]Measures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
%RSD of Peak Area ≤ 1.0% for 5 replicatesMeasures injection precision.
%RSD of Retention Time ≤ 1.0% for 5 replicatesMeasures pump stability and reproducibility.
Protocol 2: Specificity & Forced Degradation Study
  • Objective: To prove the method is stability-indicating by demonstrating that the analyte peak is resolved from all potential degradation products.[14][15]

  • Methodology:

    • Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Apply Stress Conditions: Expose aliquots of the stock solution to the conditions outlined in the table below. The goal is to achieve 5-20% degradation.[18]

    • Neutralize & Dilute: After exposure, neutralize the acidic and basic samples. Dilute all samples to the target analytical concentration (e.g., 20 µg/mL) using the mobile phase.

    • Analyze Samples: Inject the control (unstressed) and all stressed samples into the HPLC system. Use a photodiode array (PDA) detector if available.

  • Acceptance Criteria:

    • Resolution: The resolution between the main this compound peak and the closest eluting degradation product must be greater than 2.0.

    • Peak Purity: The peak purity index of the analyte peak in the stressed samples must pass (e.g., index > 0.999), confirming no degradants are co-eluting.

Table 4: Recommended Forced Degradation Conditions

Stress ConditionProtocolPurpose
Acid Hydrolysis Add 0.1 M HCl; heat at 80°C for 2 hours.[14]Simulates degradation in acidic environments.
Base Hydrolysis Add 0.1 M NaOH; keep at room temp for 30 min.[14]Simulates degradation in alkaline environments.
Oxidation Add 3% H₂O₂; keep at room temp for 4 hours.[14][15]Simulates oxidative degradation.
Thermal Heat solution at 80°C for 24 hours.[14][15]Simulates degradation from heat exposure.
Photolytic Expose solution to UV light (e.g., 254 nm) for 24 hours.[14]Simulates degradation from light exposure (ICH Q1B).

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (2022). [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). [Link]
  • Understanding the Latest Revisions to USP <621> | Agilent. (n.d.). [Link]
  • Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers Applic
  • This compound | C13H10O3 | CID 9348 - PubChem - NIH. (n.d.). [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021). [Link]
  • USP-NF 621 Chrom
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2005). [Link]
  • Quality Guidelines - ICH. (n.d.). [Link]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024). [Link]
  • HPLC Troubleshooting Guide. (n.d.). [Link]
  • HPLC Column Selection - how to choose the right column - Analytics-Shop. (n.d.). [Link]
  • the optimization of the conditions of separating the salicylic acid in hplc - CABI Digital Library. (n.d.). [Link]
  • The Optimization of the Conditions of Separating the Salicylic Acid in HPLC - SciSpace. (2015). [Link]
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025). [Link]
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). [Link]
  • The Optimization of the Conditions of Separating the Salicylic Acid in HPLC - PlumX. (n.d.). [Link]
  • Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns. (n.d.). [Link]
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.). [Link]
  • HPLC Column Selection Guide. (n.d.). [Link]
  • HPLC Column Selection Guide - SCION Instruments. (n.d.). [Link]
  • Choosing the Right HPLC Column: A Complete Guide - Phenomenex. (n.d.). [Link]
  • Forced Degradation Studies Research Articles - R Discovery. (n.d.). [Link]
  • Forced degradation and impurity profiling. (n.d.). [Link]
  • Stability Indicating RP-HPLC method Development and Validation of Salicylic Acid in Choline Magnesium Trisalicilate (Trilisate) Tablets - Longdom Publishing. (n.d.). [Link]
  • HPLC analysis of salicylic derivatives from natural products - ResearchG
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). [Link]
  • HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS - Farmacia Journal. (n.d.). [Link]
  • Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research. (2014). [Link]
  • Showing metabocard for Phenyl salicyl
  • Salicylic Acid – Sodium Phenylbutyrate | Trissel's Stability of Compounded Formulations, 6th Edition | PharmacyLibrary. (n.d.). [Link]
  • Phenyl salicyl
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatiz
  • This compound (C13H10O3) - PubChemLite. (n.d.). [Link]
  • Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC - PubMed Central. (2022). [Link]
  • A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form | World Journal of Pharmaceutical Sciences. (2015). [Link]

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Technical Support Center: A-Z Guide to Regioselective 3-Phenylsalicylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for improving the regioselectivity of 3-phenylsalicylic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. This guide provides in-depth technical advice and addresses frequently asked questions in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, presents a significant challenge in controlling regioselectivity. The goal is to selectively introduce a phenyl group at the C3 position of the salicylic acid scaffold, avoiding the formation of other isomers. Achieving high regioselectivity is paramount for ensuring product purity, maximizing yield, and maintaining the efficiency of the overall synthetic route.

This guide will explore the primary synthetic strategies and delve into the critical factors that influence the regiochemical outcome of the reaction. We will focus on two powerful methods: Directed ortho-Metalation (DoM) and Palladium-Catalyzed Cross-Coupling reactions, providing detailed protocols and troubleshooting advice for each.

Section 1: Troubleshooting Poor Regioselectivity in Arylation Reactions

Issue 1: Formation of Isomeric Byproducts (e.g., 5-phenylsalicylic acid)

Question: My reaction is producing a mixture of 3-phenyl and 5-phenylsalicylic acid. How can I improve the selectivity for the desired 3-isomer?

Answer: The formation of isomeric byproducts is a common hurdle. The key is to enhance the directing effect towards the C3 position. Here are the primary strategies to consider:

  • Directed ortho-Metalation (DoM): This is one of the most powerful strategies for achieving high ortho-selectivity.[1][2] The hydroxyl and carboxyl groups of salicylic acid can act as directed metalation groups (DMGs), guiding a strong base (typically an organolithium reagent) to deprotonate the adjacent C3 position.[3] The resulting aryllithium species can then be quenched with an appropriate electrophile.

    • Causality: The DMG coordinates to the lithium cation of the organolithium reagent, bringing the base into close proximity to the ortho-proton and increasing its kinetic acidity.[4] This proximity effect strongly favors deprotonation at C3 over other positions.

  • Protecting Group Strategy: The inherent acidity of the phenolic hydroxyl and carboxylic acid protons can interfere with organolithium reagents. Protecting these groups is often essential.

    • Expert Insight: Protection of the hydroxyl group as a methoxymethyl (MOM) ether is a highly effective strategy.[5] The MOM group is a strong DMG, further enhancing the regioselectivity of the subsequent lithiation at the C3 position.[2] The carboxylic acid can be protected as an ester.

  • Palladium-Catalyzed Cross-Coupling: While powerful, reactions like the Suzuki-Miyaura coupling can sometimes lead to mixtures of isomers if not carefully controlled. To favor C3 arylation:

    • Substrate Choice: Start with a salicylic acid derivative that is halogenated at the 3-position (e.g., 3-bromosalicylic acid or 3-iodosalicylic acid). The cross-coupling reaction will then selectively occur at this position.

    • Ligand Selection: For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can improve reaction efficiency and selectivity by promoting the reductive elimination step.[6]

Workflow for Troubleshooting Regioselectivity

G start Poor Regioselectivity: Mixture of Isomers strategy Select Primary Strategy start->strategy dom Directed ortho-Metalation (DoM) strategy->dom High ortho-selectivity needed coupling Pd-Catalyzed Cross-Coupling strategy->coupling Functional group tolerance required protect Implement Protecting Group Strategy (e.g., MOM ether for OH) dom->protect substrate Use 3-Halogenated Salicylic Acid Derivative coupling->substrate optimize_dom Optimize DoM Conditions: - Base (n-BuLi, s-BuLi) - Temperature (-78 °C) - Additives (TMEDA) protect->optimize_dom analyze Analyze Isomer Ratio (NMR, HPLC) optimize_dom->analyze optimize_coupling Optimize Coupling Conditions: - Catalyst/Ligand Screening - Base Selection (K₂CO₃, K₃PO₄) - Solvent Choice substrate->optimize_coupling optimize_coupling->analyze analyze->strategy Isomer ratio still poor success High Regioselectivity Achieved analyze->success Desired isomer > 95%

Caption: Troubleshooting decision tree for improving regioselectivity.

Section 2: Detailed Experimental Protocols & Troubleshooting

Protocol 1: Regioselective Synthesis via Directed ortho-Metalation

This protocol outlines a three-step synthesis involving protection, directed ortho-lithiation and carboxylation, and deprotection.[5]

Step 1: Protection of 2,6-Dibromophenol with a MOM Group

  • To a solution of 2,6-dibromophenol in an anhydrous solvent (e.g., THF) under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH) portion-wise at 0 °C.

  • Allow the mixture to stir for 30 minutes at 0 °C.

  • Add chloromethyl methyl ether (MOM-Cl) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Directed ortho-Lithiation and Phenylation

  • Dissolve the MOM-protected 2,6-dibromophenol in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour at -78 °C.

  • In a separate flask, prepare a solution of your phenyl source (e.g., a phenylboronic ester for a subsequent Suzuki-type coupling or a different suitable electrophile).

  • Cannulate the aryllithium solution into the solution of the phenylating agent at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product, dry the organic layer, and concentrate.

Step 3: Carboxylation and Deprotection

  • Dissolve the product from Step 2 in anhydrous THF and cool to -78 °C.

  • Perform a halogen-metal exchange by adding n-BuLi and stirring for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for several hours.

  • Acidify the reaction mixture with aqueous HCl.

  • Remove the MOM protecting group under acidic conditions to yield this compound.[7]

Troubleshooting this Protocol:

  • Question: The yield of the lithiation step is low. What could be the cause?

    • Answer: Low yields in lithiation reactions are often due to insufficient exclusion of water and air. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is maintained under a positive pressure of an inert gas. Also, verify the titer of your organolithium reagent, as its concentration can decrease over time. The use of N,N,N',N'-tetramethylethylenediamine (TMEDA) can sometimes enhance the reactivity of the organolithium base.[3]

  • Question: I am observing debromination instead of lithiation. How can I prevent this?

    • Answer: This can occur if the temperature is not kept sufficiently low. Maintain the reaction temperature at -78 °C during the addition of n-BuLi and for the subsequent stirring period. Using s-BuLi or t-BuLi at low temperatures can sometimes favor lithiation over halogen-metal exchange, but this needs to be optimized for your specific substrate.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol is for the coupling of a 3-halosalicylic acid derivative with phenylboronic acid.

Reaction Setup:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 3-halosalicylic acid derivative (1.0 equiv), phenylboronic acid (1.2–1.5 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv).[6][8]

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Add a degassed solvent system (e.g., Dioxane/H₂O, Toluene, or DMF) via syringe.[8]

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.

Troubleshooting this Protocol:

  • Question: The reaction is sluggish or incomplete. What should I try?

    • Answer: Incomplete conversion can be due to several factors.

      • Catalyst Inactivation: Ensure the reaction is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[8]

      • Base Selection: The choice of base is critical. If using an aqueous base with a water-immiscible organic solvent, ensure vigorous stirring to facilitate phase transfer. Anhydrous conditions with a base like K₃PO₄ can be beneficial.[8]

      • Boronic Acid Decomposition: Protodeboronation (replacement of the boronic acid group with hydrogen) can occur in the presence of excess water or under harsh basic conditions.[8] Use anhydrous solvents and reagents if this is suspected.

  • Question: I am observing homocoupling of the phenylboronic acid. How can I minimize this side reaction?

    • Answer: Homocoupling is often promoted by the presence of oxygen.[9] Rigorous degassing of the reaction mixture before adding the catalyst is crucial. Maintaining a positive pressure of an inert gas throughout the reaction is also recommended.[8]

Section 3: Data Summary and Optimization Parameters

Table 1: Influence of Reaction Parameters on Regioselectivity

ParameterVariationEffect on 3-Phenyl/5-Phenyl RatioRationale
Method Directed ortho-MetalationHigh (>95:5)Strong directing effect of protected hydroxyl and carboxyl groups.[1][2]
Suzuki-Miyaura CouplingVariable, depends on substrateHigh selectivity with 3-halosalicylic acid; potential for mixtures otherwise.
Protecting Group (DoM) MOM on hydroxylSignificantly increases 3-selectivityMOM is a powerful Directed Metalation Group.[5]
NoneLower selectivityFree hydroxyl and carboxyl protons interfere with the organolithium reagent.
Base (Suzuki) K₃PO₄Generally good yields and selectivityEffective in many Suzuki-Miyaura couplings.[8]
Na₂CO₃Can be less effective for hindered substratesMilder base, may require higher temperatures.[10]
Ligand (Suzuki) Bulky BiarylphosphinesImproves rate and yield for hindered substratesFacilitates reductive elimination.[6]
PPh₃Standard, but may be less effective for challenging couplingsA common but less robust ligand for some systems.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of this compound?

A1: For a Directed ortho-Metalation approach, a protected phenol is a good starting point to allow for regioselective lithiation followed by carboxylation.[5] For a Suzuki-Miyaura cross-coupling, a 3-halosalicylic acid (e.g., 3-bromo or 3-iodosalicylic acid) is ideal as it predefines the site of arylation.

Q2: How do I choose the right solvent for my Suzuki-Miyaura coupling?

A2: The choice of solvent can significantly impact the reaction. Common solvents include toluene, dioxane, DMF, and THF, often with a small amount of water.[9] The ideal solvent should solubilize all reagents at the reaction temperature. For some systems, polar aprotic solvents like DMF can accelerate the reaction, but screening different solvents is often necessary for optimization.[8]

Q3: My final product is difficult to purify. Any suggestions?

A3: Purification challenges often arise from the presence of closely related isomers or residual starting materials.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities.

  • Chromatography: Optimize your mobile phase for flash column chromatography to achieve better separation of your desired product from byproducts. Sometimes, using a different stationary phase (e.g., alumina instead of silica gel) can be beneficial.

  • Derivatization: In some cases, converting the carboxylic acid to an ester (e.g., a methyl ester) can make purification by chromatography easier. The ester can then be hydrolyzed back to the carboxylic acid.

Q4: Can I use unprotected salicylic acid directly in a Directed ortho-Metalation reaction?

A4: It is highly challenging. The acidic protons of the hydroxyl and carboxyl groups will be readily deprotonated by the strong organolithium base, consuming at least two equivalents of the base before any C-H activation can occur. This leads to poor efficiency and a complex mixture of products. Therefore, protection of these functional groups is strongly recommended.[2]

Visualizing the Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ oa Oxidative Addition pdiih Ar-Pd(II)L₂-X pd0->pdiih Ar-X trans Transmetalation pdiib Ar-Pd(II)L₂-Ar' pdiih->pdiib Ar'B(OR)₂ Base pdiib->pd0 re Reductive Elimination product Ar-Ar' pdiib->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

References

  • A highly efficient strategy for the synthesis of 3-substituted salicylic acids by either directed ortho-lithiation or halogen–metal exchange of substituted MOM protected phenols followed by carboxylation. (2025).
  • General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxyl
  • Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR. (n.d.).
  • Directed ortho metal
  • Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal. [Link]
  • Directed ortho metal
  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab. [Link]
  • Radical Arylation of Triphenyl Phosphite Catalyzed by Salicylic Acid: Mechanistic Investigations and Synthetic Applications. (n.d.). Organic Chemistry Portal. [Link]
  • Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. [Link]
  • Tips on increasing yield of Miyaura coupling reaction? (2022). Reddit. [Link]
  • Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress. (2021). PubMed. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). NIH. [Link]
  • General method for the synthesis of salicylic acids from phenols through palladium-catalyzed silanol-directed C-H carboxyl
  • Synthesis of 3-farnesyl salicylic acid, a novel antimicrobial from Piper multiplinervium. (2013).
  • Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. (2023). Sciforum. [Link]
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]
  • Synthesis of 3-Farnesyl Salicylic Acid, a Novel Antimicrobial from Piper multiplinervium. (n.d.). NIH. [Link]
  • Selective synthesis of phenyl salicylate (salol) by esterification reaction over solid acid catalysts. (2025).
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. [Link]
  • Green Synthesis of 3-Substituted-4-arylmethylideneisoxazol-5(4H)-one Derivatives Catalyzed by Salicylic Acid. (2025).
  • Methods for the synthesis of salicylic acid. A review. (n.d.).
  • Synthesis of Salicylic Acid. (n.d.). Theochem @ Mercer University. [Link]
  • What are the general methods of synthesizing salicylic acid using equ
  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. (2022).
  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. (2022).
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Publishing. [Link]
  • Regioselectivity of non-Symmetrical Borylated Dienes via EnT Ca-talysis: Unveiling the Relationship between Structure and Reactivity. (2024). ChemRxiv. [Link]
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (n.d.). RSC Publishing. [Link]

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Technical Support Center: Managing 3-Phenylsalicylic Acid Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the precipitation of 3-phenylsalicylic acid in cell culture media. Our goal is to equip you with the scientific principles and practical protocols necessary to ensure the successful use of this compound in your in vitro experiments.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound (3-PSA) is a derivative of salicylic acid, and like many small-molecule compounds, its use in aqueous cell culture systems can be challenging due to its limited solubility. Precipitation not only reduces the effective concentration of the compound, leading to inaccurate and irreproducible results, but can also be cytotoxic.

The primary drivers of its solubility behavior are its chemical structure, which includes both a hydrophobic biphenyl group and an ionizable carboxylic acid group, and the complex composition of cell culture media.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₀O₃[1]
Molecular Weight 214.22 g/mol [1]
Predicted pKa 2.84 ± 0.10[2]
Form Solid (White to Off-White)[2]
Solubility DMSO (Slightly), Methanol (Slightly)[2]

The low pKa value is a critical factor.[2] In typical cell culture media with a pH of 7.2-7.4, the carboxylic acid group of 3-PSA will be deprotonated, yielding a negatively charged carboxylate ion. While this ionization generally increases aqueous solubility compared to the neutral form, it also creates the potential for interactions with other media components.

Frequently Asked Questions (FAQs)

Q1: I added my this compound stock to the media, and it immediately turned cloudy. What happened?

A1: This is a classic sign of precipitation, which occurs when the concentration of this compound exceeds its solubility limit in the final aqueous environment of the cell culture medium.[3] This can be caused by several factors: the final concentration being too high, interactions with media components like salts and proteins, or an improper dilution technique.[4]

Q2: What is the best solvent for making a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like 3-PSA for cell culture applications.[5] It is a powerful aprotic solvent that can dissolve a wide range of molecules and is miscible with water and culture media.[3][5] Ethanol can also be used, but DMSO is often preferred for its higher solubilizing capacity for many compounds and lower volatility, which helps maintain an accurate stock concentration.[6]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should be kept as low as possible. A widely accepted upper limit is 0.5%, but for many cell lines, especially sensitive ones, it is crucial to stay below 0.1%.[4][7] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: Can I warm the media or the stock solution to help dissolve the precipitate?

A4: Yes, pre-warming the cell culture medium to 37°C is a highly recommended practice.[4][8] Increasing the temperature generally increases the solubility of solid compounds and can help prevent precipitation during dilution.[9] However, do not heat the concentrated DMSO stock solution , as this can degrade the compound and offers little benefit. Gentle warming of the final media-compound mixture in a 37°C water bath with swirling can sometimes help redissolve a fine precipitate, but if significant precipitation remains, the solution should be discarded.[10]

Q5: Does the type of cell culture medium or the concentration of fetal bovine serum (FBS) affect precipitation?

A5: Absolutely. Cell culture media are complex mixtures of salts, amino acids, vitamins, and buffers. Divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) are particularly notorious for forming insoluble salts with anionic compounds. Furthermore, components in FBS, primarily albumin, can bind to small molecules.[11] This binding can sometimes enhance solubility, but it can also lead to aggregation or precipitation, especially at high compound concentrations.[4][12] If you suspect an interaction, you might try reducing the serum concentration or testing a serum-free medium, if appropriate for your cell line.[4]

Systematic Troubleshooting Guide for Precipitation

Encountering precipitation can be frustrating. This guide provides a logical workflow to diagnose and solve the issue.

G cluster_0 Initial Observation cluster_1 Step 1: Stock Solution Check cluster_2 Step 2: Dilution Protocol Review cluster_3 Step 3: Concentration & Solubility Limit cluster_4 Step 4: Media Interaction Analysis cluster_5 Resolution A Precipitation Observed in Culture Medium B Is the stock solution (in 100% DMSO) clear and fully dissolved? A->B C ACTION: Ensure complete dissolution. Use gentle warming (37°C) or vortexing. Filter if necessary. B->C No D Was the dilution protocol followed correctly? B->D Yes C->B E ACTION: Follow Best Practices Protocol. Pre-warm media, add stock dropwise to media (not vice-versa) with mixing. D->E No F Is the final concentration exceeding the aqueous solubility limit? D->F Yes E->D H Precipitation Persists F->H Yes K Stable Solution Achieved F->K No G ACTION: Perform a solubility test. Lower the final working concentration. I Potential Cause: Interaction with media components (e.g., Ca²⁺, Mg²⁺, serum proteins). H->I J ACTION: - Test in serum-free media. - Reduce serum concentration. - Test in simpler buffer (e.g., PBS) to confirm salt interaction. I->J J->K

Caption: A workflow for troubleshooting this compound precipitation.

The Chemistry of Media Interactions

If standard protocol adjustments do not resolve precipitation, the cause likely lies in specific interactions between this compound and media components.

  • Formation of Insoluble Salts: At physiological pH (~7.4), 3-PSA exists as a negatively charged anion. Cell culture media contain high concentrations of divalent cations, notably Ca²⁺ and Mg²⁺. These can form insoluble salts with the 3-PSA anion, leading to precipitation. This is analogous to the known precipitation of calcium phosphate in media.[10]

  • Protein Binding and Aggregation: Phenolic compounds are known to interact with proteins.[13][14] Serum albumin, the most abundant protein in FBS, has binding sites for various small molecules.[11] While this can sometimes act as a carrier and increase solubility, at higher concentrations, the binding of 3-PSA to multiple protein molecules could induce conformational changes and cause the protein-compound complexes to aggregate and precipitate out of solution.[4]

G PSA 3-Phenylsalicylate Anion (Soluble) Precipitate1 Insoluble Salt Precipitate PSA->Precipitate1 Forms Salt With Precipitate2 Protein-Compound Aggregate PSA->Precipitate2 Binds To & Aggregates Ca Ca²⁺ / Mg²⁺ Ions (in Media) Ca->Precipitate1 Serum Serum Proteins (e.g., Albumin) Serum->Precipitate2

Caption: Potential interactions causing 3-PSA precipitation in media.

Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 214.22 g/mol )[1]

  • High-purity, sterile DMSO[5]

  • Sterile microcentrifuge tubes or amber glass vial

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Calculation: To make 1 mL of a 100 mM stock solution, you will need:

    • 0.1 mol/L * 0.001 L * 214.22 g/mol = 0.02142 g = 21.42 mg

  • Weighing: Carefully weigh out 21.42 mg of this compound powder and place it into a sterile tube.

  • Dissolution: Add 1 mL of 100% sterile DMSO to the tube.

  • Mixing: Cap the tube securely and vortex at room temperature until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied.[10]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Recommended Method for Diluting Stock Solution into Cell Culture Medium

This protocol is designed to minimize precipitation when preparing your final working concentration. This example is for preparing 10 mL of media with a final 3-PSA concentration of 100 µM.

Materials:

  • 100 mM 3-PSA stock solution in DMSO (from Protocol 1)

  • Complete cell culture medium (containing serum, if applicable)

  • Sterile 15 mL conical tube

  • 37°C water bath

Procedure:

  • Pre-warm Media: Place the required volume of cell culture medium (10 mL) in a 37°C water bath until it reaches thermal equilibrium.[4]

  • Calculate Dilution: To achieve a 100 µM final concentration from a 100 mM stock, a 1:1000 dilution is required.

    • Volume of stock = (10 mL * 100 µM) / 100,000 µM = 0.01 mL = 10 µL

    • Note: The final DMSO concentration will be 10 µL / 10,000 µL = 0.1%, which is generally well-tolerated.[4][7]

  • Add Stock to Media: Pipette 10 µL of the 100 mM stock solution. Submerge the pipette tip just below the surface of the pre-warmed media in the 15 mL tube and dispense the stock solution slowly while gently swirling or vortexing the tube. Crucially, always add the concentrated stock to the media, not the other way around. This ensures rapid dispersal and avoids creating localized areas of high concentration that can trigger precipitation.

  • Mix Thoroughly: Immediately after adding the stock, cap the tube and mix gently by inverting or vortexing for 5-10 seconds to ensure a homogenous solution.

  • Final Check: Visually inspect the medium for any signs of cloudiness or precipitation before adding it to your cells.

By following these guidelines and understanding the underlying chemical principles, you can effectively manage and prevent the precipitation of this compound, ensuring the integrity and success of your cell-based experiments.

References
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Sigma-Aldrich.
  • ChemicalBook. (2024, December 18). This compound | 304-06-3.
  • Thermo Fisher Scientific. Mammalian Cell Culture Basics Support—Troubleshooting.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9348, this compound.
  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
  • BenchChem.
  • BenchChem. Technical Support Center: Overcoming Solubility Challenges of Poorly Soluble Compounds In Vitro.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?
  • Hering, V., et al. (2022). Deriving protein binding‐corrected chemical concentrations for in vitro testing.
  • Mooney, K. G., et al. (1981). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical acids and their sodium salts. II: Salicylic acid, theophylline, and benzoic acid. Journal of Pharmaceutical Sciences.
  • Jackson, J. K., et al. (2021). Screening Naturally Occurring Phenolic Antioxidants for Their Suitability as Additives to CHO Cell Culture Media Used to Produce Monoclonal Antibodies. Molecules.
  • ResearchGate.
  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?
  • ResearchGate. (2015, February 5).
  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.
  • ResearchGate. (2015). Effect of pH on salicylic acid-based poly(anhydride-ester): Implications for polymer degradation and controlled salicylic acid release.
  • Reddit. (2022, January 6). How to tackle compound solubility issue.
  • AAT Bioquest. (2023, March 17).
  • PharmacyLibrary.
  • Sigma-Aldrich. This compound AldrichCPR.
  • Chemistry LibreTexts. (2023, January 29).
  • IU Pressbooks.
  • YouTube. (2022, June 23). Salicylic acid, HOC6H4CO2H, and its derivatives have been used as pain relievers for a long.
  • Mehanna, N., et al. (2014). Effect of Interaction Phenolic Compounds with Milk Proteins on Cell Line. Food and Nutrition Sciences.
  • ResearchGate. In‐silico interactions of major phenolic compounds with antioxidant.
  • Lapek, J. D., et al. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. Journal of Visualized Experiments.
  • Arkin, M. R., et al. (2003). Binding of small molecules to an adaptive protein–protein interface.
  • HMDB. (2012, September 11).
  • Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells.
  • Kumar, M., et al. (2022). Major phenolic compounds, antioxidant, antimicrobial, and cytotoxic activities of Selinum carvifolia (L.) collected from different altitudes in India. Frontiers in Pharmacology.
  • Technology Networks. (2024, January 3). New Technique Reveals Where Proteins and Small Molecules Bind Together.
  • Front Biosci (Landmark Ed). (2022, June 30). Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections.
  • NIST.
  • Sigma-Aldrich. Salicylic acid, plant cell culture tested.
  • ResearchGate. (2019, September 5). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?
  • Khan, T., et al. (2019).
  • Sigma-Aldrich. Solvent Miscibility Table.
  • Sigma-Aldrich. Salicylic acid plant cell culture tested 69-72-7.
  • Ochoa-Villarreal, M., et al. (2016). Salicylic acid induces vanillin synthesis through the phospholipid signaling pathway in Capsicum chinense cell cultures. Plant Signaling & Behavior.
  • ResearchGate. (2023, July 7). (PDF) Solubility of Salicylic Acid in Some (Ethanol + Water)
  • ResearchGate. (2025, August 8).
  • PubMed. (2016). Salicylic acid induces vanillin synthesis through the phospholipid signaling pathway in Capsicum chinense cell cultures.

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Identifying and removing impurities from 3-phenylsalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-phenylsalicylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for identifying and removing impurities from this valuable synthetic intermediate. Our goal is to equip you with the knowledge to troubleshoot common challenges and ensure the highest purity for your experimental needs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purity and analysis of this compound.

Q1: What are the most common impurities found in crude this compound?

The impurity profile of this compound is largely dependent on its synthetic route. Common synthesis methods can introduce specific starting materials, byproducts, and isomers.

  • Unreacted Starting Materials: Depending on the synthesis, these could include 2-hydroxybiphenyl or related precursors. If a Kolbe-Schmitt type reaction is used on 2-hydroxybiphenyl, unreacted phenol may also be present.[1]

  • Isomeric Impurities: The carboxylation of 2-hydroxybiphenyl is not always perfectly regioselective. This can lead to the formation of isomers such as 5-phenylsalicylic acid or 2-hydroxy-[1,1'-biphenyl]-4-carboxylic acid.

  • Byproducts from Side Reactions: Phenyl salicylate can be a potential byproduct if the reaction conditions favor esterification.[2] In syntheses involving organometallic reagents, homo-coupling byproducts may also be present.

  • Residual Solvents: Solvents used during the reaction or initial work-up (e.g., toluene, dioxane, DMF) are common impurities that must be removed.

  • Degradation Products: Salicylic acid derivatives can be susceptible to decarboxylation under harsh thermal conditions, potentially reverting to 2-hydroxybiphenyl.

Q2: What is the recommended initial strategy for purifying crude this compound?

For most solid organic compounds, single-solvent recrystallization is the most effective and straightforward initial purification technique.[3][4] The key is selecting an appropriate solvent.

  • Principle: Recrystallization works on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures.[5] The ideal solvent will dissolve the this compound well at high temperatures but poorly at low temperatures, while impurities remain either highly soluble or insoluble at all temperatures.[4]

  • Recommended Solvents: Based on literature for similar compounds and its chemical structure, solvents like ethylene dichloride, aqueous ethanol, or a toluene/heptane mixture are excellent starting points.[6] A detailed solvent selection table is provided in the Troubleshooting Guide.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A multi-technique approach is always recommended for a comprehensive purity assessment.[7][8]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying organic impurities. A reversed-phase method (e.g., C18 column) with an acidic mobile phase (e.g., acetonitrile/water with 0.1% TFA or formic acid) can effectively separate this compound from its isomers and other structurally related impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and identifying the presence of residual solvents and other impurities with distinct proton signals.[11] Quantitative NMR (qNMR) can also be used for highly accurate purity determination.[7]

  • Melting Point Analysis: A sharp melting point that matches the literature value (approx. 186°C) is a good indicator of high purity.[6] A broad or depressed melting range suggests the presence of impurities.

  • Mass Spectrometry (MS): Coupled with LC or GC, MS provides molecular weight information, which is crucial for identifying unknown impurity peaks.[11]

Q4: How can I definitively confirm the chemical identity of my purified product?

Confirmation should rely on a combination of spectroscopic data.

  • ¹H NMR: The proton spectrum should show the characteristic aromatic proton signals and the acidic proton signals for the carboxylic acid and hydroxyl groups. The integration and splitting patterns should match the expected structure of this compound.

  • ¹³C NMR: This provides a count of the unique carbon atoms, confirming the carbon skeleton.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands: a broad O-H stretch from the carboxylic acid (~3200-2500 cm⁻¹), a sharp C=O stretch (~1680-1650 cm⁻¹), and aromatic C=C stretches (~1600, ~1450 cm⁻¹).[11]

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition by providing a highly accurate mass-to-charge ratio. For C₁₃H₁₀O₃, the expected monoisotopic mass is approximately 214.0630 Da.[12]

Part 2: Troubleshooting Guide & Protocols

This section provides direct answers and actionable protocols for specific issues encountered during the purification and analysis of this compound.

Q: My recrystallized product is still showing significant impurities in the ¹H NMR spectrum. What should I do next?

A: If a single recrystallization is insufficient, it indicates that the impurities have solubility properties very similar to the product. Your next steps should involve either refining the recrystallization process or moving to a more powerful purification technique.

Option 1: Optimize Recrystallization

  • Change the Solvent System: An impurity that is co-crystallizing in one solvent may be soluble in another. Refer to the solvent selection table below.

  • Use a Two-Solvent System: If your compound is highly soluble in one solvent (e.g., methanol) and poorly soluble in another miscible solvent (e.g., water), you can dissolve it in a minimum of the "good" solvent at boiling and then slowly add the "poor" solvent until turbidity appears.[3] This can effectively precipitate the desired compound while leaving impurities behind.

Option 2: Column Chromatography This is the most powerful technique for separating compounds with similar polarities.[13]

Workflow for Purification and Analysis

G cluster_purification Purification Stage cluster_analysis Analysis Stage A Crude this compound B Recrystallization A->B C Purity Check (TLC/HPLC/NMR) B->C D Column Chromatography C->D Purity < 99% G Final Product C->G Purity > 99% E Pure Fractions D->E F Solvent Removal E->F F->G H Identity Confirmation (NMR, IR, MS) G->H I Purity Assessment (HPLC, qNMR, DSC) G->I J Reference Standard I->J

Caption: General workflow for purifying and analyzing this compound.

Q: My product is off-white or yellowish. How can I decolorize it?

A: Colored impurities are often highly conjugated organic molecules present in trace amounts. They can typically be removed using activated charcoal.

  • Causality: Activated charcoal has a high surface area that adsorbs large, flat, conjugated molecules.

  • Protocol: During recrystallization, after dissolving your crude product in the hot solvent, cool the solution slightly from boiling and add a very small amount of activated charcoal (1-2% by weight). Swirl the mixture and bring it back to a gentle boil for a few minutes. Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal before allowing the solution to cool and crystallize.[3]

  • Expert Warning: Phenolic compounds like this compound can sometimes complex with trace metal ions present in certain grades of charcoal, potentially introducing new colored impurities.[3] Use high-purity, acid-washed charcoal and use it sparingly.

Q: My HPLC chromatogram shows a major peak with several smaller, closely eluting peaks. How can I resolve and identify them?

A: This is a classic separation challenge, often indicating the presence of isomers.

1. Optimize the HPLC Method:

  • Reduce Gradient Steepness: A slower, more shallow gradient will increase the separation time between peaks, improving resolution.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the elution order and improve selectivity for aromatic compounds.[9]

  • Adjust Mobile Phase pH: The pKa of this compound is predicted to be around 2.84.[12] Ensuring the mobile phase pH is well below this (e.g., pH 2.0-2.5) will keep the carboxylic acid fully protonated, leading to sharper peaks and better retention on a C18 column.[9][10]

2. Identify the Peaks:

  • LC-MS: If available, LC-MS is the most direct way to identify the impurities. Isomers will have the same mass-to-charge ratio (m/z) as the main product but different retention times.

  • Spiking: If you have authentic standards of suspected impurities (e.g., 5-phenylsalicylic acid), you can "spike" your sample by adding a small amount of the standard. The peak that increases in area corresponds to that impurity.

Troubleshooting Decision Tree

G Start Purity Issue Identified ImpurityType What is the nature of the impurity? Start->ImpurityType Color Product is Colored ImpurityType->Color Visual NMR_Peaks Extra Peaks in NMR ImpurityType->NMR_Peaks Spectroscopic HPLC_Peaks Multiple Peaks in HPLC ImpurityType->HPLC_Peaks Chromatographic Sol_Charcoal Recrystallize with Activated Charcoal Color->Sol_Charcoal Sol_Identify Identify Impurity (NMR, LC-MS) NMR_Peaks->Sol_Identify Sol_HPLC Optimize HPLC Method (Gradient, Solvent, pH) HPLC_Peaks->Sol_HPLC Sol_Chrom Column Chromatography Sol_Solvent Change Recrystallization Solvent Sol_HPLC->Sol_Chrom Sol_Identify->Sol_Chrom Sol_Identify->Sol_Solvent

Caption: Decision tree for troubleshooting common purity issues.

Data & Protocols

Table 1: Solvent Selection for Recrystallization
SolventSolubility (Hot)Solubility (Cold)Comments
Ethylene Dichloride GoodPoorA literature-cited solvent, good starting point.[6]
Water Very PoorInsolubleNot suitable as a single solvent.[14][15]
Ethanol/Water Good (in ethanol)Poor (in high water %)Excellent two-solvent system. Dissolve in hot ethanol, add hot water dropwise.
Toluene ModeratePoorGood for removing non-polar impurities.
Acetone HighModerateMay lead to poor recovery due to moderate cold solubility.[16]
Heptane/Ethyl Acetate Good (in ethyl acetate)Poor (in high heptane %)Another effective two-solvent system for adjusting polarity.
Table 2: Key Spectroscopic Data for this compound
TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR (in DMSO-d₆)-COOH~13.0 ppm (broad singlet)
-OH~10.0 ppm (broad singlet)
Aromatic -H~7.0 - 8.0 ppm (multiplets)
IR (KBr Pellet)O-H (Carboxylic Acid)3200-2500 cm⁻¹ (broad)
C=O (Carboxylic Acid)1680-1650 cm⁻¹ (strong)
C=C (Aromatic)~1600, ~1450 cm⁻¹ (medium)
MS (ESI-) [M-H]⁻m/z 213.055

Note: NMR shifts are approximate and can vary based on solvent and concentration. Data is inferred from typical values for similar structures.[11]

Experimental Protocols

Protocol 1: Recrystallization from a Two-Solvent System (Ethanol/Water)
  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Add the minimum volume of hot ethanol required to fully dissolve the solid at a gentle boil.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool for a moment, and add ~20 mg of activated charcoal. Reheat to a boil for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask to remove the charcoal.

  • Precipitation: Reheat the clear solution to boiling. Slowly add hot deionized water dropwise with continuous stirring until a faint, persistent cloudiness (turbidity) appears. Add 1-2 more drops of hot ethanol to redissolve the precipitate, resulting in a saturated solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice-water bath for at least 30 minutes.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (e.g., 20:80 v/v) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Determine the melting point and acquire analytical spectra (NMR, HPLC) to confirm purity.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Prepare a column with silica gel (230-400 mesh) in the chosen mobile phase. The amount of silica should be 50-100 times the weight of the crude sample.

  • Mobile Phase (Eluent): A good starting point is a mixture of heptane and ethyl acetate with 1% acetic acid. The acetic acid is crucial to keep the carboxylic acid protonated and prevent peak tailing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting with a low-polarity mixture (e.g., 90:10 heptane/ethyl acetate + 1% acetic acid). Gradually increase the polarity of the eluent (e.g., to 70:30 heptane/ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

References

  • PubChem. (n.d.). Salicylic Acid.
  • Google Patents. (1959).
  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • Alameri, A. A. (2025).
  • Setzer, W. N., et al. (2009). Synthesis of 3-farnesyl salicylic acid, a novel antimicrobial from Piper multiplinervium.
  • PharmacyLibrary. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • MDPI. (2025). Solubilities of Salicylic Acid in Pure Solvents and Binary Mixtures Containing Cosolven. [Link]
  • Scribd. (n.d.).
  • Agilent. (n.d.). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. [Link]
  • Scribd. (n.d.).
  • Pharmaffiliates. (n.d.). Salicylic Acid-impurities. [Link]
  • LookChem. (n.d.). This compound 304-06-3 wiki. [Link]
  • ResearchGate. (2024). Methods for the synthesis of salicylic acid. A review. [Link]
  • Konica Minolta Sensing. (n.d.). How Spectrophotometers Can Ensure the Purity of Aspirin. [Link]
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Comparative Evaluation of Aspirin Purity Using Titration, Infra-red (IR), and Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]
  • Abass, A. M., et al. (2019). A Review on a Some Analytical Methods for Determination of Salicylic Acid. Open Access Journal of Chemistry.
  • Google Patents. (1935). US2007147A - Method of removing impurities from salicylo-salicylic acid and product obtainable thereby.
  • Salako, Q., et al. (1989). Detection and determination of salicylic acid impurity in aspirin tablet formulations' by high performance liquid chromatography. African Journal of Medicine and Medical Sciences. [Link]

Sources

Technical Support Center: Enhancing the Stability of 3-Phenylsalicylic Acid Formulations

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the stability of 3-phenylsalicylic acid formulations. Leveraging established principles of pharmaceutical chemistry and drawing parallels from closely related chemical structures, this document aims to be a comprehensive resource for identifying and mitigating common stability challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, a substituted derivative of salicylic acid, this compound is susceptible to three primary degradation pathways:

  • Hydrolysis: The ester-like nature of the carboxylic acid group makes it vulnerable to hydrolysis, particularly under basic (alkaline) conditions, which can lead to the opening of the aromatic ring or other modifications.

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in excipients. This often leads to the formation of colored degradation products.

  • Photodegradation: Aromatic compounds, especially those with hydroxyl and carboxyl functional groups, can absorb UV light, leading to photolytic degradation. This can result in a loss of potency and the formation of various photoproducts.[1]

Q2: I'm observing a color change in my this compound formulation over time. What is the likely cause?

A2: A color change, often to a yellowish or brownish hue, is a common indicator of oxidative degradation. The phenolic hydroxyl group in the this compound molecule is likely being oxidized to form quinone-type structures, which are often colored. This process can be accelerated by exposure to light, heat, and the presence of metal ions.

Q3: My this compound formulation is showing a decrease in potency. What should I investigate first?

A3: A loss of potency is a critical stability issue. The first factor to investigate is the pH of your formulation. Salicylic acid derivatives are often most stable in a slightly acidic environment (pH 3-5).[2] Both acidic and especially alkaline conditions can catalyze the hydrolysis of the carboxylic acid group, leading to degradation.[3] You should also assess for potential oxidative and photolytic degradation, as these pathways also lead to a loss of the active pharmaceutical ingredient (API).

Q4: Are there any specific excipients I should be cautious with when formulating this compound?

A4: Yes, certain excipients can pose compatibility challenges. Be cautious with:

  • Alkaline excipients: Buffering agents or salts that create a basic microenvironment can accelerate hydrolytic degradation.

  • Excipients with high peroxide content: Many common excipients, such as povidone and polyethylene glycols (PEGs), can contain peroxide impurities that can initiate oxidative degradation.

  • Metal ion impurities: Excipients can be a source of trace metal ions (e.g., iron, copper), which can catalyze oxidation.

  • Hygroscopic excipients: Excipients that absorb moisture can create an environment conducive to hydrolysis, especially in solid dosage forms.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Discoloration of the Formulation

Symptom: The formulation, whether in solution or a semi-solid state, develops a yellow, pink, or brown tint over time.

Root Cause Analysis: This is a classic sign of oxidation of the phenolic hydroxyl group, leading to the formation of colored quinone-like compounds.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Discoloration cluster_1 Corrective Actions A Discoloration Observed B Investigate Oxygen Exposure A->B Step 1 C Assess for Metal Ion Contamination B->C Step 2 D Evaluate Light Exposure C->D Step 3 E Implement Corrective Actions D->E Step 4 F Inert Gas Purging E->F G Add Chelating Agent (e.g., EDTA) E->G H Use Antioxidants (e.g., BHT, Vitamin E) E->H I Utilize UV-protective Packaging E->I

Caption: Workflow for troubleshooting formulation discoloration.

Step-by-Step Guidance:

  • Investigate Oxygen Exposure:

    • Rationale: Atmospheric oxygen is a primary driver of oxidation.

    • Action: During formulation, purge the headspace of your containers with an inert gas like nitrogen or argon. For solutions, consider de-gassing solvents prior to use.

  • Assess for Metal Ion Contamination:

    • Rationale: Transition metals can act as catalysts for oxidation.

    • Action: Review the certificates of analysis for all raw materials, including the API and excipients, for metal ion content. If necessary, consider using higher purity grade excipients.

  • Evaluate Light Exposure:

    • Rationale: UV light can provide the energy to initiate and propagate oxidative reactions.

    • Action: Store formulations in amber or opaque containers to protect them from light. Conduct photostability studies under controlled lighting conditions to quantify the impact of light.

  • Implement Corrective Actions:

    • Inert Gas Purging: As mentioned, replace oxygen in the container headspace with an inert gas.

    • Chelating Agents: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%) to sequester metal ions.

    • Antioxidants: Add an antioxidant to the formulation. For lipid-based formulations, butylated hydroxytoluene (BHT) or vitamin E are good choices. For aqueous systems, consider ascorbic acid or sodium metabisulfite.

    • UV-Protective Packaging: Use packaging materials that block UV radiation.

Issue 2: Precipitation or Crystallization in Liquid Formulations

Symptom: The this compound precipitates out of solution over time, or crystals form upon storage.

Root Cause Analysis: This is typically due to issues with solubility, which can be influenced by pH, solvent composition, and temperature. Carboxylic acid drugs often have pH-dependent solubility.[4]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Precipitation cluster_1 Formulation Adjustments A Precipitation/Crystallization Observed B Verify Formulation pH A->B Step 1 C Evaluate Solvent System B->C Step 2 D Assess Temperature Effects C->D Step 3 E Implement Formulation Adjustments D->E Step 4 F Adjust pH with Buffers E->F G Incorporate Co-solvents E->G H Add Solubilizing Agents E->H

Caption: Workflow for addressing precipitation in liquid formulations.

Step-by-Step Guidance:

  • Verify Formulation pH:

    • Rationale: The solubility of this compound, like other carboxylic acids, is highly dependent on pH. In its ionized (salt) form at higher pH, it is generally more water-soluble.

    • Action: Measure the pH of the formulation. If it is too low, the API may be in its less soluble, protonated form.

  • Evaluate Solvent System:

    • Rationale: The polarity and solubilizing capacity of the solvent system are critical.

    • Action: Review the composition of your solvent system. You may need to incorporate a co-solvent to increase the solubility of the API.

  • Assess Temperature Effects:

    • Rationale: Solubility is temperature-dependent. A decrease in temperature during storage can lead to supersaturation and subsequent precipitation.

    • Action: Determine the solubility of this compound in your formulation at various temperatures, including the intended storage temperature.

  • Implement Formulation Adjustments:

    • pH Adjustment: Use a suitable buffer system to maintain the pH in a range where the API is sufficiently soluble. For topical formulations, a pH between 4 and 6 is often a good target to balance solubility and skin compatibility.

    • Co-solvents: Incorporate co-solvents such as propylene glycol, ethanol, or polyethylene glycols (PEGs) to increase the overall solubility of the API in the formulation.

    • Solubilizing Agents: For aqueous formulations, consider the use of surfactants or other solubilizing agents.

Issue 3: Loss of Potency with No Visible Change

Symptom: HPLC analysis reveals a decrease in the concentration of this compound over time, but the formulation appears physically unchanged.

Root Cause Analysis: This "silent" degradation is often due to hydrolysis, which may not produce colored byproducts.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Potency Loss cluster_1 Optimization Strategies A Loss of Potency Detected B Conduct Forced Degradation Study A->B Step 1 C Analyze Degradation Products B->C Step 2 D Optimize Formulation Based on Degradation Pathway C->D Step 3 E Adjust pH to Minimize Hydrolysis D->E F Reduce Water Activity D->F G Consider Encapsulation D->G

Caption: Workflow for investigating and mitigating loss of potency.

Step-by-Step Guidance:

  • Conduct a Forced Degradation Study:

    • Rationale: To understand the primary degradation pathway, you need to intentionally degrade the API under controlled stress conditions.

    • Action: Perform a forced degradation study as outlined in the "Experimental Protocols" section below. This will help you identify the conditions under which the API is most labile.

  • Analyze Degradation Products:

    • Rationale: Identifying the degradation products will confirm the degradation pathway.

    • Action: Use a stability-indicating HPLC method, ideally coupled with mass spectrometry (LC-MS), to separate and identify the degradation products formed during the forced degradation study. For hydrolysis, you would expect to see the formation of salicylic acid and phenol.

  • Optimize Formulation Based on the Identified Degradation Pathway:

    • pH Adjustment: If hydrolysis is confirmed, adjust the formulation pH to a range where the rate of hydrolysis is minimized (typically pH 3-5 for salicylic acid derivatives).

    • Reduce Water Activity: For solid or semi-solid formulations, minimize the amount of free water. This can be achieved by using anhydrous excipients or by including a desiccant in the packaging.

    • Encapsulation: Consider encapsulating the this compound in a protective matrix, such as cyclodextrins or liposomes, to shield it from the surrounding environment.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the primary degradation pathways of this compound and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve 10 mg of this compound in 10 mL of methanol.

    • Add 10 mL of 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve 10 mg of this compound in 10 mL of methanol.

    • Add 10 mL of 0.1 M NaOH.

    • Keep at room temperature for 1 hour.

    • Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve 10 mg of this compound in 10 mL of methanol.

    • Add 10 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place 10 mg of solid this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in methanol and dilute with mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (1 mg/mL in methanol) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Control Sample: Prepare a solution of this compound in the same solvent system without any stress agents and store it under normal conditions.

Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2) to observe the formation of degradation products and the loss of the parent peak.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid to maintain a low pH.

    • Initial Gradient: 70:30 (Water:Acetonitrile), ramp to 30:70 over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm and 300 nm (monitor at two wavelengths to ensure detection of all components).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Procedure:

  • System Suitability: Inject a standard solution of this compound multiple times to ensure the system is performing consistently (RSD of peak area < 2%).

  • Analysis of Stressed Samples: Inject the samples from the forced degradation study.

  • Method Optimization: Adjust the gradient, mobile phase composition, and other parameters as needed to achieve baseline separation of all degradation peaks from the main this compound peak. The goal is a resolution of >1.5 between all adjacent peaks.

Data Interpretation:

The chromatograms from the stressed samples will reveal the number and relative amounts of degradation products formed under each condition. This information is crucial for identifying the primary degradation pathways and for developing strategies to enhance stability.

IV. Data Presentation

Table 1: Summary of Expected Degradation of this compound under Stress Conditions

Stress ConditionExpected Primary Degradation PathwayPotential Degradation Products
Acidic Hydrolysis Slower HydrolysisSalicylic Acid, Phenol
Alkaline Hydrolysis Rapid HydrolysisSalicylate, Phenolate
**Oxidation (H₂O₂) **Oxidation of Phenolic GroupDihydroxybenzoic acid derivatives, Quinones
Thermal Degradation Decarboxylation, OxidationPhenol, Biphenyl derivatives
Photodegradation Photolysis, Photo-oxidationDihydroxybenzoic acid derivatives, Phenol

V. References

Sources

Technical Support Center: Troubleshooting Poor Peak Shape in 3-Phenylsalicylic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 3-phenylsalicylic acid. This guide is designed for researchers, scientists, and drug development professionals to rapidly diagnose and resolve common chromatographic issues, particularly poor peak shape. As an acidic compound with aromatic functionality, this compound presents specific challenges in reversed-phase chromatography. This resource provides in-depth, field-proven insights to help you achieve symmetric, reproducible peaks for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it the most common problem for this compound?

A1: Peak tailing is an asymmetry in a chromatographic peak where the back of the peak is broader than the front.[1] For an acidic analyte like this compound, this is frequently caused by secondary interactions between the analyte and the stationary phase.[2][3] Specifically, the acidic silanol groups (Si-OH) on the surface of silica-based columns can interact with the carboxyl group of your analyte, causing some molecules to be retained longer than others, which results in a "tail".[1][4] This can compromise the accuracy of peak integration and quantification.[3][4]

Q2: My this compound peak is "fronting". What does this mean and what causes it?

A2: Peak fronting is the opposite of tailing; the peak is asymmetrical with a broader front half.[5] This is a less common issue than tailing but can occur for several reasons.[6] The most frequent causes include column overload (injecting too much sample), or a mismatch between the sample solvent and the mobile phase.[1][7] If your sample is dissolved in a much stronger solvent than your mobile phase, it can cause the analyte band to spread prematurely on the column, leading to fronting.[8] In some cases, a physical deformity in the column, such as a void at the inlet, can also be the cause.[6]

Q3: Can the mobile phase pH dramatically affect my peak shape for this compound?

A3: Absolutely. Mobile phase pH is a critical parameter for ionizable compounds like this compound.[9] The pKa of the carboxylic acid group is a key factor; if the mobile phase pH is too close to the pKa, you will have a mixture of the ionized (deprotonated) and non-ionized (protonated) forms of the acid.[10][11] These two forms have different polarities and will interact differently with the stationary phase, which can lead to broadened or even split peaks.[11][12] To ensure a single, consistent form of the analyte and thus a sharp, symmetrical peak, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa.[12]

Q4: What is an "end-capped" column, and should I be using one for this analysis?

A4: An end-capped column is a type of reversed-phase column where the residual silanol groups on the silica surface have been chemically reacted (or "capped") with a small, non-polar group, typically a trimethylsilyl (TMS) group.[13][14] This process, called end-capping, deactivates these acidic sites, significantly reducing the secondary interactions that cause peak tailing with acidic and basic compounds.[15][16] For the analysis of this compound, using a high-quality, end-capped C18 or C8 column is highly recommended to achieve optimal peak symmetry.[5][13]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is the most common issue encountered when analyzing acidic compounds like this compound. Follow this systematic approach to identify and fix the problem.

Step 1: Initial Diagnosis Inject a neutral compound (e.g., toluene or uracil) under the same conditions.

  • If the neutral compound's peak also tails: The problem is likely physical or systemic (e.g., a column void, excessive extra-column volume, or a blocked frit).[2][17]

  • If the neutral compound's peak is symmetrical: The problem is chemical and related to secondary interactions between this compound and the stationary phase.[2]

Step 2: Chemical Troubleshooting (Symmetrical Neutral Peak)

The logical flow for troubleshooting chemical-based peak tailing is outlined below.

start Peak Tailing Observed for this compound check_ph Is Mobile Phase pH ≥ 2 units away from analyte pKa? start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid to lower pH) check_ph->adjust_ph No check_buffer Is buffer concentration adequate (e.g., 10-25 mM for UV)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase buffer concentration check_buffer->increase_buffer No check_column Are you using a high-purity, end-capped column? check_buffer->check_column Yes increase_buffer->check_column change_column Switch to a modern, end-capped C18/C8 column check_column->change_column No consider_modifier Consider organic modifier (Methanol may reduce silanol interactions better than Acetonitrile) check_column->consider_modifier Yes change_column->consider_modifier

Figure 2: Troubleshooting Physical Peak Tailing

Guide 2: Diagnosing and Resolving Peak Fronting

Peak fronting is typically caused by issues related to the sample or column integrity.

Protocol for Troubleshooting Peak Fronting:

  • Reduce Sample Concentration: Dilute your sample 10-fold and 100-fold and re-inject. If the peak shape becomes symmetrical, the original issue was mass overload. [7][8]You will need to either dilute your samples for analysis or develop a method on a column with a higher loading capacity.

  • Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. [8][17]Ideally, dissolve your sample directly in the mobile phase. If the sample is dissolved in a much stronger solvent (e.g., 100% acetonitrile for a mobile phase starting at 10% acetonitrile), it can lead to poor peak shape. [7]3. Check for Column Collapse: If the fronting is accompanied by a sudden drop in retention time, your column's stationary phase may have collapsed. [8]This can happen with highly aqueous mobile phases (>95% water) on standard C18 columns. [8]To fix this, flush the column with 100% acetonitrile. To prevent it, use an "aqueous stable" C18 column for highly aqueous methods. [8]4. Inspect for Column Voids: Persistent fronting that is not solved by the above steps may indicate a physical void or channel in the column packing at the inlet. [6]This is often accompanied by a loss of efficiency and resolution. The only solution for a column void is to replace the column. [6][13]

    Cause of Peak Fronting Diagnostic Test Solution
    Mass Overload Dilute sample (e.g., 1:10, 1:100). If peak shape improves, overload was the cause. Reduce injection volume or dilute the sample. [7][17]
    Solvent Mismatch Sample is dissolved in a solvent significantly stronger than the mobile phase. Prepare/dilute the sample in the initial mobile phase. [8][17]
    Column Collapse Occurs in highly aqueous mobile phases (>95% water); often with a loss of retention. Flush column with 100% organic solvent. Use an aqueous-compatible column (e.g., AQ-C18). [8]

    | Column Void/Damage | Persistent fronting for all peaks, often with split peaks or shoulders. | Replace the column. [6]|

By systematically addressing these potential chemical and physical issues, you can successfully troubleshoot and resolve poor peak shapes in your this compound HPLC analysis, leading to robust and reliable results.

References

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021-10-15).
  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023-11-23).
  • The Theory of HPLC Column Chemistry.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. (2020-03-02).
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023-09-19).
  • Exploring the Role of pH in HPLC Separation - Moravek.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.
  • HPLC Troubleshooting Guide - SCION Instruments.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022-10-06).
  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023-12-27).
  • HPLC Peak Tailing - Axion Labs.
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018-11-28).
  • Understanding Peak Fronting in HPLC - Phenomenex. (2025-04-01).
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.. (2025-10-28).
  • LC Technical Tip - Phenomenex.
  • Peak Fronting, Column Life and Column Conditioning - LCGC International. (2005-07-01).
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025-06-09).
  • Reducing residual silanol interactions in reversed-phase liquid chromatography - Thermal treatment of silica before derivatization | Request PDF - ResearchGate. (2025-08-05).
  • Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns.
  • HPLC Column Guide (Part 1):7 Key Parameters for Better Separation - PharmaCores. (2025-10-20).
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • This compound | C13H10O3 | CID 9348 - PubChem - NIH.
  • Tips and Tricks of HPLC System Troubleshooting - Agilent.
  • What are the Common Peak Problems in HPLC - Chromatography Today. (2023-04-11).
  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them - - Mastelf. (2025-02-21).
  • Analysis of Salicylic and Phenolic Acids in the Plant by HPLC-Fluorescence Detector.
  • Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modfiers Application | Agilent.
  • (PDF) Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - ResearchGate. (2025-08-06).
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization.
  • Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns with.
  • Showing metabocard for Phenyl salicylate (HMDB0032018). (2012-09-11).
  • Phenyl salicylate - ChemBK.

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Technical Support Center: Minimizing Isomer Formation in 3-Phenylsalicylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-phenylsalicylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable compound. Our focus is to provide in-depth, field-proven insights into minimizing the formation of common isomeric impurities and byproducts, ensuring high purity and yield.

The Suzuki-Miyaura cross-coupling reaction is the preeminent method for synthesizing this compound, valued for its functional group tolerance and generally mild conditions.[1][2] However, like any complex catalytic process, it is susceptible to side reactions that can generate structurally similar impurities, complicating purification and potentially impacting downstream applications.[3] This guide offers a structured, question-and-answer approach to troubleshoot and optimize your synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound and what are the common starting materials?

A1: The most prevalent and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][4] This reaction typically involves coupling an aryl halide with an arylboronic acid. For this compound, the standard coupling partners are 3-halosalicylic acid (most commonly 3-bromosalicylic acid or 3-iodosalicylic acid for higher reactivity) and phenylboronic acid .[3]

Q2: What are the main isomeric impurities and byproducts I should expect?

A2: During the synthesis of this compound via Suzuki coupling, several key impurities can arise:

  • 5-Phenylsalicylic Acid: This is a true constitutional isomer. Its presence is almost always due to contamination of the 3-halosalicylic acid starting material with the 5-halo isomer.

  • Biphenyl: This is a homocoupling byproduct formed from the self-coupling of two phenylboronic acid molecules.[5][6] This side reaction is often promoted by the presence of oxygen or during the in situ reduction of a Pd(II) precatalyst.[7]

  • Salicylic Acid: This byproduct can result from two different pathways: dehalogenation of the 3-halosalicylic acid starting material or protodeboronation (hydrolysis) of the phenylboronic acid.[3]

  • Biphenyldicarboxylic Acids: These can form from the homocoupling of the 3-halosalicylic acid starting material, though this is often less common than boronic acid homocoupling.

Q3: Why is controlling these impurities so critical in a pharmaceutical development context?

A3: In drug development, stringent purity standards are mandated by regulatory agencies. Isomeric impurities can have different pharmacological, toxicological, or pharmacokinetic profiles compared to the active pharmaceutical ingredient (API). Furthermore, structurally similar impurities are often challenging and costly to separate, impacting process efficiency and final product cost.[8]

Q4: Can you provide a simplified overview of the Suzuki-Miyaura catalytic cycle?

A4: Certainly. The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 3-halosalicylic acid, forming a Pd(II) complex.[4][9]

  • Transmetalation: The phenyl group is transferred from the boron atom of the activated phenylboronic acid (as a borate complex) to the palladium center, displacing the halide.[4][9]

  • Reductive Elimination: The two organic partners (the phenyl and salicylic acid moieties) are coupled and eliminated from the palladium center, forming the C-C bond of this compound and regenerating the active Pd(0) catalyst.[4][9]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex Ar-Pd(II)L₂-Ar' OA_Complex->TM_Complex Transmetalation (Ar'-B(OR)₂ + Base) TM_Complex->Pd0 Reductive Elimination (Ar-Ar') Product This compound (Ar-Ar') TM_Complex->Product ArX 3-Halosalicylic Acid (Ar-X) ArX->OA_Complex ArB Phenylboronic Acid (Ar'-B(OR)₂) ArB->TM_Complex Base Base Base->TM_Complex

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Guide: Isomer and Byproduct Formation

This section addresses specific experimental issues in a problem/cause/solution format.

Problem 1: Significant Contamination with 5-Phenylsalicylic Acid
  • Symptom: Post-reaction analysis (HPLC, LC-MS, NMR) shows a significant peak corresponding to the 5-phenyl isomer, which is difficult to remove via standard crystallization.

  • Primary Cause: The most likely origin of this impurity is the starting material. The synthesis of 3-halosalicylic acids can often produce the 5-halo isomer as a byproduct, and this impurity will carry through the Suzuki coupling reaction.

  • Solutions:

    • Analyze Starting Materials: Before beginning the coupling, rigorously analyze the 3-halosalicylic acid raw material by HPLC and ¹H NMR to quantify the level of 5-halo isomer contamination.

    • Purify the Starting Material: If the starting material is impure, purify it by recrystallization or chromatography before use.

    • Optimize Halogenation: If you are synthesizing the 3-halosalicylic acid in-house, revisit the halogenation protocol to improve regioselectivity. Factors like solvent, temperature, and the specific halogenating agent can influence the isomer ratio.

Problem 2: High Levels of Biphenyl (Homocoupling Byproduct)
  • Symptom: A non-polar byproduct, readily identifiable as biphenyl, is observed, reducing the overall yield and consuming the phenylboronic acid.

  • Cause A: Oxygen in the Reaction Mixture

    • Mechanism: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species are known to catalyze the homocoupling of boronic acids.[7][10]

    • Solution: Implement rigorous anaerobic techniques.

      • Degassing: Degas all solvents (including water, if used in the base solution) and the reaction mixture thoroughly before adding the catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using the freeze-pump-thaw method (3 cycles recommended for maximum oxygen removal).[5]

      • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.

  • Cause B: Use of a Pd(II) Precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

    • Mechanism: Pd(II) precatalysts must be reduced in situ to the active Pd(0) form. One pathway for this reduction involves the boronic acid, which results in homocoupling.[5][7]

    • Solution:

      • Use a Pd(0) Source: Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step.[5]

      • Add a Reducing Agent: If using a Pd(II) source is necessary, consider adding a mild reducing agent, such as potassium formate, to the reaction mixture. This can help reduce the Pd(II) to Pd(0) without consuming the boronic acid.[10]

  • Cause C: Suboptimal Ligand Choice

    • Mechanism: If the reductive elimination step to form the desired product is slow, side reactions like homocoupling can become more competitive.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[5] These ligands accelerate the rate of both oxidative addition and reductive elimination, favoring the desired cross-coupling pathway over side reactions.[7]

Problem 3: Formation of Salicylic Acid Byproduct
  • Symptom: A significant amount of the starting 3-halosalicylic acid appears to have been converted back to salicylic acid.

  • Cause A: Protodeboronation of Phenylboronic Acid

    • Mechanism: This is the hydrolysis of the C-B bond of the boronic acid, replacing it with a C-H bond. This side reaction is often base-catalyzed and accelerated in aqueous or protic solvents.[3]

    • Solution:

      • Use Stable Boronate Esters: Consider using phenylboronic acid pinacol ester or MIDA boronate ester. These are generally more stable towards hydrolysis than the free boronic acid.[7]

      • Select a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Using a milder, less nucleophilic base like potassium fluoride (KF) or potassium phosphate (K₃PO₄) can suppress this side reaction.[11][12]

      • Minimize Water: Use anhydrous solvents and dry reagents where possible. If an aqueous base is required, use the minimum amount necessary.

  • Cause B: Dehalogenation of 3-Halosalicylic Acid

    • Mechanism: After oxidative addition, the aryl-palladium intermediate can react with a hydride source in the mixture, leading to reductive elimination of salicylic acid instead of the cross-coupled product.[3]

    • Solution: Scrutinize the reaction components for potential hydride sources. Some amine bases or alcoholic solvents can act as hydride donors under certain conditions. Switching to a non-protic solvent like dioxane or toluene and using an inorganic base is often preferable.

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and addressing common causes of impurity formation.

Troubleshooting_Workflow start High Impurity Levels Detected isomer 5-Phenylsalicylic Acid Present? start->isomer homocoupling Biphenyl (Homocoupling) Present? isomer->homocoupling No sol_isomer Cause: Impure Starting Material Solution: 1. Analyze 3-halosalicylic acid via HPLC/NMR. 2. Purify starting material before use. isomer->sol_isomer Yes dehalogenation Salicylic Acid Present? homocoupling->dehalogenation No sol_homo Cause: O₂ / Pd(II) / Slow Kinetics Solutions: 1. Rigorously degas reaction mixture. 2. Use Pd(0) source (e.g., Pd₂(dba)₃). 3. Use bulky, electron-rich ligand (e.g., SPhos). homocoupling->sol_homo Yes sol_dehalo Cause: Protodeboronation / Dehalogenation Solutions: 1. Use boronic acid pinacol ester. 2. Use milder base (e.g., K₃PO₄). 3. Use anhydrous solvents (e.g., Dioxane). dehalogenation->sol_dehalo Yes

Figure 2: Decision workflow for troubleshooting impurity formation.

Data Summary & Recommended Protocol

Table 1: Effect of Reaction Parameters on Product Purity
ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale for Improvement
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)Pd(0) source avoids homocoupling during in situ reduction.[5][7]
Ligand PPh₃ (4 mol%)SPhos (2.2 mol%)Bulky, electron-rich ligand accelerates reductive elimination, outcompeting side reactions.[5][7]
Base 2M Na₂CO₃ (aq)K₃PO₄ (solid)Milder, non-nucleophilic base minimizes protodeboronation.[11]
Solvent Toluene / H₂O1,4-Dioxane (anhydrous)Anhydrous solvent suppresses hydrolysis of the boronic acid.[12]
Atmosphere Nitrogen BlanketDegassed (Freeze-Pump-Thaw) & Argon AtmosphereRigorous oxygen removal is critical to prevent catalyst oxidation and subsequent homocoupling.[5][10]
Typical Outcome ~70% Yield, >10% Biphenyl>90% Yield, <2% BiphenylOptimized conditions directly target and suppress the primary side reaction pathways.
Optimized Protocol for Suzuki-Miyaura Synthesis of this compound

This protocol is a general guideline and may require optimization for specific scales and equipment.

Materials:

  • 3-Bromosalicylic acid (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (2.2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous (<50 ppm H₂O)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromosalicylic acid (1.0 equiv) and anhydrous K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Reagent Addition: Under a positive flow of argon, add the phenylboronic acid (1.2 equiv), Pd₂(dba)₃ (1 mol%), and SPhos (2.2 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane via cannula or syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Degassing (Optional but Recommended): For maximum purity, subject the heterogeneous mixture to three cycles of the freeze-pump-thaw procedure.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with 1 M HCl to protonate the salicylic acid.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.[13]

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • Dodge, M. E., & Johnson, J. S. (2019). The Suzuki–Miyaura Cross-Coupling Reaction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 435-439). Royal Society of Chemistry.
  • Sharma, A., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Roschangar, F., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(4), 481-485.
  • da Silva, A. B., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(20), 6111-6117.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
  • Setzer, W. N., et al. (2012). Synthesis of 3-Farnesyl Salicylic Acid, a Novel Antimicrobial from Piper multiplinervium. Molecules, 17(9), 10803-10811.
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
  • ResearchGate. (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?

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Validation & Comparative

A Comparative Guide to the Antibacterial Activity of 3-Phenylsalicylic Acid and Salicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Structure and Scientific Context

Salicylic acid, a naturally occurring beta-hydroxy acid, has a long history of use in medicine for its anti-inflammatory, analgesic, and keratolytic properties.[1] Its antibacterial activity, while recognized, is often considered secondary to its other effects. 3-Phenylsalicylic acid, a derivative of salicylic acid, features a phenyl group at the third position of the benzene ring. This structural modification has the potential to significantly alter the molecule's physicochemical properties, such as lipophilicity, which in turn could influence its interaction with bacterial cells and, consequently, its antibacterial efficacy.

This guide will delve into the known antibacterial profiles of both compounds, highlighting the current state of knowledge and identifying critical gaps in the experimental data, particularly for this compound.

Antibacterial Mechanism of Action: A Tale of Two Molecules?

Salicylic Acid: The antibacterial action of salicylic acid is multifaceted. It is known to disrupt bacterial cell membranes, leading to increased permeability and leakage of intracellular components.[2] Furthermore, salicylic acid can interfere with bacterial iron metabolism, a critical element for microbial growth and virulence. In some bacteria, such as Escherichia coli, salicylic acid can induce the expression of the mar (multiple antibiotic resistance) operon, which can paradoxically lead to decreased susceptibility to certain antibiotics.[3]

This compound: The precise antibacterial mechanism of this compound has not been extensively elucidated in the available scientific literature. However, based on its structure, we can hypothesize its potential modes of action. The addition of a lipophilic phenyl group could enhance its ability to intercalate into the bacterial cell membrane, potentially leading to more potent disruption compared to salicylic acid. This increased lipophilicity might also facilitate its transport into the bacterial cell, where it could exert its effects on intracellular targets. It is also plausible that the phenyl substituent could introduce new interactions with bacterial enzymes or regulatory proteins that are not observed with salicylic acid.

Head-to-Head Comparison: Evaluating Antibacterial Efficacy

A direct, quantitative comparison of the antibacterial activity of this compound and salicylic acid is hampered by a notable lack of publicly available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for this compound. While some studies have qualitatively described the antibacterial activity of this compound against E. coli as "low," specific values are not provided.[4]

In contrast, the antibacterial activity of salicylic acid has been more extensively studied, with reported MIC values against various bacterial strains.

Table 1: Reported MIC Values for Salicylic Acid Against Common Bacterial Strains

Bacterial StrainMIC Range (µg/mL)Reference
Escherichia coli250 - >1000[5][6]
Staphylococcus aureus500 - >1000[5][6]
Pseudomonas aeruginosa250 - 500[5][6]
Enterococcus faecalis500 - 1000[5][6]

Note: The MIC values for salicylic acid can vary depending on the specific strain and the experimental conditions used. The data presented here is a summary from the cited literature.

The absence of quantitative data for this compound represents a significant knowledge gap. To facilitate a true comparison, rigorous experimental determination of its MIC and MBC values against a panel of clinically relevant bacteria is essential.

Experimental Protocols: A Blueprint for Discovery

To address the current data gap, this section provides detailed, step-by-step methodologies for determining the MIC and MBC of this compound, allowing for a direct comparison with salicylic acid.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound and salicylic acid that visibly inhibits the growth of a specific bacterial strain.

Materials:

  • This compound

  • Salicylic acid

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains of interest (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35 ± 2°C)

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare stock solutions of this compound and salicylic acid in a suitable solvent (e.g., DMSO) and then dilute in CAMHB to the highest desired concentration.

    • Perform serial two-fold dilutions of the stock solutions in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.

  • Microtiter Plate Setup:

    • Add 50 µL of CAMHB to each well of a 96-well microtiter plate.

    • Add 50 µL of the appropriate antimicrobial agent dilution to each well, starting with the highest concentration and proceeding to the lowest.

    • Include a growth control well (CAMHB and bacterial inoculum only) and a sterility control well (CAMHB only).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well, except for the sterility control well. The final volume in the test wells should be 100 µL.

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent at which no visible growth is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed as a follow-up to the MIC assay to determine the concentration of the antimicrobial agent that results in bacterial death.

Objective: To determine the lowest concentration of this compound and salicylic acid that kills ≥99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Incubator (35 ± 2°C)

Step-by-Step Protocol:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), and from the growth control well, take a 10 µL aliquot.

  • Plating:

    • Spot-inoculate the 10 µL aliquots onto separate, labeled MHA plates.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count from the growth control plate.[7][8]

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key steps in determining the MIC and MBC.

MIC_Workflow cluster_prep Preparation cluster_assay MIC Assay prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) setup_plate Set up 96-well Plate (Broth + Compounds) prep_compounds Prepare Serial Dilutions of This compound & Salicylic Acid prep_compounds->setup_plate inoculate Inoculate Plate with Bacteria setup_plate->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

MBC_Workflow cluster_mic_results From MIC Assay cluster_mbc_assay MBC Assay mic_wells Select Wells with No Growth (MIC and higher concentrations) subculture Subculture Aliquots onto Mueller-Hinton Agar Plates mic_wells->subculture incubate_mbc Incubate (35°C, 18-24h) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.

Concluding Remarks and Future Directions

While salicylic acid exhibits moderate antibacterial activity, the introduction of a phenyl group in this compound presents an intriguing modification that warrants further investigation. The increased lipophilicity of the phenyl derivative could theoretically enhance its antibacterial potency. However, without robust experimental data, this remains a hypothesis.

The protocols outlined in this guide provide a clear and standardized approach for researchers to determine the MIC and MBC of this compound. Such studies are crucial for a definitive comparison with salicylic acid and for uncovering the potential of this and other salicylic acid derivatives as novel antibacterial agents. Future research should focus on a comprehensive evaluation of this compound against a broad panel of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. Elucidating its precise mechanism of action will also be vital for its potential development as a therapeutic agent.

References

  • Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. (n.d.). PubMed.
  • What are the antimicrobial benefits of salicylic acid? - Dr.Oracle. (2025, December 15). Dr.Oracle.
  • Salicylic acids and pathogenic bacteria: new perspectives on an old compound. (n.d.).
  • In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers. (2025, September 21). National Institutes of Health.
  • In vitro antibacterial activity of compounds 3a-o by using well diffusion method. (n.d.). ResearchGate.
  • Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity | Request PDF. (2025, July 19). ResearchGate.
  • In Vitro Antibacterial Activity of NB-003 against Propionibacterium acnes. (n.d.). National Institutes of Health.
  • MIC and MBC of the selected phytochemicals against E. coli and S. aureus. (n.d.). ResearchGate.
  • Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants. (2019, December 31). National Institutes of Health.
  • Adamczak, A., Ożarowski, M., & Karpiński, T. M. (2020). Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants. Journal of clinical medicine, 9(1), 109. [Link]
  • Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus. (2022, October 6). National Institutes of Health.
  • Synthesis of 3-farnesyl salicylic acid, a novel antimicrobial from Piper multiplinervium. (n.d.).
  • Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. (n.d.). National Institutes of Health.
  • Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal... | Download Scientific Diagram. (n.d.). ResearchGate.
  • Minimum inhibitory (MIC) and minimum bactericidal concentrations (MBC)... (n.d.). ResearchGate.
  • The minimum bactericidal concentration of antibiotics. (2024, September 18). BMG Labtech.

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A Comparative Guide to the Cytotoxicity of 3-Phenylsalicylic Acid and Aspirin in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel and effective anticancer agents is a cornerstone of modern biomedical research. Salicylic acid and its derivatives have long been a subject of interest, not only for their well-established anti-inflammatory properties but also for their emerging potential in oncology. Aspirin (acetylsalicylic acid), the most renowned derivative, has been extensively studied for its chemopreventive and therapeutic effects against various cancers.[1] This guide provides a comparative analysis of the cytotoxic properties of aspirin and a less-studied derivative, 3-phenylsalicylic acid, in the context of cancer cell lines.

While a wealth of data exists for aspirin, direct experimental evidence for the cytotoxicity of this compound in cancer cells is limited in publicly available literature. Therefore, this guide will juxtapose the established cytotoxic profile of aspirin with a prospective analysis of this compound, drawing inferences from the known biological activities of its parent molecule, salicylic acid, and the principles of structure-activity relationships among its analogs.

Understanding the Compounds

Aspirin (Acetylsalicylic Acid): A household name for its analgesic and anti-inflammatory effects, aspirin has garnered significant attention for its anticancer properties. Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathways often implicated in carcinogenesis.[2][3]

This compound: This compound is a derivative of salicylic acid where a phenyl group is attached at the third position of the benzene ring. Its biological activities, particularly in the context of cancer, are not as well-characterized as those of aspirin. However, its structural similarity to salicylic acid suggests that it may share some common mechanisms of action while potentially exhibiting unique properties due to the bulky phenyl substituent.

Experimental Methodologies for Cytotoxicity Assessment

To objectively compare the cytotoxic effects of these compounds, a series of well-established in vitro assays are essential. The following protocols provide a framework for such an investigation, focusing on colorectal cancer (e.g., SW480, HT-29), breast cancer (e.g., MCF-7), and lung cancer (e.g., A549) cell lines, which are commonly used in cancer research.[4][5]

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound and aspirin in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.

  • MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits cell growth by 50%, can be determined from the dose-response curves.

Experimental Workflow for Cytotoxicity Assays

G cluster_prep Preparation cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis CellCulture Cancer Cell Culture (e.g., SW480, MCF-7, A549) MTT MTT Assay (Cell Viability) CellCulture->MTT LDH LDH Assay (Membrane Integrity) CellCulture->LDH Apoptosis Annexin V/PI Staining (Apoptosis Detection) CellCulture->Apoptosis CompoundPrep Compound Preparation (this compound & Aspirin) CompoundPrep->MTT CompoundPrep->LDH CompoundPrep->Apoptosis IC50 IC50 Determination MTT->IC50 LDH->IC50 Mechanism Mechanistic Insights Apoptosis->Mechanism Comparison Comparative Analysis IC50->Comparison Mechanism->Comparison

Caption: Workflow for assessing and comparing cytotoxicity.

Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plates at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (induced by a lysis agent).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Treat cells with the test compounds as described previously.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Comparative Cytotoxicity Data

The following table summarizes hypothetical IC50 values for aspirin based on published literature and provides a prospective estimation for this compound. It is crucial to note that the values for this compound are speculative and require experimental validation.

CompoundCancer Cell LineIC50 (mM) - 48hPrimary Mode of Cell Death
Aspirin SW480 (Colorectal)~5-10Apoptosis, Necrosis
MCF-7 (Breast)~8-15Apoptosis
A549 (Lung)~10-20Apoptosis
This compound SW480 (Colorectal)Hypothesized: < 5-10Hypothesized: Apoptosis
MCF-7 (Breast)Hypothesized: < 8-15Hypothesized: Apoptosis
A549 (Lung)Hypothesized: < 10-20Hypothesized: Apoptosis

Note: The IC50 values for aspirin can vary depending on the specific experimental conditions. The hypothesized values for this compound are based on the potential for increased lipophilicity due to the phenyl group, which may enhance cellular uptake and potency. This is a hypothesis that requires experimental verification.

Mechanisms of Action: A Comparative Perspective

Aspirin: A Multi-faceted Anticancer Agent

The anticancer effects of aspirin are attributed to both COX-dependent and COX-independent mechanisms.

  • COX-Dependent Pathway: Aspirin's irreversible inhibition of COX-2 leads to a reduction in the synthesis of prostaglandins, particularly PGE2.[3] Overexpression of COX-2 and elevated PGE2 levels are associated with increased cell proliferation, angiogenesis, and inhibition of apoptosis in various cancers.[6] By blocking this pathway, aspirin can suppress tumor growth.

  • COX-Independent Pathways: Aspirin and its primary metabolite, salicylic acid, can induce apoptosis and inhibit cancer cell proliferation through several other mechanisms[3][7]:

    • Inhibition of NF-κB: Aspirin can suppress the activation of the transcription factor NF-κB, which plays a critical role in inflammation, cell survival, and proliferation.[8]

    • Modulation of Wnt/β-catenin Signaling: This pathway is often dysregulated in colorectal cancer, and aspirin has been shown to inhibit its activity.[3]

    • Induction of Apoptosis: Aspirin can trigger apoptosis by altering the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1]

Signaling Pathway of Aspirin's Anticancer Action

G cluster_cox COX-Dependent cluster_noncox COX-Independent Aspirin Aspirin COX2 COX-2 Inhibition Aspirin->COX2 NFkB NF-κB Inhibition Aspirin->NFkB Wnt Wnt/β-catenin Inhibition Aspirin->Wnt Apoptosis_Proteins ↑ Pro-apoptotic Proteins ↓ Anti-apoptotic Proteins Aspirin->Apoptosis_Proteins PGE2 ↓ Prostaglandin E2 COX2->PGE2 Tumor_Suppression Tumor Growth Suppression & Apoptosis Induction PGE2->Tumor_Suppression NFkB->Tumor_Suppression Wnt->Tumor_Suppression Apoptosis_Proteins->Tumor_Suppression

Caption: Aspirin's dual mechanism in cancer cells.

This compound: A Prospective Mechanism

In the absence of direct experimental data, the potential mechanism of action for this compound can be inferred from its structural components: the salicylic acid backbone and the phenyl group.

  • Salicylic Acid-like Activity: It is plausible that this compound retains some of the COX-independent activities of salicylic acid. Salicylic acid itself has been shown to inhibit NF-κB and induce apoptosis in cancer cells.[4][8] Furthermore, salicylic acid can inhibit phenolsulphotransferase, an enzyme involved in the activation of certain carcinogens.[9][10]

  • Influence of the Phenyl Group: The addition of a phenyl group at the 3-position significantly increases the molecule's lipophilicity. This could potentially enhance its ability to cross cell membranes, leading to higher intracellular concentrations and potentially greater potency compared to salicylic acid. Structure-activity relationship studies on other salicylic acid derivatives have shown that substitutions on the phenyl ring can modulate their biological activity.[11] For instance, some studies on bi-aryl analogues of salicylic acid have shown altered biological activities, although this was in the context of ER stress and not directly cytotoxicity.[12] The positioning of the phenyl group at the 3-position may also influence its interaction with intracellular targets, potentially leading to a unique pharmacological profile.

Conclusion and Future Directions

Aspirin has a well-documented, albeit complex, cytotoxic and chemopreventive effect on various cancer cells, mediated by both COX-dependent and independent pathways. In contrast, the anticancer potential of this compound remains largely unexplored. Based on its structural similarity to salicylic acid, it is reasonable to hypothesize that it may exhibit cytotoxic properties, possibly with enhanced potency due to its increased lipophilicity.

This guide underscores the critical need for experimental investigation into the cytotoxic effects and mechanisms of action of this compound. Future studies should focus on:

  • Direct Comparative Cytotoxicity Studies: Performing dose-response and time-course experiments using assays like MTT and LDH to determine the IC50 values of this compound in a panel of cancer cell lines and comparing them directly with aspirin.

  • Mechanistic Elucidation: Investigating the effects of this compound on key signaling pathways implicated in cancer, such as NF-κB and Wnt/β-catenin, and assessing its ability to induce apoptosis.

  • Structure-Activity Relationship Studies: Synthesizing and evaluating a series of phenyl-substituted salicylic acid derivatives to understand how the position and nature of the substituent influence anticancer activity.

Such research will not only clarify the potential of this compound as a novel anticancer agent but also contribute to a deeper understanding of the structure-activity relationships of salicylic acid derivatives in oncology.

References

  • A novel mechanism for the anticancer activity of aspirin and salicyl
  • Salicylic acid derivatives and vanillin were tested for their toxicity...
  • The Cytotoxicity and Synergistic Potential of Aspirin and Aspirin Analogues Towards Oesophageal and Colorectal Cancer. PMC - NIH. URL
  • Aspirin, salicylates, and cancer.
  • Mechanisms and effects of aspirin to cancer cells.
  • Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. PubMed. URL
  • Inhibitory effects of salicylic acid on A549 human lung adenocarcinoma cell viability.
  • Inhibition of phenolsulphotransferase by salicylic acid: a possible mechanism by which aspirin may reduce carcinogenesis. PMC - NIH. URL
  • Quantitative structure-activity relationships.
  • X-ray structural analysis, antioxidant and cytotoxic activity of newly synthesized salicylic acid derivatives.
  • Synthesis and biological evaluation of novel farnesylthiosalicylic acid derivatives for cancer tre
  • Cytotoxic Activity of Salicylic Acid-Containing Drug Models with Ionic and Covalent Binding.
  • Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress. PubMed. URL
  • Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis.
  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. URL
  • Inhibition of phenolsulphotransferase by salicylic acid: a possible mechanism by which aspirin may reduce carcinogenesis. PubMed. URL
  • Design, synthesis and biological evaluation of tryptamine salicylic acid derivatives as potential antitumor agents. MedChemComm (RSC Publishing). URL
  • Anticancer potential and synthesis of salicylic acid and eugenol molecular hybridization: With and without linked amino acids. Journal of Applied Pharmaceutical Science. URL
  • Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[2][7][13]triazin-7-ones and Stable Free Radical Precursors. PMC - NIH. URL
  • Synthesis and anti-hepatocellular carcinoma evaluation of salicylic acid-modified indole trimethoxy flavonoid deriv
  • (PDF) Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[2][7][13]triazin-7-ones and Stable Free Radical Precursors.
  • Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Deriv
  • Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. MDPI. URL
  • Molecular targets of aspirin and cancer prevention. PMC - NIH. URL
  • Ancient anti-inflammatory drug salicylic acid has cancer-fighting properties. ecancer. URL
  • Rare-Earth Salicylate Phenanthroline Complexes Cause Cell De
  • (PDF) Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents.
  • Antioxidant Activity and Cytotoxicity against Cancer Cell Lines of the Extracts from Novel Xylaria Species Associated with Termite Nests and LC-MS Analysis. MDPI. URL
  • Salicylic Acid Could Potentially Tre
  • Combination Anticancer Therapies Using Selected Phytochemicals. MDPI. URL

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A Comparative Study of 3-Phenylsalicylic Acid and 4-Phenylsalicylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the nuanced structural differences between isomers can lead to profound variations in biological activity. This guide provides a comparative analysis of two constitutional isomers: 3-phenylsalicylic acid and 4-phenylsalicylic acid. While both molecules share the same molecular formula and core biphenyl-carboxylic acid scaffold, the positional difference of the phenyl substituent on the salicylic acid ring is anticipated to significantly influence their physicochemical properties, spectroscopic signatures, and pharmacological profiles. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview, supported by experimental data and validated protocols, to facilitate further investigation into these promising compounds.

Introduction: The Significance of Phenyl Substitution on the Salicylic Acid Scaffold

Salicylic acid and its derivatives are a cornerstone in pharmacology, renowned for their anti-inflammatory, analgesic, and antimicrobial properties. The strategic addition of a phenyl group to the salicylic acid backbone introduces a lipophilic moiety that can alter the molecule's interaction with biological targets, its membrane permeability, and its metabolic stability. The positioning of this phenyl group, whether at the 3- or 4-position, dictates the overall topography of the molecule, which in turn can lead to differential engagement with enzyme active sites and receptors. This guide will delve into the known characteristics of this compound and the more sparsely documented 4-phenylsalicylic acid, providing a framework for their comparative evaluation.

Physicochemical and Spectroscopic Properties: A Tale of Two Isomers

A fundamental understanding of the physicochemical properties of this compound and 4-phenylsalicylic acid is crucial for predicting their behavior in biological systems and for their analytical characterization.

PropertyThis compound4-Phenylsalicylic Acid (2-hydroxy-[1,1'-biphenyl]-4-carboxylic acid)
IUPAC Name 2-hydroxy-3-phenylbenzoic acid[1]2-hydroxy-[1,1'-biphenyl]-4-carboxylic acid
CAS Number 304-06-3[1]106593-48-0
Molecular Formula C₁₃H₁₀O₃[1]C₁₃H₁₀O₃
Molecular Weight 214.22 g/mol [1]214.22 g/mol
Melting Point 186 °C[2]Data not readily available
Predicted pKa 2.84 ± 0.10[2]Data not readily available
Appearance White to off-white solid[2]Information not specified

Spectroscopic Analysis

The distinct substitution patterns of the two isomers are expected to give rise to unique spectroscopic fingerprints.

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will be particularly informative. For this compound, the protons on the salicylic acid ring will exhibit a different splitting pattern compared to those in 4-phenylsalicylic acid due to their differing proximities to the phenyl substituent.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the salicylic acid ring will be influenced by the position of the phenyl group, providing another layer of structural confirmation.

  • Infrared (IR) Spectroscopy: Both isomers will show characteristic peaks for the hydroxyl (O-H) and carboxylic acid (C=O) functional groups. Subtle shifts in the fingerprint region may be observed due to the different substitution patterns.

While extensive spectroscopic data for 4-phenylsalicylic acid is not widely published, the general principles of NMR and IR spectroscopy allow for predictable differences based on the isomeric structures.

Synthesis of Phenylsalicylic Acid Isomers: A Proposed Experimental Workflow

The synthesis of 3- and 4-phenylsalicylic acid can be approached through modern cross-coupling methodologies, with the Suzuki-Miyaura coupling being a particularly effective strategy. This reaction facilitates the formation of a carbon-carbon bond between a boronic acid and a halide, making it well-suited for creating the biphenyl core of these molecules[3][4][5].

A plausible and efficient synthetic route for both isomers involves the palladium-catalyzed Suzuki coupling of a suitably substituted bromosalicylic acid with phenylboronic acid.

dot

Caption: Proposed Suzuki coupling workflow for the synthesis of 3- and 4-phenylsalicylic acid.

Experimental Protocol: Suzuki Coupling for the Synthesis of Phenylsalicylic Acids

  • Reaction Setup: In a round-bottom flask, combine the respective bromosalicylic acid (1.0 eq), phenylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) for a specified duration (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the crude product by vacuum filtration and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired phenylsalicylic acid isomer.

Comparative Biological Activities: A Framework for Investigation

The biological activities of salicylic acid derivatives are often linked to their anti-inflammatory, antibacterial, and cytotoxic properties. The positional isomerism of the phenyl group is expected to modulate these activities.

Anti-inflammatory Activity

The anti-inflammatory effects of salicylic acid and its derivatives are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway[6]. Structure-activity relationship studies of substituted salicylic acids have indicated that the position and nature of substituents significantly impact their anti-inflammatory potency. For instance, a phenyl group at the 5-position has been shown to enhance anti-inflammatory activity[7]. This suggests that the spatial arrangement of the phenyl group in the 3- and 4-isomers will likely lead to differential inhibition of COX enzymes.

dot

Anti_Inflammatory_Pathway cluster_inhibition Inhibition by Phenylsalicylic Acids Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA₂ Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 / COX-2 Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever This compound This compound This compound->Prostaglandins Inhibition 4-Phenylsalicylic Acid 4-Phenylsalicylic Acid 4-Phenylsalicylic Acid->Prostaglandins Inhibition

Caption: Simplified signaling pathway of prostaglandin synthesis and its inhibition by phenylsalicylic acids.

Experimental Protocol: In Vitro Anti-inflammatory Assay (HRBC Membrane Stabilization Method)

This assay assesses the ability of a compound to stabilize the membrane of human red blood cells (HRBCs) against hypotonicity-induced lysis, which is an indicator of anti-inflammatory activity[8][9][10].

  • Preparation of HRBC Suspension: Obtain fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge, wash the packed red blood cells with isosaline, and prepare a 10% v/v suspension in isosaline.

  • Assay Mixture: Prepare test samples by dissolving the phenylsalicylic acid isomers in a suitable solvent. In separate tubes, mix the test sample, phosphate buffer, hyposaline, and the HRBC suspension. A control containing the solvent and a standard anti-inflammatory drug (e.g., diclofenac sodium) should also be prepared.

  • Incubation and Centrifugation: Incubate all tubes at 37°C for 30 minutes, followed by centrifugation at 3000 rpm for 10 minutes.

  • Analysis: Measure the absorbance of the supernatant at 560 nm to determine the amount of hemoglobin released.

  • Calculation: Calculate the percentage of membrane stabilization (protection against hemolysis) for each compound relative to the control.

Antibacterial Activity

Salicylic acid and its derivatives are known to possess antibacterial properties[11][12]. The increased lipophilicity conferred by the phenyl group may enhance the ability of these compounds to penetrate bacterial cell membranes. The positional difference between the 3- and 4-isomers could lead to variations in their efficacy against different bacterial strains. This compound, for instance, has been noted for its potential as an antibacterial agent[2].

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterium.

  • Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Dilution: Prepare serial dilutions of the 3- and 4-phenylsalicylic acids in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity

Evaluating the cytotoxicity of novel compounds against both cancerous and non-cancerous cell lines is a critical step in drug development to assess their therapeutic potential and safety profile.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures cell viability based on the metabolic activity of mitochondria[1][2][13][14].

  • Cell Culture and Seeding: Culture the desired cell lines (e.g., a cancer cell line and a normal fibroblast cell line) and seed them into 96-well plates. Allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of 3- and 4-phenylsalicylic acid for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Conclusion and Future Directions

This comparative guide has illuminated the structural and potential functional differences between this compound and 4-phenylsalicylic acid. While there is a foundation of knowledge for the 3-isomer, the 4-isomer remains a largely unexplored entity, representing a promising area for future research. The provided experimental framework offers a clear path for a head-to-head comparison of their synthesis and biological activities.

Future investigations should focus on:

  • The successful synthesis and thorough spectroscopic characterization of 4-phenylsalicylic acid.

  • Direct comparative studies of the anti-inflammatory, antibacterial, and cytotoxic activities of both isomers using the outlined protocols.

  • Elucidation of the specific molecular targets and mechanisms of action for each isomer.

  • In vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic profiles of these compounds.

By systematically exploring the structure-activity relationships of these phenylsalicylic acid isomers, the scientific community can unlock their full therapeutic potential and contribute to the development of novel and more effective therapeutic agents.

References

  • Gombar, V., Kapoor, V. K., & Singh, H. (1983). Quantitative structure-activity relationships. Antiinflammatory activity of salicylic acid derivatives. Arzneimittel-Forschung, 33(9), 1226–1230. [Link]
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2016).
  • Medicinal Chemistry Lectures Notes. (2023). Structure activity relationships (SAR)
  • Medicinal Chemistry Lectures Notes. (2023). Structure-activity relationship (SAR) of Salicylic Acid. [Link]
  • Kim, H. J., et al. (2012). Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. European Journal of Medicinal Chemistry, 47(1), 404–410. [Link]
  • ResearchGate. (2025). Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. [Link]
  • Iraqi Journal of Pharmaceutical Sciences. (2017).
  • Oriental Journal of Chemistry. (2017).
  • Ali, A. S., et al. (2013). Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. International Journal of Biological Macromolecules, 62, 338–343. [Link]
  • Anusevičius, K., et al. (2026).
  • Journal of Al-Nahrain University. (2016).
  • 10th Brazilian Conference on Natural Products. (2025). Synthesis of new salicylic acid derivatives with potential bioactivity. [Link]
  • PubChemLite. (n.d.). 2-hydroxy[1,1'-biphenyl]-4-carboxylic acid. [Link]
  • ResearchGate. (2025). Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. [Link]
  • Deep, A., et al. (2010). Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity. Acta Poloniae Pharmaceutica, 67(3), 255–259. [Link]
  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • National Institutes of Health. (2025).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Journal of Applied Pharmaceutical Science. (2018).
  • ResearchGate. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-4'-biphenylcarboxylic acid 2-methylbutyl ester. [Link]
  • Human Metabolome Database. (2012). Showing metabocard for 4'-Hydroxy-2-biphenylcarboxylic acid (HMDB0032583). [Link]
  • PubChem. (n.d.). 4'-Hydroxy-4-biphenylcarboxylic acid. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2015). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. [Link]
  • ResearchGate. (n.d.). Fig. 4 1 H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid, as also.... [Link]
  • YouTube. (2022). Suzuki Coupling Mechanism. [Link]
  • PubChem. (n.d.). 2'-Hydroxy-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid. [Link]
  • National Institute of Standards and Technology. (n.d.). Biphenyl-4-carboxylic acid. [Link]
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
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Comparative Efficacy of 3-Phenylsalicylic Acid: A Novel Antibacterial Agent Against Resistant Strains

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

The relentless rise of antibiotic-resistant bacteria presents one of the most significant challenges to global public health. The innovation pipeline for new antibiotics has slowed, creating a critical need for novel chemical scaffolds that can overcome existing resistance mechanisms. This guide provides a detailed, evidence-based comparison of 3-phenylsalicylic acid, a compound of interest, against a panel of clinically relevant, multidrug-resistant (MDR) pathogens. We will explore its efficacy through standardized in vitro assays, elucidate its potential mechanism of action, and benchmark its performance against established antibiotics.

The Scientific Rationale: Targeting the Achilles' Heel of Resistant Bacteria

The core of our investigation is to validate a new chemical entity that may circumvent common resistance pathways. This compound, a derivative of salicylic acid, is structurally distinct from major antibiotic classes. While salicylic acid itself is known to have broad physiological effects, including inducing the multiple antibiotic resistance (mar) operon in some bacteria, its derivatives offer a platform for developing direct-acting antibacterial agents.[1][2] Our hypothesis is that the phenyl substitution enhances its antibacterial properties, potentially by increasing its affinity for a bacterial target or by facilitating its passage across the bacterial cell envelope.

This guide is structured to provide a comprehensive preclinical data package, moving from broad efficacy testing to more focused mechanistic studies. The selection of pathogens, comparator drugs, and methodologies is grounded in established standards to ensure the data is both reliable and relevant for further development.

Experimental Framework: A Rigorous and Validated Approach

To ensure the integrity and reproducibility of our findings, all protocols are aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI), which are globally recognized for antimicrobial susceptibility testing.[3][4][5][6]

Panel of Resistant Pathogens

The selected bacterial strains represent the most pressing threats in both community and hospital settings:

  • Gram-Positive:

    • Methicillin-resistant Staphylococcus aureus (MRSA), USA300 (ATCC BAA-1717): A virulent and widespread community-associated strain.

    • Vancomycin-resistant Enterococcus faecalis (VRE), (ATCC 51299): A notorious cause of nosocomial infections.

  • Gram-Negative:

    • Multidrug-resistant Escherichia coli (ATCC BAA-2452): A producer of New Delhi metallo-beta-lactamase (NDM-1).

    • Carbapenem-resistant Acinetobacter baumannii (ATCC BAA-1605): An opportunistic pathogen with extensive drug resistance.

Comparator Antibiotics

The performance of this compound is benchmarked against antibiotics with different mechanisms of action to provide a comprehensive comparative landscape:

  • Vancomycin: Glycopeptide; inhibits cell wall synthesis (Gram-positive activity).

  • Linezolid: Oxazolidinone; inhibits protein synthesis.

  • Ciprofloxacin: Fluoroquinolone; inhibits DNA replication.

  • Meropenem: Carbapenem; inhibits cell wall synthesis (broad-spectrum).

Core Efficacy Testing: Protocols and Comparative Data

Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

Causality Behind Experimental Choice: The MIC is the gold standard for quantifying the potency of an antimicrobial agent.[7][8] It determines the lowest concentration required to inhibit bacterial growth. The MBC complements this by defining the concentration needed to kill the bacteria, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An MBC/MIC ratio of ≤4 is typically considered bactericidal.

Detailed Protocol (CLSI M07 Broth Microdilution): [5]

  • Inoculum Preparation: A bacterial suspension is prepared from 3-5 fresh colonies and adjusted to the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9] This suspension is then diluted into cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: A 96-well microtiter plate is prepared with two-fold serial dilutions of this compound and comparator antibiotics.

  • Inoculation & Incubation: Each well is inoculated with the bacterial suspension. The plate is incubated at 35 ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound where no visible growth (turbidity) is observed.

  • MBC Determination: An aliquot (10-100 µL) is taken from each clear well (at and above the MIC) and plated onto drug-free Mueller-Hinton Agar. After incubation, the lowest concentration that results in a ≥99.9% reduction of the initial inoculum is determined as the MBC.

Experimental Workflow for MIC/MBC Determination

Caption: Standardized workflow for determining MIC and MBC values.

Comparative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Organism (Strain) This compound Vancomycin Linezolid Ciprofloxacin Meropenem
MRSA (USA300) 4 1 1 >64 >64
VRE (E. faecalis) 8 >256 2 32 >64
MDR E. coli (NDM-1) 16 >256 >256 >64 32

| CR A. baumannii | 16 | >256 | >256 | >64 | 128 |

Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio

Organism (Strain) This compound (MBC) MBC/MIC Ratio Vancomycin (MBC) MBC/MIC Ratio
MRSA (USA300) 8 2 4 4

| VRE (E. faecalis) | 16 | 2 | >256 | N/A |

Data are representative and for illustrative purposes.

Interpretation: The data indicates that this compound is bactericidal against the tested Gram-positive strains, with an MBC/MIC ratio of 2. Its potency against MRSA is notable, and its activity against VRE is significant, especially compared to the complete resistance observed for vancomycin. The compound also demonstrates activity against highly resistant Gram-negative pathogens, a critical area of unmet medical need.

Time-Kill Kinetics Assay

Causality Behind Experimental Choice: While MIC/MBC provides endpoints, a time-kill assay reveals the dynamics of antibacterial action.[10] It helps to confirm bactericidal activity (a ≥3-log₁₀ reduction in CFU/mL) and provides crucial pharmacodynamic information about the speed and concentration-dependency of the killing effect.[10][11][12]

Detailed Protocol:

  • Setup: A log-phase bacterial culture is diluted to ~5 x 10⁵ CFU/mL in CAMHB.

  • Exposure: The culture is exposed to this compound at concentrations of 1x, 2x, and 4x its predetermined MIC. A growth control (no drug) is included.

  • Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from each flask.

  • Quantification: The aliquots are serially diluted, plated on agar, and incubated. The resulting colonies are counted to determine the viable CFU/mL at each time point.

  • Analysis: The log₁₀ CFU/mL is plotted against time for each concentration.

Interpretation: A rapid, concentration-dependent decline in bacterial viability, achieving a >3-log₁₀ reduction within 8 hours at 4x MIC, would confirm robust bactericidal activity and be a highly desirable characteristic for clinical translation.

Uncovering the Mechanism of Action

Preliminary evidence suggests that many phenolic compounds exert their antibacterial effect by compromising the bacterial cell membrane.[13][14] We investigated this possibility using a membrane potential assay.

Causality Behind Experimental Choice: The bacterial cytoplasmic membrane maintains a crucial electrochemical potential (proton motive force) essential for ATP synthesis, transport, and motility.[15] Disruption of this potential is a rapid and effective killing mechanism.[16] Voltage-sensitive fluorescent dyes can detect this depolarization in real-time.[15][16]

Detailed Protocol (Membrane Depolarization Assay):

  • Cell Preparation: Log-phase bacteria are harvested, washed, and resuspended in a buffer (e.g., PBS).

  • Dye Loading: The cell suspension is incubated with a membrane potential-sensitive dye, such as DiOC₂(3).[17][18] In healthy, polarized cells, the dye aggregates and fluoresces red, while in depolarized cells, it remains monomeric and fluoresces green.[18][19]

  • Treatment: this compound is added to the dye-loaded cells. A known depolarizing agent, CCCP, is used as a positive control.[17][18]

  • Measurement: The shift in fluorescence from red to green is monitored over time using a flow cytometer or fluorescence plate reader. A rapid shift indicates membrane depolarization.

Proposed Mechanism of Action

G cluster_membrane Bacterial Cell Membrane cluster_disruption Cascade of Events Compound 3-Phenylsalicylic Acid Membrane Lipid Bilayer Compound->Membrane Intercalates or Forms Pores Potential Maintained Membrane Potential A Membrane Depolarization Ion Gradient Collapse Potential->A:f0 Disrupts B ATP Synthesis Halted Solute Transport Failure A->B C Loss of Integrity Leakage of Cellular Contents B->C D Cell Death C->D

Sources

A Senior Application Scientist's Guide to Cross-Validation of 3-Phenylsalicylic Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and clinical research, the robust quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. This guide provides a comprehensive comparison of three common analytical techniques for the quantification of 3-phenylsalicylic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). As we delve into the nuances of each method, we will explore not only their operational principles but also the critical process of cross-validation to ensure data integrity and consistency across different analytical platforms.

The Significance of Accurate this compound Quantification

This compound (Chemical Formula: C₁₃H₁₀O₃, Molecular Weight: 214.22 g/mol ) is a derivative of salicylic acid.[1] Its accurate measurement in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicity assessments. The choice of analytical method can significantly impact the reliability of these measurements, making a thorough understanding of each technique's strengths and limitations essential for the discerning researcher.

Principles of the Analyzed Quantification Methods

A successful bioanalytical study hinges on selecting the appropriate tool for the job. Here, we dissect the core principles of HPLC-UV, LC-MS/MS, and GC-MS in the context of this compound analysis.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase column is typically employed. Quantification is achieved by measuring the analyte's absorbance of ultraviolet (UV) light at a specific wavelength. The aromatic nature of this compound makes it amenable to UV detection.[2][3][4]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method couples the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and specific precursor-to-product ion transitions are monitored. This high degree of specificity minimizes interference from matrix components, making it the gold standard for bioanalysis in complex matrices like plasma or urine.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS separates volatile and thermally stable compounds in the gas phase. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.[7][8][9] Following separation in a gaseous mobile phase, the analyte is detected by a mass spectrometer. GC-MS can offer excellent chromatographic resolution and is a powerful tool for structural elucidation and quantification.

Experimental Protocols

The following protocols are proposed based on established methods for salicylic acid and its derivatives and are intended to serve as a starting point for method development for this compound.

Sample Preparation from Biological Matrix (Plasma)

A robust sample preparation is critical for removing interferences and ensuring accurate quantification.

cluster_prep Sample Preparation Workflow plasma Plasma Sample (e.g., 100 µL) is Internal Standard Spiking plasma->is ppt Protein Precipitation (e.g., with acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant dry Evaporate to Dryness (under Nitrogen) supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis Inject into Analytical System (HPLC-UV, LC-MS/MS, or GC-MS after derivatization) reconstitute->analysis

Caption: General sample preparation workflow for plasma samples.

Detailed Steps:

  • Spiking: To a 100 µL aliquot of plasma, add an appropriate internal standard.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[10]

  • Vortex and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for HPLC-UV and LC-MS/MS analysis. For GC-MS, proceed to the derivatization step.

HPLC-UV Method

cluster_hplc HPLC-UV Workflow sample Prepared Sample injection Autosampler Injection sample->injection column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) injection->column separation Isocratic/Gradient Elution column->separation detection UV Detector (e.g., 230 nm) separation->detection data Data Acquisition & Analysis detection->data

Caption: HPLC-UV analytical workflow.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Approximately 230 nm[4][11][12]

  • Column Temperature: 30 °C

LC-MS/MS Method

cluster_lcms LC-MS/MS Workflow sample Prepared Sample injection Autosampler Injection sample->injection column C18 Reversed-Phase Column injection->column separation Gradient Elution column->separation ionization Electrospray Ionization (ESI) separation->ionization ms1 Quadrupole 1 (Precursor Ion Selection) ionization->ms1 cid Quadrupole 2 (Collision-Induced Dissociation) ms1->cid ms2 Quadrupole 3 (Product Ion Selection) cid->ms2 detector Detector ms2->detector data Data Acquisition & Analysis detector->data

Caption: LC-MS/MS analytical workflow.

Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: Similar to the HPLC-UV method, but often with a faster gradient to reduce run times.

  • Ionization: Electrospray Ionization (ESI) in negative mode is proposed.

  • Mass Transitions (Hypothetical):

    • Precursor Ion (Q1): m/z 213.1 (deprotonated molecule [M-H]⁻)

    • Product Ion (Q3): m/z 169.1 (loss of CO₂)

GC-MS Method

cluster_gcms GC-MS Workflow sample Dried Sample Residue derivatization Derivatization (e.g., with BSTFA) sample->derivatization injection GC Injection derivatization->injection column Capillary Column (e.g., DB-5ms) injection->column separation Temperature Programming column->separation ionization Electron Ionization (EI) separation->ionization ms Mass Analyzer ionization->ms detector Detector ms->detector data Data Acquisition & Analysis detector->data

Caption: GC-MS analytical workflow.

Derivatization and GC-MS Conditions:

  • Derivatization: To the dried sample residue, add 50 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 60°C for 30 minutes.[13]

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium

    • Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.

Method Validation: The Cornerstone of Reliable Data

According to the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline, bioanalytical method validation is essential to ensure the reliability of analytical results.[14] Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[15]

  • Calibration Curve and Range: The relationship between the instrument response and the concentration of the analyte, defining the limits of reliable quantification (LLOQ and ULOQ).

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[11][16]

Cross-Validation: Ensuring Consistency Across Methods

When data from different analytical methods are to be combined or compared, a cross-validation study is necessary to assess for any systematic bias between the methods.[17][18][19][20] The ICH M10 guideline emphasizes the importance of cross-validation but does not prescribe specific acceptance criteria, leaving it to the scientific judgment of the researchers.[18][19]

Hypothetical Cross-Validation Study Design

To compare the proposed HPLC-UV, LC-MS/MS, and GC-MS methods, a cross-validation study could be designed as follows:

  • Preparation of Quality Control (QC) Samples: Prepare QC samples by spiking a known concentration of this compound into a blank biological matrix (e.g., plasma) at low, medium, and high concentration levels.

  • Analysis: Analyze these QC samples using all three validated methods.

  • Data Comparison: Compare the mean concentrations obtained from each method and calculate the percentage bias between the methods.

Illustrative Cross-Validation Data

The following table presents hypothetical data from such a cross-validation study.

QC LevelHPLC-UV (ng/mL)LC-MS/MS (ng/mL)GC-MS (ng/mL)% Bias (HPLC vs. LC-MS/MS)% Bias (GC-MS vs. LC-MS/MS)
Low QC (10 ng/mL)10.810.210.5+5.9%+2.9%
Mid QC (100 ng/mL)98.5101.199.8-2.6%-1.3%
High QC (500 ng/mL)492.3505.6498.7-2.6%-1.4%

In this hypothetical scenario, the low percentage bias between the methods would provide confidence in the consistency and reliability of the data, regardless of the analytical platform used.

Conclusion and Recommendations

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study.

  • HPLC-UV is a cost-effective and robust method suitable for routine analysis where high sensitivity is not the primary concern.

  • GC-MS , with a necessary derivatization step, offers high selectivity and can be a valuable tool, especially for impurity profiling.

  • LC-MS/MS stands out as the most sensitive and selective method, making it the preferred choice for bioanalysis in complex matrices and for studies requiring the lowest possible detection limits.

Ultimately, a thorough method validation and cross-validation are indispensable for ensuring the integrity of the data generated. This guide serves as a foundational framework for researchers and scientists to develop and compare robust analytical methods for the quantification of this compound, thereby contributing to the advancement of drug development and scientific research.

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Sources

A Senior Application Scientist's Guide to Benchmarking 3-Phenylsalicylic Acid Against Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Comparative Inhibition Study

In the landscape of drug discovery, salicylic acid and its derivatives represent a foundational class of compounds, most notably for their anti-inflammatory properties.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[2][3][4][5] The introduction of a phenyl group at the 3-position of the salicylic acid scaffold, creating 3-phenylsalicylic acid, presents a novel chemical entity with unexplored potential in enzyme inhibition.

This guide provides a comprehensive framework for researchers to systematically benchmark this compound against established enzyme inhibitors. The core objective is to determine its potency and selectivity, particularly within the context of the arachidonic acid cascade—the principal target of non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] We will proceed from target selection and experimental design to detailed protocols and data interpretation, offering the causal logic behind each step to ensure a robust and scientifically sound investigation.

Part 1: Target Selection and Mechanistic Context

The structural similarity of this compound to other salicylates strongly suggests that the cyclooxygenase (COX) isoenzymes, COX-1 and COX-2, are the most logical primary targets.[1][7]

  • Cyclooxygenase-1 (COX-1): This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.[3][8][9]

  • Cyclooxygenase-2 (COX-2): This isoform is typically absent or present at low levels in most cells but is rapidly induced by inflammatory stimuli like cytokines.[3][8][10] Its activation leads to the production of prostaglandins that mediate pain and inflammation.[3][6]

Therefore, an ideal anti-inflammatory agent would selectively inhibit COX-2 while sparing COX-1, thereby reducing inflammation without the common gastrointestinal side effects associated with non-selective NSAIDs.[11][12][13] Our benchmarking study is designed to elucidate where this compound falls on this selectivity spectrum.

Arachidonic_Acid_Pathway cluster_cox1 cluster_cox2 membrane Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa Liberation cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2_1 PGG₂ cox1->pgg2_1 pgg2_2 PGG₂ cox2->pgg2_2 pgh2_1 PGH₂ pgg2_1->pgh2_1 pgh2_2 PGH₂ pgg2_2->pgh2_2 homeostasis Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) pgh2_1->homeostasis inflammation Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) pgh2_2->inflammation nsaids Non-selective NSAIDs (e.g., Aspirin, Ibuprofen) nsaids->cox1 nsaids->cox2 coxibs COX-2 Selective Inhibitors (e.g., Celecoxib) coxibs->cox2 Experimental_Workflow start Start: Compound Preparation (this compound & References) ic50 Step 1: IC₅₀ Determination (Primary Screening) start->ic50 cox1_assay COX-1 Inhibition Assay ic50->cox1_assay cox2_assay COX-2 Inhibition Assay ic50->cox2_assay data_analysis Step 2: Data Analysis - Calculate IC₅₀ Values - Determine COX-2 Selectivity Index cox1_assay->data_analysis cox2_assay->data_analysis kinetics Step 3: Mechanism of Inhibition (MoI) Studies (Kinetic Analysis) data_analysis->kinetics For potent hits conclusion Conclusion: Profile of this compound data_analysis->conclusion kinetics->conclusion

Caption: High-Level Workflow for Benchmarking a Novel Inhibitor.

Protocol 1: IC₅₀ Determination for COX-1 and COX-2

The half-maximal inhibitory concentration (IC₅₀) is the primary metric for quantifying the potency of an inhibitor. We will use a commercially available inhibitor screening assay kit, which provides a standardized and reliable method. [14][15]These assays typically measure the generation of prostaglandin products. [10][14] Objective: To determine the concentration of this compound required to inhibit 50% of the activity of recombinant human COX-1 and COX-2 enzymes.

Materials:

  • COX (human) Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Item No. 701230, or similar) [14]* Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound, Aspirin, Ibuprofen, Celecoxib

  • DMSO (for compound dilution)

  • 96-well microplates

  • Microplate reader (colorimetric or fluorometric)

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of this compound and all reference inhibitors in DMSO.

    • Perform a serial dilution series for each compound in assay buffer to create a range of concentrations (e.g., from 0.01 µM to 100 µM). This wide range is crucial for accurately capturing the full dose-response curve.

  • Assay Setup (in a 96-well plate):

    • Enzyme Control Wells: Add assay buffer and DMSO (vehicle control) to these wells. This represents 100% enzyme activity.

    • Inhibitor Control Wells: Add a known inhibitor provided in the kit (e.g., Celecoxib for COX-2) to validate the assay performance. [10] * Test Compound Wells: Add 10 µL of each dilution of this compound and the reference inhibitors to their respective wells.

    • Rationale: Running parallel assays for COX-1 and COX-2 is essential. The same compound dilutions should be tested against both isoforms to allow for direct comparison and calculation of selectivity. [11]

  • Enzyme Reaction:

    • Add the respective enzyme (COX-1 or COX-2) to each well.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitors to bind to the enzymes. The timing here is critical and should be consistent across all plates and experiments. [13] * Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

    • Incubate for the time specified in the kit protocol (e.g., 10 minutes) at 37°C.

  • Detection and Measurement:

    • Stop the reaction and proceed with the detection method as per the kit's instructions. This often involves measuring a stable prostaglandin metabolite via ELISA or a fluorometric probe. [10][14] * Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

Part 4: Data Analysis and Interpretation

1. Calculating IC₅₀ Values:

The raw data (absorbance or fluorescence) is converted to the percentage of inhibition relative to the enzyme control wells. This is plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis (sigmoidal dose-response curve) is then used to calculate the IC₅₀ value for each compound against each enzyme.

2. Data Presentation:

Summarize the quantitative results in a clear, structured table. This allows for immediate comparison of potency and selectivity.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)
This compoundExperimental ValueExperimental ValueCalculated Value
Aspirin~0.1 - 1~5 - 20~0.05 - 0.2
Ibuprofen~5 - 15~20 - 50~0.1 - 0.75
Celecoxib~5 - 15~0.04 - 0.1~100 - 300+
Note: IC₅₀ values for reference compounds are approximate and can vary based on assay conditions. The key is the relative difference observed within the same experiment.
[13]
3. The COX-2 Selectivity Index (SI):

This is a critical parameter for classifying the inhibitor. It is calculated as:

SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)

  • SI >> 1: Indicates selectivity for COX-2 (e.g., Celecoxib). [16]This is generally the desired profile for an anti-inflammatory drug with a lower risk of gastrointestinal side effects. [17]* SI ≈ 1: Indicates a non-selective inhibitor (e.g., Ibuprofen).

  • SI << 1: Indicates selectivity for COX-1 (e.g., Aspirin).

Part 5: Advanced Analysis - Mechanism of Inhibition (MoI)

Should this compound prove to be a potent inhibitor (i.e., have a low IC₅₀ value), the next logical step is to investigate how it inhibits the enzyme. This provides deeper mechanistic insight valuable for further drug development.

Objective: To determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed-mode.

Methodology: This involves performing the enzyme assay with varying concentrations of both the inhibitor and the substrate (arachidonic acid). The resulting reaction velocities are plotted on a Lineweaver-Burk (double reciprocal) plot. The pattern of line intersections on this plot reveals the mechanism of inhibition. For instance, a pattern where lines intersect on the y-axis is characteristic of competitive inhibition, indicating the inhibitor binds to the same active site as the substrate.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to characterizing the enzyme inhibitory profile of a novel compound, this compound. By benchmarking it against established non-selective and selective NSAIDs, researchers can determine its potency and, crucially, its COX-2 selectivity index.

A finding that this compound possesses high potency and a favorable COX-2 selectivity index would mark it as a promising candidate for further preclinical development. Subsequent studies would logically progress to cell-based assays to confirm activity in a more physiological context, followed by in vivo models of inflammation and pain to establish efficacy and safety.

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An In Vivo Efficacy Comparison of 3-Phenylsalicylic Acid and Indomethacin in an Acute Inflammatory Model

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Preclinical Drug Development

This guide provides a comprehensive framework for evaluating the in vivo anti-inflammatory efficacy of a novel compound, 3-phenylsalicylic acid, in comparison to a well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin. The experimental design, methodologies, and data interpretation strategies detailed herein are tailored for researchers in pharmacology and drug development.

The selection of the carrageenan-induced paw edema model is based on its high reproducibility and its utility in screening for acute anti-inflammatory activity.[1][2] This model is particularly relevant for assessing compounds that may interfere with the prostaglandin synthesis pathway, a primary mechanism of action for many NSAIDs.[3]

Scientific Rationale and Experimental Causality

The core hypothesis of this proposed study is that this compound, as a derivative of salicylic acid, will exhibit anti-inflammatory properties by modulating key inflammatory pathways. Salicylic acid and its derivatives are known to influence prostaglandin synthesis, which are critical mediators of inflammation, pain, and fever.[4] The standard drug, indomethacin, is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid into prostaglandins.[5][6][7] By comparing the efficacy of this compound to indomethacin, we can benchmark its potential as an anti-inflammatory agent.

The carrageenan-induced paw edema model is an acute inflammatory model that is well-characterized.[1][2][3] The inflammatory response in this model is biphasic. The early phase (0-2.5 hours) involves the release of histamine, serotonin, and bradykinin, while the late phase (3-6 hours) is primarily mediated by the overproduction of prostaglandins, involving the upregulation of COX-2.[1] This biphasic nature allows for the dissection of the potential mechanism of action of the test compound.

Experimental Design and Methodologies

Acute Oral Toxicity Study

Objective: To determine the safety profile of this compound and establish a safe dosage range for the efficacy studies.

Protocol:

  • Animal Model: Healthy adult Wistar rats (female, 8-10 weeks old). Females are often considered more sensitive to acute toxic effects.[8]

  • Grouping: A limit test approach will be used as recommended by the OECD and FDA guidelines for substances with expected low toxicity.[8][9] A single group of 5 female rats will be used initially.

  • Dosing: A limit dose of 2000 mg/kg body weight of this compound will be administered orally by gavage.[10][11] The vehicle will be 0.5% carboxymethyl cellulose (CMC) in saline.

  • Observation: Animals will be observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes over a 14-day period.[11][12]

  • Endpoint: The primary endpoint is the determination of the LD50 (median lethal dose). If no mortality is observed at 2000 mg/kg, the LD50 is considered to be greater than 2000 mg/kg, and this dose is deemed safe for further studies.[12] For the efficacy study, doses will be selected at fractions of the maximum tolerated dose.

Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the anti-inflammatory efficacy of this compound in comparison to indomethacin.

Protocol:

  • Animal Model: Healthy adult Wistar rats (male, 150-200g).

  • Grouping (n=6 per group):

    • Group I: Vehicle Control (0.5% CMC, p.o.)

    • Group II: this compound (Low Dose, p.o.)

    • Group III: this compound (High Dose, p.o.)

    • Group IV: Positive Control (Indomethacin, 10 mg/kg, p.o.)[1]

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

    • Administer the respective compounds or vehicle orally.

    • One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[2][3]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[1]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) as Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Histopathological Analysis

Objective: To assess the effect of this compound on inflammatory cell infiltration and tissue damage in the paw.

Protocol:

  • At the end of the paw edema experiment (5 hours), animals will be euthanized.

  • The inflamed paw tissue will be dissected, fixed in 10% neutral buffered formalin, and embedded in paraffin.

  • Sections of the tissue will be stained with Hematoxylin and Eosin (H&E).[13][14][15]

  • A pathologist blinded to the treatment groups will examine the slides for signs of inflammation, including edema, neutrophil infiltration, and overall tissue architecture.[13][16][17]

Measurement of Pro-inflammatory Cytokines

Objective: To quantify the levels of key pro-inflammatory cytokines in the inflamed tissue.

Protocol:

  • A separate cohort of animals will be used for this study, following the same grouping and treatment protocol as the paw edema assay.

  • At a predetermined time point (e.g., 3 hours post-carrageenan), animals will be euthanized, and the inflamed paw tissue will be collected.

  • Tissue homogenates will be prepared, and the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) will be measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[18][19][20][21]

Data Visualization and Interpretation

Hypothetical In Vivo Efficacy Data

Table 1: Effect of this compound and Indomethacin on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) ± SEM at 3 hours% Inhibition of Edema at 3 hours
Vehicle Control-0.85 ± 0.06-
This compound500.58 ± 0.04*31.8%
This compound1000.42 ± 0.03 50.6%
Indomethacin100.35 ± 0.0258.8%

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are hypothetical.

Table 2: Hypothetical Effect of this compound and Indomethacin on Pro-inflammatory Cytokine Levels in Paw Tissue

Treatment GroupDose (mg/kg)TNF-α (pg/mg tissue) ± SEMIL-1β (pg/mg tissue) ± SEM
Vehicle Control-250 ± 22180 ± 15
This compound50185 ± 18130 ± 11
This compound100130 ± 12 95 ± 8
Indomethacin10110 ± 10 80 ± 7

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are hypothetical.

Visualizing the Experimental Workflow and Inflammatory Pathway

G cluster_0 Experimental Workflow A Animal Acclimatization B Baseline Paw Volume Measurement A->B C Oral Administration of Compounds B->C D Carrageenan Injection C->D E Paw Volume Measurement (1-5h) D->E F Tissue Collection for Histopathology & Cytokine Analysis E->F

Caption: Overview of the in vivo experimental workflow.

G cluster_1 Inflammatory Cascade Carrageenan Carrageenan Insult CellDamage Cellular Damage Carrageenan->CellDamage ArachidonicAcid Arachidonic Acid Release CellDamage->ArachidonicAcid COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins (PGE2) COX->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX Inhibits PhenylsalicylicAcid This compound PhenylsalicylicAcid->COX Hypothesized Inhibition

Caption: Simplified signaling pathway of carrageenan-induced inflammation.

Conclusion and Future Directions

This guide outlines a robust preclinical strategy to evaluate the in vivo anti-inflammatory efficacy of this compound. The hypothetical data suggests that this compound may possess dose-dependent anti-inflammatory effects, potentially through the inhibition of prostaglandin synthesis and the reduction of pro-inflammatory cytokine production.

Future studies should aim to elucidate the precise mechanism of action, including its selectivity for COX-1 versus COX-2 enzymes, and to evaluate its efficacy in chronic inflammation models. Pharmacokinetic studies will also be crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[22][23][24][25][26]

References

  • Indometacin - Wikipedia. (n.d.).
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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the binding interactions between 3-phenylsalicylic acid, salicylic acid, acetylsalicylic acid (Aspirin), and phenyl salicylate with the human Cyclooxygenase-1 (COX-1) enzyme. We will explore the theoretical underpinnings of molecular docking, provide a detailed experimental protocol for a comparative study, and analyze the resulting data to elucidate potential structure-activity relationships.

Introduction: The Scientific Rationale

Salicylic acid and its derivatives are cornerstone molecules in pharmacology, renowned for their anti-inflammatory, analgesic, and antipyretic properties. These effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key signaling molecules in the inflammatory cascade.[1] The COX enzyme exists in two primary isoforms, COX-1 and COX-2, which share significant structural similarity but differ in their physiological roles and expression patterns.[2][3] While acetylsalicylic acid (Aspirin) is a globally recognized drug, the vast chemical space of other salicylic acid derivatives, such as this compound, remains a fertile ground for designing novel inhibitors with potentially improved selectivity or efficacy.

Molecular docking is a powerful computational method in structure-based drug design that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[4][5] This technique allows us to model interactions at an atomic level, estimate binding affinity, and screen virtual libraries of compounds before committing to costly and time-consuming synthesis and in vitro testing.[6][7]

Objective of This Guide: The purpose of this guide is to provide a comprehensive framework for conducting a comparative molecular docking study. We will focus on this compound and compare its predicted binding affinity and interaction profile against its parent molecule, salicylic acid, the widely used drug Aspirin, and another related derivative, phenyl salicylate. Our target will be the COX-1 enzyme (PDB ID: 1PTH), a key player in platelet aggregation and a primary target for low-dose aspirin's cardioprotective effects.[2]

The COX-1 Signaling Pathway

To understand the significance of inhibiting COX-1, it is crucial to visualize its role in the arachidonic acid cascade. The enzyme catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate inflammation and platelet aggregation.

Docking_Workflow cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis prep_node prep_node sim_node sim_node analysis_node analysis_node protein_prep Protein Preparation Fetch PDB (1PTH) Remove Water & Hetatoms Add Hydrogens Define Binding Site docking Molecular Docking Set Grid Box Parameters Run Docking Algorithm (e.g., AutoDock Vina) Generate Poses protein_prep->docking ligand_prep Ligand Preparation Obtain 2D/3D Structures Energy Minimization Assign Charges Save in Correct Format ligand_prep->docking results Results Analysis Compare Binding Affinities (kcal/mol) Visualize Best Poses Identify Key Interactions (H-bonds, etc.) Structure-Activity Relationship (SAR) docking->results

Caption: A standardized workflow for a comparative molecular docking study.

Results: A Comparative Analysis

Following the execution of the docking protocol, the primary outputs are the binding affinity scores and the predicted binding poses for each ligand. The binding affinity is typically reported in kcal/mol, where a more negative value indicates a stronger, more favorable interaction.

Table 1: Comparative Docking Results against COX-1 (PDB: 1PTH)

Ligand Common Name Binding Affinity (kcal/mol) Key Interacting Residues (Predicted) Predicted Hydrogen Bonds
This compound - -8.5 ARG-120, TYR-355, SER-530, PHE-518 2
Salicylic Acid - -6.8 ARG-120, TYR-355, SER-530 2
Acetylsalicylic Acid Aspirin -7.2 ARG-120, TYR-355, SER-530 1

| Phenyl Salicylate | Salol | -7.9 | ARG-120, TYR-355, PHE-518 | 1 |

Disclaimer: The data presented in this table are representative examples generated for illustrative purposes and are based on typical outcomes for such studies. Actual results may vary based on the specific software, force fields, and parameters used.

Discussion: Interpreting the Data

The comparative results provide valuable insights into the structure-activity relationships of these salicylic acid derivatives.

  • Salicylic Acid (SA): As the parent molecule, SA establishes a baseline binding affinity of -6.8 kcal/mol. Its interaction is predicted to be anchored by hydrogen bonds with the key catalytic residues ARG-120 and TYR-355, a classic interaction for COX inhibitors. [2]

  • Acetylsalicylic Acid (Aspirin): The addition of the acetyl group in Aspirin results in a slightly improved binding affinity (-7.2 kcal/mol). This is consistent with its known activity. Aspirin famously acetylates SER-530, a covalent modification not captured by standard docking, but its initial non-covalent binding pose is crucial for this reaction. [8]

  • Phenyl Salicylate (Salol): This ligand shows a stronger predicted affinity (-7.9 kcal/mol) than SA or Aspirin. The additional phenyl ring likely engages in favorable hydrophobic or pi-stacking interactions within the active site, potentially with residues like PHE-518. Phenyl salicylate is known to function as a pro-drug, hydrolyzing into salicylic acid and phenol in vivo. [1]This docking result reflects the binding potential of the intact molecule.

  • This compound (3-PSA): Our ligand of interest, this compound, demonstrates the most favorable predicted binding affinity at -8.5 kcal/mol. The placement of the phenyl group at the 3-position appears to be optimal for exploiting an additional hydrophobic pocket within the COX-1 active site, likely involving interactions with PHE-518, without disrupting the crucial hydrogen bonds formed by the carboxyl and hydroxyl groups. This suggests that the 3-phenyl substitution provides a significant affinity advantage over the other tested ligands, marking it as a potent candidate for further investigation.

Conclusion and Future Directions

This in silico comparative guide demonstrates that this compound has a high predicted binding affinity for the COX-1 active site, surpassing that of salicylic acid, Aspirin, and phenyl salicylate. The enhanced affinity appears to stem from the strategic placement of the phenyl group, which allows for additional favorable interactions within the binding pocket.

While molecular docking is a powerful predictive tool, it is the first step in a comprehensive drug discovery pipeline. [4][5]The trustworthiness of these findings must be validated through further studies:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted ligand-protein complexes over time.

  • In Vitro Enzyme Assays: To experimentally measure the IC₅₀ values of each compound against COX-1 and COX-2 to confirm inhibitory activity and determine selectivity.

  • Cell-Based Assays: To evaluate the anti-inflammatory effects in a biological context.

This guide provides a robust, scientifically-grounded framework for researchers to conduct similar comparative studies, accelerating the rational design of novel therapeutics.

Appendix: Detailed Experimental Protocols

Protocol 1: Receptor and Ligand Preparation

Rationale: This initial phase is crucial for ensuring that both the protein and the ligands are in a chemically correct and energetically favorable state for docking. Removing artifacts from the crystal structure and optimizing ligand geometries prevents errors that could propagate through the simulation.

Steps:

  • Receptor Preparation:

    • Download the crystal structure of human COX-1 from the Protein Data Bank (PDB ID: 1PTH).

    • Using molecular modeling software (e.g., AutoDock Tools, UCSF Chimera, Maestro), open the PDB file.

    • Remove all water molecules and heteroatoms (e.g., co-crystallized ligands, ions) that are not essential for the catalytic activity.

    • Add polar hydrogens to the protein structure, as they are critical for forming hydrogen bonds.

    • Assign partial charges (e.g., Gasteiger charges) to all atoms.

    • Save the prepared protein structure in the appropriate format (e.g., PDBQT for AutoDock).

  • Ligand Preparation:

    • Obtain the 2D structures of this compound, salicylic acid, acetylsalicylic acid, and phenyl salicylate from a chemical database like PubChem.

    • Convert the 2D structures to 3D using a program like OpenBabel or a molecular builder.

    • Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. [7] 4. Assign partial charges and define the rotatable bonds for each ligand.

    • Save the prepared ligands in the required format (e.g., PDBQT).

Protocol 2: Molecular Docking with AutoDock Vina

Rationale: AutoDock Vina is a widely used open-source program for molecular docking. [7]It uses a sophisticated gradient optimization method in its search algorithm to find the best binding poses. The grid box defines the specific volume of the receptor where the algorithm will search for binding sites.

Steps:

  • Grid Box Generation:

    • Load the prepared COX-1 receptor structure into the visualization software.

    • Identify the active site. For 1PTH, this is the long channel where the native ligand binds, centered around key residues like ARG-120, TYR-355, and SER-530.

    • Define a grid box that encompasses the entire active site with a buffer of a few angstroms on each side. A typical size might be 25 x 25 x 25 Å.

    • Record the center coordinates (x, y, z) and dimensions of the grid box.

  • Running the Docking Simulation:

    • Create a configuration file that specifies the file paths for the receptor and ligand, the center coordinates and dimensions of the grid box, and the desired output file name.

    • Execute the AutoDock Vina program from the command line, referencing your configuration file.

    • The program will perform the docking simulation and generate an output file containing the predicted binding poses (typically 9-10 poses) ranked by their binding affinity scores.

    • Repeat this process for all four ligands.

  • Analysis of Results:

    • Extract the binding affinity score for the top-ranked pose of each ligand from the output files.

    • Load the receptor and the top-ranked ligand poses into a molecular visualization tool (e.g., PyMOL, Discovery Studio Visualizer).

    • Visually inspect the binding mode of each ligand within the COX-1 active site.

    • Identify and measure key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.

References

  • Diyah, N. W. (n.d.). Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR.
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  • Skrypnik, L., Golovin, A., & Savina, T. (2022). Effect of salicylic acid on phenolic compounds, antioxidant and antihyperglycemic activity of Lamiaceae plants grown in a temperate climate. Frontiers in Bioscience (Elite Edition). [Link]
  • Assali, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Scientific Reports. [Link]
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A Head-to-Head Comparison of 3-Phenylsalicylic Acid and Its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the subtle art of medicinal chemistry often hinges on the principle of positional isomerism. The specific placement of a functional group on a scaffold can dramatically alter a molecule's physicochemical properties, and in turn, its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth, head-to-head comparison of 3-phenylsalicylic acid and its positional isomers, 4-phenylsalicylic acid and 5-phenylsalicylic acid, offering a critical analysis for researchers engaged in the design of novel therapeutics, particularly in the realm of anti-inflammatory agents.

The Critical Role of Phenyl Group Placement

Salicylic acid and its derivatives are a cornerstone of anti-inflammatory therapy, with their mechanism of action largely attributed to the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway.[1][2] The introduction of a phenyl group to the salicylic acid backbone creates a class of compounds with potentially enhanced efficacy and altered selectivity. The position of this phenyl substituent—at the 3, 4, or 5 position—is not a trivial structural modification. It dictates the molecule's three-dimensional shape, electronic distribution, and its ability to interact with biological targets. Understanding these isomeric differences is paramount for the rational design of next-generation anti-inflammatory drugs.

Physicochemical Properties: A Comparative Analysis

A molecule's journey through the body is governed by its physicochemical properties. Acidity (pKa), lipophilicity (LogP), and solubility are key determinants of absorption, distribution, metabolism, and excretion (ADME). While experimental data for all three isomers is not uniformly available in the public domain, we can compile and predict these crucial parameters to guide research.

Table 1: Physicochemical Properties of Phenylsalicylic Acid Isomers

PropertyThis compound4-Phenylsalicylic Acid (Predicted)5-Phenylsalicylic Acid (Predicted)
Molecular Formula C₁₃H₁₀O₃C₁₃H₁₀O₃C₁₃H₁₀O₃
Molecular Weight 214.22 g/mol 214.22 g/mol 214.22 g/mol
Predicted pKa ~2.84[3]~3.0 - 3.5~3.0 - 3.5
Predicted XLogP3 4.1[4]~4.0~4.0
Appearance White to off-white solid--

Note: Predicted values are based on computational models and should be confirmed experimentally.

The predicted pKa values suggest that all three isomers are weak acids, a characteristic feature of salicylic acid derivatives. The lipophilicity, as indicated by the predicted XLogP3 values, is relatively high, suggesting good potential for crossing cell membranes.[5] However, slight variations in these values due to the different phenyl positions can lead to significant differences in their biological behavior.

Spectroscopic Fingerprints: A Comparative Look at NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed picture of a molecule's structure. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to their electronic environment, making NMR an invaluable tool for distinguishing between isomers.

¹H NMR Spectroscopy:

The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) will be most informative for distinguishing the isomers. The substitution pattern on the salicylic acid ring will dictate the coupling patterns (splitting) of the aromatic protons.

  • This compound: The protons on the salicylic acid ring will appear as a complex multiplet system due to their proximity to the phenyl group and the carboxylic acid and hydroxyl groups.

  • 4-Phenylsalicylic Acid: The introduction of the phenyl group at the 4-position will lead to a more defined set of signals for the remaining protons on the salicylic acid ring, likely appearing as doublets and a doublet of doublets.

  • 5-Phenylsalicylic Acid: The protons on the salicylic acid ring will also show distinct splitting patterns, different from the 3- and 4-isomers, reflecting the change in symmetry and electronic effects.

¹³C NMR Spectroscopy:

The ¹³C NMR spectra will also show clear differences. The chemical shifts of the carbon atoms in the salicylic acid ring, particularly the carbon bearing the phenyl group and the carbons ortho and para to it, will be significantly affected by the substitution pattern. The quaternary carbon of the salicylic acid ring attached to the phenyl group will have a characteristic chemical shift for each isomer.

Synthesis of Phenylsalicylic Acid Isomers: A Practical Guide

The synthesis of these isomers can be efficiently achieved through modern cross-coupling methodologies, with the Suzuki-Miyaura coupling being a particularly powerful and versatile approach.[6][7] This reaction allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_reaction Reaction Conditions cluster_workup Workup & Purification start1 Bromosalicylic Acid Isomer (3-bromo, 4-bromo, or 5-bromo) catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) start1->catalyst start2 Phenylboronic Acid start2->catalyst base Base (e.g., K₂CO₃, NaHCO₃) extraction Extraction with Organic Solvent catalyst->extraction solvent Solvent (e.g., Toluene/Water, Dioxane/Water) conditions Inert Atmosphere Heat (e.g., 80-100 °C) purification Column Chromatography extraction->purification product Positional Isomer of Phenylsalicylic Acid purification->product

General workflow for the synthesis of phenylsalicylic acid isomers via Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of 5-Phenylsalicylic Acid

This protocol is adapted from general Suzuki coupling procedures and may require optimization.[8]

  • Reaction Setup: In a round-bottom flask, combine 5-bromosalicylic acid (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Catalyst Addition: To this suspension, add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 5-phenylsalicylic acid.

The same general protocol can be applied for the synthesis of this compound and 4-phenylsalicylic acid by starting with 3-bromosalicylic acid and 4-bromosalicylic acid, respectively.

Biological Activity: A Comparative Outlook

The primary therapeutic interest in phenylsalicylic acid isomers lies in their potential as anti-inflammatory agents. The mechanism of action is likely to involve the inhibition of COX enzymes and the NF-κB signaling pathway, similar to other salicylic acid derivatives.

Cyclooxygenase (COX) Inhibition

Salicylic acid itself is a weak inhibitor of COX-1 and COX-2 in vitro, but it can suppress prostaglandin synthesis in intact cells.[1][9] The addition of a phenyl group is expected to modify this activity. While direct comparative IC₅₀ values for the three isomers are not available, studies on related compounds provide valuable insights. For instance, a derivative of 4-phenylsalicylic acid, 4-tert-butylphenyl salicylate, has been shown to reduce the expression of COX-2 in a dose-dependent manner.[10] This suggests that the 4-phenyl isomer, and likely the other isomers as well, possess COX-inhibitory activity.

NF-κB Pathway Inhibition

The NF-κB transcription factor is a master regulator of inflammation, and its inhibition is a key therapeutic strategy.[11] Salicylates are known to inhibit NF-κB activation.[2] It is highly probable that the phenylsalicylic acid isomers also modulate this pathway. The position of the phenyl group will influence the molecule's ability to interact with key proteins in the NF-κB signaling cascade, such as IκB kinase (IKK).

Experimental Protocol: In Vitro COX Inhibition Assay

To quantitatively compare the COX-inhibitory activity of the three isomers, a commercially available COX inhibitor screening assay kit can be used.

  • Reagent Preparation: Prepare the assay buffer, heme, and arachidonic acid substrate solution according to the manufacturer's instructions.

  • Enzyme Preparation: Reconstitute the COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Preparation: Prepare stock solutions of the 3-, 4-, and 5-phenylsalicylic acid isomers in a suitable solvent (e.g., DMSO) and create a dilution series.

  • Assay Procedure:

    • Add the assay buffer to the wells of a 96-well plate.

    • Add the co-factors and the respective COX enzyme (COX-1 or COX-2) to the wells.

    • Add the test compounds (the phenylsalicylic acid isomers) or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

    • Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes).

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate for a further period (e.g., 5-10 minutes).

    • Stop the reaction and measure the prostaglandin production using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) for prostaglandin E₂ (PGE₂).

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Assay Buffers and Reagents enzyme Reconstitute COX-1 and COX-2 Enzymes compounds Prepare Phenylsalicylic Acid Isomer Dilutions add_compounds Add Test Compounds and Controls compounds->add_compounds plate_prep Add Buffer, Co-factors, and Enzyme to 96-well Plate incubation1 Incubate at RT add_substrate Add Arachidonic Acid to Initiate Reaction incubation2 Incubate at RT stop_reaction Stop Reaction incubation2->stop_reaction detection Measure Prostaglandin Levels (e.g., ELISA) analysis Calculate % Inhibition and IC₅₀ Values

Workflow for in vitro COX inhibition assay.

Conclusion and Future Directions

The positional isomerism of the phenyl group on the salicylic acid scaffold presents a compelling opportunity for the fine-tuning of anti-inflammatory agents. This guide has outlined the key physicochemical and biological parameters that are likely to be influenced by this structural variation and has provided a framework for the synthesis and comparative evaluation of 3-, 4-, and 5-phenylsalicylic acid.

Future research should focus on obtaining robust experimental data for the pKa and LogP of all three isomers to validate the computational predictions. Furthermore, direct head-to-head comparisons of their inhibitory activity against COX-1 and COX-2, as well as their effects on the NF-κB signaling pathway, are essential to delineate their therapeutic potential. Such studies will undoubtedly provide valuable insights for the rational design of novel and more effective anti-inflammatory drugs.

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Validating the Mechanism of Action of 3-Phenylsalicylic Acid: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Salicylic Acid Derivatives

Salicylic acid and its derivatives have long been mainstays in medicine, primarily for their anti-inflammatory, analgesic, and antipyretic properties. The archetypal member of this class, acetylsalicylic acid (aspirin), exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] However, the therapeutic landscape of salicylates is expanding, with newer derivatives exhibiting novel mechanisms of action.[2] 3-Phenylsalicylic acid, a derivative featuring a phenyl group at the 3-position of the salicylic acid scaffold, is one such molecule of interest. While its structural similarity to salicylic acid suggests a potential role in modulating inflammatory pathways, the addition of the phenyl group may confer unique pharmacological properties, including the potential to interact with other molecular targets.

This guide provides a comprehensive framework for validating the mechanism of action of this compound, with a primary focus on leveraging knockout models to dissect its molecular targets. We will explore three plausible mechanisms: inhibition of aldo-keto reductase 1C1 (AKR1C1), a target implicated for a structurally similar analogue (3-bromo-5-phenylsalicylic acid)[3][4]; and the classical salicylate pathways involving inhibition of cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) signaling cascade.[2][5]

Hypothesized Signaling Pathways

To elucidate the potential mechanisms of this compound, we consider three distinct signaling pathways. The following diagrams illustrate these hypothesized pathways and the potential points of intervention for our compound of interest.

cluster_0 AKR1C1 Pathway Progesterone Progesterone AKR1C1 AKR1C1 Progesterone->AKR1C1 Substrate 20-alpha-hydroxyprogesterone 20-alpha-hydroxyprogesterone AKR1C1->20-alpha-hydroxyprogesterone Metabolism 3-phenylsalicylic acid_akr This compound 3-phenylsalicylic acid_akr->AKR1C1 Inhibition

Caption: Hypothesized inhibition of AKR1C1 by this compound.

cluster_1 COX-2 Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation 3-phenylsalicylic acid_cox This compound 3-phenylsalicylic acid_cox->COX-2 Inhibition

Caption: Hypothesized inhibition of COX-2 by this compound.

cluster_2 NF-κB Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) IKK IKK Inflammatory Stimuli (LPS)->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Degradation & Release Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory Genes 3-phenylsalicylic acid_nfkb This compound 3-phenylsalicylic acid_nfkb->IKK Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Experimental Workflow for Mechanism Validation

To systematically validate the mechanism of action of this compound, we propose a multi-pronged approach that combines in vitro enzymatic assays, cell-based assays with wild-type and knockout models, and functional inflammatory response assays.

G Start Start Hypothesis Hypothesize Primary Target: AKR1C1, COX-2, or NF-κB Start->Hypothesis In_Vitro_Assays In Vitro Enzymatic Assays (AKR1C1, COX-1, COX-2) Hypothesis->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (Wild-Type Cells) In_Vitro_Assays->Cell_Based_Assays Knockout_Models Generate/Utilize Knockout Cell Lines (AKR1C1-/-, COX-2-/-, RELA-/-) Cell_Based_Assays->Knockout_Models Comparative_Analysis Comparative Analysis of 3-PSA Effects in WT vs. KO Cells Knockout_Models->Comparative_Analysis Functional_Assays Functional Inflammatory Assays (LPS-stimulated Macrophages) Comparative_Analysis->Functional_Assays Conclusion Conclusion Functional_Assays->Conclusion

Caption: Experimental workflow for validating the mechanism of action.

Methodology and Experimental Protocols

Part 1: Generation of Knockout Cell Lines using CRISPR-Cas9

To create a robust system for validating the on-target effects of this compound, we will generate knockout (KO) cell lines for our primary targets: AKR1C1, COX-2 (gene name: PTGS2), and the p65 subunit of NF-κB (gene name: RELA). A human macrophage-like cell line, such as THP-1 or U937, is recommended for these studies due to their relevance in inflammatory responses.

Protocol: CRISPR-Cas9 Mediated Gene Knockout [6][7]

  • gRNA Design and Synthesis:

    • Design at least two single guide RNAs (sgRNAs) targeting early exons of AKR1C1, PTGS2, and RELA using a validated online tool (e.g., CHOPCHOP, Synthego).

    • Synthesize or purchase high-quality sgRNAs.

  • Ribonucleoprotein (RNP) Complex Formation:

    • Incubate the synthesized sgRNA with purified Cas9 nuclease to form RNP complexes according to the manufacturer's instructions.

  • Cell Transfection:

    • Electroporate the target cells (e.g., THP-1) with the RNP complexes. Include a non-targeting sgRNA as a negative control.

  • Single-Cell Cloning:

    • Two to three days post-transfection, perform single-cell sorting into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution.

  • Clone Expansion and Screening:

    • Expand the single-cell clones.

    • Screen for successful knockout by PCR amplification of the target region followed by Sanger sequencing and analysis for insertions/deletions (indels) using a tool like TIDE or ICE.

  • Knockout Validation:

    • Confirm the absence of the target protein in the identified KO clones by Western blotting.

Part 2: Comparative In Vitro and Cell-Based Assays

1. In Vitro AKR1C1 Enzymatic Activity Assay [8][9]

  • Objective: To determine the direct inhibitory effect of this compound on recombinant human AKR1C1.

  • Procedure:

    • In a 96-well plate, combine recombinant human AKR1C1 enzyme, NADPH, and varying concentrations of this compound in a suitable buffer.

    • Initiate the reaction by adding a substrate for AKR1C1 (e.g., S-tetralol).

    • Monitor the decrease in NADPH absorbance at 340 nm over time using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

2. Cell-Based Progesterone Metabolism Assay [10][11]

  • Objective: To assess the ability of this compound to inhibit AKR1C1 activity in a cellular context.

  • Procedure:

    • Culture wild-type and AKR1C1-/- cells in appropriate media.

    • Treat the cells with varying concentrations of this compound for a predetermined time.

    • Add progesterone to the cell culture medium.

    • After incubation, collect the cell culture supernatant.

    • Quantify the levels of progesterone and its metabolite, 20-alpha-hydroxyprogesterone, using an ELISA kit or LC-MS.[5][12]

    • Compare the extent of progesterone metabolism in treated versus untreated wild-type and AKR1C1-/- cells.

1. In Vitro COX-2 Enzymatic Activity Assay [13][14][15]

  • Objective: To measure the direct inhibitory effect of this compound on COX-2 activity.

  • Procedure:

    • Utilize a commercial COX-2 inhibitor screening kit.

    • In a 96-well plate, combine purified COX-2 enzyme, a fluorescent probe, and varying concentrations of this compound.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence generated from the peroxidase activity of COX-2.

    • Calculate the percentage of inhibition and determine the IC50 value. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.

2. Cell-Based Prostaglandin E2 (PGE2) Production Assay [2]

  • Objective: To evaluate the effect of this compound on COX-2-mediated PGE2 production in cells.

  • Procedure:

    • Culture wild-type and COX-2-/- macrophages.

    • Pre-treat the cells with varying concentrations of this compound.

    • Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) to induce COX-2 expression and PGE2 production.[16][17]

    • After 18-24 hours, collect the cell culture supernatant.

    • Measure the concentration of PGE2 using a competitive ELISA kit.

    • Compare PGE2 levels in treated versus untreated wild-type and COX-2-/- cells.

1. NF-κB Luciferase Reporter Assay [3][4][18]

  • Objective: To determine if this compound inhibits NF-κB transcriptional activity.

  • Procedure:

    • Transfect HEK293T cells with a luciferase reporter plasmid containing NF-κB response elements.

    • Treat the transfected cells with varying concentrations of this compound.

    • Stimulate NF-κB activation with a suitable agonist (e.g., TNF-α or LPS).

    • After incubation, lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the percentage of inhibition of NF-κB-dependent luciferase expression.

2. Western Blot for Phospho-p65

  • Objective: To assess the effect of this compound on the phosphorylation and activation of the p65 subunit of NF-κB.

  • Procedure:

    • Culture wild-type and RELA-/- macrophages.

    • Pre-treat the cells with this compound.

    • Stimulate with LPS for a short duration (e.g., 30 minutes).

    • Lyse the cells and perform Western blotting using antibodies against phospho-p65 and total p65.

    • Quantify the ratio of phospho-p65 to total p65 to determine the extent of NF-κB activation.

Data Presentation and Interpretation

The quantitative data from the aforementioned assays should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Enzymatic Inhibition by this compound

EnzymeIC50 (µM)
AKR1C1[Experimental Value]
COX-1[Experimental Value]
COX-2[Experimental Value]

Table 2: Effect of this compound on Progesterone Metabolism in WT and AKR1C1-/- Cells

Cell Line3-PSA Conc. (µM)Progesterone Metabolite (% of Control)
Wild-Type0100
1[Experimental Value]
10[Experimental Value]
AKR1C1-/-0[Experimental Value]
10[Experimental Value]

Table 3: Effect of this compound on LPS-Induced PGE2 Production in WT and COX-2-/- Macrophages

Cell Line3-PSA Conc. (µM)PGE2 Concentration (pg/mL)
Wild-Type0[Experimental Value]
1[Experimental Value]
10[Experimental Value]
COX-2-/-0[Experimental Value]
10[Experimental Value]

Table 4: Effect of this compound on LPS-Induced NF-κB Activation in WT and RELA-/- Macrophages

Cell Line3-PSA Conc. (µM)Phospho-p65 / Total p65 Ratio
Wild-Type0[Experimental Value]
1[Experimental Value]
10[Experimental Value]
RELA-/-0[Experimental Value]
10[Experimental Value]

Interpretation of Results:

  • Primary Mechanism is AKR1C1 Inhibition: This would be supported by a potent IC50 for AKR1C1 in the enzymatic assay, a significant reduction in progesterone metabolism in wild-type cells that is absent in AKR1C1-/- cells, and minimal to no effect on PGE2 production or NF-κB activation.

  • Primary Mechanism is COX-2 Inhibition: This would be indicated by a low IC50 for COX-2, a dose-dependent decrease in PGE2 production in wild-type cells that is absent in COX-2-/- cells, and limited effects on AKR1C1 activity and NF-κB signaling.

  • Primary Mechanism is NF-κB Inhibition: This would be suggested by a dose-dependent decrease in NF-κB reporter activity and p65 phosphorylation in wild-type cells that is absent in RELA-/- cells, with less significant effects on AKR1C1 and COX-2.

  • Polypharmacology: It is also possible that this compound exhibits a polypharmacological profile, affecting multiple targets. In this case, significant activity would be observed across multiple assays. The use of knockout models is crucial to dissect the contribution of each target to the overall cellular effect.

Comparison with Alternatives

The primary alternatives for comparison would be the parent molecule, salicylic acid , and a known selective inhibitor for each of the hypothesized targets:

  • AKR1C1: A potent and selective AKR1C1 inhibitor like 3-bromo-5-phenylsalicylic acid .[3]

  • COX-2: A selective COX-2 inhibitor such as celecoxib .

  • NF-κB: An IKK inhibitor like BAY 11-7082 .

By running these compounds in parallel with this compound in the described assays, a clear picture of its potency and selectivity will emerge.

Conclusion

The strategic use of knockout models provides an unequivocal approach to validating the mechanism of action of novel therapeutic compounds like this compound. By systematically comparing its effects in wild-type versus target-deficient cellular systems, researchers can move beyond correlation to establish causation. This guide offers a robust experimental framework to dissect the molecular pharmacology of this compound, paving the way for its potential development as a novel therapeutic agent. The integration of in vitro, cell-based, and functional assays will provide a comprehensive understanding of its mechanism, selectivity, and therapeutic potential.

References

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A Comparative Guide to the Stability of 3-Phenylsalicylic Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chemical stability of 3-phenylsalicylic acid and its corresponding ester derivatives. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical stability attributes of these compounds, supported by established scientific principles and detailed experimental methodologies. Our focus is on providing a clear understanding of the degradation pathways and the rationale behind stability-indicating analytical methods.

Introduction: The Significance of Stability in Drug Development

This compound, a derivative of salicylic acid, and its esters are compounds of interest in medicinal chemistry due to the therapeutic potential associated with the salicylate scaffold.[1][2][3] The biological activity of such molecules is intrinsically linked to their chemical integrity. Stability profiling is, therefore, a cornerstone of pharmaceutical development, ensuring that a drug substance or product maintains its identity, strength, and purity throughout its shelf life.

The conversion of a carboxylic acid, such as this compound, into an ester is a common prodrug strategy. This modification can enhance properties like lipophilicity, potentially improving membrane permeability and pharmacokinetic profiles. However, this structural change also introduces an ester linkage, a functional group known for its susceptibility to hydrolysis. Consequently, a thorough understanding of the comparative stability of the parent acid versus its ester forms is paramount.

This guide will explore the hydrolytic, thermal, and photostability of these compounds, providing the foundational knowledge required for robust formulation development and accurate shelf-life prediction.

Fundamental Degradation Pathways

The primary degradation route for esters of this compound is the hydrolysis of the ester bond. This reaction can be catalyzed by both acidic and basic conditions, yielding the parent this compound and the corresponding alcohol or phenol. The parent acid itself is generally more stable but can be susceptible to decarboxylation under harsh conditions, such as high heat.

Below is a generalized schematic of the hydrolytic degradation pathway for a this compound ester.

cluster_0 Hydrolytic Degradation Ester This compound Ester (R-O-C(=O)-Ar-Ph) Acid This compound (HOOC-Ar-Ph) Ester->Acid H₂O (Acid/Base Catalysis) Alcohol Alcohol/Phenol (R-OH) Ester->Alcohol H₂O (Acid/Base Catalysis) cluster_1 Forced Degradation Workflow Start Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 80°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, RT) Start->Base Oxidation Oxidative Stress (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (Solid, 80°C) Start->Thermal Photo Photostability (ICH Q1B) Start->Photo Neutralize Neutralize & Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze via Stability-Indicating HPLC Neutralize->Analyze

Caption: Workflow for a comprehensive forced degradation study.

Protocol: Stability-Indicating RP-HPLC Method

Objective: To develop a quantitative method that can separate the parent compound from all potential degradation products, thus allowing for an accurate assessment of stability.

Instrumentation and Conditions (Illustrative Example):

  • System: HPLC with a UV detector. [4][5]* Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic or trifluoroacetic acid). [4][5][6] * Rationale: The C18 stationary phase provides good retention for aromatic compounds. The acidic modifier in the mobile phase ensures that the carboxylic acid group of this compound is protonated, leading to better peak shape and retention. A gradient elution is often necessary to separate the more polar degradation products from the less polar parent ester.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the parent compound (e.g., 230 nm). [5][6]* Column Temperature: 30°C.

Method Validation (as per ICH Q2(R1)):

  • Specificity: The key to a stability-indicating method. This is demonstrated by analyzing the samples from the forced degradation study. The method must show baseline resolution between the parent peak and all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is spectrally pure in the presence of degradants. [5]* Linearity, Accuracy, Precision, and Robustness: These parameters must be validated to ensure the method is reliable for quantitative analysis.

Conclusion and Recommendations

This guide delineates the critical stability considerations for this compound and its ester derivatives. The primary point of differentiation is the hydrolytic lability of the ester bond, especially under basic conditions. While esterification can be a valuable strategy for modifying physicochemical properties, it introduces a predictable degradation pathway that must be carefully managed.

For researchers and developers working with these compounds, the following is recommended:

  • Formulation pH: For aqueous formulations of the ester derivatives, maintaining a weakly acidic pH (around 4-5) is crucial to minimize hydrolysis. [4]* Storage Conditions: To mitigate both hydrolytic and thermal degradation, storage at controlled room temperature or refrigerated conditions is advisable, particularly for liquid formulations. [7]* Packaging: Given the potential for photosensitivity, the use of light-resistant packaging (e.g., amber glass or opaque containers) is a prudent measure until comprehensive photostability studies prove otherwise.

By applying the principles and experimental protocols outlined herein, scientists can build a robust understanding of the stability profile of their specific molecules, paving the way for the development of safe, effective, and stable pharmaceutical products.

References

  • Gulrajani, S., et al. (2022). Effect of pH on salicylic acid-based poly(anhydride-ester): Implications for polymer degradation and controlled salicylic acid release.
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A Strategic Guide to De-risking Novel Compounds: Assessing the Off-Target Effects of 3-Phenylsalicylic Acid in Comparison to Its Parent Moieties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the off-target effects of novel chemical entities, using 3-phenylsalicylic acid as a primary case study. By leveraging the known biological and toxicological profiles of its parent compounds, salicylic acid and phenol, we outline a strategic, multi-pronged approach to proactively identify and characterize potential safety liabilities and secondary pharmacology.

Introduction: The Rationale for Proactive Off-Target Assessment

This compound is a synthetic compound that structurally merges two well-characterized molecules: salicylic acid, a cornerstone of anti-inflammatory therapy, and phenol, a widely used industrial chemical with known toxic properties. This unique combination presents both therapeutic potential and significant challenges. The introduction of a phenyl group to the salicylic acid backbone can alter its physicochemical properties, potentially modifying its intended biological activity and, crucially, its interactions with unintended biological targets.

Given the known multifaceted actions of salicylic acid and the promiscuous toxicity of phenol, a thorough investigation of the off-target profile of this compound is not merely a regulatory hurdle but a fundamental step in its development. This guide details a proposed strategy for such an assessment, emphasizing the "why" behind each experimental choice to build a robust and self-validating safety profile.

Known Biological and Toxicological Profiles of the Parent Compounds

A deep understanding of the parent compounds is essential to anticipate and test for the potential off-target effects of the derivative molecule.

Salicylic Acid: More Than a COX Inhibitor

While salicylic acid's primary anti-inflammatory effect is attributed to the modulation of cyclooxygenase (COX) activity, its biological actions are far more complex.[1][[“]][[“]] Beyond prostaglandin synthesis, salicylic acid is known to:

  • Modulate Cellular Signaling: It can inhibit kinases within crucial pathways like the mitogen-activated protein kinase (MAPK) cascade.[[“]]

  • Influence Gene Expression: Salicylic acid can inhibit nuclear transcription factors such as NF-κB and AP-1, which are central to the inflammatory response.[[“]] It has also been shown to affect gene expression through epigenetic mechanisms by inhibiting CBP/p300 lysine acetyltransferases.[[“]]

  • Act as a Free Radical Scavenger: It possesses antioxidant properties, which may contribute to its anti-inflammatory effects.[[“]]

These known "off-target" activities of salicylic acid provide a clear rationale for prioritizing broad kinase and transcription factor profiling for any of its derivatives.

Phenol: A Protoplasmic Poison

Phenol is a potent, non-specific cytotoxic agent.[4] Its toxicity stems from its ability to denature proteins and disrupt cell membranes, leading to coagulation necrosis.[4][5][6] Systemic exposure to phenol can result in multi-organ damage, with the central nervous system, heart, kidneys, and liver being particularly vulnerable.[4][5][7][8][9] The key mechanisms of phenol toxicity include:

  • Protein Denaturation: This non-specific action disrupts cellular structure and enzyme function.[6]

  • Membrane Disruption: Its lipophilic nature allows it to easily penetrate and damage cellular and mitochondrial membranes.[4]

  • Oxidative Stress: Dermal application of phenol has been shown to increase the formation of free radicals in the skin.[5]

The well-documented, broad-spectrum toxicity of phenol necessitates a comprehensive cytotoxicity assessment of this compound across a panel of cell lines representing key potential target organs.

A Proposed Strategy for Comprehensive Off-Target Profiling

The following is a detailed, multi-step strategy to proactively assess the off-target profile of this compound. This workflow is designed to move from broad, predictive methods to more specific, quantitative in vitro assays.

In Silico Prediction: A First Look at Potential Liabilities

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable insights into potential off-target interactions.[10][[“]] Structure-based virtual screening can be used to dock this compound against a large library of known protein structures, including kinases, G-protein coupled receptors (GPCRs), and ion channels.

Rationale: This approach leverages the known three-dimensional structure of potential off-targets to predict binding affinity based on the ligand's conformation and chemical properties. While not a substitute for experimental validation, it allows for the early prioritization of certain target classes for in vitro screening. For instance, if in silico docking predicts a high affinity for a particular kinase family, this would provide a strong impetus for focused biochemical assays.

In Vitro Profiling: Experimental Validation

The core of the off-target assessment lies in a series of well-designed in vitro experiments. The following assays form a robust foundation for characterizing the safety and specificity of this compound.

Given salicylic acid's known effects on cellular signaling, a broad kinase panel screen is a critical first step.[[“]] This typically involves screening the test compound against a large panel of recombinant kinases (e.g., >400) at a fixed concentration (e.g., 10 µM) to identify initial "hits."

Experimental Protocol: Universal Fluorescence-Based Kinase Assay [12]

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of this compound in DMSO.

    • Prepare ATP and a suitable biotinylated peptide substrate for each kinase.

    • Prepare detection reagents: a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 (for TR-FRET).

  • Assay Procedure (384-well plate format):

    • Add 2 µL of kinase/substrate mix to each well.

    • Add 1 µL of this compound at various concentrations (typically a serial dilution). Include DMSO-only wells as a negative control.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding 5 µL of detection mix (containing the antibody and streptavidin-XL665 in a buffer with EDTA).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • For any significant "hits" (e.g., >50% inhibition), perform follow-up dose-response experiments to determine the IC50 value.

Workflow for Off-Target Effect Assessment

Caption: A comprehensive workflow for assessing the off-target effects of a novel compound.

To assess for unintended interactions with cell surface receptors, a panel of receptor-ligand binding assays is essential. These assays measure the ability of the test compound to displace a known radiolabeled ligand from its receptor.

Experimental Protocol: Radioligand Competition Binding Assay [13][14][15][16]

  • Reagent Preparation:

    • Prepare a membrane preparation from cells expressing the target receptor.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a radiolabeled ligand (e.g., with ³H or ¹²⁵I) at a concentration at or below its dissociation constant (Kd).

    • Prepare a known non-labeled ligand to determine non-specific binding.

  • Assay Procedure (96-well filter plate format):

    • To each well, add the membrane preparation, the radiolabeled ligand, and varying concentrations of this compound.

    • For total binding, add only the membrane and radioligand.

    • For non-specific binding, add the membrane, radioligand, and a high concentration of the non-labeled ligand.

    • Incubate at a specified temperature for a time sufficient to reach equilibrium.

    • Terminate the assay by rapid filtration through the filter plate, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding as a function of the this compound concentration.

    • Determine the IC50 value and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

To evaluate the potential for broad cellular toxicity, as suggested by the phenol moiety, a cytotoxicity assay should be performed across a panel of cell lines. The MTT assay is a common colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[17][18][19][20]

Experimental Protocol: MTT Cytotoxicity Assay [17][18]

  • Cell Seeding:

    • Seed cells (e.g., HepG2 for liver, HEK293 for kidney, SH-SY5Y for neuronal) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, salicylic acid, and phenol in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[20] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[17][18]

  • Formazan Solubilization and Absorbance Reading:

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[19][20]

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Read the absorbance at 570-590 nm using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).

Hypothetical Comparative Data and Interpretation

The following tables present hypothetical data from the proposed experiments. This illustrates how the results would be structured for a direct comparison of this compound with its parent compounds.

Table 1: Hypothetical Kinase Inhibition Profile (% Inhibition at 10 µM)

Kinase TargetSalicylic AcidPhenolThis compound
MAPK1 (ERK2)35%<10%68%
PI3Kα15%<10%25%
SRC<10%<10%55%
EGFR<10%<10%12%

Interpretation: In this hypothetical scenario, this compound shows significant inhibition of MAPK1 and SRC kinases, whereas salicylic acid has a weaker effect on MAPK1 and phenol has none. This would suggest that the addition of the phenyl group has created a novel interaction with these kinases, warranting further investigation into the downstream signaling effects.

Hypothetical Signaling Pathway Affected by an Off-Target Interaction

G cluster_0 MAPK/ERK Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MAPK1 Transcription Factors Transcription Factors ERK->Transcription Factors 3_Phenylsalicylic_Acid 3_Phenylsalicylic_Acid 3_Phenylsalicylic_Acid->ERK Inhibition Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression (Proliferation, Survival)

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Table 2: Hypothetical Cytotoxicity Profile (CC50 in µM)

Cell LineSalicylic AcidPhenolThis compound
HepG2 (Liver)>10005075
HEK293 (Kidney)>100080120
SH-SY5Y (Neuronal)>10006590

Interpretation: This hypothetical data shows that this compound exhibits significant cytotoxicity, albeit slightly less than phenol, while salicylic acid is largely non-toxic at the tested concentrations. The toxicity profile across different cell lines mirrors that of phenol, suggesting that the mechanism of toxicity (e.g., membrane disruption or protein denaturation) may be conserved. This would indicate that while the phenyl group may have conferred novel kinase inhibitory activity, it has also retained a significant portion of the undesirable toxicity of phenol.

Conclusion

The assessment of off-target effects is a critical and non-negotiable aspect of modern drug development. For a novel compound like this compound, which is derived from parent molecules with well-defined and distinct biological activities and toxicities, a systematic and rationale-driven approach is paramount. By combining in silico prediction with a carefully selected panel of in vitro assays targeting kinases, receptors, and general cytotoxicity, researchers can build a comprehensive off-target profile. This strategy not only identifies potential safety liabilities early in the development process but also provides deeper insights into the compound's mechanism of action and potential for secondary pharmacology. The framework presented in this guide enables a thorough, evidence-based evaluation, ultimately leading to the development of safer and more effective therapeutic agents.

References

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A Researcher's Guide to the Reproducible Synthesis and Bioactivity of 3-Phenylsalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthesis and biological evaluation of 3-phenylsalicylic acid, with a core focus on the reproducibility of these processes. For researchers in drug discovery and development, ensuring that synthetic protocols and bioactivity data are reliable and repeatable is paramount. This document offers a comparative overview of synthetic methodologies and a critical examination of reported bioactivity, supported by detailed experimental protocols and an analysis of factors influencing reproducibility.

Introduction: The Importance of Reproducibility in the Study of this compound

This compound, a biphenyl derivative of salicylic acid, holds potential as a scaffold in medicinal chemistry due to the known diverse biological activities of salicylic acid and its analogues, which include anti-inflammatory, antibacterial, and antioxidant effects[1]. However, the journey from initial synthesis to validated biological activity is often fraught with challenges of reproducibility. Discrepancies in synthetic yields or conflicting bioactivity data can hinder research progression and lead to wasted resources. This guide aims to provide a clear and comprehensive framework for researchers to approach the synthesis and biological testing of this compound with a mindset geared towards achieving consistent and reliable results.

Part 1: Comparative Analysis of Synthetic Routes to this compound

The synthesis of this compound, a non-natural derivative, primarily relies on modern cross-coupling methodologies. Among these, the Suzuki-Miyaura coupling stands out as a robust and versatile method for the formation of the key carbon-carbon bond between the salicylic acid core and the phenyl ring.

The Suzuki-Miyaura Coupling: A Powerful Tool for Biaryl Synthesis

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide[2]. Its popularity stems from the mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a diverse range of boronic acids. For the synthesis of this compound, this typically involves the coupling of a halogenated salicylic acid derivative with phenylboronic acid.

Causality Behind Experimental Choices: The choice of starting materials and reaction conditions is critical for a successful and reproducible Suzuki-Miyaura coupling.

  • Halogenated Salicylic Acid: 3-Bromosalicylic acid or 3-iodosalicylic acid are common starting materials. While iodo derivatives are generally more reactive, bromo derivatives are often more cost-effective and readily available.

  • Palladium Catalyst and Ligand: A variety of palladium catalysts can be employed, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being a classic choice. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Base: A base is required to activate the boronic acid. Inorganic bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are commonly used.

  • Solvent System: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and an aqueous solution of the base is frequently employed.

Table 1: Comparison of Reported Suzuki-Miyaura Conditions for the Synthesis of this compound Analogs

Starting Material (Halide)Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromosalicylic acidPhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2 eq)Toluene/EtOH/H₂O (2:1:1)901285Hypothetical Data based on similar reactions
3-Iodosalicylic acidPhenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃ (2 eq)1,4-Dioxane/H₂O (4:1)100892Hypothetical Data based on similar reactions
5-Bromosalicylic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃ (3 eq)WaterRT1.595[3]
Experimental Protocol: Reproducible Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound from 3-bromosalicylic acid and phenylboronic acid, designed for high reproducibility.

Materials:

  • 3-Bromosalicylic acid

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-bromosalicylic acid (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (2:1:1 v/v/v).

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Self-Validating System: To ensure reproducibility, it is crucial to meticulously control reaction parameters. This includes using high-purity reagents, ensuring an inert atmosphere to prevent catalyst degradation, and consistent monitoring of the reaction progress. Running a small-scale pilot reaction to optimize conditions before scaling up is also recommended.

Suzuki_Miyaura_Coupling A Ar-X (3-Bromosalicylic acid) C Oxidative Addition A->C B Pd(0) Catalyst B->C D Ar-Pd(II)-X C->D G Transmetalation D->G E Ar'-B(OH)2 (Phenylboronic acid) E->G F Base (Na2CO3) F->G H Ar-Pd(II)-Ar' G->H I Reductive Elimination H->I I->B Regeneration J Ar-Ar' (this compound) I->J

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: A Comparative Guide to the Bioactivity of this compound

The bioactivity of salicylic acid derivatives is a subject of extensive research[1]. While specific and comparative data for this compound is less abundant, we can extrapolate from the known activities of related compounds and highlight the importance of standardized assays for reproducible results. The primary areas of interest for the bioactivity of this compound are its potential antibacterial, anti-inflammatory, and antioxidant properties.

Antibacterial Activity

Salicylic acid itself is known to possess antibacterial properties[4]. The introduction of a phenyl group at the 3-position may modulate this activity. To assess the reproducibility of antibacterial data, it is crucial to compare results from standardized assays, such as the determination of the Minimum Inhibitory Concentration (MIC).

Table 2: Reported MIC Values for Salicylic Acid Against Common Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Reference
Salicylic acidEscherichia coli250-500[4]
Salicylic acidStaphylococcus aureus500[4]
3-Farnesyl salicylic acidEscherichia coliLow levels of activity[5]
Salicylic acid microcapsulesEscherichia coli4000[3]
Salicylic acid microcapsulesStaphylococcus aureus4000[3]

Note: Specific MIC values for this compound are not available in the provided search results. The table presents data for salicylic acid and a related derivative to provide context.

Factors Affecting Reproducibility of Antibacterial Assays:

  • Bacterial Strain and Growth Phase: Different strains of the same bacterial species can exhibit varying sensitivities. The growth phase of the bacteria at the time of the assay can also significantly impact the results.

  • Inoculum Size: The number of bacterial cells used in the assay must be standardized to ensure consistent results.

  • Culture Medium: The composition of the growth medium can influence both bacterial growth and the activity of the test compound.

  • Incubation Conditions: Temperature, time, and atmospheric conditions (e.g., aerobic or anaerobic) must be tightly controlled.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for determining the MIC of this compound, a cornerstone for reproducible antibacterial testing.

Materials:

  • This compound

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in MHB in a 96-well plate.

  • Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the microtiter plates at 37 °C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

  • Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

Anti-Inflammatory and Antioxidant Activity

Salicylic acid and its derivatives are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes[6][7]. Their antioxidant properties are also of significant interest[8][9]. The reproducibility of these bioactivity assays is highly dependent on the specific experimental setup.

Common Assays:

  • Anti-inflammatory Activity: COX-1 and COX-2 inhibition assays are standard in vitro methods. The IC₅₀ value, the concentration of the compound required to inhibit 50% of the enzyme's activity, is a key parameter.

  • Antioxidant Activity: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method to assess antioxidant capacity[10][11][12]. The IC₅₀ or the Trolox Equivalent Antioxidant Capacity (TEAC) are used to quantify the activity.

Table 3: Representative IC₅₀ Values for Anti-Inflammatory and Antioxidant Activity of Salicylic Acid Analogs

CompoundAssayIC₅₀ (µM)Reference
3-Isobutylsalicylic AcidCOX-1 Inhibition15[13]
3-Isobutylsalicylic AcidCOX-2 Inhibition5[13]
Ibuprofen (Reference)COX-1 Inhibition5[13]
Ibuprofen (Reference)COX-2 Inhibition1[13]
Various Phenolic AcidsDPPH AssayVaries widely[8]

Note: Specific IC₅₀ values for this compound are not available in the provided search results. The table presents data for related compounds to illustrate the type of comparative data needed.

Bioactivity_Workflow cluster_synthesis Synthesis & Purification cluster_bioactivity Bioactivity Evaluation A This compound Synthesis B Purification (Chromatography/Recrystallization) A->B C Characterization (NMR, MS) B->C D Antibacterial Assay (MIC) C->D E Anti-inflammatory Assay (COX Inhibition) C->E F Antioxidant Assay (DPPH) C->F

Figure 2: General workflow for the synthesis and bioactivity evaluation of this compound.

Conclusion: Towards a More Reproducible Future in Drug Discovery

The synthesis and biological evaluation of novel compounds like this compound are cornerstones of drug discovery. However, the value of this research is intrinsically linked to the reproducibility of the findings. This guide has highlighted the critical importance of detailed and standardized protocols, both in the chemical synthesis and the biological assays.

For the synthesis of this compound, the Suzuki-Miyaura coupling offers a robust and reproducible method. By carefully controlling reaction parameters, researchers can achieve consistent yields and high purity. In the realm of bioactivity, the use of standardized assays and the transparent reporting of experimental details are paramount. While specific comparative data for this compound remains somewhat limited in the public domain, the principles and protocols outlined in this guide provide a solid foundation for researchers to generate reliable and reproducible data, thereby accelerating the path from discovery to potential therapeutic application.

References

  • Comparison of antioxidant activity of phenolic acid derivatives using the DPPH, ABTS, and ORAC assays. ResearchGate.
  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. National Institutes of Health.
  • Salicylic Acid: Synthetic Strategies and Their Biological Activities. ResearchGate.
  • Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants. MDPI.
  • Synthesis of 3-Farnesyl Salicylic Acid, a Novel Antimicrobial from Piper multiplinervium. National Institutes of Health.
  • Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus. MDPI.
  • DPPH Radical Scavenging Assay. MDPI.
  • Antioxidant Properties and Electrochemical Behavior of some Acetyl Salicylic Acid Derivatives. ResearchGate.
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI.
  • Effect of salicylic acid on the antioxidants activity measured by DPPH... ResearchGate.
  • Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. ResearchGate.
  • Synthesis of 3-farnesyl salicylic acid, a novel antimicrobial from Piper multiplinervium. PubMed.
  • Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. PubMed.
  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses.
  • Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. Bentham Open.
  • (PDF) Salicylic Acid Synthesis Methods: A Review. ResearchGate.
  • Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. National Institutes of Health.
  • Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. ResearchGate.
  • Synthesis of new salicylic acid derivatives with potential bioactivity. 10th Brazilian Conference on Natural Products.
  • Selective synthesis of phenyl salicylate (salol) by esterification reaction over solid acid catalysts | Request PDF. ResearchGate.
  • Anti-Inflammatory and Antioxidant Potential of Plant-Derived Phenolic Acids as Triple COX, LOX, and NOX Inhibitors: A Computational Approach. PubMed.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Phenylsalicylic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity and operational excellence. This guide provides an in-depth, procedural framework for the proper disposal of 3-Phenylsalicylic acid, moving beyond mere checklists to explain the rationale behind each step. Our commitment is to empower you with the knowledge to manage chemical waste safely and responsibly, ensuring the protection of both laboratory personnel and the environment.

Understanding the Hazard Profile of this compound

Based on this data, this compound is classified as:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].

Furthermore, information on the closely related compound, phenyl salicylate, indicates that it is toxic to aquatic life with long-lasting effects[2]. Given the structural similarity, it is prudent to handle this compound with the same level of environmental precaution. Upon decomposition, especially during heating or combustion, it is expected to emit acrid smoke and irritating fumes, primarily carbon oxides (CO, CO2)[3][4][5][6].

Table 1: Hazard Information Summary for this compound and Related Compounds

Hazard ClassificationThis compound (GHS Data)Phenyl Salicylate (SDS Information)
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1]LD50 (rat): 3 g/kg[6]
Skin Irritation Not ClassifiedCauses skin irritation[4]
Eye Irritation Category 2A (Causes serious eye irritation)[1]Causes serious eye irritation[4]
Aquatic Toxicity Data not availableToxic to aquatic life with long-lasting effects[2]
Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust, which can cause serious eye irritation[1][4].

  • Hand Protection: Wear impervious gloves, such as nitrile rubber, to prevent skin contact.

  • Body Protection: A lab coat or other protective clothing should be worn to minimize skin exposure[4].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used[6].

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes[6].

Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of this compound should follow a structured workflow to ensure safety and regulatory compliance. The primary options for disposal are direct disposal as hazardous waste or neutralization followed by disposal, depending on the quantity and local regulations.

Diagram 1: Disposal Decision Workflow for this compound

start Start: this compound Waste check_quantity Assess Quantity of Waste start->check_quantity small_quantity Small Quantity (<100g) check_quantity->small_quantity Minor large_quantity Large Quantity (>100g) or Bulk check_quantity->large_quantity Significant check_regulations Consult Local Regulations for Neutralization & Drain Disposal small_quantity->check_regulations direct_disposal Direct Disposal as Hazardous Waste large_quantity->direct_disposal neutralization_allowed Neutralization & Drain Disposal Permitted? check_regulations->neutralization_allowed neutralize Proceed to Neutralization Protocol (Section 4) neutralization_allowed->neutralize Yes neutralization_allowed->direct_disposal No package_label Package and Label Waste neutralize->package_label If residue remains or drain disposal is not an option direct_disposal->package_label store Store in Satellite Accumulation Area package_label->store dispose Arrange for Licensed Waste Disposal store->dispose end End of Disposal Process dispose->end

Caption: Decision workflow for the proper disposal of this compound.

3.1. Direct Disposal as Hazardous Waste (Recommended for all quantities)

This is the most straightforward and universally compliant method.

Step 1: Containerization Place the this compound waste into a clearly labeled, sealed, and chemically compatible container. The original container is often suitable if it is in good condition.

Step 2: Labeling The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound". Include the approximate quantity and the date of accumulation.

Step 3: Storage Store the sealed container in a designated Satellite Accumulation Area (SAA). This area should be under the control of laboratory personnel, away from incompatible materials such as strong bases and oxidizing agents, and have secondary containment to manage any potential leaks[6].

Step 4: Professional Disposal Arrange for the collection of the hazardous waste by a licensed environmental management company. Do not attempt to dispose of the solid chemical waste in regular trash or down the drain without proper neutralization and verification of local regulations.

3.2. Neutralization of Small Quantities (Expert Use Only and Subject to Local Regulations)

For very small quantities, neutralization to a salt solution may be an option, but only if permitted by your institution's safety protocols and local wastewater regulations. Aromatic carboxylic acids can be neutralized with a suitable base.

Experimental Protocol: Neutralization of this compound

This protocol is provided for informational purposes and should only be performed by trained personnel in a controlled laboratory setting, adhering to all safety precautions.

Objective: To neutralize a small quantity of this compound to its corresponding salt for disposal.

Materials:

  • This compound waste

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH), 1M solution

  • Deionized water

  • Ice bath

  • pH paper or calibrated pH meter

  • Stir plate and stir bar

  • Appropriate glassware (beaker, Erlenmeyer flask)

  • Personal Protective Equipment (PPE) as outlined in Section 2

Procedure:

  • Preparation: In a chemical fume hood, place a beaker containing the this compound waste on a stir plate. If the waste is solid, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol) before proceeding. Place the beaker in an ice bath to manage any potential exothermic reaction.

  • Dilution: Slowly add deionized water to the this compound solution while stirring to create a dilute solution.

  • Neutralization: While continuously stirring and monitoring the temperature, slowly add a 1M solution of sodium carbonate or sodium hydroxide dropwise to the acidic solution. Be cautious as the addition of a base to an acid can be exothermic. The use of sodium carbonate will result in the evolution of carbon dioxide gas, so addition must be particularly slow to avoid frothing and overflow.

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH of the solution is neutral (between 6.0 and 8.0).

  • Disposal of Neutralized Solution: If local regulations permit, the neutralized salt solution may be flushed down the sanitary sewer with copious amounts of water (at least 20 parts water to 1 part neutralized solution)[7][8]. If drain disposal is not permitted, or if a precipitate forms, the neutralized mixture should be collected as hazardous waste and disposed of according to the procedures in Section 3.1.

Diagram 2: Neutralization Workflow

start Start: Small Quantity of this compound Waste prepare Prepare in Fume Hood with Ice Bath start->prepare dissolve Dissolve in Minimal Solvent (if solid) prepare->dissolve dilute Dilute with Deionized Water dissolve->dilute add_base Slowly Add 1M Base (e.g., Na2CO3) with Stirring dilute->add_base monitor_ph Monitor pH (Target: 6.0-8.0) add_base->monitor_ph check_ph pH Neutral? monitor_ph->check_ph check_ph->add_base No check_regulations Consult Local Regulations for Drain Disposal check_ph->check_regulations Yes drain_disposal_allowed Drain Disposal Permitted? check_regulations->drain_disposal_allowed drain_disposal Flush with Copious Water drain_disposal_allowed->drain_disposal Yes hazardous_waste Collect as Hazardous Waste drain_disposal_allowed->hazardous_waste No end End of Neutralization drain_disposal->end hazardous_waste->end

Caption: Step-by-step workflow for the neutralization of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with soap and water[6].

  • Major Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's emergency response team or safety officer.

    • Do not attempt to clean up a large spill without proper training and equipment.

In case of personal exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops or persists[6].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[6].

Environmental Considerations and Ecological Impact

While specific biodegradation data for this compound is limited, studies on related compounds like 3-phenylpropanoic acid and salicylic acid show they can be degraded by microorganisms[9][10]. However, the phenyl salicylate data indicates toxicity to aquatic organisms[2]. Therefore, it is imperative to prevent the release of this compound into the environment. Do not dispose of this chemical down the drain unless it has been properly neutralized and local regulations explicitly permit it.

Conclusion: A Culture of Safety

The proper disposal of this compound is a critical component of responsible laboratory practice. By understanding the hazards, utilizing appropriate personal protective equipment, and adhering to the detailed disposal procedures outlined in this guide, you contribute to a safer research environment and the preservation of our ecosystem. Always prioritize safety and consult your institution's specific guidelines and local regulations.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9348, this compound.
  • Chemos GmbH & Co. KG (2019). Safety Data Sheet: Salicylic acid phenyl ester.
  • USDA ARS (n.d.). Acceptable Drain Disposal Procedures.
  • UBC Zoology (n.d.). Acid/Base Neutralization Procedure for Laboratory Disposal.
  • EPFL (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • NOP (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • Martins, F., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. MDPI.
  • National Center for Biotechnology Information (n.d.). Degradation of 3-phenylbutyric acid by Pseudomonas sp.
  • National Center for Biotechnology Information (n.d.). Batch Mode Reactor for 3,5-Dinitrosalicylic Acid Degradation by Phanerochaete chrysosporium.
  • Rocheleau, H., et al. (2019). Degradation of Salicylic Acid by Fusarium Graminearum. Fungal Biology.
  • National Center for Biotechnology Information (n.d.). Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase.

Sources

Essential Safety and Operational Guide for Handling 3-Phenylsalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, immediate safety and logistical information for handling 3-Phenylsalicylic acid, moving beyond a simple checklist to offer a framework of self-validating protocols grounded in scientific causality. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and safety, making this your preferred resource for laboratory chemical handling.

Hazard Assessment: Understanding the "Why" Behind the Precautions

This compound is an aromatic carboxylic acid that, while invaluable in many research and development applications, presents a distinct set of hazards that must be managed with informed protocols. The primary risks associated with this compound are:

  • Skin Irritation: Direct contact can cause inflammation, redness, and discomfort.

  • Serious Eye Irritation: The crystalline powder can cause significant and potentially damaging irritation upon contact with the eyes.

  • Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the nose, throat, and lungs.

  • Harmful if Swallowed: Ingestion of this compound can be harmful.

These hazards necessitate a multi-layered approach to personal protective equipment (PPE) and handling procedures, designed to prevent any direct contact with the compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the compound's specific hazards.

Body Part PPE Recommendation Rationale and Field-Proven Insights
Hands Double-gloving with nitrile gloves (minimum 5 mil thickness).While specific breakthrough time data for this compound is not readily available, nitrile gloves offer good resistance to a range of weak acids and organic solvents.[1][2] Double-gloving provides an additional layer of protection against tears and minimizes the risk of exposure when removing the outer pair. Always inspect gloves for any signs of degradation or perforation before use.
Eyes/Face Chemical splash goggles and a face shield.The fine, crystalline nature of this compound powder increases the risk of airborne particles. Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, and a face shield offers a broader barrier of protection for the entire face, especially during weighing and transfer operations where dust generation is more likely.
Body A fully buttoned, long-sleeved laboratory coat.A lab coat is essential to protect your skin and personal clothing from accidental spills or dust contamination. Ensure it is fully fastened to provide maximum coverage.
Respiratory A NIOSH-approved N95 dust mask or higher.When handling the solid powder outside of a certified chemical fume hood, or when there is a potential for dust generation, an N95 respirator is crucial to prevent inhalation of irritating particles. All respiratory protection should be used in accordance with a comprehensive respiratory protection program that includes fit testing and training.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound, from initial preparation to the completion of your work, is fundamental to ensuring a safe laboratory environment.

Preparation and Weighing
  • Designated Work Area: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize the inhalation of any airborne dust.

  • Pre-weighing Checklist: Before handling the compound, ensure all necessary PPE is correctly donned. Have all required equipment, including spatulas, weigh boats, and labeled receiving containers, within the fume hood to minimize movement in and out of the containment area.

  • Static Control: Dry powders can accumulate static electricity. The use of an anti-static gun or placing the balance on an anti-static mat can help prevent the powder from clinging to surfaces and becoming airborne.

  • Careful Transfer: When transferring the powder, use a spatula to gently scoop the desired amount. Avoid any actions that could create a dust cloud, such as dropping the powder from a height. Tap the spatula gently on the weigh boat to release the powder.

  • Immediate Cleanup: Clean any residual powder from the spatula and weighing area immediately using a soft brush or a vacuum with a HEPA filter.

Dissolution and Use in Solution
  • Solvent Addition: When dissolving this compound, slowly add the solvent to the solid to minimize splashing.

  • Controlled Mixing: If agitation is required, use a magnetic stirrer at a speed that avoids the creation of aerosols. If manual swirling is necessary, do so gently.

  • Container Labeling: All containers holding this compound, whether in solid or solution form, must be clearly and accurately labeled with the chemical name and any relevant hazard warnings.

The following diagram illustrates the recommended workflow for the safe handling of this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Enter Handling Phase Transfer to Vessel Transfer to Vessel Weigh Solid->Transfer to Vessel Dissolve in Solvent Dissolve in Solvent Transfer to Vessel->Dissolve in Solvent Clean Equipment Clean Equipment Dissolve in Solvent->Clean Equipment Procedure Complete Segregate Waste Segregate Waste Clean Equipment->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Safe Handling Workflow for this compound

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. All waste must be handled in accordance with local, state, and federal regulations.[3]

Waste Segregation and Collection
  • Solid Waste: All solid this compound waste, including contaminated weigh boats, gloves, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility.

Decontamination and Neutralization of Aqueous Waste

For purely aqueous solutions of this compound (free from other hazardous materials), neutralization may be a permissible pre-treatment step before disposal, subject to institutional and local regulations.[4][5][6]

Objective: To neutralize the acidic properties of the this compound waste to a pH between 5.5 and 9.0.

Materials:

  • Aqueous this compound waste

  • Sodium bicarbonate (baking soda) or soda ash

  • Large beaker

  • Stir bar and stir plate

  • pH paper or a calibrated pH meter

Procedure:

  • Dilution: In a chemical fume hood, slowly add the aqueous this compound waste to a large volume of cold water (e.g., a 1:10 ratio of waste to water) in the reaction beaker. This will help to dissipate any heat generated during neutralization.

  • Gradual Neutralization: Begin stirring the diluted acid solution. Slowly and carefully add small portions of the sodium bicarbonate. Be aware that this reaction will produce carbon dioxide gas, leading to effervescence. Add the base incrementally to control the reaction rate and prevent foaming.

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the base in small increments until the pH is stable within the neutral range (5.5 - 9.0).

  • Final Disposal: Once neutralized and confirmed to be within the acceptable pH range by your institution, the solution may be permissible for drain disposal with copious amounts of running water (at least a 20:1 water to solution ratio).

Important Note: This neutralization procedure is only for aqueous solutions of this compound. If the waste is mixed with other hazardous materials, it must be disposed of as hazardous waste without pre-treatment.

The decision-making process for the disposal of this compound is outlined in the following diagram:

start Identify this compound Waste is_mixed Is the waste mixed with other hazardous materials? start->is_mixed segregate Segregate for Hazardous Waste Pickup is_mixed->segregate Yes is_neutralization_allowed Is neutralization permissible by your institution and local regulations? is_mixed->is_neutralization_allowed No is_neutralization_allowed->segregate No neutralize Proceed with Neutralization Protocol is_neutralization_allowed->neutralize Yes check_ph Verify pH is between 5.5 - 9.0 neutralize->check_ph check_ph->neutralize No, adjust pH drain_disposal Dispose down the drain with copious amounts of water check_ph->drain_disposal Yes

Disposal Decision Workflow for this compound

Emergency Procedures: Preparedness for Unexpected Events

Spills:

  • Minor Spills (Solid): If a small amount of solid is spilled within the fume hood, carefully sweep it up with a brush and dustpan and place it in the solid hazardous waste container. Decontaminate the area with soap and water.

  • Major Spills: In the event of a larger spill, evacuate the immediate area and alert your laboratory supervisor and institutional safety office.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.

By integrating these detailed protocols and understanding the scientific principles behind them, you can confidently and safely incorporate this compound into your vital research and development work.

References

  • How to Safely and Properly Dispose of Salicylic Acid. Lab Alley. [Link]
  • How and Why to Neutralize Salicylic Acid. Lab Alley. [Link]
  • Neutralization Guide. University of Georgia Environmental Safety Division. [Link]
  • OSHA Factsheet Laboratory Safety Chemical Hygiene Plan.
  • Glove Selection Chart - Chemical Breakthrough Times. All Safety Products. [Link]
  • Glove Selection Chart. University of California, Los Angeles. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.